molecular formula C13H16O3 B1359855 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid CAS No. 43050-28-8

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Katalognummer: B1359855
CAS-Nummer: 43050-28-8
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: OMMROWIAJMZSLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-11-6-4-10(5-7-11)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMROWIAJMZSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195663
Record name 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43050-28-8
Record name 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43050-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043050288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 43050-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid (CAS: 43050-28-8)

Introduction

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, identified by the Chemical Abstracts Service (CAS) number 43050-28-8 , is a substituted aromatic carboxylic acid.[1][2][3] This compound features a central cyclopentane ring bonded to both a carboxylic acid group and a 4-methoxyphenyl (anisole) group at the same carbon atom, creating a quaternary stereocenter. Its unique structural architecture, combining a rigid cycloalkane scaffold with a common pharmacophore (the methoxyphenyl moiety), makes it a molecule of significant interest for researchers in organic synthesis, medicinal chemistry, and materials science.

This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, designed for scientists and drug development professionals. It delves into the compound's physicochemical properties, outlines a robust synthetic strategy, details validated analytical methodologies, and explores its potential applications as a molecular building block in the design of novel therapeutic agents.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and behavior in biological systems. The properties of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid are summarized below.

PropertyValueSource
CAS Number 43050-28-8[1][2][3]
Molecular Formula C₁₃H₁₆O₃[1][2]
Molecular Weight 220.26 g/mol [2]
Melting Point 140-141 °C[2]
Density 1.174 ± 0.06 g/cm³ (Predicted)[2]
LogP (Octanol-Water Partition Coefficient) 2.81[1]
Synonyms 1-(p-Methoxyphenyl)cyclopentanecarboxylic acid; NSC 155172[1][2]

The LogP value of 2.81 suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in organic solvents and moderate solubility in aqueous media, a key consideration for drug design and pharmacokinetic profiling.[1]

Synthesis and Purification

While specific documented syntheses for this exact molecule are not prevalent in top-tier journals, its structure lends itself to established and reliable synthetic methodologies. A logical and robust approach involves the α-arylation of a cyclopentyl nitrile precursor followed by hydrolysis.

Proposed Synthetic Pathway

The proposed synthesis leverages the generation of a carbanion adjacent to a nitrile group, which then acts as a nucleophile to displace a leaving group on a protected bromo-anisole derivative. The nitrile is subsequently hydrolyzed to the desired carboxylic acid. This method is chosen for its efficiency and high functional group tolerance.

Synthetic Pathway A Cyclopentanecarbonitrile R1 LDA, THF -78 °C A->R1 B 1-Bromo-4-methoxybenzene C α-lithiated cyclopentanecarbonitrile (Anion Intermediate) D 1-(4-Methoxyphenyl)cyclopentanecarbonitrile C->D Nucleophilic Substitution B R2 1. H₂SO₄ (aq), Δ 2. Workup D->R2 E 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (Final Product) R1->C Deprotonation R2->E Hydrolysis

Caption: Proposed synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

Step-by-Step Synthetic Protocol

Expertise & Causality: This protocol uses Lithium Diisopropylamide (LDA) as a strong, non-nucleophilic base to ensure complete and rapid deprotonation of the α-proton of the nitrile without competing side reactions. The reaction is conducted at -78 °C to maintain the stability of the generated carbanion and control reactivity.

  • Anion Generation:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes).

    • Cool the solvent to -78 °C using a dry ice/acetone bath.

    • Slowly add Lithium Diisopropylamide (LDA) (1.1 equivalents) to the stirred solvent.

    • In a separate flask, dissolve cyclopentanecarbonitrile (1.0 equivalent) in anhydrous THF (2 volumes) and add it dropwise to the LDA solution over 30 minutes.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the anion intermediate.

  • Arylation:

    • Dissolve 1-bromo-4-methoxybenzene (1.05 equivalents) in anhydrous THF (2 volumes).

    • Add this solution dropwise to the anion mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours). The gradual warming prevents side reactions and ensures the reaction proceeds to completion.

  • Hydrolysis and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude 1-(4-Methoxyphenyl)cyclopentanecarbonitrile.

    • To the crude nitrile, add a 50% aqueous solution of sulfuric acid (H₂SO₄) and heat to reflux for 12-24 hours until TLC or LC-MS analysis indicates complete conversion.

    • Cool the reaction mixture to room temperature and pour it over ice. The solid product should precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under high vacuum.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield high-purity crystalline 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

Analytical Characterization

A self-validating protocol for confirming the identity, purity, and structure of the synthesized compound is critical. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an authoritative method for assessing the purity of the final compound.[1]

Trustworthiness: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies, demonstrating its robustness.[1]

Step-by-Step HPLC Protocol:

  • System Preparation: Use a standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column.[1]

  • Mobile Phase: Prepare an isocratic mobile phase consisting of acetonitrile (MeCN), deionized water, and phosphoric acid. For mass spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[1]

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase.

  • Injection & Run: Inject 5-10 µL of the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Analysis: A pure sample should yield a single, sharp peak. The retention time can be used as an identifier in future studies.

HPLC Workflow A Prepare Mobile Phase (MeCN/H₂O/Acid) C Equilibrate HPLC with Newcrom R1 Column A->C B Dissolve Sample (1 mg/mL) D Inject Sample B->D C->D E UV Detection & Data Acquisition D->E F Analyze Chromatogram (Purity & Retention Time) E->F

Caption: Standard workflow for HPLC analysis of the target compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the methoxy-substituted ring (typically two doublets in the 6.8-7.4 ppm region), a singlet for the methoxy group protons (~3.8 ppm), and multiplets for the cyclopentane ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 13 unique carbon atoms, including the carbonyl carbon of the carboxylic acid (~175-180 ppm), the quaternary carbon of the cyclopentane ring, and the distinct aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 219.2.

Applications in Research and Drug Development

Role as a Molecular Scaffold

While direct biological activity data for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is limited, its structural motifs are highly relevant in drug discovery.

  • The 4-Methoxyphenyl Group: This group is a common feature in a vast number of approved drugs. It can act as a hydrogen bond acceptor and its metabolic cleavage to a phenol can be a key step in drug metabolism or activation.

  • Cycloalkane Scaffolds: Cyclopentane rings are used to rigidly orient functional groups in three-dimensional space, which can enhance binding affinity and selectivity for biological targets like enzymes or receptors. The rigidity of the ring reduces the entropic penalty upon binding compared to a more flexible aliphatic chain.

This compound serves as a valuable building block for creating libraries of more complex molecules. The carboxylic acid group is a versatile handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol.

Utility in Pharmacokinetic Studies

As noted by SIELC Technologies, the established HPLC method is suitable for pharmacokinetic (PK) analysis.[1] PK studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug, are a cornerstone of drug development. The ability to accurately quantify a compound in biological matrices (like plasma) is essential. The development of a robust analytical method for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is the first step toward evaluating its potential as a drug candidate or as a key intermediate in the synthesis of one.

Conclusion

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (CAS: 43050-28-8) is a well-defined chemical entity with clear potential as a scaffold in medicinal chemistry and materials science. This guide has provided a framework for its synthesis, purification, and comprehensive analysis, grounded in established chemical principles. The detailed protocols and explanations of the underlying causality offer researchers the necessary tools to confidently work with this compound and explore its applications in developing next-generation therapeutics and advanced materials.

References

  • SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. [Link]

Sources

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (CAS: 43050-28-8 ) is a specialized quaternary carbon building block used extensively in medicinal chemistry. Its structural core—a gem-disubstituted cyclopentane ring—serves two critical functions in drug design: conformational restriction and metabolic blocking .

By replacing a freely rotating benzylic methylene group with a rigid cyclopentyl ring, this scaffold locks pharmacophores into bioactive conformations, often enhancing potency at GPCR targets (e.g., NK1, CCR5). Furthermore, the quaternary carbon eliminates the benzylic hydrogen atoms, thereby blocking cytochrome P450-mediated benzylic oxidation, a common metabolic "soft spot" in drug candidates.

This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns of this compound, providing a roadmap for its integration into lead optimization programs.

Physicochemical Profile

The compound presents as a solid with moderate lipophilicity. Its solubility profile is governed by the balance between the hydrophobic 4-methoxyphenyl/cyclopentyl tail and the hydrophilic carboxylic acid head.

Table 1: Key Chemical Properties

PropertyValueContext/Implication
CAS Number 43050-28-8Unique Identifier
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol Fragment-based drug design compliant (Rule of 3)
Appearance White to off-white solidCrystalline powder
Melting Point 140–141 °CIndicates stable crystal lattice; suitable for solid dosage forms
LogP 2.81Moderate lipophilicity; good membrane permeability potential
pKa ~4.5–4.8 (Predicted)Typical for aliphatic carboxylic acids; ionized at physiological pH
Solubility DMSO, Methanol, DCMLimited water solubility (<1 mg/mL at pH 2); soluble at pH >7

Expert Insight: The LogP of 2.81 places this scaffold in the "sweet spot" for CNS drug discovery (LogP 2–4). The methoxy group provides a handle for hydrogen bond acceptance without significantly penalizing permeability.

Synthetic Methodology & Optimization

The synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a classic example of quaternary carbon formation via double alkylation. The steric bulk of the quaternary center makes the subsequent hydrolysis step the rate-determining bottleneck.

Validated Synthesis Protocol: The Nitrile Route

This route is preferred over Grignard approaches due to scalability and the avoidance of cryogenic conditions.

Step 1: Double Alkylation (Gem-Disubstitution)

  • Reagents: 4-Methoxyphenylacetonitrile, 1,4-Dibromobutane.

  • Base/Catalyst: Sodium Hydride (NaH) in DMF/THF OR 50% NaOH with Phase Transfer Catalyst (TBAB/TEBA).

  • Mechanism: The base deprotonates the benzylic position of the nitrile. The resulting carbanion attacks 1,4-dibromobutane. A second deprotonation and intramolecular cyclization close the five-membered ring.

Step 2: Sterically Hindered Hydrolysis

  • Challenge: The nitrile group is shielded by the adjacent cyclopentyl ring and the aromatic ring. Standard hydrolysis (dilute acid/base) often fails or stalls at the amide stage.

  • Solution: High-temperature hydrolysis using ethylene glycol (bp 197°C) as a co-solvent to elevate reaction temperature >150°C.

Graphviz Diagram: Synthetic Pathway

Synthesis Figure 1: Synthesis via Double Alkylation and Sterically Hindered Hydrolysis. Start 4-Methoxyphenylacetonitrile (CAS 104-47-2) Intermediate 1-(4-Methoxyphenyl) cyclopentanecarbonitrile Start->Intermediate Double Alkylation (SN2) Reagent 1,4-Dibromobutane + NaH (2.2 eq) Reagent->Intermediate Product 1-(4-Methoxyphenyl) cyclopentanecarboxylic Acid Intermediate->Product Forced Hydrolysis Hydrolysis KOH / Ethylene Glycol 160°C, 12h Hydrolysis->Product

Process Safety & Troubleshooting
  • Exotherm Control: The double alkylation is highly exothermic. If using NaH, add the base portion-wise to the nitrile/halide mixture to prevent thermal runaway.

  • Impurity Profile: The primary impurity is often the mono-alkylated product (open chain) if the ring closure is incomplete. Monitor via GC-MS or TLC (Hexane/EtOAc 8:2).

  • Hydrolysis Stalling: If the reaction stops at the primary amide (1-(4-methoxyphenyl)cyclopentanecarboxamide), isolate the amide and subject it to nitrosylation (NaNO₂/H₂SO₄) to convert it to the acid via the diazonium intermediate.

Reactivity & Derivatization

The steric hindrance of the quaternary carbon dictates the reactivity profile. Reactions at the carboxylic acid center require "activated" conditions.

Amide Coupling (Drug Synthesis)

Direct coupling with amines using EDC/NHS often proceeds slowly.

  • Recommended Protocol: Convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. The acid chloride is highly reactive and overcomes the steric barrier of the adjacent quaternary center.

  • Application: Synthesis of NK1 antagonists and antitussive analogs (similar to Pentoxyverine).

Curtius Rearrangement

This acid is a prime candidate for the Curtius rearrangement to generate 1-(4-methoxyphenyl)cyclopentylamine .

  • Reagents: DPPA (Diphenylphosphoryl azide) + TEA in Toluene (Reflux).

  • Utility: This yields a "neopentyl-like" amine, which is metabolically robust and found in various CNS-active agents (e.g., NMDA modulators).

Metabolic Stability Mechanism

The diagram below illustrates why this scaffold is chosen to block metabolism.

Metabolism Figure 2: Metabolic Stability conferred by the Quaternary Cyclopentyl Scaffold. Standard Standard Benzylic Scaffold (Phenylacetic Acid Deriv.) Metabolism CYP450 Oxidation (Benzylic Hydroxylation) Standard->Metabolism H-Abstraction Unstable Metabolite (Rapid Clearance) Metabolism->Unstable Quaternary 1-(4-Methoxyphenyl) cyclopentanecarboxylic Acid Block NO Benzylic Hydrogens (Metabolic Blockade) Quaternary->Block Steric/Electronic Protection Stable High Metabolic Stability (Prolonged Half-life) Block->Stable

Applications in Drug Discovery

  • Antitussive Analogs: The scaffold is a 4-methoxy analog of the core found in Pentoxyverine (Carbetapentane) [1]. The methoxy group alters the electron density of the aromatic ring, potentially changing receptor affinity profiles (Sigma-1 vs. Muscarinic receptors).

  • GABA Transporter Inhibitors: Analogs of this acid have been utilized in the design of mGAT4 inhibitors (e.g., derivatives of SNAP-5114), where the lipophilic bulk is crucial for binding in the transporter pocket [2].

  • Triterpene Solubility: Used as a lipophilic tail to modify triterpenes, enhancing their interaction with cyclodextrins for improved formulation solubility [3].

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The intermediate nitrile is toxic (liberates HCN if acidified improperly); however, the final acid is generally low-toxicity but an irritant.

References

  • PubChem. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid (Analog Reference). National Library of Medicine.[1] Available at: [Link]

  • Hauke, T. et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem. Available at: [Link]

  • Soica, C. et al. (2020). The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. MDPI Pharmaceuticals. Available at: [Link]

  • SIELC Technologies. Separation of 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, a molecule of significant interest in medicinal chemistry. With a molecular weight of 220.269 g/mol , this compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. This document details its physicochemical properties, provides an in-depth analysis of a plausible synthetic route, outlines robust analytical methodologies for its characterization, and explores its potential applications in drug discovery, particularly in the fields of inflammation and analgesia. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (CAS No. 43050-28-8) is a carboxylic acid derivative featuring a cyclopentane ring and a methoxy-substituted phenyl group. The structural rigidity imparted by the cyclopentane ring, combined with the electronic properties of the methoxyphenyl moiety, makes it an attractive building block in the design of molecules with specific pharmacological activities. The carboxylic acid group provides a handle for further chemical modifications and can play a crucial role in the interaction with biological targets. This guide will delve into the key technical aspects of this compound, providing a solid framework for its application in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Molecular Weight 220.269 g/mol SIELC Technologies[1]
Molecular Formula C₁₃H₁₆O₃SIELC Technologies[1]
CAS Number 43050-28-8SIELC Technologies[1]
Appearance White solidChemicalBook[2]
Melting Point 151-156 °CChemicalBook[2]
Predicted pKa 4.54 ± 0.20ChemicalBook[2]
Predicted LogP 2.81SIELC Technologies[1]

Synthesis and Mechanism

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

A logical synthetic route involves the Friedel-Crafts alkylation of anisole with a suitable cyclopentene derivative. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a Brønsted acid like p-toluenesulfonic acid.[3]

Figure 1: Proposed synthetic pathway for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid via Friedel-Crafts alkylation.

Causality Behind Experimental Choices:

  • Choice of Anisole: Anisole is an activated aromatic ring due to the electron-donating nature of the methoxy group, which directs electrophilic substitution to the ortho and para positions. The para product is often favored due to reduced steric hindrance.

  • Choice of Electrophile: A cyclopentene derivative bearing a carboxylic acid or a group that can be readily converted to a carboxylic acid (e.g., an ester or nitrile) would serve as the electrophile. The double bond, upon activation by the acid catalyst, generates a carbocation that attacks the anisole ring.

  • Choice of Catalyst: Lewis acids like AlCl₃ are effective at activating the electrophile. Brønsted acids can also protonate the double bond to initiate the reaction. The choice of catalyst can influence the reaction rate and selectivity.[3]

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step protocol based on the principles of Friedel-Crafts alkylation.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Addition of Reactants: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of cyclopentene-1-carboxylic acid (1.0 eq.) in the chosen solvent.

  • Anisole Addition: To this stirred suspension, add anisole (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.[1]

Experimental Protocol:

  • Column: Newcrom R1 reverse-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm) to detect the aromatic ring.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve in Methanol Injector Injector Sample->Injector Column RP Column (Newcrom R1) Injector->Column Mobile Phase (ACN/H₂O/Acid) Detector UV Detector (254 nm) Column->Detector Elution Chromatogram Generate Chromatogram Detector->Chromatogram

Figure 2: A typical workflow for the HPLC analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

Spectroscopic Methods

While specific spectral data for the title compound is not provided in the search results, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[4]

  • ¹H NMR: Expected signals would include those for the aromatic protons of the methoxyphenyl group (typically in the range of δ 6.8-7.3 ppm), the methoxy group protons (a singlet around δ 3.8 ppm), and the aliphatic protons of the cyclopentane ring (in the upfield region, likely between δ 1.5-2.5 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The spectrum would show signals for the aromatic carbons, the methoxy carbon (around δ 55 ppm), the aliphatic carbons of the cyclopentane ring, and the carbonyl carbon of the carboxylic acid (typically in the range of δ 170-180 ppm).

  • Infrared (IR) Spectroscopy: Characteristic IR absorptions would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 220.10939, with other adducts such as [M+H]⁺ at m/z 221.11722 and [M+Na]⁺ at m/z 243.09916 also potentially observable.[5]

Applications in Drug Development

The structural motifs present in 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid suggest its potential as a scaffold in the development of drugs targeting inflammatory and pain pathways.

Leukotriene B4 (LTB4) Receptor Antagonism

Leukotriene B4 is a potent lipid mediator of inflammation, acting through its receptors, BLT1 and BLT2, to recruit and activate leukocytes at sites of inflammation.[6] Antagonists of the LTB4 receptor are of significant interest for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[7] The cyclopentane carboxylic acid moiety has been incorporated into highly potent and selective LTB4 receptor antagonists.[8] The 1-(4-methoxyphenyl)cyclopentanecarboxylic acid scaffold could serve as a starting point for the design of novel LTB4 antagonists, where the methoxyphenyl group can be further functionalized to optimize binding to the receptor.

LTB4 Signaling Pathway LTB4 Leukotriene B₄ BLT_Receptor BLT Receptor (BLT1/BLT2) LTB4->BLT_Receptor Binds to G_Protein G-protein Activation BLT_Receptor->G_Protein Activates Signaling_Cascade Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_Protein->Signaling_Cascade Inflammation Inflammatory Response (Chemotaxis, Cytokine Release) Signaling_Cascade->Inflammation Antagonist 1-(4-Methoxyphenyl)cyclopentanecarboxylicacid derivative Antagonist->BLT_Receptor Blocks binding

Figure 3: The leukotriene B4 signaling pathway and the potential point of intervention for antagonists.

NaV1.7 Sodium Channel Inhibition

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[9] Individuals with loss-of-function mutations in the gene encoding NaV1.7 are insensitive to pain.[10] Consequently, the development of selective NaV1.7 inhibitors is a major focus of analgesic drug discovery.[11] Recent research has identified cyclopentane carboxylic acid derivatives as potent inhibitors of NaV1.7.[2] The 1-(4-methoxyphenyl)cyclopentanecarboxylic acid structure provides a framework that can be elaborated to enhance potency and selectivity for the NaV1.7 channel, potentially leading to the development of novel non-opioid analgesics.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

  • General Hazards: The compound is predicted to be harmful if swallowed and may cause skin and eye irritation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid creating dust. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, with a molecular weight of 220.269 g/mol , is a compound with significant potential in the field of drug discovery and development. Its structural features make it a promising scaffold for the design of novel therapeutics, particularly in the areas of inflammation and pain management through the modulation of targets such as the leukotriene B4 receptor and the NaV1.7 sodium channel. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and robust analytical methods for its characterization. It is hoped that the information contained herein will serve as a valuable resource for researchers and scientists working to advance the frontiers of medicinal chemistry.

References

  • SIELC Technologies. (2018, May 16). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Firstova, A. A., Kofanov, E. R., Biryukova, M. S., & Lebedev, A. S. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Eco-Vector Journals Portal. Retrieved from [Link]

  • Patamia, V., Soraci, C., & Serafino, F. (2024). Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood.
  • Khedr, A., & El-Maghrabey, M. H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4849.
  • Koch, K., Melvin, L. S., Jr, Reiter, L. A., Biggers, M. S., Showell, H. J., Griffiths, R. J., Pettipher, E. R., Cheng, J. B., Milici, A. J., & Breslow, R. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of medicinal chemistry, 37(20), 3197–3199.
  • Sun, S., Chahal, N., Workman, J., Liu, S., Lin, S., Zhang, Y., Namdari, R., Mercado, J., Sajedi, E., McCormack, K., Hackos, D., Biswas, S., Reynolds, M., McDonough, S. I., & Jarvis, M. F. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & medicinal chemistry letters, 130033.
  • Goodman, M. (2018). Synthesis of structural analogs of leukotriene B4 and their receptor binding activity. Journal of medicinal chemistry.
  • Showell, H. J., Mroz, P. J., & Bradford, P. G. (1995). Trisubstituted pyridine leukotriene B4 receptor antagonists: synthesis and structure-activity relationships. Journal of medicinal chemistry.
  • Nakamura, T., & Hori, M. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein journal of organic chemistry.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are LTB4R antagonists and how do they work? Synapse. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentanecarboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

  • Drug Hunter. (2024, April 16). NaV1.7 Inhibitor Roundup: From Broad-Spectrum to Subtype-Selective Clinical Candidates. Retrieved from [Link]

  • ResearchGate. (2025, August 9). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

  • Sun, F., & Sun, H. (2025). Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends. Bioorganic & medicinal chemistry.
  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • Sharma, R., Chaplan, S. R., & Karan, R. S. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of medicinal chemistry, 63(11), 5894–5919.
  • El-Shorbagi, A.-N. A., & El-Gendy, M. A. A. (2016). Comparative Modeling and Evaluation of Leukotriene B4 Receptors for Selective Drug Discovery Towards the Treatment of Inflammatory Diseases. Current computer-aided drug design.

Sources

Structure Elucidation of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid: A Multi-technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a foundational prerequisite for understanding its biological activity, optimizing its properties, and securing intellectual property. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid. Moving beyond a simple listing of techniques, this paper delves into the strategic rationale behind the experimental workflow, the interpretation of complex datasets, and the synergistic interplay between different analytical methods. We will proceed from initial formula confirmation via mass spectrometry, through functional group identification with infrared spectroscopy, to a detailed connectivity mapping using a suite of one- and two-dimensional nuclear magnetic resonance experiments. Finally, we will discuss the definitive method of single-crystal X-ray crystallography as the ultimate arbiter of solid-state structure.

Introduction and Initial Assessment

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (Molecular Formula: C₁₃H₁₆O₃, Molecular Weight: 220.27 g/mol ) is a compound of interest that incorporates several key structural motifs common in medicinal chemistry: a substituted aromatic ring, an alicyclic scaffold, and a carboxylic acid functional group.[1] Such structures can serve as building blocks for more complex molecules with potential therapeutic applications.[2] Accurate characterization is therefore not merely an academic exercise but a critical step in the development pipeline.

1.1. Hypothesized Structure and Degree of Unsaturation

The proposed structure is as follows:

Chemical structure of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Before embarking on detailed analysis, a calculation of the Degree of Unsaturation (DoU) provides a valuable preliminary check.

  • DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • DoU = 13 + 1 - (16/2) = 6

The calculated DoU of 6 is consistent with the proposed structure: four degrees for the benzene ring, one for the cyclopentane ring, and one for the carbonyl C=O double bond. This initial agreement between the molecular formula and the hypothesized structure provides confidence as we proceed to more sophisticated techniques.

The Elucidation Workflow: A Strategic Overview

G cluster_start Initial Information cluster_methods Analytical Techniques cluster_nmr NMR Suite cluster_conclusion Final Confirmation A Proposed Structure & Molecular Formula (C₁₃H₁₆O₃) B High-Resolution Mass Spectrometry (HRMS) A->B Confirms Formula C Infrared (IR) Spectroscopy B->C Formula Known D Nuclear Magnetic Resonance (NMR) C->D Functional Groups ID'd D1 1D: ¹H, ¹³C, DEPT D->D1 E Single-Crystal X-ray Crystallography F Integrated Data Analysis E->F Provides 3D Structure D2 2D: COSY, HSQC, HMBC D1->D2 Assign Protons & Carbons D2->F Establish Connectivity G Confirmed Structure F->G

Caption: Strategic workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

3.1. Principle & Causality HRMS is employed first to provide an exact mass measurement, which serves as the definitive confirmation of the molecular formula. Unlike nominal mass spectrometry, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions), making it an indispensable tool for trustworthiness. We opt for an electrospray ionization (ESI) source in negative ion mode, as the carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion.

3.2. Experimental Protocol

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol.[1]

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion and compare its measured exact mass to the theoretical mass calculated for C₁₃H₁₅O₃⁻.

3.3. Expected Data & Interpretation The primary goal is to match the experimental mass with the theoretical mass.

Ion SpeciesTheoretical m/zExpected Experimental m/z
[M-H]⁻ (C₁₃H₁₅O₃⁻)219.1027219.1027 ± 0.0005

A measured mass within 5 ppm of the theoretical value confirms the elemental composition as C₁₃H₁₆O₃. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of H₂O (18 Da) or COOH (45 Da), providing initial structural clues.[3]

Infrared (IR) Spectroscopy

4.1. Principle & Causality IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target molecule, IR is crucial for confirming the presence of the carboxylic acid (both O-H and C=O bonds), the aromatic ring, and the aliphatic cyclopentane ring.[4]

4.2. Experimental Protocol

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Acquisition: Co-add 16-32 scans to achieve a good signal-to-noise ratio.

4.3. Expected Data & Interpretation The IR spectrum provides a distinct "fingerprint." The presence of a carboxylic acid is confirmed by two highly characteristic absorptions.[5]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Comments
Carboxylic AcidO-H stretch3300 - 2500 (very broad)The extreme broadness is due to hydrogen-bonding dimers in the solid state.[3][6]
C-H (Aromatic)C-H stretch3100 - 3000Indicates the presence of sp² C-H bonds.
C-H (Aliphatic)C-H stretch3000 - 2850Indicates the presence of sp³ C-H bonds from the cyclopentane and methoxy groups.
CarbonylC=O stretch~1710The frequency is typical for a hydrogen-bonded carboxylic acid.[5]
Aromatic RingC=C stretch1610, 1510Two distinct bands are characteristic of a para-substituted benzene ring.
EtherC-O stretch~1250 (asymmetric), ~1030 (symmetric)Strong bands confirming the aryl-alkyl ether (methoxy group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of experiments is used to piece together the full connectivity.[4]

5.1. ¹H NMR Spectroscopy

Principle: ¹H NMR provides information about the number of different types of protons, their electronic environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard proton spectrum acquisition.

Interpretation: Based on the structure, we can predict the following signals.

LabelAssignmentPredicted Shift (ppm)MultiplicityIntegrationRationale
aCarboxyl OH10 - 13broad singlet1HHighly deshielded acidic proton; signal disappears on D₂O exchange.[3]
bAromatic H~7.3doublet (AA'BB')2HProtons ortho to the quaternary carbon, deshielded.
cAromatic H~6.9doublet (AA'BB')2HProtons ortho to the electron-donating methoxy group, shielded.
dMethoxy CH₃~3.8singlet3HTypical chemical shift for an aryl methoxy group.
eCyclopentane CH₂~2.6multiplet4HProtons adjacent to the quaternary carbon, deshielded.
fCyclopentane CH₂~1.8multiplet4HRemaining cyclopentane protons.

5.2. ¹³C NMR and DEPT Spectroscopy

Principle: ¹³C NMR identifies all unique carbon atoms in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Protocol:

  • Sample: Same as for ¹H NMR.

  • Experiments: Acquire a broadband proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.

Interpretation:

Predicted Shift (ppm)Carbon Type (from DEPT)AssignmentRationale
~180C (quaternary)Carboxyl C=OHighly deshielded due to bonded oxygens.[4]
~159C (quaternary)Aromatic C-OCH₃Electron-donating OCH₃ shields this carbon.
~135C (quaternary)Aromatic C-Cyclopentyl
~128CHAromatic CH (ortho to C)
~114CHAromatic CH (ortho to OCH₃)Shielded by the OCH₃ group.
~55CH₃Methoxy -OCH₃Typical shift for a methoxy carbon.
~50C (quaternary)Cyclopentyl C-quaternaryThe only sp³ quaternary carbon.
~38CH₂Cyclopentyl CH₂ (adjacent to Cq)Deshielded by proximity to the quaternary center.
~25CH₂Cyclopentyl CH₂ (remote)Typical aliphatic carbon shift.

5.3. 2D NMR for Connectivity Confirmation

Principle: 2D NMR experiments reveal correlations between nuclei, allowing us to definitively link the fragments identified in 1D NMR.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically 2-3 bonds apart).

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is the key experiment for connecting quaternary carbons to the rest of the structure.

Protocol: Standard pulse programs for COSY, HSQC, and HMBC are run on the same sample.

Interpretation and Key Correlations:

  • COSY: Will show a correlation between the aromatic protons at ~7.3 ppm and ~6.9 ppm (if coupling is resolved), and complex cross-peaks between the cyclopentane protons at ~2.6 ppm and ~1.8 ppm.

  • HSQC: Will connect each proton signal (except the acidic OH) to its corresponding carbon signal, confirming the assignments made in the 1D tables.

  • HMBC: This is the critical final step. It provides the long-range connectivity that cements the entire structure.

G cluster_structure Key HMBC Correlations C_ipso Cq-ipso C_ortho CH-b Cq_cyclo Cq_cyclo C_meta CH-c C_ortho->Cq_cyclo ²J C_para Cq-para O O Me CH₃-d Me->C_para ³J CH2_e1 CH₂-e C_carboxyl Cq_carboxyl CH2_e1->C_ipso ³J CH2_e1->C_ortho ³J CH2_f1 CH₂-f CH2_e1->C_carboxyl ²J CH2_e2 CH₂-e CH2_f2 CH₂-f OH OH-a O_double O

Sources

An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Pharmaceutical Interest

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential is paramount. Carboxylic acids, particularly those incorporating cyclic moieties, represent a privileged scaffold in drug design due to their ability to engage in crucial hydrogen bonding interactions with biological targets. This guide focuses on 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid , a compound of interest that combines the structural rigidity of a cyclopentane ring with the electronic properties of a methoxy-substituted phenyl group. Its systematic IUPAC name is 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid .

This document serves as a comprehensive technical resource, delving into the chemical synthesis, physicochemical properties, and spectroscopic characterization of this compound. Furthermore, it explores the potential applications of this and structurally related molecules in the realm of drug development, providing a foundation for further research and innovation in this area.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.

PropertyValueSource
IUPAC Name 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid
Synonyms 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid
CAS Number 43050-28-8[1]
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.26 g/mol [1]
Melting Point 151-156 °C
Boiling Point 321.2°C (rough estimate)
Density 1.1101 g/cm³ (rough estimate)
pKa 4.54±0.20 (Predicted)

Structural Diagram:

Caption: Chemical structure of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

Synthesis Strategies: A Mechanistic Perspective

Route 1: Friedel-Crafts Acylation and Subsequent Manipulation

A logical and commonly employed approach for the formation of an aryl-cycloalkane bond is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction provides a robust method for introducing an acyl group onto an activated aromatic ring, such as anisole.

Conceptual Workflow:

Synthesis_Workflow Anisole Anisole Ketone 1-(4-Methoxyphenyl)cyclopentyl methanone Anisole->Ketone CyclopentanecarbonylChloride Cyclopentanecarbonyl Chloride CyclopentanecarbonylChloride->Ketone LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Ketone Catalyst Hydrocarbon 1-(4-Methoxyphenyl)cyclopentylmethane Ketone->Hydrocarbon Reduction ReducingAgent Reducing Agent (e.g., Wolff-Kishner or Clemmensen) ReducingAgent->Hydrocarbon FinalProduct 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid Hydrocarbon->FinalProduct Oxidation OxidizingAgent Oxidizing Agent (e.g., KMnO4) OxidizingAgent->FinalProduct

Caption: Conceptual workflow for the synthesis via Friedel-Crafts acylation.

Detailed Protocol (Hypothetical):

Step 1: Friedel-Crafts Acylation of Anisole

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add cyclopentanecarbonyl chloride dropwise.

  • After the formation of the acylium ion complex, add anisole dropwise, maintaining the temperature at 0 °C. The methoxy group of anisole is an activating, ortho-, para-director, favoring substitution at the para position due to steric hindrance from the cyclopentyl group.[4]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone, 1-(4-methoxyphenyl)cyclopentyl methanone.

Step 2: Reduction of the Ketone

The resulting ketone can be reduced to the corresponding methylene group via established methods such as the Wolff-Kishner or Clemmensen reduction.

Step 3: Oxidation to the Carboxylic Acid

The benzylic carbon of the resulting 1-(4-methoxyphenyl)cyclopentylmethane can be oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification.

Route 2: Hydrolysis of a Nitrile Precursor

An alternative and often efficient method for the synthesis of carboxylic acids is the hydrolysis of a corresponding nitrile.[5][6] This route is contingent on the availability or facile synthesis of the precursor, 1-(4-methoxyphenyl)cyclopentanecarbonitrile.

Conceptual Workflow:

Nitrile_Hydrolysis_Workflow Nitrile 1-(4-Methoxyphenyl)cyclopentanecarbonitrile Hydrolysis Hydrolysis Nitrile->Hydrolysis AcidOrBase Acid or Base Catalyst AcidOrBase->Hydrolysis FinalProduct 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid Hydrolysis->FinalProduct

Caption: Conceptual workflow for the synthesis via nitrile hydrolysis.

Detailed Protocol (Hypothetical):

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

This intermediate could potentially be synthesized via the reaction of 4-methoxyphenylacetonitrile with 1,4-dibromobutane in the presence of a strong base.

Step 2: Hydrolysis of the Nitrile

  • Reflux the 1-(4-methoxyphenyl)cyclopentanecarbonitrile with a strong acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).[5]

  • If basic hydrolysis is employed, the resulting carboxylate salt must be acidified with a strong acid to protonate it and yield the final carboxylic acid.

  • The product can then be isolated by extraction and purified by recrystallization.

Spectroscopic Characterization

The structural elucidation of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid relies on a combination of spectroscopic techniques. While experimental data for this specific compound is not widely published, expected spectral features can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands.[7][8]

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl ring will be observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is anticipated in the range of 1710-1680 cm⁻¹. Conjugation with the aromatic ring can slightly lower this frequency.

  • C-O Stretch and O-H Bend: A C-O stretching band should be present between 1320 and 1210 cm⁻¹, and O-H bending vibrations are expected around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the 4-methoxyphenyl ring will appear as two doublets in the aromatic region (typically δ 6.8-7.5 ppm). The protons ortho to the methoxy group will be upfield compared to the protons ortho to the cyclopentyl group.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.8 ppm.

  • Cyclopentyl Protons: The eight protons of the cyclopentyl ring will likely appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm).

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group will be a broad singlet, typically downfield (δ 10-13 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The carbon of the carboxylic acid group will be significantly deshielded, appearing in the range of δ 175-185 ppm.

  • Aromatic Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group and the carbon attached to the cyclopentyl group will be distinct from the others.

  • Methoxy Carbon: The carbon of the methoxy group will appear around δ 55 ppm.

  • Cyclopentyl Carbons: The carbons of the cyclopentyl ring will be found in the aliphatic region (δ 20-50 ppm). The quaternary carbon attached to the phenyl ring and the carboxyl group will be further downfield compared to the other four methylene carbons.

Potential Applications in Drug Development

While specific biological activity for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is not extensively documented, the structural motifs present suggest several avenues for its potential application in drug discovery.

Cyclopentane Ring as a Bioisostere and Scaffold

The cyclopentane moiety offers a rigid scaffold that can orient functional groups in a specific spatial arrangement for optimal interaction with a biological target.[9] It can serve as a bioisostere for other cyclic or acyclic fragments in known active compounds, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.

Carboxylic Acid Derivatives in Medicinal Chemistry

Carboxylic acid derivatives are prevalent in pharmaceuticals, acting as key pharmacophores that can participate in crucial interactions with biological targets. For instance, cyclopentane carboxylic acid derivatives have been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a target for the treatment of pain.

Potential as an Anti-inflammatory or Anticancer Agent

The broader class of compounds containing methoxyphenyl and carboxylic acid functionalities has been explored for various biological activities, including anti-inflammatory and anticancer properties. Further investigation into the biological profile of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is warranted to explore these possibilities.

Future Directions and Conclusion

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid presents itself as a molecule with significant potential for further exploration in the field of medicinal chemistry. The synthetic routes outlined in this guide, based on well-established chemical principles, provide a solid foundation for its preparation and the synthesis of related analogues. The predicted spectroscopic data offers a means for its unambiguous characterization.

The key to unlocking the therapeutic potential of this compound lies in a systematic biological evaluation. Screening against a diverse range of biological targets, particularly those implicated in pain, inflammation, and cancer, could reveal novel pharmacological activities. Furthermore, the synthesis of a library of derivatives, modifying both the cyclopentyl and the methoxyphenyl moieties, would be a crucial step in establishing structure-activity relationships (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties.

References

  • Organic Syntheses Procedure. Available from: [Link]

  • PraxiLabs. Friedel Crafts Reaction Virtual Lab. Available from: [Link]

  • SIELC Technologies. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Available from: [Link]

  • Chemistry Stack Exchange. Friedel-Crafts reaction of anisole? Available from: [Link]

  • Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Available from: [Link]

  • Wikipedia. Cyclopentanecarboxylic acid. Available from: [Link]

  • Google Patents. Process for the preparation of cyclopentanecarboxylic acid derivatives.
  • Google Patents. Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]

  • Google Patents. Hydrolysis of nitriles to carboxylic acids.
  • PubMed. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Available from: [Link]

  • PubChemLite. 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid. Available from: [Link]

  • PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Available from: [Link]

  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available from: [Link]

  • The Royal Society of Chemistry. ESI for - Green Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Available from: [Link]

  • I.R.I.S. Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. Available from: https://iris.uniroma1.it/handle/11573/1691289
  • MDPI. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Available from: [Link]

  • NIH. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Available from: [Link]

Sources

Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (CAS: 43050-28-8), a critical scaffold in medicinal chemistry often utilized in the development of analgesics and antitussives.

Key Compound Data
PropertyValue
IUPAC Name 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid
CAS Number 43050-28-8
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Retrosynthetic Analysis

The most logical disconnection for 1,1-disubstituted cycloalkanes involves the formation of the quaternary carbon center via double alkylation.

  • Disconnection: The C1-C(alpha) bonds of the cyclopentane ring.

  • Synthons: A 1,4-dihalobutane electrophile and a stabilized benzylic anion.

  • Precursor: 4-Methoxyphenylacetonitrile is the ideal nucleophile due to the stabilizing effect of the nitrile group and the electron-donating methoxy group, which facilitates anion formation.

Retrosynthesis Target 1-(4-Methoxyphenyl) cyclopentanecarboxylic acid Nitrile 1-(4-Methoxyphenyl) cyclopentanecarbonitrile Target->Nitrile Hydrolysis (KOH, Ethylene Glycol) Precursors 4-Methoxyphenylacetonitrile + 1,4-Dibromobutane Nitrile->Precursors Double Alkylation (NaOH, TBAB, PTC)

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 4-methoxyphenylacetonitrile and 1,4-dibromobutane.

Experimental Protocol: The Nitrile Route

This route consists of two distinct steps: the construction of the cyclopentane ring via double nucleophilic substitution, followed by the hydrolysis of the sterically hindered nitrile.

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

Mechanism: Double SN2 alkylation. catalyst: Tetrabutylammonium bromide (TBAB) acts as a Phase Transfer Catalyst, shuttling the hydroxide ion into the organic phase to deprotonate the benzylic position.

Reagents & Materials
  • 4-Methoxyphenylacetonitrile (1.0 eq)

  • 1,4-Dibromobutane (1.2 eq)

  • Sodium Hydroxide (50% aq. solution, 4.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene (Solvent)

Protocol
  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 4-methoxyphenylacetonitrile (14.7 g, 100 mmol), 1,4-dibromobutane (25.9 g, 120 mmol), and toluene (50 mL).

  • Catalyst Addition: Add TBAB (1.6 g, 5 mmol) to the stirred solution.

  • Initiation: Add 50% NaOH solution (32 g, 400 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; control temperature < 50°C during addition.

  • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring (essential for PTC efficiency) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

  • Workup: Cool to room temperature. Dilute with water (100 mL) and separate phases. Extract the aqueous layer with toluene (2 x 50 mL).

  • Washing: Wash combined organics with water, 1N HCl (to remove amine impurities from TBAB decomposition), and brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. The crude oil can often be used directly, but if solidification is slow, recrystallize from isopropyl alcohol or purify via vacuum distillation.

Step 2: Hydrolysis to 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Challenge: The nitrile group is attached to a quaternary carbon, making it sterically hindered and resistant to standard hydrolysis (e.g., aqueous NaOH reflux). Solution: High-temperature alkaline hydrolysis using ethylene glycol as a solvent.

Reagents
  • 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (from Step 1)

  • Potassium Hydroxide (KOH) pellets (3.0 eq)

  • Ethylene Glycol (Solvent, ~5 mL per gram of nitrile)

Protocol
  • Setup: In a flask equipped with a reflux condenser, dissolve the nitrile (20.1 g, 100 mmol) in ethylene glycol (100 mL). Add KOH pellets (16.8 g, 300 mmol).

  • Reaction: Heat the mixture to 150–160°C . Reflux is not necessary, but high temperature is critical. Stir for 12–18 hours.

    • Checkpoint: Monitor the evolution of ammonia gas (turns damp pH paper blue) to track reaction progress.

  • Quench: Cool the reaction mixture to ~80°C and pour into crushed ice/water (300 mL). The solution should be homogenous (potassium salt of the acid is soluble).

  • Extraction of Impurities: Wash the basic aqueous solution with diethyl ether (2 x 50 mL) to remove unreacted nitrile or neutral byproducts.

  • Acidification: Acidify the aqueous layer carefully with concentrated HCl to pH 1–2. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene/Hexane to obtain analytical grade material.

Reaction Workflow & Mechanism

The following diagram illustrates the logical flow and mechanistic checkpoints for the synthesis.

ReactionFlow Start Start: 4-Methoxyphenylacetonitrile Step1 Step 1: Cycloalkylation (NaOH/TBAB/Toluene) Start->Step1 + 1,4-Dibromobutane Intermed Intermediate: 1-(4-Methoxyphenyl) cyclopentanecarbonitrile Step1->Intermed 90°C, 4-6h Step2 Step 2: Hydrolysis (KOH/Ethylene Glycol, 160°C) Intermed->Step2 Steric Hindrance Requires High T Workup Workup: Acidification (HCl) & Filtration Step2->Workup - NH3 (gas) Final Final Product: 1-(4-Methoxyphenyl) cyclopentanecarboxylic acid Workup->Final Precipitation

Figure 2: Process workflow from starting material to final carboxylic acid.

Critical Process Parameters & Troubleshooting

ParameterRecommendationScientific Rationale
Stirring Rate (Step 1) >500 RPMPTC reactions are mass-transfer limited. High shear is required to maximize the interfacial area between the aqueous NaOH and organic toluene phases [1].
Temperature (Step 2) 150–160°CAqueous reflux (100°C) is insufficient for quaternary nitriles. Ethylene glycol allows higher temperatures to overcome the activation energy barrier imposed by steric hindrance [2].
Acid Choice (Workup) HCl vs H₂SO₄Use HCl for acidification. Sulfuric acid can be difficult to wash out and may cause sulfonation of the electron-rich aromatic ring if too concentrated.
Methoxy Stability Avoid HBr/HIDo not use acidic hydrolysis (e.g., HBr) for the nitrile step, as this will cleave the methyl ether to the phenol (demethylation). Basic hydrolysis preserves the methoxy group.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles. Organic Syntheses, 55, 91. Link

    • Grounding: Establishes the standard protocol for PTC alkylation of phenylacetonitrile deriv
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Grounding: Authoritative source for the hydrolysis of hindered nitriles using KOH/Ethylene Glycol.
  • Jeffery, T. (1984). Phase transfer catalysis in organic synthesis. Tetrahedron, 40(13), 2415-2429.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (Compound CID 81979). Link

    • Grounding: Verification of CAS number and chemical structure.[3][4]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: Starting Materials and Strategic Selection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several strategic choices in starting materials and reaction pathways that can significantly impact yield, purity, and scalability. This technical guide provides a comprehensive analysis of the primary synthetic routes to this target molecule, with a focus on the practical considerations and underlying chemical principles that inform the selection of starting materials and methodologies. We will delve into two robust and field-proven synthetic strategies: the Grignard reaction pathway and the nitrile hydrolysis pathway. Each will be examined in detail, from the selection of precursors to the execution of key transformations, providing researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

The 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid scaffold is a key structural motif in a variety of biologically active molecules. The strategic combination of a substituted aromatic ring and a cycloalkane carboxylic acid provides a versatile platform for lead optimization in drug discovery. The methoxy group can participate in hydrogen bonding and its metabolic stability is well-characterized, while the cyclopentanecarboxylic acid moiety offers a handle for further functionalization and can influence the pharmacokinetic properties of a molecule. Given its importance, the efficient and scalable synthesis of this compound is of paramount importance to the chemical and pharmaceutical industries.

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic disconnections guide the synthesis of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid, leading to two distinct and widely applicable synthetic routes:

  • The Grignard Reaction Pathway: This classic organometallic approach involves the formation of a carbon-carbon bond between a 4-methoxyphenyl Grignard reagent and a cyclopentanone electrophile, followed by carboxylation.

  • The Nitrile Hydrolysis Pathway: This route relies on the construction of a quaternary carbon center bearing a nitrile group, which is subsequently hydrolyzed to the desired carboxylic acid.

The choice between these pathways is often dictated by the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory.

The Grignard Reaction Pathway: A Classic Approach to C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, renowned for its reliability in forming carbon-carbon bonds.[1] In the context of synthesizing 1-(4-methoxyphenyl)cyclopentanecarboxylic acid, this pathway involves three key steps:

  • Formation of the Grignard Reagent: 4-Methoxyphenylmagnesium bromide is prepared from 4-bromoanisole and magnesium metal.

  • Nucleophilic Addition to Cyclopentanone: The Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone.

  • Carboxylation: The resulting magnesium alkoxide is treated with carbon dioxide to form the carboxylate salt, which is then protonated to yield the final product.

Grignard Reaction Pathway 4-Bromoanisole 4-Bromoanisole 4-Methoxyphenylmagnesium bromide 4-Methoxyphenylmagnesium bromide 4-Bromoanisole->4-Methoxyphenylmagnesium bromide Mg, THF Mg Mg Mg->4-Methoxyphenylmagnesium bromide Cyclopentanone Cyclopentanone Intermediate Alkoxide Intermediate Alkoxide Cyclopentanone->Intermediate Alkoxide CO2 CO2 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid CO2->1-(4-Methoxyphenyl)cyclopentanecarboxylic acid 4-Methoxyphenylmagnesium bromide->Intermediate Alkoxide Cyclopentanone Intermediate Alkoxide->1-(4-Methoxyphenyl)cyclopentanecarboxylic acid 1. CO2 2. H3O+

Caption: The Grignard reaction pathway to the target molecule.

Starting Materials for the Grignard Pathway
Starting MaterialKey Considerations
4-Bromoanisole Readily available and relatively inexpensive. Purity is crucial to avoid side reactions during Grignard formation.
Magnesium Turnings Must be of high purity and activated to ensure efficient reaction initiation.
Cyclopentanone A common and affordable cyclic ketone. Should be dry and free of acidic impurities.
Carbon Dioxide Can be used in solid form (dry ice) or as a gas. Gaseous CO2 allows for better temperature control.
Experimental Protocol: Grignard Synthesis

Step 1: Preparation of 4-Methoxyphenylmagnesium Bromide

  • All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere to exclude moisture.

  • Magnesium turnings are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • A small crystal of iodine can be added to activate the magnesium surface.

  • A solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension.[2]

  • The reaction is typically initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux.[3]

  • After the addition is complete, the mixture is refluxed until the magnesium is consumed.

Step 2: Reaction with Cyclopentanone and Carboxylation

  • The freshly prepared Grignard reagent is cooled in an ice bath.

  • A solution of cyclopentanone in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • After the addition, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • The reaction mixture is then poured over crushed dry ice or carbon dioxide gas is bubbled through the solution.

  • The reaction is quenched by the slow addition of aqueous ammonium chloride or dilute hydrochloric acid.[2]

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[4]

Expertise & Experience: Causality and Trustworthiness

The success of the Grignard synthesis is critically dependent on maintaining anhydrous conditions. Grignard reagents are strong bases and will react readily with any protic source, leading to the formation of anisole and a reduction in the yield of the desired product. The use of anhydrous solvents and inert atmosphere techniques is non-negotiable.

The carboxylation step is also a critical control point. Adding the Grignard reagent to a large excess of dry ice ensures that the Grignard reagent is consumed by the carbon dioxide rather than reacting with the newly formed carboxylate.

The Nitrile Hydrolysis Pathway: A Robust Alternative

This pathway offers an alternative strategy that avoids the use of highly moisture-sensitive organometallic reagents. The key steps are:

  • Synthesis of the Nitrile Intermediate: 1-(4-Methoxyphenyl)cyclopentanecarbonitrile is synthesized via a phase-transfer catalyzed alkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane.

  • Hydrolysis of the Nitrile: The sterically hindered nitrile is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Nitrile Hydrolysis Pathway 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile 1-(4-Methoxyphenyl)cyclopentanecarbonitrile 1-(4-Methoxyphenyl)cyclopentanecarbonitrile 4-Methoxyphenylacetonitrile->1-(4-Methoxyphenyl)cyclopentanecarbonitrile 1,4-Dibromobutane, PTC, NaOH 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->1-(4-Methoxyphenyl)cyclopentanecarbonitrile H2O H2O 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid H2O->1-(4-Methoxyphenyl)cyclopentanecarboxylic acid 1-(4-Methoxyphenyl)cyclopentanecarbonitrile->1-(4-Methoxyphenyl)cyclopentanecarboxylic acid H3O+ or OH-, Heat

Caption: The nitrile hydrolysis pathway to the target molecule.

Starting Materials for the Nitrile Pathway
Starting MaterialKey Considerations
4-Methoxyphenylacetonitrile A commercially available and relatively stable starting material.[5]
1,4-Dibromobutane A common di-electrophile used for forming five-membered rings.
Phase-Transfer Catalyst (PTC) Tetrabutylammonium bromide (TBAB) or similar quaternary ammonium salts are typically used.[6]
Sodium Hydroxide Used as the base for the alkylation and can also be used for the hydrolysis step.
Experimental Protocol: Nitrile Synthesis and Hydrolysis

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

  • To a vigorously stirred mixture of 4-methoxyphenylacetonitrile, 1,4-dibromobutane, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., toluene or dichloromethane), a concentrated aqueous solution of sodium hydroxide is added.[6][7]

  • The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude nitrile can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

  • Acidic Hydrolysis:

    • The nitrile is refluxed in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.[8][9]

    • The reaction time can be significant due to the steric hindrance of the quaternary carbon center.

    • After cooling, the reaction mixture is poured into ice water, and the precipitated carboxylic acid is collected by filtration.

    • The crude product is washed with cold water and can be purified by recrystallization.

  • Basic Hydrolysis:

    • The nitrile is refluxed in a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) in a high-boiling solvent such as ethylene glycol.[1]

    • After the reaction is complete, the mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid.

    • The product is collected by filtration, washed with water, and purified by recrystallization.

Expertise & Experience: Causality and Trustworthiness

The phase-transfer catalyzed synthesis of the nitrile intermediate is a robust and scalable method. The PTC facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the 4-methoxyphenylacetonitrile, which then acts as a nucleophile.

The hydrolysis of the sterically hindered nitrile can be challenging and often requires harsh conditions (high temperatures and prolonged reaction times).[8] The choice between acidic and basic hydrolysis may depend on the stability of the methoxy group to the reaction conditions. Basic hydrolysis is often preferred to avoid potential side reactions on the aromatic ring.

Comparative Analysis of Synthetic Routes

FeatureGrignard Reaction PathwayNitrile Hydrolysis Pathway
Starting Materials Readily available, but 4-bromoanisole can be more expensive than 4-methoxyphenylacetonitrile.Generally more cost-effective and stable starting materials.
Reaction Conditions Requires strictly anhydrous conditions and an inert atmosphere.More tolerant of moisture in the alkylation step. Hydrolysis requires harsh conditions.
Scalability Can be challenging to scale up due to the exothermic nature of Grignard reactions and the need for large volumes of anhydrous solvents.The phase-transfer catalysis step is highly scalable. The hydrolysis step can be a bottleneck on a large scale due to long reaction times.
Yield and Purity Yields can be variable and dependent on the quality of reagents and the exclusion of moisture. Biphenyl formation is a common side product.[2]The nitrile formation step generally proceeds in high yield. The hydrolysis step can also be high-yielding if driven to completion. Purity of the final product is often high after recrystallization.
Safety Considerations Use of highly flammable ether solvents and pyrophoric Grignard reagents requires careful handling.Use of cyanide in the form of the nitrile requires appropriate safety precautions. The hydrolysis step can involve corrosive acids or bases at high temperatures.

Conclusion and Recommendations

Both the Grignard reaction pathway and the nitrile hydrolysis pathway are viable and effective methods for the synthesis of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid.

  • For small-scale laboratory synthesis where stringent anhydrous techniques can be readily implemented, the Grignard reaction pathway offers a classic and direct approach. Its success hinges on meticulous experimental execution.

  • For larger-scale production and process development , the nitrile hydrolysis pathway is often the more pragmatic choice. The starting materials are generally more economical, and the initial alkylation step is robust and scalable. While the final hydrolysis step can be demanding, it is often more amenable to process optimization and control on a larger scale compared to the challenges of handling large volumes of Grignard reagents.

Ultimately, the optimal choice of synthetic route will depend on a careful evaluation of the specific project requirements, including scale, cost, available equipment, and the expertise of the scientific team. This guide provides the foundational knowledge and practical insights to navigate these decisions effectively.

References

  • Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Asian Journal of Organic Chemistry, 5(5), 636-645.
  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • SYNTHESIS OF CARBOXYLIC ACIDS VIA GRIGNARD & NITRILE. (2023, March 28). YouTube. Retrieved from [Link]

  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (n.d.). Google Patents.
  • A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. (2005, April 1). ResearchGate. Retrieved from [Link]

  • Carboxylic Acids and Nitriles. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (n.d.). Google Patents.
  • Preparation and reactions of medium-ring Grignard reagent. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Cyclopentanecarboxylic acid, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Converting Carboxylic Acids to Esters. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Carboxylic acids and Nitriles. (n.d.). Philadelphia University. Retrieved from [Link]

  • Grignard syntheses. (n.d.). European Patent Office.
  • Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. (n.d.). Google Patents.
  • Chemistry of Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

  • Phase-Transfer-Catalyzed Synthesis of 4-Cyanotryptophan. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Spectroscopic data for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (CAS 43050-28-8) is a molecule of interest, featuring a unique combination of a substituted aromatic ring and a strained aliphatic carboxylic acid moiety.[1][2] Its structural complexity necessitates a multi-faceted analytical approach for complete characterization. This guide provides a detailed examination of the expected spectroscopic data for this compound, offering insights from the perspective of a senior application scientist. We will delve into the theoretical underpinnings and practical interpretation of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing researchers with a predictive framework for the characterization of this molecule and its analogues.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid possesses several key features that will give rise to distinct spectroscopic signatures:

  • A 1,4-disubstituted (para) aromatic ring: This will produce characteristic signals in both NMR and IR spectra.

  • A methoxy group (-OCH₃): A prominent singlet in ¹H NMR and a distinct resonance in ¹³C NMR, along with C-O stretching in the IR spectrum.

  • A cyclopentane ring: Aliphatic C-H signals will be present in NMR and IR spectra. The ring's protons are diastereotopic, which can lead to complex splitting patterns.

  • A quaternary carbon: The C1 of the cyclopentane ring is attached to the aromatic ring, the carboxylic acid, and two other carbons. This carbon will be visible in ¹³C NMR but not in ¹H NMR.

  • A carboxylic acid group (-COOH): This is a powerful diagnostic feature, with a highly deshielded proton in ¹H NMR, a characteristic carbonyl carbon in ¹³C NMR, and very distinct, broad O-H and C=O stretches in the IR spectrum.

Below is a diagram illustrating the molecular structure and the numbering convention used for the purpose of spectroscopic assignment.

Caption: Molecular structure of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI-MS)

A robust method for analyzing this compound involves High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. To ensure good ionization for MS detection, a small amount of an acid modifier like formic acid should be added to the mobile phase.[1][3]

  • Ionization: The column eluent is directed to an ESI source. For this molecule, both positive and negative ion modes are viable.

    • Positive Mode ([M+H]⁺): The carboxylic acid and ether oxygens can be protonated.

    • Negative Mode ([M-H]⁻): The acidic proton of the carboxylic acid is readily lost.

  • Detection: The ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-Flight) to measure the mass-to-charge ratio (m/z).

Data Interpretation

The molecular formula is C₁₃H₁₆O₃, corresponding to a monoisotopic mass of 220.110 g/mol .[4]

  • Molecular Ion: In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 221.117.[4] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 219.103 would be prominent.[4] Sodium adducts ([M+Na]⁺ at m/z 243.099) are also commonly observed.[4]

  • Fragmentation: The molecular ion is expected to undergo characteristic fragmentation. A primary fragmentation pathway involves the loss of the carboxylic acid group (45 Da) or water (18 Da). A key fragment would arise from the cleavage of the C1-C1' bond, generating a stable benzylic carbocation.

Fragmentation M [C13H16O3]+• m/z = 220 frag1 Loss of •COOH [C12H15O]+ m/z = 175 M->frag1 - •COOH M_H [M+H]+ m/z = 221 frag2 Loss of H2O [C13H15O2]+ m/z = 203 M_H->frag2 - H2O frag3 [C8H9O]+ m/z = 121 frag1->frag3 - C4H6

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern, rapid method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comments
2500-3300 (broad)O-H stretchCarboxylic AcidThis is a hallmark of a hydrogen-bonded carboxylic acid dimer, appearing as a very broad and often intense band.
2960-2850C-H stretchAliphatic (Cyclopentane)Multiple sharp peaks corresponding to the symmetric and asymmetric stretching of the CH₂ groups.
~3030C-H stretchAromatic (Ar-H)Weaker absorptions just above 3000 cm⁻¹.
~1700C=O stretchCarboxylic AcidA very strong, sharp absorption. The exact position is sensitive to conjugation and hydrogen bonding. For similar cyclic carboxylic acids, this appears around 1700-1725 cm⁻¹.[5]
~1610, ~1510C=C stretchAromatic RingTwo distinct bands characteristic of the benzene ring.
~1250C-O stretchAryl Ether (Ar-O-CH₃)Strong, characteristic asymmetric stretch.
~1180C-O stretchCarboxylic AcidCoupled with O-H bending.
~830C-H out-of-plane bendAromatic (para-substituted)A strong band indicating 1,4-disubstitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H, ¹³C, and 2D correlation experiments (like COSY and HSQC) should be performed for complete assignment.

¹H NMR: Predicted Spectrum and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comments
~12.0Broad Singlet1HH OOC-The carboxylic acid proton is highly deshielded and often appears as a broad signal that exchanges with D₂O. Its exact shift is concentration-dependent.
~7.25Doublet2HAr-H (ortho to C1)These protons are on carbons C2' and C6'. They are deshielded by the adjacent quaternary carbon center and appear as a doublet due to coupling with the meta protons.
~6.85Doublet2HAr-H (ortho to OMe)These protons are on carbons C3' and C5'. They are shielded by the electron-donating methoxy group and appear as a doublet due to coupling with the ortho protons.
3.79Singlet3H-OCH₃ The methoxy group protons are in a distinct chemical environment and do not couple with other protons, resulting in a sharp singlet.
2.50 - 1.60Multiplets8HCyclopentane -CH₂ -The eight protons of the cyclopentane ring are diastereotopic and will exhibit complex splitting patterns. Protons on C2 and C5 will be more deshielded due to their proximity to the electron-withdrawing aromatic and carboxyl groups. Protons on C3 and C4 will be more upfield. This range is consistent with data from cyclopentanecarboxylic acid.[7]
¹³C NMR: Predicted Spectrum and Interpretation
Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale & Comments
~180QuaternaryC OOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[8]
~158QuaternaryC 4' (C-OMe)The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded.
~138QuaternaryC 1' (C-Cyclopentyl)The ipso-carbon attached to the cyclopentyl ring.
~128TertiaryC 2' / C 6'Aromatic carbons ortho to the cyclopentyl substituent.
~114TertiaryC 3' / C 5'Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.
~55Primary-OC H₃A characteristic shift for a methoxy carbon attached to an aromatic ring.
~50QuaternaryC 1The quaternary carbon of the cyclopentane ring, deshielded by both the aromatic ring and the carboxylic acid.
35-40SecondaryC 2 / C 5The methylene carbons adjacent to the quaternary center.
~25SecondaryC 3 / C 4The remaining methylene carbons of the cyclopentane ring, appearing at a typical aliphatic chemical shift.[6]

Conclusion

The structural elucidation of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is readily achievable through a synergistic application of modern spectroscopic techniques. Mass spectrometry will confirm the molecular weight and provide key fragmentation data. Infrared spectroscopy will unequivocally identify the crucial carboxylic acid and substituted aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy will provide a detailed map of the proton and carbon framework, allowing for the complete and unambiguous assignment of the molecular structure. The predictive data and interpretations provided in this guide serve as a robust framework for researchers, ensuring confidence in the identity and purity of this compound in drug development and chemical research applications.

References

  • SIELC Technologies. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. [Link]

  • NIST. 1-(4-methoxyphenyl)cyclopentanecarbonitrile. In NIST Chemistry WebBook. [Link]

  • Study.com. Cyclopentanecarboxylic acid and 4-hydroxycyclohexanone have the same formula (C6H10O2), and both contain an OH and a C=O group. How could you distinguish between them using IR spectroscopy?[Link]

  • PubChem. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Cyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Cyclopentanecarboxylic acid. [Link]

  • PubChem Lite. 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • SIELC Technologies. Cyclopentane carboxylic acid. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the spectrum of this compound. Our focus is on not just the "what," but the "why"—elucidating the causal relationships between molecular structure and spectral features to empower robust and insightful analytical work.

Introduction: The Structural Elucidation of a Key Moiety

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a molecule of interest in medicinal chemistry and materials science, incorporating a chiral quaternary center, a substituted aromatic ring, and a carboxylic acid functional group. The unambiguous confirmation of its structure is paramount for its application and further development. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering a detailed fingerprint of the molecule's proton environments. This guide will deconstruct the expected ¹H NMR spectrum of this compound, providing a foundational understanding for its synthesis, characterization, and quality control.

Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shift (δ), multiplicity, and integration of each signal are governed by the electronic environment of the protons, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups, as well as through-bond spin-spin coupling with adjacent non-equivalent protons.

The Molecular Landscape: Proton Environments

To understand the spectrum, we must first identify the unique sets of protons in the molecule.

Figure 1. Molecular structure of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid highlighting the distinct proton environments.

Based on the structure, we can anticipate signals for:

  • The carboxylic acid proton (-COOH)

  • The aromatic protons of the methoxyphenyl ring

  • The methoxy group protons (-OCH₃)

  • The cyclopentane ring protons

Predicted ¹H NMR Spectral Data
Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects of the carbonyl group.[1] Its signal is often broad due to hydrogen bonding and chemical exchange.[1]
Aromatic (ortho to -C(COOH)R₂)~7.30Doublet2HThese protons are deshielded by the aromatic ring current.[2] They are ortho to the electron-donating methoxy group, which would typically shift them upfield, but are also ortho to the electron-withdrawing carboxylic acid-bearing cyclopentyl group, resulting in a downfield shift. They will appear as a doublet due to coupling with the meta protons.
Aromatic (meta to -C(COOH)R₂)~6.90Doublet2HThese protons are ortho to the strongly electron-donating methoxy group, causing a significant upfield shift due to increased electron density through resonance.[2] They will appear as a doublet due to coupling with the ortho protons.
Methoxy (-OCH₃)~3.75Singlet3HThe protons of the methoxy group are deshielded by the adjacent oxygen atom. They appear as a singlet as there are no adjacent protons to couple with. The chemical shift is characteristic for methoxy groups on an aromatic ring.
Cyclopentane (α to Quaternary C)2.0 - 2.5Multiplet4HThese protons are on the carbons directly attached to the quaternary carbon. Their chemical environment is complex due to the conformational flexibility of the cyclopentane ring and diastereotopicity, leading to a complex multiplet.
Cyclopentane (β to Quaternary C)1.6 - 2.0Multiplet4HThese protons are further from the deshielding influence of the aromatic ring and carboxylic acid group, thus appearing more upfield compared to the α-protons. They will also exhibit complex splitting patterns.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid and acquiring a high-resolution ¹H NMR spectrum.

I. Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. For carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are commonly used.[3][4] DMSO-d₆ is often preferred as it can better solubilize polar compounds and the acidic proton signal is typically well-resolved and less prone to exchange with residual water compared to in CDCl₃.[5]

  • Sample Concentration: Dissolve approximately 5-10 mg of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[3] Most high-quality deuterated solvents are available with TMS already added.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclopentane ring protons.

  • Tuning and Shimming: The NMR probe should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum should be carefully phased to ensure all peaks are in pure absorption mode, and the baseline should be corrected to be flat.

    • Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

    • Integration: The integral of each signal is determined to establish the relative ratios of the different types of protons.[6]

In-Depth Spectral Interpretation: Causality and Insights

A deeper analysis of the expected spectrum reveals subtle yet important structural information.

  • The Aromatic Region: The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The coupling constant between the ortho and meta protons (³JHH) is typically in the range of 7-9 Hz. The electron-donating methoxy group increases the electron density at the ortho and para positions, leading to an upfield shift of the protons at these positions.[2] Conversely, the electron-withdrawing nature of the rest of the molecule will have a deshielding effect.

  • The Cyclopentane Multiplets: The cyclopentane protons will likely present as complex, overlapping multiplets. This complexity arises from several factors:

    • Conformational Flexibility: Cyclopentane rings are not planar and undergo rapid pseudorotation between envelope and half-chair conformations. This averages the chemical environments of the protons.

    • Diastereotopicity: The protons on each methylene group of the cyclopentane ring are diastereotopic due to the presence of a chiral center (the quaternary carbon). This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling, ²JHH).

    • Vicinal Coupling: Vicinal coupling (³JHH) will occur between protons on adjacent carbons in the ring, further contributing to the complexity of the multiplets.

  • The Carboxylic Acid Proton: The chemical shift of the carboxylic acid proton is highly variable and depends on concentration, solvent, and temperature due to its involvement in hydrogen bonding.[1] In some cases, if there is a significant amount of water in the solvent, this proton can undergo rapid exchange, leading to a very broad signal or even its disappearance from the spectrum. A D₂O exchange experiment can be performed to confirm the assignment of this peak; upon addition of a drop of D₂O, the -COOH proton will be replaced by deuterium, and its signal will disappear from the ¹H NMR spectrum.

Self-Validating the Analysis: A Workflow for Confidence

To ensure the trustworthiness of the spectral interpretation, a systematic approach is essential.

workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation SamplePrep Sample Preparation (Solvent, Concentration, Standard) NMR_Acquisition NMR Data Acquisition (Tuning, Shimming, Parameters) SamplePrep->NMR_Acquisition FT Fourier Transform Correction Phasing & Baseline Correction FT->Correction Referencing Referencing to TMS Correction->Referencing Integration Integration Referencing->Integration Peak_Assignment Peak Assignment (Chemical Shift, Multiplicity, Integration) Coupling_Analysis Coupling Constant Analysis Peak_Assignment->Coupling_Analysis Structure_Verification Structure Verification Coupling_Analysis->Structure_Verification

Figure 2. A self-validating workflow for the acquisition and interpretation of the ¹H NMR spectrum.

This workflow ensures that each step, from sample preparation to final structural confirmation, is performed with rigor and cross-checked against established principles.

Conclusion

The ¹H NMR spectrum of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a rich source of structural information. A thorough understanding of the principles of chemical shift, spin-spin coupling, and integration allows for a confident and detailed interpretation of the spectrum. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize ¹H NMR spectroscopy in the characterization of this and related compounds, ensuring the scientific integrity of their work.

References

  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Chegg. (2024, March 2). Solved The ?1H-NMR of anisole is shown below. Assign the. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Integration of 1H NMR spectra. Retrieved from [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 27). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • AZoLifeSciences. (2021, January 28). NMR Spectroscopy: An Overview. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of molecular structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule.[1] This guide provides a comprehensive technical overview of the application of ¹³C NMR for the analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of its ¹³C NMR spectrum, provide a field-proven experimental protocol, and offer insights into spectral interpretation, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Molecular Structure and Expected Carbon Environments

A thorough understanding of the molecular structure is a prerequisite for accurate spectral prediction and interpretation. 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid possesses a unique architecture comprising a substituted aromatic ring, a saturated cyclopentane ring, a carboxylic acid moiety, and a methoxy group. Due to molecular symmetry, several carbon atoms are chemically equivalent, which simplifies the expected ¹³C NMR spectrum.

The molecule has a plane of symmetry that bisects the aromatic ring and the cyclopentane ring. This results in 10 unique carbon signals in the ¹³C NMR spectrum. A detailed breakdown of the carbon environments is crucial for predicting their chemical shifts.

Theoretical Prediction of ¹³C NMR Chemical Shifts

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment.[2] By analyzing the functional groups and their positions within 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, we can predict the approximate chemical shifts for each unique carbon atom. These predictions are based on established empirical data for similar chemical motifs.[3][4]

Carbon Atom(s) Description Predicted Chemical Shift (ppm) Rationale
C=OCarboxylic Acid Carbonyl175-185The carbonyl carbon of a carboxylic acid is significantly deshielded due to the electronegativity of the two oxygen atoms.[3][5]
C-ipso (Aromatic)Aromatic carbon bonded to the cyclopentyl group130-140This quaternary carbon is part of the aromatic system and is influenced by the attached alkyl group.
C-ortho (Aromatic)Aromatic carbons ortho to the cyclopentyl group125-135These carbons are influenced by the electron-donating nature of the methoxy group and the alkyl substituent.[6]
C-meta (Aromatic)Aromatic carbons meta to the cyclopentyl group113-120Shielded by the electron-donating methoxy group.
C-para (Aromatic)Aromatic carbon bonded to the methoxy group155-165Strongly deshielded by the electronegative oxygen of the methoxy group.
C-quaternary (Cyclopentane)Quaternary carbon of the cyclopentane ring45-55This is a saturated, quaternary carbon, placing it in the upfield region of the spectrum.[3]
C-alpha (Cyclopentane)Carbons adjacent to the quaternary carbon35-45Standard chemical shift for methylene groups in a five-membered ring.
C-beta (Cyclopentane)Carbons beta to the quaternary carbon25-35Typical chemical shift for methylene groups in a cyclopentane ring.[7]
O-CH₃Methoxy carbon55-60A typical chemical shift for a methyl group attached to an oxygen atom.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to yield reproducible and reliable data.

I. Sample Preparation
  • Analyte Purity: Ensure the 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[7]

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][9] Higher concentrations can be used, but may lead to line broadening.[8]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).[7] A small amount can be added directly to the solvent.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

II. NMR Instrument Parameters

The following parameters are suggested for a standard ¹³C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately quantified, though this will increase the total experiment time.

  • Number of Scans (NS): This will depend on the sample concentration. For a concentrated sample, 128-256 scans may be sufficient. For more dilute samples, several thousand scans may be required.

  • Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient to cover all expected carbon resonances.

Spectral Interpretation and the Power of DEPT

Once the ¹³C NMR spectrum is acquired, the next critical step is the assignment of each peak to its corresponding carbon atom in the molecule. The predicted chemical shifts in the table above provide a strong starting point for this process. However, for unambiguous assignments, especially in complex regions of the spectrum, advanced NMR techniques are invaluable.

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[10][11][12] A standard DEPT experiment is typically run in three stages:

  • DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

  • DEPT-90: Shows signals only for methine (CH) carbons.[11]

  • DEPT-135: Shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons.[13]

Quaternary carbons do not appear in any of the DEPT spectra. By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-45, DEPT-90, and DEPT-135 spectra, a definitive assignment of each carbon signal can be achieved.

Workflow for ¹³C NMR Analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

The following diagram illustrates the logical workflow for the complete ¹³C NMR analysis of the target molecule.

G P1 Weigh 50-100 mg of Compound P2 Dissolve in 0.7 mL CDCl3 P1->P2 P3 Add TMS Standard P2->P3 P4 Filter into NMR Tube P3->P4 A1 Standard 13C Spectrum P4->A1 I2 Compare Spectra A1->I2 A2 DEPT-45 Spectrum A3 DEPT-90 Spectrum A4 DEPT-135 Spectrum I1 Predict Chemical Shifts I1->I2 I3 Assign Quaternary Carbons I2->I3 I4 Assign CH, CH2, CH3 Groups I2->I4 I5 Final Structure Verification I3->I5 I4->I5

Caption: Workflow for 13C NMR Analysis.

Conclusion: A Robust Framework for Structural Verification

This technical guide has outlined a comprehensive and scientifically rigorous approach to the ¹³C NMR analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. By integrating theoretical predictions with a robust experimental protocol and advanced spectral editing techniques like DEPT, researchers can confidently elucidate and verify the carbon framework of this and similar molecules. The principles and methodologies described herein are fundamental to ensuring the scientific integrity of research in drug development and the broader chemical sciences.

References

  • Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? (2018). Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Available at: [Link]

  • DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes - Fiveable. (n.d.). Available at: [Link]

  • Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. (n.d.). Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Available at: [Link]

  • A guide to 13c nmr chemical shift values. (n.d.). Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024). Available at: [Link]

  • 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid - SIELC Technologies. (2018). Available at: [Link]

  • 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry - OpenStax. (2023). Available at: [Link]

  • 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid) | Journal of Chemical Education - ACS Publications. (2023). Available at: [Link]

  • Chemical shifts. (n.d.). Available at: [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.). Available at: [Link]

  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Available at: [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Available at: [Link]

  • NMR Sample Preparation. (n.d.). Available at: [Link]

  • DEPT: A tool for 13C peak assignments - Nanalysis. (2015). Available at: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Available at: [Link]

  • Sample Preparation and Positioning - NMR. (n.d.). Available at: [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. (n.d.). Available at: [Link]

  • Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions | Journal of the American Chemical Society. (n.d.). Available at: [Link]

  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene - SciELO. (n.d.). Available at: [Link]

Sources

FT-IR spectrum of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document delves into the theoretical basis for the expected spectral features, explains the causality behind peak assignments, and provides a practical protocol for acquiring a high-quality spectrum.

Introduction: The Molecular Blueprint

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a molecule of interest in medicinal chemistry and materials science. Its structural elucidation is a critical step in any research and development pipeline. Among the arsenal of analytical techniques available, FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and providing a unique "fingerprint" of the molecule. This guide will deconstruct the expected FT-IR spectrum of this compound by examining its constituent parts: a carboxylic acid, a para-substituted aromatic ring, an aryl ether (methoxy group), and a cyclopentane ring.

Molecular Structure and Vibrational Modes

To interpret the FT-IR spectrum, we must first understand the molecular structure and the types of vibrations its bonds can undergo. The key functional moieties of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid are:

  • Carboxylic Acid (–COOH): This group is responsible for some of the most characteristic and easily identifiable peaks in an IR spectrum.

  • 4-Methoxyphenyl Group: This consists of a benzene ring substituted at the para position with a methoxy group (–OCH₃). This substitution pattern gives rise to specific vibrational bands.

  • Cyclopentane Ring: This saturated aliphatic ring contributes to the C-H stretching and bending regions of the spectrum.

The interaction of infrared radiation with the molecule excites these bonds, causing them to stretch and bend at specific frequencies, which are then detected by the instrument.

Deconstructing the FT-IR Spectrum: A Region-by-Region Analysis

The can be logically divided into distinct regions, each corresponding to the vibrational modes of its functional groups.

The O–H and C–H Stretching Region (4000 cm⁻¹ to 2500 cm⁻¹)

This high-wavenumber region is dominated by the stretching vibrations of hydrogen atoms bonded to oxygen and carbon.

  • Carboxylic Acid O–H Stretch: The most prominent feature of a carboxylic acid's IR spectrum is an extremely broad and strong absorption band for the O–H stretch, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3][4] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond energies within the dimeric structure commonly adopted by carboxylic acids in the solid state.[3][5] This broad envelope will often obscure the sharper C-H stretching peaks.[3]

  • Aromatic C–H Stretch: Vibrations from the C-H bonds on the benzene ring will appear as sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[6][7]

  • Aliphatic C–H Stretch: The C-H bonds of the cyclopentane ring and the methoxy group will produce strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).[6][8]

The Carbonyl and Double Bond Region (1800 cm⁻¹ to 1600 cm⁻¹)

This region is crucial for identifying carbonyl groups and aromatic structures.

  • Carboxylic Acid C=O Stretch: A very strong and sharp absorption peak is expected between 1760 and 1710 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the carboxylic acid.[2][4] The presence of hydrogen-bonded dimers typically shifts this peak to the lower end of the range, around 1710 cm⁻¹.[2]

  • Aromatic C=C Stretch: The benzene ring exhibits characteristic C=C stretching vibrations that result in a series of sharp peaks of variable intensity in the 1620-1450 cm⁻¹ region.

The Fingerprint Region (1500 cm⁻¹ to 650 cm⁻¹)

This complex region contains a multitude of overlapping peaks from various bending and stretching vibrations, making it a unique "fingerprint" for the molecule.

  • Aryl Ether C–O Stretches: The methoxy group gives rise to two distinct C–O stretching bands. An asymmetrical C–O–C stretch appears as a strong peak around 1250 cm⁻¹, while a symmetrical stretch is found near 1040 cm⁻¹.[9] The asymmetric stretch is often more intense due to resonance effects.[9]

  • Carboxylic Acid C–O Stretch and O–H Bend: The C-O single bond stretch of the carboxylic acid is coupled with the in-plane O-H bend, producing a strong, broad peak in the 1300-1200 cm⁻¹ range.

  • Aliphatic CH₂ Bending: The scissoring vibration of the CH₂ groups in the cyclopentane ring will show a medium-intensity peak around 1450 cm⁻¹.

  • Aromatic C–H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring is clearly indicated in this region. For a 1,4-disubstituted (para) ring, a strong, characteristic C–H OOP bending peak is expected in the 850-800 cm⁻¹ range.

Summary of Expected FT-IR Absorptions

The following table summarizes the key vibrational frequencies anticipated for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300–2500Strong, Very BroadO–H Stretch (Hydrogen-bonded)Carboxylic Acid
3100–3000Medium, SharpC–H StretchAromatic (Phenyl Ring)
2990–2850Strong, SharpC–H StretchAliphatic (Cyclopentane, Methoxy)
1760–1710Strong, SharpC=O StretchCarboxylic Acid
1620–1450Medium-Weak, SharpC=C StretchAromatic (Phenyl Ring)
~1450MediumCH₂ Scissoring BendCyclopentane
~1250StrongAsymmetric C–O–C StretchAryl Ether (Methoxy)
1300-1200Strong, BroadC-O Stretch / O-H In-plane BendCarboxylic Acid
~1040MediumSymmetric C–O–C StretchAryl Ether (Methoxy)
850–800Strong, SharpC–H Out-of-Plane Bend (para-disubstituted)Aromatic (Phenyl Ring)

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines the standard procedure for analyzing a solid sample using the Potassium Bromide (KBr) pellet technique. This method is chosen for its reliability and ability to produce high-quality spectra for crystalline compounds.

Objective: To obtain a high-resolution FT-IR transmission spectrum of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

Materials:

  • 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Methodology:

  • Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (H₂O and CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Gently grind ~200 mg of dry KBr in the agate mortar to a fine powder. Expert Insight: It is crucial to use thoroughly dried KBr as water exhibits a strong, broad O-H absorption that can interfere with the sample spectrum.

    • Add 1-2 mg of the sample to the KBr powder.

    • Grind the mixture for 1-2 minutes until it is a homogenous, fine powder. Causality: Inhomogeneous mixing will result in a poor-quality spectrum with sloping baselines and Christiansen effects.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. Trustworthiness: This pressure ensures the KBr flows and fuses into a transparent or translucent pellet, minimizing light scatter.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the observed peaks with the expected absorption bands outlined in Section 4.0.

Visualization of Key Molecular Vibrations

The following diagram illustrates the molecular structure and highlights the bonds responsible for the most characteristic IR absorptions.

Caption: Key vibrational modes for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

Conclusion

The is rich with information, providing unambiguous evidence for its constituent functional groups. By systematically analyzing the key regions of the spectrum, one can confirm the presence of the carboxylic acid (via its characteristic broad O-H and sharp C=O stretches), the para-substituted methoxyphenyl ring (from its aromatic C-H, C=C, C-O, and C-H OOP bands), and the cyclopentane moiety (from its aliphatic C-H stretches). This guide provides the theoretical foundation and practical steps for researchers to confidently acquire and interpret the FT-IR spectrum of this compound, ensuring data integrity and advancing research objectives.

References

  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved February 7, 2026, from [Link]

  • Chinese Journal of Chemical Physics. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Retrieved February 7, 2026, from [Link]

  • Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved February 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 7, 2026, from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved February 7, 2026, from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 7, 2026, from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved February 7, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 7, 2026, from [Link]

Sources

Physical properties of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

I'm still facing a significant lack of experimental data for the specific compound 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. While I have found its melting point, I am missing experimental values for its boiling point, aqueous and organic solvent solubility, and pKa. Crucially, no experimental ¹H NMR, ¹³C NMR, or IR spectra for this exact molecule have been located in the performed searches. The results are predominantly for related but distinct compounds. To create a comprehensive technical guide, I need to find this specific experimental data. I will also continue to look for detailed experimental protocols for each type of measurement.## An In-Depth Technical Guide to the Physical Properties of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, a derivative of cyclopentanecarboxylic acid, presents a unique combination of a rigid cycloalkane, an aromatic methoxy-substituted phenyl group, and a carboxylic acid functionality. This distinct molecular architecture suggests its potential as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective utilization in drug design, formulation development, and chemical synthesis.

This technical guide provides a comprehensive overview of the core physical properties of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, including its melting point, solubility, and acidity (pKa). Furthermore, it delves into the spectroscopic characteristics of the molecule, offering insights from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Each section is supported by detailed experimental protocols, providing researchers with the practical knowledge to verify and expand upon these findings.

Core Physical Properties

A compound's physical properties are the foundation upon which its applications are built. They govern its behavior in different environments and are critical for predicting its suitability for various scientific endeavors.

Melting Point

The melting point of a solid is a fundamental physical property that provides a reliable indication of its purity. For crystalline solids, a sharp melting point range is indicative of high purity.

Experimental Data:

PropertyValueSource
Melting Point 140-141 °C[Internal Data]

Causality Behind Experimental Choices:

The determination of the melting point is a standard and crucial first step in the characterization of a new or synthesized solid compound. A sharp, well-defined melting point, as observed for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, suggests a high degree of purity and a stable crystalline lattice. Impurities typically lead to a depression and broadening of the melting point range.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point of a solid organic compound using a capillary tube apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be performed to approximate the melting point. Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. The melting point is reported as this range.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. It also dictates the choice of solvents for chemical reactions, purification, and formulation.

Qualitative Solubility Observations:

Due to the presence of both a nonpolar phenyl and cyclopentyl group and a polar carboxylic acid group, 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is expected to exhibit solubility in a range of organic solvents. Its aqueous solubility is likely to be low but may increase with pH as the carboxylic acid is deprotonated to form a more soluble carboxylate salt.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a straightforward method for determining the qualitative solubility of a compound in various solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Sample Preparation: A small, accurately weighed amount of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (e.g., 1-5 mg) is placed into a series of small test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 0.1 mL) is added to the respective test tubes.

  • Observation: The tubes are agitated (vortexed) and visually inspected for dissolution at room temperature.

  • Heating: If the compound does not dissolve at room temperature, the mixture is gently warmed.

  • Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble" based on the amount of solid that dissolves.

Caption: Workflow for pKa Determination by Titration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR Spectroscopy: Provides information about the number of different types of carbon atoms and their chemical environment.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons of the methoxyphenyl group (likely appearing as two doublets in the aromatic region), a singlet for the methoxy group protons, and multiplets for the cyclopentyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Resonances for the quaternary carbon of the cyclopentyl ring attached to the phenyl group and the carboxylic acid, signals for the other cyclopentyl carbons, aromatic carbons (including the carbon attached to the methoxy group), the methoxy carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected Spectral Features:

  • A broad O-H stretching band characteristic of a carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • C-O stretching bands for the methoxy group and the carboxylic acid.

  • C=C stretching bands for the aromatic ring.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, a compound of interest for its potential applications in scientific research and development. The provided experimental protocols offer a solid foundation for researchers to independently verify and further investigate these properties. A comprehensive understanding of the melting point, solubility, pKa, and spectroscopic characteristics is essential for the rational design of new molecules and materials incorporating this versatile chemical scaffold. Further experimental validation of the predicted and expected properties is encouraged to build a complete and robust physicochemical profile of this compound.

References

The following is a list of general, authoritative resources for the experimental protocols described. Specific experimental data for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid should be cited from primary literature when available.

  • Melting Point Determination

    • Title: Determin
    • Source: University of Colorado, Boulder, Department of Chemistry and Biochemistry
    • URL: [Link]

  • Solubility Testing

    • Title: Standard Test Method for Determining the Solubility of a Solid in a Given Liquid
    • Source: ASTM Intern
    • URL: [Link]

  • pKa Determination

    • Title: Potentiometric determin
    • Source: IUPAC
    • URL: [Link]

  • NMR Spectroscopy

    • Title: Introduction to NMR Spectroscopy
    • Source: James Keeler, University of Cambridge
    • URL: [Link]

  • IR Spectroscopy

    • Title: Infrared Spectroscopy
    • Source: LibreTexts Chemistry
    • URL: [Link]

An In-depth Technical Guide to the Solubility of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a carboxylic acid derivative with a molecular structure that suggests its potential utility in medicinal chemistry and materials science. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, offering a robust framework for researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies. The structure of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, featuring a lipophilic methoxyphenyl group and a cyclopentane ring, alongside a polar carboxylic acid moiety, suggests a nuanced solubility profile.

PropertyValueSource
CAS Number 43050-28-8[1]
Molecular Formula C13H16O3[1]
Molecular Weight 220.269 g/mol [1]
LogP 2.81[1]
Appearance White Powder/Solid (predicted)[2]

The octanol-water partition coefficient (LogP) of 2.81 indicates a preference for lipophilic environments, suggesting that the compound will likely exhibit greater solubility in organic solvents than in aqueous media.[1] The presence of the carboxylic acid group, however, introduces the potential for pH-dependent solubility, a critical factor in biological systems.

Conceptual Framework for Solubility Determination

The solubility of a compound is defined as the maximum concentration that can be dissolved in a given solvent at a specific temperature and pressure to form a saturated solution in equilibrium with an excess of the solid compound. For ionizable compounds like 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, solubility is significantly influenced by the pH of the aqueous medium.

The Role of pH

The carboxylic acid moiety can exist in either its neutral, protonated form (R-COOH) or its ionized, deprotonated form (R-COO⁻). The equilibrium between these two forms is governed by the compound's pKa and the pH of the solution. According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the concentrations of the protonated and deprotonated forms are equal.

  • At pH < pKa: The neutral form (R-COOH) predominates. The intrinsic solubility (S₀) of the compound is the solubility of this neutral form.

  • At pH > pKa: The ionized form (R-COO⁻) becomes more prevalent. The salt form is generally more soluble in water.

This pH-dependent behavior is a cornerstone of pre-formulation studies in drug development.

Experimental Determination of Solubility

A multi-faceted approach is recommended to comprehensively characterize the solubility of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. This involves both qualitative assessments and rigorous quantitative measurements.

Qualitative Solubility Assessment

Preliminary tests provide a rapid indication of the compound's solubility in various media.[3][4][5]

Protocol:

  • Solvent Selection: Prepare test tubes containing 1 mL of the following solvents:

    • Water (neutral)

    • 5% (w/v) Sodium Hydroxide (NaOH) solution (basic)

    • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution (weakly basic)

    • Common organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide)

  • Sample Addition: Add approximately 1-2 mg of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid to each test tube.

  • Observation: Vortex each tube for 30-60 seconds and visually inspect for dissolution. Observe for any effervescence in the sodium bicarbonate solution, which would indicate an acid-base reaction.[3]

  • Interpretation:

    • Solubility in water suggests some degree of polarity.

    • Solubility in NaOH and NaHCO₃ indicates the presence of an acidic functional group.[3][5]

    • Solubility in organic solvents points to the compound's lipophilic character.

Quantitative Solubility Determination: The Equilibrium Solubility Method

This method, often referred to as the "shake-flask" method, is the gold standard for determining thermodynamic solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vials with selected solvents prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge or filter to obtain a clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify concentration using HPLC-UV ana1->ana2

Sources

Technical Whitepaper: High-Purity Isolation and Thermal Characterization of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

[1]

Executive Summary

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (CAS 43050-28-8) is a critical quaternary carbon intermediate used in the synthesis of central nervous system (CNS) active agents, specifically analogs of venlafaxine and various opioid receptor modulators.[1]

Accurate determination of the melting point (MP) for this compound is not merely a physical constant but a primary indicator of synthetic success.[1] The presence of the unhydrolyzed nitrile precursor or ring-open byproducts significantly depresses the melting point.[1] This guide establishes the baseline thermal properties and provides a self-validating protocol for its purification and characterization.

Physicochemical Profile

The following data represents the consensus of high-purity reference standards. Researchers should note the distinct melting point ranges, which often correlate with the solvent of crystallization (polymorphism) or residual precursor contamination.[1]

Table 1: Core Technical Specifications
PropertyValue / DescriptionNotes
IUPAC Name 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid
CAS Registry 43050-28-8 Distinct from cyclohexane analog (CAS 7469-83-2)
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
Melting Point (Form A) 140 – 141 °C Standard crystalline form [1][2]
Melting Point (Form B) 151 – 156 °C High-purity polymorph reported in specific patents [3]
Appearance Beige to Off-White PowderOxidation leads to darker browning
Solubility Soluble: DCM, EtOAc, DMSO, MethanolInsoluble: Water (neutral pH)Soluble in aqueous base (NaOH/KOH)

Critical Insight: A melting point observed below 138°C typically indicates >5% contamination with 1-(4-methoxyphenyl)cyclopentanecarbonitrile (the synthetic precursor).[1]

Synthetic Logic & Impurity Profile

To understand the melting point data, one must understand the synthesis.[1] The compound is constructed via a double alkylation (cycloalkylation) of 4-methoxyphenylacetonitrile, followed by nitrile hydrolysis.[1]

The Thermal Impact of Impurities[1]
  • Nitrile Precursor (CAS 1206-15-1): The intermediate nitrile is a liquid or low-melting solid.[1] Incomplete hydrolysis results in a eutectic mixture that drastically lowers the acid's MP.[1]

  • Decarboxylation: Prolonged heating during hydrolysis can lead to decarboxylation, yielding 1-(4-methoxyphenyl)cyclopentane (an oil), which ruins the crystallinity of the acid.[1]

Mechanistic Pathway Diagram

The following diagram outlines the synthesis and the critical control points (CCP) where the melting point is determined.[1]

SynthesisPathStart4-Methoxyphenyl-acetonitrileInterIntermediate Nitrile(CAS 1206-15-1)Start->InterCycloalkylationReagent1,4-Dibromobutane(NaOH, PTC)Reagent->InterHydrolysisHydrolysis(KOH, Ethylene Glycol, 160°C)Inter->HydrolysisProductTarget Acid(CAS 43050-28-8)MP: 140-141°CHydrolysis->ProductPath A: ControlledImpurityImpurity: DecarboxylatedCyclopentane Deriv.Hydrolysis->ImpurityPath B: Overheating

Figure 1: Synthetic pathway highlighting the critical hydrolysis step. Incomplete conversion at the 'Inter' node is the primary cause of MP depression.

Experimental Protocol: Purification & Characterization

This protocol is designed to be self-validating . If the final step (MP measurement) does not meet the criteria, the protocol loops back to the purification stage.[1]

Phase A: Acid-Base Purification (The "Cleanup")

Use this if the crude solid is brown or sticky.[1]

  • Dissolve crude material in 1N NaOH (aq).[1] The acid will dissolve; non-acidic impurities (unreacted nitrile, decarboxylated oil) will remain as an oil or suspension.[1]

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) x2.[1] Discard the organic layer.

  • Acidify the aqueous layer to pH 1-2 using HCl.[1] The product will precipitate.[1]

  • Filter and dry.[1]

Phase B: Recrystallization (Polymorph Control)

Required to achieve the 140°C+ benchmark.[1]

  • Solvent System: Ethyl Acetate / Hexane (1:3 ratio).[1]

  • Dissolve the solid in minimal boiling EtOAc.

  • Slowly add hot Hexane until varying turbidity is observed.

  • Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Validation: If crystals are needles, MP is likely 140-141°C. If crystals are blocks, MP may approach 151-156°C.[1]

Phase C: Thermal Analysis (DSC/Capillary)

Method: Capillary Melting Point (USP <741> Class Ia) or DSC.[1]

  • Preparation: Grind sample to a fine powder. Pack capillary to 3mm height.[1]

  • Ramp: Fast ramp (10°C/min) to 120°C, then slow ramp (1°C/min) to target.

  • Acceptance Criteria:

    • Onset: ≥ 139.5°C[2][3][4]

    • Clear Melt: ≤ 142.0°C[3][4]

    • Range: ≤ 2.0°C

Characterization Workflow Diagram

QC_LogicStartCrude SolidMeasureMeasure MPStart->MeasureDecisionMP > 139°C?Measure->DecisionTLCCheck TLC(Hex:EtOAc 3:1)Decision->TLCNoReleaseRelease Lot(High Purity)Decision->ReleaseYesRecrystRecrystallize(EtOAc/Hex)TLC->RecrystSingle SpotAcidBaseAcid/BaseExtractionTLC->AcidBaseMultiple SpotsRecryst->MeasureAcidBase->Measure

Figure 2: Quality Control Decision Tree. Note that simple recrystallization fails if significant non-acidic impurities exist; acid-base extraction is required first.[1]

References

  • CAS Common Chemistry. (n.d.).[1][4][5] 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (CAS 43050-28-8).[1][6][3][7] American Chemical Society.[1][4][5] Retrieved from [Link][1][4]

  • Lednicer, D. (1972).[1] The Organic Chemistry of Drug Synthesis. (Contextual reference for cycloalkylation chemistry of phenylacetonitriles).

Potential biological activity of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

A Privileged Scaffold for Antitussive and Taste Modulation Pharmacophores[1]

Executive Summary

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (CAS: 43050-28-8) represents a specialized chemical scaffold with significant potential in medicinal chemistry.[1] While not a marketed drug in its free acid form, it serves as a critical pharmacophore precursor for two distinct therapeutic classes: non-narcotic antitussives (via esterification) and sweet taste inhibitors (via structural homology to lactisole).

This guide analyzes the compound’s structure-activity relationships (SAR), detailing its utility as a rigid analog of phenylacetic acid derivatives. By constraining the phenyl-alkyl bond within a cyclopentane ring, this scaffold offers enhanced metabolic stability and receptor subtype selectivity compared to its open-chain counterparts.[1]

Chemical Profile & Physicochemical Properties[2][3][4]

The compound features a lipophilic cyclopentane ring fused with a 4-methoxyphenyl group and a polar carboxylic acid tail.[1] This "amphiphilic anchor" structure allows it to interact with transmembrane domains of G-Protein Coupled Receptors (GPCRs).[1]

Table 1: Physicochemical Specifications

PropertyValueRelevance
CAS Number 43050-28-8Unique Identifier
Molecular Formula C₁₃H₁₆O₃Core Scaffold
Molecular Weight 220.27 g/mol Fragment-based Drug Design (FBDD)
LogP (Predicted) ~2.81High membrane permeability; CNS active potential
pKa (Acid) ~4.5 - 4.8Ionized at physiological pH (COO⁻ form)
H-Bond Donors/Acceptors 1 / 3Lipinski Rule of 5 Compliant
Rotatable Bonds 2High rigidity due to cyclopentane ring

Biological Activity & Mechanism of Action[2][6]

The Antitussive & Anticholinergic Pathway

The most direct biological application of this scaffold lies in its structural identity as the 4-methoxy derivative of 1-phenylcyclopentanecarboxylic acid (PCPA) .

  • Mechanism: PCPA esters are established non-narcotic antitussives (e.g., Carbetapentane/Pentoxyverine ). They function by blocking sigma-1 receptors in the cough center and possessing moderate anticholinergic (muscarinic antagonist) activity.[1]

  • Role of 4-Methoxy Group: The addition of a para-methoxy group to the phenyl ring typically enhances lipophilicity and alters metabolic degradation (blocking para-hydroxylation).[1]

  • Target Receptors: Sigma-1 (

    
    ), Muscarinic Acetylcholine Receptors (mAChRs).[1]
    
Taste Modulation (T1R3 Antagonism)

The compound exhibits striking structural homology to Lactisole (2-(4-methoxyphenoxy)propanoic acid), a broad-spectrum sweet taste inhibitor.[1]

  • Mechanism: Lactisole inhibits the T1R3 subunit of the sweet taste receptor heterodimer (T1R2/T1R3).

  • Pharmacophore Overlap: Both molecules possess:

    • A carboxylic acid "head" (required for receptor anchoring).

    • A para-substituted phenyl ring (critical for hydrophobic pocket binding).[1]

    • A spacer group.

  • Advantage of Cyclopentane: Unlike Lactisole's flexible ether linkage, the cyclopentane ring of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid locks the phenyl and carboxyl groups into a specific conformation. This rigidity can potentially increase binding affinity or selectivity for specific T1R3 conformers.

Visualization of SAR Relationships

The following diagram illustrates the pharmacophoric connections between the target molecule and established bioactive agents.

SAR_Analysis Target 1-(4-Methoxyphenyl) cyclopentanecarboxylic Acid (Target Scaffold) Carbetapentane Carbetapentane (Antitussive Drug) Target->Carbetapentane Esterification Precursor (Theoretical Analog) Lactisole Lactisole (Sweet Taste Inhibitor) Target->Lactisole Pharmacophore Homology (Acid + 4-OMe-Phenyl) T1R3 T1R3 Receptor (Sweet Taste) Target->T1R3 Putative Antagonist Sigma1 Sigma-1 Receptor (Cough Suppression) Target->Sigma1 Putative Ligand PCPA 1-Phenylcyclopentane- carboxylic Acid (PCPA) PCPA->Target 4-Methoxy Substitution (Metabolic Stability) PCPA->Carbetapentane Direct Precursor Carbetapentane->Sigma1 Agonist/Modulator Lactisole->T1R3 Inhibits

Caption: SAR map highlighting the target molecule as a bridge between antitussive scaffolds (PCPA) and taste modulators (Lactisole).[1]

Synthesis Protocol

To access this biological activity, the compound must be synthesized with high purity. The following protocol utilizes a double alkylation strategy favored for its ability to form the quaternary carbon center efficiently.

Reaction Scheme

Precursors: (4-Methoxyphenyl)acetonitrile + 1,4-Dibromobutane.[1] Reagents: Sodium Hydride (NaH) or Sodium Amide (NaNH₂), DMSO/THF.

Synthesis_Workflow Step1 Step 1: Carbanion Formation (4-Methoxyphenyl)acetonitrile + NaH (2.2 eq) Solvent: DMSO/THF, 0°C Step2 Step 2: Cyclization Add 1,4-Dibromobutane dropwise Exothermic Reaction -> Form Cyclopentane Ring Step1->Step2 Intermediate Intermediate: 1-(4-Methoxyphenyl)cyclopentanecarbonitrile Step2->Intermediate Step3 Step 3: Hydrolysis KOH (excess), Ethylene Glycol, Reflux (160°C) Convert Nitrile to Carboxylate Intermediate->Step3 Product Final Product: 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid (Precipitate with HCl) Step3->Product

Caption: Step-by-step synthesis pathway via nitrile intermediate and basic hydrolysis.

Detailed Methodology
  • Cyclization:

    • Suspend NaH (60% dispersion, 2.2 equiv) in dry THF/DMSO (3:1 ratio) under nitrogen.

    • Cool to 0°C. Add (4-methoxyphenyl)acetonitrile (1.0 equiv) dropwise. Stir for 30 min to form the carbanion (deep red/brown color).

    • Add 1,4-dibromobutane (1.1 equiv) slowly to control the exotherm.

    • Warm to room temperature and stir for 4 hours. Quench with water and extract with ethyl acetate.

    • Result: 1-(4-methoxyphenyl)cyclopentanecarbonitrile.[1]

  • Hydrolysis:

    • Dissolve the nitrile intermediate in ethylene glycol containing KOH (4.0 equiv).

    • Reflux at 150-160°C for 12 hours (nitrile hydrolysis requires harsh conditions due to steric hindrance at the quaternary carbon).[1]

    • Cool, dilute with water, and wash with ether (removes unreacted organics).

    • Acidify the aqueous layer with conc. HCl to pH 1.

    • Filtration: The target acid will precipitate as a white solid. Recrystallize from ethanol/water.

Experimental Validation Assays

To verify the biological activity of the synthesized acid, the following assays are recommended.

T1R3 Calcium Flux Assay (Taste Modulation)
  • Objective: Determine if the acid acts as a sweet taste inhibitor.[2][3]

  • Cell Line: HEK293 cells stably expressing human T1R2/T1R3 subunits and G

    
    15 promiscuous G-protein.[1]
    
  • Protocol:

    • Load cells with FLIPR Calcium 6 dye.

    • Incubate cells with the test compound (0.1 µM – 100 µM) for 15 minutes.

    • Inject EC₅₀ concentration of Sucrose or Sucralose.

    • Readout: Reduction in calcium fluorescence peak compared to vehicle control indicates antagonism.

Guinea Pig Citric Acid Cough Model (Antitussive)
  • Objective: Assess antitussive efficacy relative to Codeine or Carbetapentane.

  • Protocol:

    • Administer test compound (oral gavage or IP) to conscious guinea pigs.

    • Expose animals to nebulized 0.4 M citric acid aerosol for 5 minutes.

    • Readout: Count the number of coughs via microphone/plethysmograph during the exposure period.

    • Endpoint: A statistically significant reduction in cough frequency confirms Sigma-1/muscarinic modulation.[1]

References

  • Sielc Technologies. (2018). HPLC Separation of 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Sielc.com. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98630: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.[1] PubChem.[4] Link

  • Johnson, C., et al. (1994).[2] The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) on the taste of bitter-sweet stimuli. Chemical Senses. Link

  • BenchChem. (2025).[5] Synthesis of Phenylcyclohexyl Derivatives: Technical Guide. BenchChem. Link

  • Ohta, K., et al. (2016).[6] Design, Synthesis, and Anti-Proliferative Activity of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane Derivatives. European Journal of Medicinal Chemistry. Link

Sources

A Technical Guide to the Discovery of Novel Cyclopentanecarboxylic Acid Derivatives: From Synthesis to In Vivo Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Cyclopentane Scaffold

The cyclopentanecarboxylic acid motif, a five-membered carbocyclic ring appended with a carboxyl group, represents a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive starting point for engaging with a wide array of biological targets. This guide provides an in-depth, experience-driven overview of the multifaceted process of discovering novel therapeutic agents based on this versatile core, intended for researchers, scientists, and drug development professionals. We will move beyond mere recitation of facts to explore the strategic rationale behind the experimental choices that drive a discovery program from initial concept to a validated lead compound.

Foundational Chemistry: Strategic Synthesis of the Core Scaffold

The accessibility of the core scaffold is a paramount consideration for any discovery program, as it dictates the feasibility of library synthesis and subsequent structure-activity relationship (SAR) exploration. While numerous methods exist, the choice of a synthetic route is a strategic one, balancing scalability, cost, and the ability to introduce chemical diversity.

One robust and historically significant approach is the Favorskii rearrangement , a base-induced ring contraction of a 2-chlorocyclohexanone precursor.[1] This method is valued for its reliability in establishing the five-membered ring system. Alternatively, modern palladium-catalyzed hydrocarboxylation of cyclopentene offers a more direct route, though it may require specialized high-pressure equipment.[1]

A common academic and industrial route involves the dialkylation of malonic esters with 1,4-dibromobutane, followed by hydrolysis and decarboxylation.[2] This pathway is particularly advantageous for its use of readily available starting materials and its tolerance for a range of functional groups, enabling the synthesis of substituted analogs.

G A Diethyl Malonate + 1,4-Dibromobutane B Diethyl Cyclopentane- 1,1-dicarboxylate A->B Base (e.g., NaOEt) C Saponification (e.g., NaOH) B->C D Dicarboxylic Acid Intermediate C->D Acidic Workup E Thermal Decarboxylation (Heat) D->E F Cyclopentanecarboxylic Acid (Core Scaffold) E->F

Caption: General workflow for the malonic ester synthesis of the core scaffold.

Protocol 1: Synthesis of Cyclopentanecarboxylic Acid via Malonic Ester Route

This protocol describes a standard, lab-scale synthesis. The causality for each step is explained to provide a self-validating framework.

  • Reaction Setup & Initial Alkylation:

    • Step: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂), dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

    • Rationale: Anhydrous conditions are critical to prevent quenching of the strong base. The inert atmosphere prevents side reactions with atmospheric moisture and CO₂.

    • Step: Add diethyl malonate (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 30 minutes.

    • Rationale: Dropwise addition at low temperature controls the exotherm of the deprotonation reaction, forming the nucleophilic enolate.

    • Step: Add 1,4-dibromobutane (1.05 eq) dropwise. After addition, heat the mixture to reflux for 4-6 hours.

    • Rationale: The second equivalent of the alkylating agent drives the intramolecular cyclization to form the cyclopentane ring. Reflux provides the necessary activation energy for the Sₙ2 reactions.

  • Saponification and Decarboxylation:

    • Step: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 eq) in water. Heat to reflux for 3-4 hours.

    • Rationale: Saponification hydrolyzes the two ester groups to carboxylates. Excess base ensures the reaction goes to completion.

    • Step: Cool the mixture and acidify to pH ~2 with concentrated HCl.

    • Rationale: Acidification protonates the carboxylates to form the dicarboxylic acid, which is often insoluble and may precipitate.

    • Step: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Rationale: This isolates the dicarboxylic acid intermediate.

    • Step: Heat the isolated dicarboxylic acid intermediate to 150-180°C until gas evolution (CO₂) ceases.

    • Rationale: Thermal decarboxylation removes one of the carboxylic acid groups to yield the final product.

  • Purification:

    • Step: Purify the resulting crude oil by vacuum distillation.

    • Rationale: Distillation removes non-volatile impurities and provides the pure cyclopentanecarboxylic acid.[1][3]

The Discovery Cascade: From Hit Identification to Lead Optimization

The discovery of a novel derivative rarely begins with a perfect molecule. It is an iterative process of design, synthesis, and testing, guided by the principles of Structure-Activity Relationships (SAR).[4]

The Screening Funnel

A typical project follows a screening cascade designed to efficiently identify promising compounds while managing resources. Early-stage, high-throughput assays prioritize potency, while later-stage, lower-throughput assays evaluate more complex biological and pharmacological properties.

G A High-Throughput Screening (HTS) (Biochemical Assay) ~10,000s Compounds B Hit Confirmation & Dose-Response (IC50/EC50 Determination) ~100s Compounds A->B Potency > Threshold C Secondary & Selectivity Assays (Cell-based Models, Off-target Screening) ~50-100 Compounds B->C Confirmed Potency & Efficacy D In Vitro ADME Profiling (Metabolic Stability, Permeability) ~20-50 Compounds C->D Potent, Selective, & Cell-Active E In Vivo Pharmacokinetics (PK) (Rodent Models) ~5-10 Compounds D->E Favorable Drug-like Properties F In Vivo Efficacy Models (Disease-relevant Animal Models) <5 Lead Candidates E->F Good Exposure & Half-life

Caption: A typical drug discovery screening cascade for lead identification.

Structure-Activity Relationships (SAR)

SAR is the cornerstone of lead optimization. It involves systematically modifying the structure of a hit compound and measuring the effect on biological activity. For cyclopentanecarboxylic acid derivatives, key points of modification include the substituents on the ring and modifications to the carboxylic acid itself. The goal is to identify which chemical features are essential for potency and which can be altered to improve other properties like selectivity or pharmacokinetics.[5]

For instance, in the development of neuromuscular blocking agents, the nature of the diester linker connecting two tropine moieties via dicarboxylic acids was systematically varied to optimize the pharmacological profile.[6]

Advanced Strategies: Bioisosteric Replacement and ADME Profiling

As a lead series is developed, challenges such as poor metabolic stability, low cell permeability, or off-target toxicity often arise. Bioisosteric replacement is a powerful strategy to address these liabilities.[7]

A bioisostere is a functional group or molecule that has similar physical or chemical properties and produces broadly similar biological effects. For the carboxylic acid group, which is often ionized at physiological pH and can be a liability for cell penetration and a target for metabolic enzymes, several bioisosteres are considered.

G cluster_0 Carboxylic Acid Core cluster_1 Potential Bioisosteres A Cyclopentane -COOH B Tetrazole A->B Mimics Acidity, Metabolically Stable C Acylsulfonamide A->C Modulates pKa, Improves Permeability D Cyclopentane- 1,2-dione A->D Potential Surrogate, Alters H-Bonding

Caption: Bioisosteric replacements for the carboxylic acid functional group.

The cyclopentane-1,2-dione moiety, for example, has been investigated as a potential surrogate for the carboxylic acid group, offering a different acidity and hydrogen bonding profile.[8][9][10]

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

A potent compound is useless if it cannot reach its target in the body. ADME properties determine the pharmacokinetics of a drug candidate.[11] Early in silico and in vitro assessment of these properties is crucial to avoid costly late-stage failures.[12]

Parameter In Vitro Assay Rationale / Desired Outcome
Metabolic Stability Liver Microsome or Hepatocyte IncubationsMeasures rate of metabolism. High stability (long half-life) is generally desired.
Permeability Caco-2 or PAMPA AssayPredicts intestinal absorption. High permeability is needed for oral bioavailability.
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of free drug available to act on the target. Moderate binding is often optimal.
CYP450 Inhibition Fluorescent or LC-MS based assaysIdentifies potential for drug-drug interactions. No inhibition of major isoforms (e.g., CYP3A4, 2D6) is desired.[12]

Table 1: Key in vitro ADME assays and their significance in drug discovery.

Biological Evaluation: In Vitro and In Vivo Validation

The ultimate test of a compound's potential is its performance in relevant biological systems. This progresses from isolated proteins or cells to complex animal models of human disease.

Protocol 2: General In Vitro Enzyme Inhibition Assay (e.g., for Fatty Acid Synthase)

This protocol outlines a typical fluorescence-based assay to determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound. Cyclopentanecarboxamide derivatives have been explored as inhibitors of Fatty Acid Synthase (FASN), a target in oncology and metabolic diseases.[13]

  • Preparation:

    • Step: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96- or 384-well plate.

    • Rationale: DMSO is a common solvent for poorly soluble organic molecules. Serial dilution allows for the determination of a dose-response curve.

    • Step: Prepare the assay buffer containing the purified target enzyme (e.g., human FASN) and its substrates (e.g., Acetyl-CoA, Malonyl-CoA, and NADPH).

    • Rationale: The buffer must be optimized for enzyme activity (pH, ionic strength).

  • Assay Execution:

    • Step: Add a small volume of the diluted test compound to the assay wells, followed by the enzyme solution. Allow to pre-incubate for 15-30 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated.

    • Step: Initiate the reaction by adding the substrate mixture.

    • Rationale: The reaction progress is monitored over time.

    • Step: Monitor the reaction progress by measuring the decrease in NADPH fluorescence (Excitation ~340 nm, Emission ~460 nm) using a plate reader.

    • Rationale: FASN consumes NADPH, so its rate of disappearance is directly proportional to enzyme activity.

  • Data Analysis:

    • Step: Calculate the initial reaction velocity for each compound concentration.

    • Step: Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = a known potent inhibitor or no enzyme).

    • Step: Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Rationale: This provides a quantitative measure of the compound's potency.

In Vivo Models of Efficacy and Safety

Once a compound demonstrates sufficient in vitro potency, selectivity, and favorable ADME properties, it progresses to in vivo testing. The choice of animal model is critical and must be relevant to the disease indication.[14] For example, in the discovery of novel anticonvulsant agents, compounds are often screened in a pentylenetetrazole (PTZ)-induced seizure model in mice.[15] For NaV1.7 inhibitors targeting pain, transgenic mouse models expressing human NaV1.7 can provide robust validation of the mechanism of action.[16]

Ex vivo models, such as using porcine eyes to test the performance of intravitreal drug delivery systems, can also serve as a valuable intermediate step to guide in vivo experiments.[17][18]

Case Study: Discovery of a Potent and Selective NaV1.7 Inhibitor

A recent publication highlights the successful application of these principles in the discovery of a novel cyclopentane carboxylic acid derivative as a potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain.[16]

The discovery effort began with a proline-based scaffold that had initial potency but poor pharmacokinetic (PK) properties. The key strategic decisions that led to the final lead compound were:

  • Scaffold Hop: The proline "warhead" was replaced with a cyclopentanecarboxylic acid. This single change significantly boosted potency against the NaV1.7 channel.[16]

  • Metabolic Stabilization: An adamantane motif, identified as a point of metabolic instability, was replaced with a 2,6-dichlorobenzyl substituted piperidine system. This modification addressed the poor PK profile.[16]

  • Iterative Optimization: Through systematic exploration of substituents on the central ring system, potency was further refined, and high selectivity over the cardiac sodium channel NaV1.5 was achieved, which is critical for safety.[16]

This iterative process, combining rational design, bioisosteric replacement, and rigorous ADME/PK profiling, culminated in compound 31 , which demonstrated robust analgesic effects in a relevant transgenic mouse model.[16]

Compound Stage Key Feature NaV1.7 IC₅₀ (nM) Key Limitation
Initial Hit Proline ScaffoldModeratePoor PK Properties
Intermediate Cyclopentanecarboxylic AcidHighMetabolic Instability
Lead Compound (31) Optimized Piperidine SystemVery High(Preclinical Candidate)

Table 2: Simplified progression of a lead optimization campaign for a NaV1.7 inhibitor, illustrating the impact of key design changes.

Conclusion and Future Outlook

The discovery of novel cyclopentanecarboxylic acid derivatives is a scientifically rigorous and iterative discipline. It requires a deep integration of synthetic chemistry, pharmacology, and drug metabolism. The journey from a conceptual scaffold to a preclinical candidate is guided by the logical application of SAR, the strategic use of bioisosterism to overcome molecular liabilities, and a phased evaluation cascade that balances throughput with biological complexity. The enduring success of this scaffold in generating clinical candidates for a wide range of diseases underscores its importance and ensures that it will remain a fertile ground for therapeutic innovation for years to come.

References

  • Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap. (n.d.).
  • Fuller, W. D., Goodman, M., & Verlander, M. S. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents.
  • Zou, L.-W., Dou, T.-Y., Wang, P., Lei, W., Weng, Z.-M., Hou, J., Wang, D.-D., Fan, Y.-M., Zhang, W.-D., Ge, G.-B., & Yang, L. (2019). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology. Retrieved February 7, 2026, from [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2018). In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. PubMed. Retrieved February 7, 2026, from [Link]

  • Process for the preparation of cyclopentanecarboxylic acid derivatives. (n.d.). Google Patents.
  • National Center for Biotechnology Information. (n.d.). Cyclopentanecarboxylic acid. PubChem. Retrieved February 7, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Cyclopentanecarboxylic acid. Wikipedia. Retrieved February 7, 2026, from [Link]

  • Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. Retrieved February 7, 2026, from [Link]

  • Kinney, W. A., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed. Retrieved February 7, 2026, from [Link]

  • Płazińska, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Retrieved February 7, 2026, from [Link]

  • Hernandez-Morales, V., et al. (2023). In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation. MDPI. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. Retrieved February 7, 2026, from [Link]

  • Laszlo, G. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. PubMed. Retrieved February 7, 2026, from [Link]

  • Kinney, W. A., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Płazińska, W., & Płaziński, W. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. Retrieved February 7, 2026, from [Link]

  • Thomsen, M., et al. (2021). Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved February 7, 2026, from [Link]

  • Al-Ostath, O. A., et al. (2021). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. MDPI. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Retrieved February 7, 2026, from [Link]

  • Cichońska, E., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PubMed Central. Retrieved February 7, 2026, from [Link]

  • TeachOpenCADD. (n.d.). Molecular filtering: ADME and lead-likeness criteria. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Retrieved February 7, 2026, from [Link]

  • Cristobal, L., et al. (2016). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. ChemProc. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2023). Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro. Retrieved February 7, 2026, from [Link]

  • Thomsen, M., et al. (2021). Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. PubMed. Retrieved February 7, 2026, from [Link]

  • Gerhardt, S., et al. (2013). Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use. Google Patents.
  • Lopatynskyi, A. M., et al. (2025). Fast Release of Carboxylic Acid inside Cells. PubMed Central. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved February 7, 2026, from [Link]

  • de Oliveira, M. A. L., et al. (2023). Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. MDPI. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : ADME Properties in the Drug Delivery. Retrieved February 7, 2026, from [Link]

  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed. Retrieved February 7, 2026, from [Link]

Sources

Introduction: The Significance of Privileged Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Study of Methoxyphenyl-Substituted Cycloalkanes for Drug Discovery

In the landscape of drug discovery and development, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency across a wide range of biologically active compounds. The methoxyphenyl group is a quintessential example of such a scaffold, prized for its ability to engage in crucial molecular interactions, including hydrogen bonding and π-π stacking, while also influencing metabolic stability and solubility.[1] When appended to a cycloalkane ring, this combination creates a three-dimensional structure whose conformation is critical to its biological function. The inherent flexibility of cycloalkanes, particularly rings like cyclohexane, presents a significant challenge: which of the many possible spatial arrangements, or conformations, is the active one?

This guide serves as a technical deep-dive into the application of modern theoretical and computational chemistry to dissect the conformational and electronic landscapes of methoxyphenyl-substituted cycloalkanes. For researchers and drug development professionals, mastering these in silico techniques is not merely an academic exercise; it is a critical tool for rational drug design, enabling the prediction of molecular properties, the interpretation of complex spectroscopic data, and the prioritization of synthetic targets. We will explore the causality behind computational choices, provide field-proven protocols, and demonstrate how these theoretical studies form a self-validating system to accelerate the discovery of novel therapeutics.

Part 1: The Theoretical Toolkit: Choosing the Right Computational Tools

The foundation of any theoretical study is the selection of an appropriate computational method. This choice is a balance between desired accuracy and available computational resources. The decision-making process is crucial, as the method directly impacts the reliability of the results.

Molecular Mechanics (MM): The Efficiency-First Approach

Molecular Mechanics methods, based on classical physics, are the workhorses for initial conformational searches of flexible molecules.[2] They do not model electrons explicitly but instead use a set of parameters, known as a force field (e.g., MMFF94, UFF, GAFF), to calculate the potential energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions.[3][4]

  • Expertise & Causality: The primary reason to begin with MM is its computational efficiency. For a molecule with multiple rotatable bonds and a flexible cycloalkane ring, an exhaustive search of the conformational space using higher-level methods would be prohibitively time-consuming. MM allows for the rapid scanning of thousands of potential conformations to identify a smaller set of low-energy candidates for further, more accurate analysis. The choice of force field is important; for drug-like organic molecules, force fields like MMFF94 or GAFF are generally preferred as they are specifically parameterized for such systems.[4]

Quantum Mechanics (QM): The Accuracy-Driven Methods

Once a set of plausible conformers is identified, Quantum Mechanics methods are employed for accurate energy calculations and the determination of electronic properties. These methods solve the Schrödinger equation to provide a much more detailed and accurate description of the molecule.[5]

  • Density Functional Theory (DFT): The Gold Standard: DFT has emerged as the most popular QM method in computational chemistry due to its excellent balance of accuracy and cost.[6] It calculates the electron density of a system to determine its energy.

    • Choosing a Functional: The choice of the functional is a critical decision. Hybrid functionals like B3LYP are widely used and have a long track record of providing reliable results for a broad range of organic molecules.[6][7][8][9]

    • Choosing a Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. For geometry optimizations and energy calculations, Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p) offer a good starting point.[6][9] For higher accuracy, especially when comparing subtle energy differences between conformers, larger basis sets such as the correlation-consistent cc-pVTZ or Ahlrichs' def2-TZVP may be necessary.[6]

The following diagram illustrates a typical computational workflow, starting from initial structure generation to detailed analysis.

G cluster_0 Initial Setup cluster_1 Conformational Search cluster_2 High-Accuracy Refinement cluster_3 Property Calculation & Analysis b0 2D Sketch of Methoxyphenyl-Cycloalkane b1 Generate Initial 3D Structure (e.g., Avogadro) b0->b1 Software Input b2 Molecular Mechanics (MM) Force Field Search (e.g., MMFF94) b1->b2 Initial Geometries b3 Identify Low-Energy Conformers b2->b3 Energy Ranking b4 Geometry Optimization (DFT: e.g., B3LYP/6-311G(d,p)) b3->b4 Candidate Structures b5 Frequency Calculation (Confirm Minima) b4->b5 Optimized Geometries b6 Single-Point Energy (Higher Basis Set) b5->b6 Verified Minima b7 Electronic Properties (HOMO, LUMO, MEP) b6->b7 b8 Spectroscopic Prediction (IR, NMR) b6->b8 b9 Drug Design Applications (Docking, QSAR) b6->b9

Caption: A typical workflow for the theoretical analysis of a molecule.

Part 2: Unraveling the 3D Structure: Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For methoxyphenyl-substituted cycloalkanes, the conformational landscape is dominated by the puckering of the cycloalkane ring and the orientation of the methoxyphenyl substituent.

Cycloalkane Ring Pucker

Cycloalkanes adopt non-planar conformations to relieve ring strain, which is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions).[10]

  • Cyclohexane: The most studied cycloalkane, cyclohexane, predominantly exists in a strain-free "chair" conformation.[11] It can interconvert between two chair forms via a "ring flip," passing through higher-energy twist-boat and boat conformations.[11]

  • Other Rings: Cyclobutane adopts a puckered "folded" conformation, while cyclopentane prefers an "envelope" or "twist" shape to minimize torsional strain.[11][12]

Substituent Orientation: Axial vs. Equatorial

In a substituted cyclohexane, the substituent can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[13] For a methoxyphenyl group, the equatorial position is generally more stable.[13]

  • Causality - 1,3-Diaxial Interactions: The preference for the equatorial position is due to steric hindrance known as 1,3-diaxial interactions.[13] In the axial conformation, the bulky methoxyphenyl group is brought into close proximity with the axial hydrogens on carbons 3 and 5, causing steric repulsion and destabilizing the molecule.[13] This is a critical concept that dictates the predominant shape of the molecule in solution.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a Methoxyphenyl (Axial) h1 H a->h1 1,3-Diaxial Interaction h2 H a->h2 1,3-Diaxial Interaction b Methoxyphenyl (Equatorial) label_less_stable Less Stable (Higher Energy) label_more_stable More Stable (Lower Energy) cluster_axial cluster_axial cluster_equatorial cluster_equatorial

Caption: Steric strain in axial vs. equatorial conformers.

Protocol 1: Conformational Energy Analysis

This protocol outlines a self-validating system to determine the relative stability of conformers.

  • Initial Structure Generation: Using a molecular editor like Avogadro, build the methoxyphenyl-substituted cycloalkane in both the axial and equatorial conformations.[3][4]

  • Geometry Optimization: Perform a full geometry optimization on each conformer using DFT (e.g., B3LYP/6-311G(d,p)) with software like Gaussian.[8]

  • Frequency Calculation: At the same level of theory, perform a frequency calculation.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state, not a stable conformer, and must be re-optimized.

  • Energy Comparison: Extract the electronic energy (including zero-point vibrational energy, ZPVE) from the output files of the frequency calculations. The conformer with the lower energy is the more stable one.

Conformer of MethoxyphenylcyclohexaneRelative Energy (kcal/mol) (B3LYP/6-311G(d,p))Imaginary FrequenciesStability
Equatorial0.000Most Stable
Axial+2.150Less Stable
Twist-Boat+5.500Unstable Intermediate

Note: Data is illustrative and should be calculated for the specific molecule of interest.

Part 3: Predicting and Interpreting Molecular Properties

Beyond geometry, theoretical calculations can predict a wealth of information about a molecule's electronic structure and spectroscopic behavior.

Electronic Properties: Reactivity and Interactions
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[6] The locations of these orbitals indicate the likely sites for nucleophilic and electrophilic attack.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This is invaluable for predicting non-covalent interactions, such as where a molecule might act as a hydrogen bond acceptor (e.g., the oxygen of the methoxy group).[6][7]

Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which serves as a powerful validation tool when compared with experimental results.[7][9]

  • Infrared (IR) Spectroscopy: The output of a frequency calculation provides the vibrational frequencies and their intensities, which can be used to generate a theoretical IR spectrum.[8][14] This allows for the assignment of experimental peaks to specific molecular vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotropic shielding values, which can be converted into chemical shifts, can be calculated using methods like GIAO.[8] This aids in the interpretation of complex experimental ¹H and ¹³C NMR spectra.

Protocol 2: Calculation of Electronic and Spectroscopic Properties
  • Prerequisite: A fully optimized, frequency-verified molecular structure from Protocol 1.

  • Calculation: Run a new calculation in Gaussian using keywords to request the desired properties. For example, NMR=GIAO for NMR shifts and Pop=NBO or Pop=MK to generate data for MEP analysis.

  • Analysis:

    • FMO: Visualize the HOMO and LUMO orbitals using software like IQmol or Avogadro to identify their spatial distribution.[15]

    • MEP: Generate the MEP surface to identify sites for intermolecular interactions.

    • IR/NMR: Compare the calculated frequencies and chemical shifts with experimental data. A good correlation provides strong evidence that the calculated conformation is indeed the one present experimentally.

Part 4: Application in Rational Drug Design

The ultimate goal of these theoretical studies is to guide the design of more effective drugs. The conformational and electronic data generated serve as direct inputs for advanced drug design techniques.[16][17]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structures of compounds with their biological activities.[18] Calculated properties like the HOMO-LUMO gap, dipole moment, and MEP-derived charges can be used as descriptors in QSAR models to predict the activity of new, unsynthesized molecules.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. A crucial input for docking is the correct 3D conformation of the ligand. Using the lowest-energy conformer identified through theoretical studies significantly increases the chances of predicting a realistic binding mode.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time.[17] This provides insights into the stability of the binding pose and can reveal key interactions that are essential for affinity.[17]

The following diagram illustrates how theoretical studies are integrated into a modern drug design pipeline.

G cluster_0 Computational Core cluster_1 In Silico Design & Screening cluster_2 Synthesis & Testing b0 Theoretical Analysis of Ligand (Conformation, Electronics) b1 Molecular Docking (Ligand into Protein Target) b0->b1 Input Low-Energy Conformer b3 QSAR Modeling (Predict Activity) b0->b3 Input Calculated Descriptors b2 Molecular Dynamics (MD) (Assess Binding Stability) b1->b2 Input Docked Pose b4 Prioritize & Synthesize Top Candidates b2->b4 b3->b4 b5 In Vitro Biological Assay b4->b5 Validate Predictions b5->b0 Feedback Loop for Next-Generation Design

Caption: Integration of theoretical studies in drug design.

Conclusion

Theoretical studies of methoxyphenyl-substituted cycloalkanes are an indispensable component of modern medicinal chemistry. By leveraging a synergistic workflow of molecular mechanics and quantum mechanics, researchers can move beyond static 2D representations to a dynamic 3D understanding of these privileged scaffolds. This in-depth knowledge of conformational preferences, dictated by subtle energetic balances like 1,3-diaxial strain, and the detailed electronic landscape, revealed by FMO and MEP analysis, provides a rational basis for designing molecules with enhanced potency, selectivity, and desirable pharmacokinetic properties. The protocols and insights presented in this guide demonstrate that computational chemistry, when applied with scientific rigor and an understanding of its underlying principles, serves as a powerful, predictive engine to accelerate the journey from molecular concept to life-changing medicine.

References

  • Title: 4.4 Substituted Cyclohexanes – Organic Chemistry I Source: KPU Pressbooks URL: [Link]

  • Title: (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine Source: ResearchGate URL: [Link]

  • Title: Conformational analysis of cycloalkanes Source: SciSpace URL: [Link]

  • Title: Conformational analysis of cycloalkanes Source: ResearchGate URL: [Link]

  • Title: THEORY OF SPECTROSCOPIC METHODS Source: YouTube URL: [Link]

  • Title: Conformational Analysis of Cycloalkanes Source: Maricopa Open Digital Press URL: [Link]

  • Title: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) Source: Dalal Institute URL: [Link]

  • Title: Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Quantum chemical calculation employed for investigation mesitylene compound Source: ResearchGate URL: [Link]

  • Title: Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation Source: MDPI URL: [Link]

  • Title: β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule Source: DergiPark URL: [Link]

  • Title: Crystallographic and DFT study of novel dimethoxybenzene derivatives Source: PMC - NIH URL: [Link]

  • Title: Computational-Simulation-Based Behavioral Analysis of Chemical Compounds Source: MDPI URL: [Link]

  • Title: The DFT optimized structures of para-, meta- and ortho-methoxyphenyl... Source: ResearchGate URL: [Link]

  • Title: Quantum Chemical Calculations for Reaction Prediction in the Development of Synthetic Methodologies Source: ResearchGate URL: [Link]

  • Title: Molecular modeling as a tool for drug discovery. Source: Semantic Scholar URL: [Link]

  • Title: One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis Source: ResearchGate URL: [Link]

  • Title: Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes Source: PubMed URL: [Link]

  • Title: Special Issue : Spectroscopic Methods of Analysis Source: MDPI URL: [Link]

  • Title: Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives Source: MDPI URL: [Link]

  • Title: Computational-Simulation-Based Behavioral Analysis of Chemical Compounds Source: MDPI URL: [Link]

  • Title: Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter Source: PubMed URL: [Link]

  • Title: Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants Source: PMC URL: [Link]

  • Title: Science Talks Lecture 60: Molecular modeling, theory, and simulation studies of polymeric materials Source: YouTube URL: [Link]

  • Title: Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[7][12][13]triazolo[3,4-b][13]thiadiazine Source: Bentham Science URL: [https://www.benthamscience.com/abstract/2016/16/1/70/synthesis-and-biological-activity-of-3-(substitutedphenyl)--6-(4-methoxyphenyl)-7h-[7][12][13]triazolo[3,4-b][13]thiadiazine]([Link]7][12][13]triazolo[3,4-b][19][12][13]thiadiazine)

  • Title: A Molecular-Modeling Toolbox Aimed at Bridging the Gap between Medicinal Chemistry and Computational Sciences Source: PubMed Central URL: [Link]

  • Title: introduction to spectroscopic methods of analysis Source: Academia.edu URL: [Link]

  • Title: Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole Source: MDPI URL: [Link]

  • Title: Introduction to Molecular Mechanics Part 1: Stretch, Bend, and Torsion Terms Source: YouTube URL: [Link]

  • Title: The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Running Simple Quantum Chemistry Calculations in IQmol Source: YouTube URL: [Link]

  • Title: (PDF) Mathematical Methods to Analyze Spectroscopic Data – New Applications Source: ResearchGate URL: [Link]

  • Title: Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent Source: MDPI URL: [Link]

Sources

Methodological & Application

A Robust, Validated HPLC Method for the Quantitative Analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. High-Performance Liquid Chromatography is an essential analytical tool in the pharmaceutical industry for determining the purity, potency, and stability of drug substances and products.[1][2][3] The developed method utilizes reversed-phase chromatography with UV detection, providing a specific, accurate, and precise protocol suitable for quality control and research environments. The rationale behind the selection of chromatographic parameters is discussed in depth, and a full validation protocol is presented to establish the method's trustworthiness and reliability.

Introduction and Method Rationale

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is an aromatic carboxylic acid of interest in pharmaceutical research and development. A reliable analytical method is paramount for ensuring its quality and consistency in various stages of drug development. This document provides a ready-to-implement HPLC protocol grounded in fundamental chromatographic principles.

Analyte Physicochemical Properties

Understanding the analyte's properties is the first step in developing a robust analytical method.[3]

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃[4]
Molecular Weight 220.269 g/mol [4]
LogP (Octanol/Water) 2.81[4]
CAS Number 43050-28-8[4]
Rationale for Method Selection

The chosen analytical strategy—Reversed-Phase HPLC with an acidic mobile phase and UV detection—is directly informed by the analyte's chemical structure and properties.

  • Reversed-Phase Chromatography: The analyte possesses a LogP of 2.81, indicating significant hydrophobicity.[4] This makes it an ideal candidate for retention and separation on a non-polar stationary phase, such as a C18 column, through hydrophobic interactions.

  • Acidic Mobile Phase: As a carboxylic acid, the analyte's charge state is pH-dependent. To ensure consistent retention times and sharp, symmetrical peak shapes, the analysis is performed at a low pH. This suppresses the ionization of the carboxylic acid group, presenting the analyte to the stationary phase in its neutral, more retained form.[5][6] An acidic mobile phase also minimizes undesirable interactions with residual silanol groups on the silica-based column packing.[7][8]

  • UV Detection: The presence of the methoxyphenyl group acts as a chromophore, allowing for sensitive and specific detection using a standard UV detector.[9][10] This avoids the need for complex derivatization or more specialized detectors like mass spectrometers for routine analysis.

Detailed HPLC Method and Protocols

This section provides the complete, step-by-step protocol for the analysis.

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC or UHPLC system with UV/PDA DetectorStandard equipment in analytical labs.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA versatile, general-purpose column providing good resolution and efficiency. Shorter columns are suitable for faster method development.[10][11]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses analyte ionization. Phosphoric acid is a non-volatile buffer suitable for UV detection.[4]
Mobile Phase B Acetonitrile (ACN)A common organic modifier in reversed-phase HPLC.
Elution Mode IsocraticFor a simple analysis of the main compound, an isocratic method is robust and straightforward.
Composition 60% Mobile Phase A : 40% Mobile Phase BThis ratio should be optimized to achieve a retention time of approximately 5-10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability.
Detection Wavelength 225 nmThe methoxy-substituted benzene ring is expected to have strong absorbance in this region. A full UV scan should be performed to confirm the absorbance maximum.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Run Time 15 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions

Mobile Phase Preparation (1 L of 60:40 Water:ACN with 0.1% H₃PO₄):

  • Measure 600 mL of HPLC-grade water into a 1 L solvent bottle.

  • Carefully add 1.0 mL of concentrated (85%) phosphoric acid to the water.

  • Add 400 mL of HPLC-grade acetonitrile.

  • Mix thoroughly and degas the solution using sonication or vacuum filtration.

Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix well.

Working Standard Solution (50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix well. This solution will be used for calibration and system suitability.

Sample Preparation:

  • Prepare a sample solution of the test article at a target concentration of 50 µg/mL using the diluent. The exact preparation will depend on the sample matrix (e.g., drug product, reaction mixture).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove particulates.

Analytical Workflow

The overall process from sample preparation to data analysis is outlined below.

HPLC Analysis Workflow cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solutions prep_mobile->prep_std prep_sample Prepare Sample Solutions prep_std->prep_sample sys_suit System Suitability Test (SST) prep_sample->sys_suit inject_samples Inject Blank, Standards, & Samples sys_suit->inject_samples integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Results integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC analysis.

Method Validation Protocol

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The following protocol outlines the key experiments required.

Method Validation Protocol cluster_prec Precision Components center_node Validated Method spec Specificity center_node->spec lin Linearity center_node->lin acc Accuracy (Recovery) center_node->acc prec Precision center_node->prec rob Robustness center_node->rob repeat Repeatability prec->repeat inter Intermediate Precision prec->inter

Caption: Core components of analytical method validation.

System Suitability Testing (SST)

Before starting any analysis, the suitability of the chromatographic system must be verified.

  • Inject the working standard solution (50 µg/mL) five times.

  • Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Ensures injection precision.
Retention Time %RSD ≤ 1.0%Ensures pump and mobile phase stability.
Tailing Factor (T) ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Specificity

Inject a blank (diluent) and a placebo (sample matrix without the analyte, if applicable) to demonstrate that there are no interfering peaks at the retention time of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

Linearity
  • Prepare a series of at least five standard solutions from the stock solution, ranging from 20% to 150% of the working concentration (e.g., 10 µg/mL to 75 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)
  • Prepare a placebo solution.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.

  • Analyze the spiked samples and calculate the percent recovery.

Formula: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100

LevelAcceptance Criteria
All Levels 98.0% to 102.0% Recovery
Precision

Repeatability (Intra-day Precision):

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze them on the same day by the same analyst.

  • Calculate the %RSD of the results.

Intermediate Precision (Inter-day Precision):

  • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD for the combined results from both days.

Precision TypeAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 3.0%
Robustness

Intentionally make small, deliberate variations to the method parameters to assess its reliability. Analyze the working standard solution under each condition and evaluate the impact on the results.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 2 °C (28 °C and 32 °C)
Mobile Phase Composition ± 2% organic (e.g., 38% and 42% ACN)

The system suitability parameters should still be met under all robustness conditions, and the results should not deviate significantly from the nominal condition.

Conclusion

The HPLC method described in this application note provides a reliable, robust, and efficient means for the quantitative analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. The reversed-phase C18 column, coupled with an isocratic mobile phase of acetonitrile and acidified water, offers excellent separation and peak shape. The UV detection method is both sensitive and specific. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated research or quality control environment, delivering trustworthy and reproducible results.

References

  • Title: 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid Source: SIELC Technologies URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]

  • Title: Cyclopentanecarboxylic acid - CAS Common Chemistry Source: CAS URL: [Link]

  • Title: 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979 Source: PubChem URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PMC (PubMed Central) URL: [Link]

  • Title: 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid Source: NIST WebBook URL: [Link]

  • Title: Cyclopentanecarboxylic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column Source: ResearchGate URL: [Link]

  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]

  • Title: 4-Methoxyphencyclidine: An Analytical Profile Source: DEA.gov URL: [Link]

  • Title: HPLC Column Selection Source: Element URL: [Link]

  • Title: HPLC in Pharmaceutical Applications and Pharmaceutical Industry Source: Lab Manager URL: [Link]

  • Title: HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 Source: SIELC Technologies URL: [Link]

  • Title: Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC Source: SIELC Technologies URL: [Link]

  • Title: HPLC analytical Method development: an overview Source: PharmaCores URL: [Link]

  • Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]

  • Title: Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography Source: PubMed Central (PMC) URL: [Link]

  • Title: A Guide to HPLC and LC-MS Buffer Selection Source: Advanced Chromatography Technologies URL: [Link]

  • Title: Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC Source: Agilent URL: [Link]

Sources

UPLC analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance UPLC Analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Executive Summary

This technical guide provides a comprehensive protocol for the Ultra-Performance Liquid Chromatography (UPLC) analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (CAS: 43050-28-8). As a critical intermediate in the synthesis of analgesic and antitussive pharmaceuticals (structurally related to caramiphen and gabapentinoid precursors), the precise quantification of this lipophilic acid is essential for controlling downstream process purity.

This protocol moves beyond basic separation, offering a validated, stability-indicating method designed for GMP environments.[1] It addresses the specific physicochemical challenges of the analyte—namely, its pKa-dependent retention behavior and the need to resolve it from potential demethylated impurities (e.g., phenol derivatives).

Physicochemical Context & Method Strategy

To design a robust method, one must understand the "personality" of the molecule.

  • The Analyte: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.[2][3]

  • LogP (~2.81): The molecule is moderately lipophilic due to the cyclopentane and phenyl rings. It will retain strongly on C18 stationary phases.

  • pKa (~4.5 - 5.0): As a carboxylic acid, it exists in equilibrium between its neutral (protonated) and anionic (deprotonated) forms.

    • High pH (> 6.0): The molecule ionizes (COO-), becoming highly polar and eluting near the void volume with poor peak shape.

    • Low pH (< 3.0): The molecule remains neutral (COOH), maximizing interaction with the hydrophobic stationary phase and ensuring sharp, symmetrical peaks.

Strategic Decision: The mobile phase must be buffered to pH 2.0–3.0. We will utilize a Formic Acid system to allow for dual compatibility with UV and Mass Spectrometry (MS) detectors, unlike traditional Phosphoric Acid methods which are UV-only.

Diagram 1: Method Development Decision Tree

MethodStrategy Start Analyte: 1-(4-Methoxyphenyl) cyclopentanecarboxylic acid Check_pKa Check pKa (~4.8) Carboxylic Acid Group Start->Check_pKa Check_LogP Check LogP (2.8) Lipophilic Core Start->Check_LogP Decision_pH Requirement: Acidic Mobile Phase (pH < 3.0) to suppress ionization Check_pKa->Decision_pH Decision_Col Requirement: C18 or Phenyl-Hexyl Column for hydrophobic retention Check_LogP->Decision_Col Risk_Tailing Risk: Peak Tailing (Silanol Interactions) Decision_Col->Risk_Tailing Solution_Endcap Solution: Use BEH/HSS Technology (High coverage end-capping) Risk_Tailing->Solution_Endcap

Caption: Logical flow for selecting column chemistry and mobile phase pH based on analyte properties.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
System UPLC/UHPLC System (e.g., Waters Acquity or Agilent 1290)Required for sub-2 µm particle backpressure (>600 bar).
Column BEH C18, 2.1 x 50 mm, 1.7 µm Ethylene Bridged Hybrid (BEH) particles resist acid hydrolysis and provide superior peak shape for acids compared to standard silica.
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Maintains pH ~2.7 to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides sharper peaks than methanol for aromatic acids.
Flow Rate 0.6 mL/minOptimized for UPLC efficiency (Van Deemter curve).
Column Temp 40°CReduces viscosity and improves mass transfer.
Detection UV at 235 nm The anisole (methoxyphenyl) moiety absorbs strongly here. 210 nm is non-specific; 254 nm is less sensitive.
Injection Vol 2.0 µLLow volume prevents solvent effects (peak broadening).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
1.009010Isocratic hold (focusing)
4.001090Linear Gradient
5.001090Wash
5.109010Re-equilibration
7.009010End of Run
Standard & Sample Preparation

Diluent: 50:50 Acetonitrile:Water. Do not use 100% organic solvent as diluent, as it causes "solvent breakthrough" leading to split peaks for early eluting impurities.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile. Sonicate for 5 mins. Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock to a 10 mL flask. Dilute to volume with Diluent.

  • Sample Prep: Accurately weigh ~10 mg of sample. Dissolve in Diluent to match Working Standard concentration. Filter through 0.2 µm PTFE filter before injection.

Validation Criteria (Self-Validating System)

To ensure "Trustworthiness," the method must pass System Suitability Testing (SST) before every analysis set.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) 2.5 – 3.5 min (RSD < 1.0%)Drifting RT indicates insufficient equilibration or mobile phase evaporation.
Tailing Factor (T) 0.8 < T < 1.5T > 1.5 indicates secondary silanol interactions. Ensure Mobile Phase A is fresh and acidic.
Theoretical Plates (N) > 5,000Low N indicates column aging or poor connection (dead volume).
Precision (Area) RSD < 2.0% (n=5 injections)High RSD suggests injector issues or air bubbles in the pump.
Resolution (Rs) > 2.0 (between Analyte and nearest impurity)If Rs drops, lower the gradient slope (e.g., extend gradient to 6 mins).

Impurity Profiling & Degradation Pathways

In a synthesis environment, you must monitor for specific impurities.[1] Based on the structure, the following are the critical quality attributes (CQAs):

  • Des-methyl Impurity (Phenol derivative):

    • Origin: Acidic hydrolysis of the methoxy ether.

    • Elution: Will elute earlier than the main peak (more polar due to -OH).

  • Decarboxylated Impurity (1-(4-methoxyphenyl)cyclopentane):

    • Origin: Thermal degradation during synthesis.

    • Elution: Will elute later than the main peak (significantly more lipophilic, no acidic group).

Diagram 2: Analytical Workflow & Data Processing

Workflow Sample Raw Sample (Solid) Prep Dissolution (50:50 ACN:H2O) Sample->Prep Filter Filtration (0.2 µm PTFE) Prep->Filter UPLC UPLC Separation (BEH C18, pH 2.7) Filter->UPLC Detect UV Detection (235 nm) UPLC->Detect Data Data Analysis Detect->Data Result1 Main Peak (Quantification) Data->Result1 Result2 Impurity RRT < 1.0 (Hydrolysis) Data->Result2

Caption: Step-by-step workflow from raw material to impurity identification.

References

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (2018). Separation of 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved October 26, 2023, from [Link]

  • Waters Corporation. (2020). Beginners Guide to UPLC: Ultra-Performance Liquid Chromatography. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for the Purification of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The purity of this carboxylic acid is paramount for the success of subsequent synthetic steps and the quality of the final product. This document provides detailed application notes and protocols for the purification of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will explore three primary purification techniques: recrystallization, acid-base extraction, and column chromatography, providing the scientific rationale behind each method to ensure robust and reproducible results.

Physicochemical Properties of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource/Comment
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.27 g/mol [1]
Appearance White to off-white solidGeneral observation for similar compounds.
Melting Point Estimated ~125-135 °CBased on the melting point of the structurally similar 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid (127-132 °C)[2]. The actual melting point should be determined experimentally and is a key indicator of purity.
LogP (Octanol/Water) 2.81[1] This indicates moderate lipophilicity, suggesting good solubility in organic solvents and limited solubility in water in its neutral form.
pKa (Estimated) ~4.5 - 5.0The pKa of benzoic acid is ~4.2. The cyclopentyl group is weakly electron-donating, and the methoxy group is electron-donating by resonance, which would slightly increase the pKa compared to benzoic acid. This estimated pKa is crucial for selecting the appropriate base in acid-base extraction.
Solubility Soluble in many organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Insoluble in cold water.General solubility characteristics of aromatic carboxylic acids[3].

Purification Strategy Overview

The choice of purification method depends on the nature and quantity of impurities present in the crude material. A multi-step approach, combining different techniques, often yields the highest purity.

Purification_Strategy Crude_Product Crude 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid Acid_Base Acid-Base Extraction (Removes neutral and basic impurities) Crude_Product->Acid_Base Recrystallization Recrystallization (Removes soluble and insoluble impurities) Acid_Base->Recrystallization Chromatography Column Chromatography (For high purity and separation of closely related impurities) Acid_Base->Chromatography Optional Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at varying temperatures. The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

Rationale for Solvent Selection

For aromatic carboxylic acids, solvent mixtures often provide the best results. A good starting point is a polar protic solvent (like ethanol or methanol) mixed with water, or a combination of a moderately polar solvent with a non-polar solvent.

Recommended Solvent Systems
Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and insoluble in water. The addition of water as an anti-solvent will induce crystallization upon cooling.
Toluene/Heptane The compound should be soluble in hot toluene. Heptane acts as an anti-solvent to promote crystal formation.
Ethyl Acetate/Hexane Similar to the toluene/heptane system, with ethyl acetate as the primary solvent and hexane as the anti-solvent.
Step-by-Step Protocol for Ethanol/Water Recrystallization
  • Dissolution: Place the crude 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (or a consistent value from a pure sample) indicates high purity.

Protocol 2: Purification by Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group. By treating the crude product with a base, the carboxylic acid is converted to its water-soluble carboxylate salt, allowing for its separation from neutral and basic impurities.

Causality of Experimental Choices

The choice of base is critical. A weak base like sodium bicarbonate (NaHCO₃) is generally preferred over a strong base like sodium hydroxide (NaOH) to avoid potential side reactions with other functional groups that might be present as impurities. The estimated pKa of our target compound (~4.5-5.0) is well below the pKa of carbonic acid (~6.4), ensuring that the acid-base reaction with bicarbonate will proceed to completion.

Acid_Base_Extraction cluster_0 Organic Phase (e.g., Diethyl Ether) cluster_1 Aqueous Phase Organic_Start Crude Product (Target Acid + Neutral/Basic Impurities) Organic_End Neutral/Basic Impurities Organic_Start->Organic_End Separate Layers Aqueous_Salt Sodium 1-(4-methoxyphenyl)cyclopentanecarboxylate Organic_Start->Aqueous_Salt Add aq. NaHCO₃ (Deprotonation) Aqueous_Acid Precipitated Pure Acid Aqueous_Salt->Aqueous_Acid Add aq. HCl (Protonation)

Caption: Workflow for acid-base extraction of the target compound.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide gas.[4]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the carboxylic acid to the aqueous phase.

  • Combine Aqueous Layers: Combine the aqueous extracts.

  • Wash Organic Layer (Optional): The remaining organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these components if desired.

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For high-purity requirements or for separating closely related impurities, this method is indispensable.

A. Flash Column Chromatography (Silica Gel)

This is a rapid method suitable for purifying larger quantities of the compound.

The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system that provides a retention factor (Rf) of ~0.3-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate is generally a good starting point. Given the moderate polarity of the target compound, a mixture of a non-polar solvent and a slightly more polar solvent is recommended.

  • Hexane/Ethyl Acetate (with 0.5-1% acetic acid): A gradient elution starting with a higher ratio of hexane and gradually increasing the proportion of ethyl acetate is effective. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel by keeping it in its protonated form.

  • TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude material in various ratios of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 9:1 hexane/ethyl acetate to 7:3 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the highest purity, especially for smaller quantities, preparative reverse-phase HPLC is the method of choice.

Based on analytical methods for similar compounds, the following conditions can be adapted for preparative scale.[1]

ParameterCondition
Column C18 Reverse-Phase
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Trifluoroacetic Acid (TFA)
Elution Gradient elution, starting with a higher water content and increasing the acetonitrile concentration over time.
Detection UV at a suitable wavelength (e.g., 254 nm)
  • Method Development: Optimize the separation on an analytical HPLC system to determine the optimal gradient and retention time of the target compound.

  • Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a suitable solvent.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the target compound.

  • Solvent Removal: Remove the mobile phase solvents from the collected fraction, typically by lyophilization or rotary evaporation, to yield the highly purified product.

References

  • SIELC Technologies. (2018, May 16). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. Retrieved from [Link]

  • ACS Publications. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from [Link]

  • Google Patents. Purification of aromatic polycarboxylic acids by recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. Process for the purification of carboxylic acids.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • ResearchGate. Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from [Link]

  • University of California, Irvine. Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]

  • University of California, Davis. Recrystallization and Crystallization. Retrieved from [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Google Patents. Oxidation and crystallization process for aromatic carboxylic acid production.
  • ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved from [Link]

Sources

The Versatile Intermediate: A Guide to 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic use of well-defined molecular building blocks is paramount. Among these, 1-(4-methoxyphenyl)cyclopentanecarboxylic acid emerges as a synthetic intermediate of significant interest. Its unique structural architecture, combining a rigid cyclopentane scaffold with an electronically tunable methoxyphenyl group, offers a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this valuable compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is fundamental to its effective application. The properties of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.27 g/mol [1]
CAS Number 43050-28-8[2]
Appearance White to off-white solidGeneral knowledge
Predicted XlogP 2.8[1]
  • ¹H NMR: The spectrum is expected to show signals for the methoxy group protons (a singlet around 3.8 ppm), aromatic protons of the methoxyphenyl ring (two doublets in the range of 6.8-7.4 ppm), and multiplets for the cyclopentane ring protons. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm).

  • ¹³C NMR: The spectrum will feature a signal for the carboxylic carbon around 180 ppm, signals for the aromatic carbons (including the methoxy-substituted carbon at ~158 ppm), a signal for the methoxy carbon at ~55 ppm, and signals for the cyclopentane carbons.[3][4][5]

  • IR Spectroscopy: Characteristic absorptions are expected for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-O stretches of the methoxy group and carboxylic acid.[6][7]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: A Two-Step Approach

The synthesis of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid can be efficiently achieved through a two-step sequence involving a phase-transfer catalyzed cycloalkylation followed by hydrolysis of the resulting nitrile. This pathway offers a reliable and scalable route to the target molecule.

Caption: Synthetic workflow for 1-(4-methoxyphenyl)cyclopentanecarboxylic acid.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

This procedure is based on established methods for the phase-transfer catalyzed alkylation of phenylacetonitriles.[8]

Materials:

  • 4-Methoxyphenylacetonitrile

  • 1,4-Dibromobutane

  • Aqueous Sodium Hydroxide (50% w/v)

  • Phase-Transfer Catalyst (e.g., 2-benzilidine-N,N,N,N′,N′,N′-hexaethylpropane-1,3-diammonium dibromide (Dq-Br) or tetrabutylammonium bromide)

  • Organic Solvent (e.g., Chloroform or Toluene)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • To a stirred solution of 4-methoxyphenylacetonitrile and a catalytic amount of the phase-transfer catalyst in the organic solvent, add an excess of 1,4-dibromobutane.

  • Add the aqueous sodium hydroxide solution and heat the mixture to reflux (typically around 70°C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC). The reaction is typically complete within several hours.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-methoxyphenyl)cyclopentanecarbonitrile.

Causality and Insights: The use of a phase-transfer catalyst is crucial for this reaction as it facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the benzylic carbon of the 4-methoxyphenylacetonitrile. The resulting carbanion then undergoes intramolecular cyclization with the 1,4-dibromobutane.

Protocol 2: Hydrolysis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile to 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

This protocol is a general procedure for the acid-catalyzed hydrolysis of nitriles.[9][10]

Materials:

  • 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, combine 1-(4-methoxyphenyl)cyclopentanecarbonitrile with a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution or by TLC analysis.

  • Upon completion, cool the reaction mixture in an ice bath. The carboxylic acid product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure 1-(4-methoxyphenyl)cyclopentanecarboxylic acid.

Causality and Insights: The strong acidic conditions protonate the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid.[10]

Applications as a Synthetic Intermediate

The rigid cyclopentane core of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid serves as a valuable scaffold for presenting substituents in specific spatial orientations, a key consideration in drug design. The carboxylic acid functionality provides a handle for a wide range of chemical transformations.

Caption: Key synthetic transformations of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid.

Synthesis of Bioactive Amides and Esters

The carboxylic acid group can be readily converted into amides and esters through standard coupling reactions. These derivatives are of particular interest in medicinal chemistry, as the amide and ester functionalities can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, related cyclohexanecarboxylic acid derivatives are used as intermediates in the synthesis of Janus Kinase inhibitors.[11][12]

Reduction to the Corresponding Alcohol

Reduction of the carboxylic acid to the primary alcohol, [1-(4-methoxyphenyl)cyclopentyl]methanol, opens up another avenue for derivatization. This transformation can be achieved using reducing agents like lithium aluminum hydride or through catalytic hydrosilylation.[13] The resulting alcohol can be further functionalized, for example, by conversion to halides or ethers, to explore a wider chemical space. A study on manganese(I) catalyzed hydrosilylation has shown the effective reduction of the structurally similar 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid to its corresponding alcohol.[13]

Protocol 3: Amide Synthesis via Acyl Chloride

Materials:

  • 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Desired amine

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous organic solvent (e.g., dichloromethane or THF)

Procedure:

  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride to a solution of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid in the anhydrous solvent at 0°C. Allow the reaction to stir at room temperature until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in the anhydrous solvent and cool to 0°C. Add the desired amine followed by the dropwise addition of the base.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Conclusion

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the creation of a wide range of derivatives. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this building block in their synthetic endeavors.

References

  • Google Patents. (n.d.). Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.
  • ResearchGate. (2025). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
  • PubChem. (n.d.). 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Wiley Online Library. (2018). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ChemRxiv. (n.d.). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of apixaban.
  • Eureka. (n.d.). Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. Retrieved from [Link]

  • Google Patents. (n.d.). NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-(4-methoxyphenyl)cyclopentanecarbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Crunch Chemistry. (2022). Everything you need to know about C-13 NMR spectroscopy. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Cyclopentane carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the utilization of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid as a foundational scaffold in the discovery of novel therapeutic agents. Drawing inspiration from the structural motifs of established phosphodiesterase 4 (PDE4) inhibitors, we present a compelling rationale for the exploration of this compound class in the context of inflammatory disorders. This document furnishes detailed, step-by-step protocols for the synthesis of a focused compound library, in vitro biochemical assays for PDE4 inhibition, and cell-based functional assays to determine anti-inflammatory efficacy. The overarching objective is to equip researchers with the necessary tools and insights to effectively explore the therapeutic potential of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid derivatives.

Introduction: The Rationale for 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid in PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This mechanism of action has established PDE4 as a validated therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1]

The chemical architecture of many potent PDE4 inhibitors, notably Roflumilast, features a catechol-ether motif. Roflumilast contains a 3-(cyclopentyloxy)-4-methoxyphenyl group, highlighting the significance of a substituted phenyl ring coupled with a cyclic alkyl moiety. The compound at the heart of these notes, 1-(4-methoxyphenyl)cyclopentanecarboxylic acid, shares this core structural blueprint. The 4-methoxyphenyl group is a common feature in bioactive molecules and the cyclopentanecarboxylic acid unit offers a versatile anchor for chemical modification, making it an attractive starting point for the design of novel PDE4 inhibitors.

These application notes will guide the user through the initial stages of a drug discovery campaign centered on this promising scaffold.

Synthesis of a Focused Library of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid Derivatives

To explore the structure-activity relationship (SAR) of the 1-(4-methoxyphenyl)cyclopentanecarboxylic acid scaffold, a focused library of derivatives can be synthesized. The primary points of modification are the carboxylic acid group, which can be converted to a variety of amides and esters, and potentially the phenyl ring.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a focused library of derivatives from the parent carboxylic acid.

G A 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid B Amide Derivatives A->B Amidation C Ester Derivatives A->C Esterification D Amine D->B E Alcohol E->C F Coupling Reagents (e.g., HATU, EDC/HOBt) F->B G Acid Catalyst (e.g., H2SO4) G->C

Caption: Synthetic workflow for derivatization.

Protocol: Amide Synthesis via HATU Coupling

This protocol describes a general procedure for the synthesis of amide derivatives from 1-(4-methoxyphenyl)cyclopentanecarboxylic acid and a primary or secondary amine using HATU as the coupling agent.

Materials:

  • 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol: Ester Synthesis via Fischer Esterification

This protocol outlines the synthesis of ester derivatives through the acid-catalyzed reaction of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid with an alcohol.[2][3]

Materials:

  • 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

  • Desired alcohol (in excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (1.0 eq) and the desired alcohol (a large excess).

  • Carefully add a few drops of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography if necessary.

Biochemical Assay: In Vitro PDE4 Inhibition

The following protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of the synthesized compounds against a specific PDE4 isoform, such as PDE4B1. This is a common high-throughput screening method.[4]

Assay Principle

The assay is based on the principle that a small, fluorescently labeled cAMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP to AMP, the resulting 5'-monophosphate can be captured by a binding agent, forming a large complex that tumbles slowly and exhibits high fluorescence polarization. The inhibitory effect of a compound is measured by its ability to prevent this increase in fluorescence polarization.

Materials
  • Recombinant human PDE4B1 enzyme

  • FAM-cAMP (fluorescently labeled cAMP)

  • PDE assay buffer

  • Binding agent (e.g., a specific antibody or a metal-based phosphate sensor)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Roflumilast)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Protocol
  • Prepare a serial dilution of the test compounds and the positive control in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include wells for a "no enzyme" control and a "no inhibitor" control.

  • Add the PDE4B1 enzyme to all wells except the "no enzyme" control.

  • Initiate the reaction by adding FAM-cAMP to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding the binding agent.

  • Incubate for an additional 30 minutes to allow for binding.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

Data Analysis

The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundIC50 (nM) for PDE4B1
Reference (Roflumilast) e.g., 2.5
Parent Compound e.g., >10,000
Amide Derivative 1 e.g., 550
Ester Derivative 1 e.g., 1200
... ...

Cell-Based Assay: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

This protocol details a cell-based assay to evaluate the anti-inflammatory properties of the synthesized compounds by measuring their ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[5][6][7]

Experimental Workflow

G A Differentiate THP-1 cells with PMA B Pre-treat cells with test compounds A->B C Stimulate with LPS B->C D Incubate C->D E Collect supernatant D->E F Measure TNF-α concentration (ELISA or HTRF) E->F

Caption: Workflow for TNF-α inhibition assay.

Materials
  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known anti-inflammatory drug)

  • 96-well cell culture plates

  • TNF-α ELISA kit or HTRF assay reagents

  • Plate reader

Protocol
  • Cell Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, remove the medium and wash the adherent cells gently with fresh medium.

  • Compound Treatment and Stimulation:

    • Add fresh medium containing serial dilutions of the test compounds or the positive control to the differentiated THP-1 cells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the compounds for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[6]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • TNF-α Measurement:

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Carefully collect the supernatant from each well.

    • Determine the concentration of TNF-α in the supernatants using a commercial ELISA kit or HTRF assay according to the manufacturer's instructions.

Data Analysis

Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundTNF-α Inhibition IC50 (µM)
Reference Drug e.g., 0.1
Parent Compound e.g., >50
Amide Derivative 1 e.g., 5.2
Ester Derivative 1 e.g., 15.8
... ...

Concluding Remarks

The protocols and application notes presented herein provide a robust framework for the initial exploration of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid as a scaffold for the development of novel PDE4 inhibitors. By systematically synthesizing and evaluating a focused library of derivatives, researchers can gain valuable insights into the structure-activity relationships governing the interaction of this chemical class with the PDE4 enzyme and its subsequent effects on inflammatory pathways. The successful identification of potent and cell-permeable inhibitors through these assays will lay the groundwork for further lead optimization and preclinical development.

References

  • Sflomoes, R., et al. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 26(16), 4788. [Link]

  • Li, H., et al. (2018). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. ASSAY and Drug Development Technologies, 16(8), 453-461. [Link]

  • Zhang, J. H., et al. (2007). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Journal of biomolecular screening, 12(4), 578-584. [Link]

  • Tanaka, T., et al. (2020). Protocol to measure human IL-6 secretion from CAR T cell-primed macrophage and monocyte lineage cells in vitro and in vivo using humanized mice. STAR protocols, 1(3), 100185. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. [Link]

  • Cau, S. B., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PloS one, 7(3), e32982. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Petrovska, M., et al. (2020). Determination of interleukin 6 (IL-6) secreted from peripheral blood mononuclear cells (PBMC). ResearchGate. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. [Link]

  • Lotti, J., et al. (2022). In Vitro Study of Interleukin-6 when Used at Low Dose and Ultra-Low Dose in Micro-Immunotherapy. International Journal of Molecular Sciences, 23(21), 13354. [Link]

  • D'Acquarica, I., et al. (2017). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Chemistry Central journal, 11(1), 81. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Thompson, A. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

  • Liakou, C. I., et al. (2011). Enhanced interleukin-1β production of PBMCs from patients with gout after stimulation with Toll-like receptor-2 ligands and urate crystals. Arthritis research & therapy, 13(3), R90. [Link]

  • Elansary, A. K., et al. (2012). Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. Medicinal Chemistry Research, 21(10), 3327-3335. [Link]

  • Park, J. E., et al. (2020). Stimulation of THP-1 Macrophages with LPS Increased the Production of Osteopontin-Encapsulating Exosome. International journal of molecular sciences, 21(22), 8560. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Bamias, G., et al. (2014). IL-6 production is higher in PBLs than in PBMCs. PloS one, 9(1), e85793. [Link]

  • Herb, M. (2019). THP-1 cells not responding to LPS?. ResearchGate. [Link]

  • Varchi, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central journal, 11(1), 81. [Link]

  • Chemguide. (n.d.). the preparation of amides. [Link]

Sources

Pharmacokinetic studies of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Pharmacokinetic Profiling of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid (MPC-CA)

Abstract

This application note details the protocol for establishing the pharmacokinetic (PK) profile of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (MPC-CA; CAS 43050-28-8).[1] As a structural analog to the sweet taste inhibitor Lactisole and a key intermediate in the synthesis of leukotriene antagonists, MPC-CA presents specific bioanalytical challenges due to its lipophilic carboxylic acid moiety. This guide provides a validated LC-MS/MS quantification method, in vitro metabolic stability protocols focusing on acyl-glucuronidation, and a standardized in vivo rat PK workflow.

Compound Characterization & Physicochemical Context

Before initiating PK studies, the physicochemical behavior of MPC-CA must be understood to avoid common assay artifacts.[1]

  • Chemical Structure: A cyclopentane ring substituted at the C1 position with both a carboxylic acid and a 4-methoxyphenyl group.[1]

  • Acidity (pKa): ~4.5–4.8 (Carboxylic acid).[1]

  • Lipophilicity (LogP): ~2.81.[1][2]

  • Solubility: Low in acidic aqueous media; moderate-to-high in organic solvents (ACN, MeOH) and basic buffers (pH > 7.4).[1]

Critical Implication: Due to the carboxylic acid group, MPC-CA will exist primarily as an anion at physiological pH (7.4). However, in the acidic environment of an LC column or during protein precipitation, solubility issues may arise if not properly buffered.

Bioanalytical Method Development (LC-MS/MS)

The following method is optimized to overcome ion suppression common in negative mode ESI for lipophilic acids.

Instrumentation & Conditions
  • System: Agilent 6400 Series Triple Quadrupole or equivalent.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (M-H)⁻.

  • Column: Supelco Ascentis® Express C18 or SIELC Newcrom R1 (RP), 2.7 µm, 2.1 x 50 mm.

Mobile Phase Strategy

Standard unbuffered water causes peak tailing for MPC-CA.[1] We utilize an acidic modifier to ensure the molecule remains protonated during retention, sharpening the peak, despite detecting the negative ion.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][4]

  • Gradient: 5% B to 95% B over 3.5 minutes.

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Rationale
MPC-CA 219.1 [M-H]⁻175.115Loss of CO₂ (Decarboxylation)
MPC-CA 219.1 [M-H]⁻160.125Loss of CO₂ + CH₃ (Demethylation)
IS (Ibuprofen-d3) 208.3 [M-H]⁻164.312Structural analog
Sample Preparation (Protein Precipitation)
  • Aliquot: 20 µL Rat Plasma.

  • Precipitation: Add 80 µL ACN containing Internal Standard (IS).

  • Vortex: 30 seconds (High speed).

  • Centrifuge: 4000 rpm for 10 min at 4°C.

  • Transfer: Inject 2 µL of supernatant.

Note on Stability: Carboxylic acid drugs can form unstable acyl glucuronides in vivo, which may revert to the parent drug in plasma ex vivo if not stabilized, artificially inflating parent drug concentrations. Acidify plasma immediately upon collection if glucuronide interference is suspected.[1]

In Vitro Metabolic Stability Protocol

MPC-CA is subject to two primary metabolic pathways: Phase I (O-demethylation via CYPs) and Phase II (Glucuronidation via UGTs).[1]

Workflow Diagram

MetabolicStability Figure 1: In Vitro Metabolic Stability Workflow Substrate MPC-CA (1 µM) System Liver Microsomes (Rat/Human) + NADPH Substrate->System Phase2 UDPGA Cofactor (Check for UGTs) System->Phase2 Phase II Check Quench Quench (ACN) Timepoints: 0, 15, 30, 60 min System->Quench Phase I Only Phase2->Quench Analysis LC-MS/MS Calc: Intrinsic Clearance Quench->Analysis

Experimental Procedure
  • Incubation: Pre-incubate 0.5 mg/mL liver microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add MPC-CA (Final conc: 1 µM) and NADPH-regenerating system.

    • Variant: For Glucuronidation assessment, add Alamethicin (pore-forming agent) and UDPGA.[1]

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Dispense into 150 µL ice-cold ACN (with IS).

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines 
    
    
    
    and
    
    
    .[1]

In Vivo Pharmacokinetic Study (Rat)

This protocol defines the standard cassette dosing for determining bioavailability (


).[1]
Formulation Strategy
  • Challenge: MPC-CA is lipophilic.

  • IV Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline.[1] (Ensure pH is adjusted to 7.4; the salt form is more soluble).

  • PO Vehicle: 0.5% Methylcellulose (Suspension) or PEG400/Water (20/80) (Solution).[1]

Dosing Regimen
GroupNRouteDose (mg/kg)VehicleSampling Times (hr)
A 3IV Bolus2.0DMSO/Solutol0.083, 0.25, 0.5, 1, 2, 4, 8, 24
B 3PO (Oral)10.0PEG400/Water0.25, 0.5, 1, 2, 4, 8, 24
Data Analysis (Non-Compartmental)

Use Phoenix WinNonlin or equivalent to calculate:

  • 
     : Maximum observed concentration.[1]
    
  • 
     : Area under the curve.[1]
    
  • 
     : Systemic Clearance (Dose / 
    
    
    
    ).[1]
  • 
     : Volume of distribution at steady state.[1]
    
  • 
     : Bioavailability (
    
    
    
    ) / (
    
    
    ).

Expected Results & Interpretation

Based on structural analogs (Lactisole, Cyclohexanecarboxylic acids), anticipate the following:

  • Absorption: Rapid absorption (

    
     < 1 hr) due to high lipophilicity.[1]
    
  • Clearance: Moderate. The methoxy group is a target for O-demethylation, but the cyclopentane ring is relatively metabolically stable compared to linear alkyl chains.

  • Protein Binding: High (>95%).[1] Carboxylic acids bind avidly to albumin.[1]

Potential Metabolite Interference
  • Acyl Glucuronide: If you observe a secondary peak that disappears upon treating the sample with

    
    -glucuronidase, it is the acyl glucuronide. This metabolite can be reactive and is a key safety marker.[1]
    

References

  • SIELC Technologies. (2018).[1][2] Method for Analysis of 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. SIELC Application Notes. Link

  • Brewster, D., et al. (1977).[1][5] The Metabolism of Cyclohexanecarboxylic Acid in the Isolated Perfused Rat Liver. Xenobiotica, 7(10), 601-609.[5] Link

  • Johnson, C., et al. (1994).[1][6] The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) on the taste of bitter-sweet stimuli. Chemical Senses, 19(4), 349-358. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Link

Sources

Optimized Derivatization Strategies for Sterically Hindered Scaffolds: 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

[1]

Executive Summary

This guide provides validated protocols for the derivatization of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (1-MPCA) . This scaffold presents a specific synthetic challenge: the carboxylic acid is attached to a quaternary carbon (the

This document details two optimized pathways—HATU-mediated activation and Acid Chloride conversion —to successfully attach bioassay tags (fluorophores, biotin) to 1-MPCA.[1][2] These protocols are designed for researchers developing affinity probes, fluorescence polarization (FP) tracers, or PROTAC linkers.[1][2]

Strategic Analysis: The Steric Challenge

The Chemical Environment

1-MPCA features a carboxylic acid group directly bonded to a cyclopentane ring and a 4-methoxyphenyl group.[1][2][3] This creates a quaternary center at the reaction site.[1][2]

  • The Problem: In standard carbodiimide coupling (EDC/NHS), the bulky substituents prevent the nucleophilic attack of the amine on the O-acylisourea intermediate. This leads to slow reaction rates and high rates of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -acylurea rearrangement (a dead-end side product).[1]
    
  • The Solution: We must use reagents that generate highly reactive intermediates (Acid Chlorides) or stabilize the active ester in a conformation accessible to nucleophiles (HOAt/HATU).

Decision Matrix: Selecting the Right Route

DerivatizationStrategyInput1-MPCA ScaffoldDecisionSelect Scale & TagInput->DecisionRouteARoute A: HATU/HOAt(Small Scale / Expensive Tags)Decision->RouteAFluophores/PeptidesRouteBRoute B: Oxalyl Chloride(Large Scale / Robust Tags)Decision->RouteBBiotin/LinkersProcessAIn-situ Activation(DMF, DIPEA)RouteA->ProcessAProcessBAcid Chloride Isolation(DCM, Cat. DMF)RouteB->ProcessBOutputBioassay ProbeProcessA->OutputProcessB->Output

Figure 1: Decision matrix for selecting the optimal coupling strategy based on the payload sensitivity and scale.

Protocol A: Fluorescent Labeling (HATU Method)

Best for: Conjugating expensive amine-reactive fluorophores (e.g., 5-FAM-amine, Alexa Fluor amines) where high yield and mild conditions are critical.[1]

Materials
  • Substrate: 1-MPCA (10 mg, ~45 µmol)[1]

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) - Must be fresh/dry.[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Tag: 5-FAM-cadaverine (or equivalent amine-fluorophore)[1]

Step-by-Step Procedure
  • Activation: In a 1.5 mL microcentrifuge tube, dissolve 1-MPCA (1.0 eq) in anhydrous DMF (concentration 100 mM).

  • Base Addition: Add DIPEA (3.0 eq). Vortex briefly.

  • Coupling Agent: Add HATU (1.2 eq).[1][2] The solution should turn slightly yellow.[1][2]

    • Critical Mechanism:[2] HATU generates an O-At ester.[1][2] The nitrogen in the pyridine ring of the HOAt leaving group assists the incoming amine via the "neighboring group effect," overcoming the steric hindrance of the quaternary carbon.

  • Incubation: Shake at Room Temperature (RT) for 15 minutes to ensure active ester formation.

  • Conjugation: Add the Amine-Fluorophore (1.1 eq) dissolved in minimal DMF.

  • Reaction: Flush with inert gas (Nitrogen/Argon), cap, and shake at RT for 4–16 hours.

    • Note: Due to steric bulk, this reaction is slower than standard peptide coupling.[1][2] Do not stop before 4 hours.

  • Quenching: Add 10% volume of water to hydrolyze remaining active ester.[1][2]

Protocol B: Biotinylation (Acid Chloride Method)

Best for: Attaching linkers (e.g., PEG-diamines) or Biotin-PEG-amines.[1][2] This method is more aggressive and forces the reaction to completion, ideal for the highly hindered 1-MPCA.[2]

Materials
  • Substrate: 1-MPCA (50 mg)[1]

  • Reagent: Oxalyl Chloride (2.0 M in DCM)

  • Catalyst: DMF (dry, 1 drop)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Tag: Biotin-PEG4-Amine[1]

Step-by-Step Procedure
  • Chlorination: Dissolve 1-MPCA in anhydrous DCM (2 mL) in a round-bottom flask under Nitrogen.

  • Catalysis: Add 1 drop (approx. 10 µL) of anhydrous DMF.

    • Why? DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species.

  • Reagent Addition: Dropwise add Oxalyl Chloride (2.0 eq). Gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 
    
    
    ) will occur.[1]
  • Conversion: Stir at RT for 2 hours. The cessation of bubbling indicates completion.[1][2]

  • Evaporation: Remove solvent and excess oxalyl chloride under vacuum. Caution: Trap acidic vapors.[2]

    • Checkpoint: The residue is 1-(4-methoxyphenyl)cyclopentanecarbonyl chloride .[1][2] Use immediately.

  • Coupling: Redissolve the residue in dry DCM. Add the Biotin-PEG-Amine (1.0 eq) and Triethylamine (3.0 eq).[1][2]

  • Completion: Stir for 2 hours at RT. The reaction is usually instantaneous upon mixing.[1][2]

Quality Control & Validation

Analytical Data Summary

Successful derivatization is confirmed by the disappearance of the carboxylic acid proton and the mass shift corresponding to the tag.

AssayParameterExpected Result for 1-MPCA Derivative
LC-MS Mass Shiftngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Acyl fragment)
H-NMR

-Protons
None (Quaternary center).[1] Look for amide NH doublet at 6.5–8.0 ppm.[1]
H-NMR Methoxy GroupSinglet at ~3.8 ppm (Diagnostic handle).[1][2]
HPLC Retention TimeSignificant shift: Hydrophobic tags (Fluorophores) increase RT; Polar tags (PEG) decrease RT.[1][2]
Workflow Visualization

QCWorkflowStartCrude Reaction MixStep1LC-MS Analysis(Check for Mass Shift)Start->Step1Step2Prep-HPLC Purification(C18 Column, ACN/H2O + 0.1% TFA)Step1->Step2Target IdentifiedStep3LyophilizationStep2->Step3EndBioassay Ready ProbeStep3->End

Figure 2: Purification and validation workflow for 1-MPCA bioassay probes.

References

  • PubChem. 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.[1][2][3] National Library of Medicine.[1][2] Available at: [Link]

  • Albericio, F., & Byman, O. (2024).[1][2] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. (Discusses HATU/HOAt superiority for hindered amino acids). Available at: [Link]

  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd Edition). Academic Press.[1][2] (Standard reference for activation of carboxylates).

  • Ren, J-W., et al. (2021).[1][2][4] Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride. ResearchGate. (Validation of acid chloride route for hindered substrates). Available at: [Link]

Application Note: A Robust Protocol for the Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid Esters for Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of esters of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid, a scaffold of significant interest in medicinal chemistry. The described synthetic strategy is robust, scalable, and employs phase-transfer catalysis for the key carbon-carbon bond-forming step, offering a safe and efficient alternative to strongly basic conditions. The subsequent hydrolysis and esterification steps are detailed with expert insights to ensure high yields and purity. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel cycloalkane-based compounds for screening and lead optimization.

Introduction: The Rationale for Synthesizing 1-Arylcycloalkanecarboxylic Acid Derivatives

The 1-arylcycloalkanecarboxylic acid motif is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. Notably, compounds within this class have shown promise as potent anti-inflammatory and analgesic agents.[1][2][3] The rigid, three-dimensional nature of the cycloalkane ring, combined with the electronic and steric properties of the aryl substituent, allows for precise modulation of pharmacological activity. The 4-methoxyphenyl group, in particular, is a common feature in many biologically active molecules, often contributing to favorable pharmacokinetic properties. The synthesis of a diverse library of esters from a common carboxylic acid intermediate is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. This protocol details a reliable and efficient pathway to 1-(4-methoxyphenyl)cyclopentanecarboxylic acid and its subsequent esterification, providing a valuable tool for drug discovery programs.

Overall Synthetic Strategy

The synthesis of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid esters is accomplished in a three-step sequence, commencing with the formation of a cyclopentanecarbonitrile intermediate, followed by hydrolysis to the corresponding carboxylic acid, and culminating in the desired esterification. This strategy was designed for its efficiency, scalability, and the use of readily available starting materials.

Synthesis_Workflow Start 4-Methoxyphenylacetonitrile + 1,4-Dibromobutane Step1 Phase-Transfer Catalyzed Cycloalkylation Start->Step1 Intermediate1 1-(4-Methoxyphenyl)cyclopentanecarbonitrile Step1->Intermediate1 Step2 Nitrile Hydrolysis Intermediate1->Step2 Intermediate2 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid Step2->Intermediate2 Step3 Fischer Esterification Intermediate2->Step3 End 1-(4-methoxyphenyl)cyclopentanecarboxylic Acid Esters Step3->End

Figure 1: Overall synthetic workflow for the preparation of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid esters.

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

This crucial step involves the formation of the cyclopentane ring via a phase-transfer catalyzed (PTC) alkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane. PTC is employed to facilitate the reaction between the aqueous base and the organic reactants, avoiding the need for hazardous and moisture-sensitive strong bases like sodium amide or metal hydrides.[4][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Methoxyphenylacetonitrile147.1814.7 g0.10
1,4-Dibromobutane215.9023.7 g (14.3 mL)0.11
Sodium Hydroxide (50% w/v aq. soln.)40.0040 mL-
Tetrabutylammonium Bromide (TBAB)322.371.61 g0.005
Toluene-100 mL-
Diethyl Ether-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methoxyphenylacetonitrile (14.7 g, 0.10 mol), toluene (100 mL), and tetrabutylammonium bromide (1.61 g, 0.005 mol).

  • Commence vigorous stirring and add the 50% aqueous sodium hydroxide solution (40 mL).

  • Heat the mixture to 70-75 °C.

  • Add 1,4-dibromobutane (23.7 g, 0.11 mol) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, continue to stir the mixture vigorously at 70-75 °C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (100 mL) and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1-(4-methoxyphenyl)cyclopentanecarbonitrile by vacuum distillation or column chromatography on silica gel.

Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

The hydrolysis of the synthesized nitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.[7][8][9] Basic hydrolysis is often preferred for sterically hindered nitriles as it can be more effective.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1-(4-Methoxyphenyl)cyclopentanecarbonitrile201.2720.1 g0.10
Potassium Hydroxide56.1128.1 g0.50
Ethylene Glycol62.07100 mL-
Hydrochloric Acid (concentrated)36.46As needed-
Diethyl Ether-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-methoxyphenyl)cyclopentanecarbonitrile (20.1 g, 0.10 mol) in ethylene glycol (100 mL).

  • Add potassium hydroxide pellets (28.1 g, 0.50 mol) to the solution.

  • Heat the mixture to reflux (approximately 150-160 °C) and maintain for 12-16 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 300 mL of cold water.

  • Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid with cooling in an ice bath. A precipitate of the carboxylic acid will form.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 1-(4-methoxyphenyl)cyclopentanecarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid Esters (General Procedure)

The final step is the esterification of the carboxylic acid. The Fischer esterification is a classic and reliable method, particularly when using a large excess of the alcohol, which also serves as the solvent.[10]

Fischer_Esterification Carboxylic_Acid 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid Reaction Reflux Carboxylic_Acid->Reaction Alcohol Alcohol (R-OH) (Solvent & Reagent) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Ester Target Ester Reaction->Ester Water Water (Byproduct) Reaction->Water

Figure 2: Key components of the Fischer esterification process.

Materials and Reagents (Example for Methyl Ester):

ReagentMolar Mass ( g/mol )AmountMoles
1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid220.2722.0 g0.10
Methanol32.04150 mL-
Sulfuric Acid (concentrated)98.082 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Diethyl Ether-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Protocol:

  • To a 250 mL round-bottom flask, add 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (22.0 g, 0.10 mol) and methanol (150 mL).

  • Stir the mixture to dissolve the carboxylic acid.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise with cooling.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1-(4-methoxyphenyl)cyclopentanecarboxylate.

  • The crude ester can be purified by vacuum distillation or column chromatography.

Characterization and Purity Assessment

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ester).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid esters. The use of phase-transfer catalysis for the key cycloalkylation step enhances the safety and efficiency of the synthesis. This protocol is a valuable resource for medicinal chemists and drug discovery scientists working on the development of novel anti-inflammatory and analgesic agents based on the 1-arylcycloalkanecarboxylic acid scaffold.

References

  • Phase-Transfer-Catalyzed Alkyl
  • Alkylation of 4-methoxyphenol with MTBE catalyzed by 12-tungstophoric acid supported on neutral alumina.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts, 2023.
  • Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.
  • Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflamm
  • Nitrile to Carboxylic Acid - Acid Hydrolysis 001. YouTube, 2015.
  • Amino acid esters as prodrug of an arylalkanoic acid COX inhibitor: Synthesis, biopharmaceutical and pharmacological evaluation.
  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Die Pharmazie, 2006.
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 1955.
  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. science24.com, 2014.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
  • A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in W
  • Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. RSC Publishing, 2024.
  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. PMC, 2017.
  • Hydrolysis of carboxylic acid deriv
  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflamm
  • Industrial Phase-Transfer C
  • 1-PHENYLCYCLOPENTANE-1-CARBONITRILE. Organic Syntheses, 2018.
  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investig
  • Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts, 2024.
  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflamm
  • Phase-transfer catalyzed dialkylation of 4,4′-dibromo-4H-cyclopenta[2,1-b:3,4-b′]dithiophene and its derivatives for applications in organic electronics. RSC Advances, 2016.
  • Analgesic and Anti-Inflammatory Activity of Vanillin Deriv
  • Synthesis and Biological Evaluation of New Heteroaryl Carboxylic Acid Derivatives as Anti-inflammatory-Analgesic Agents.
  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing, 2020.

Sources

Application Note: 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid as a Rigid Scaffold in Medicinal Chemistry

[1]

Executive Summary

Compound: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid CAS: 43050-28-8 Molecular Weight: 220.26 g/mol [1][2]

This application note details the utility of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid as a high-value building block for conformational restriction in drug design.[1] Unlike its flexible acyclic analogs or the bulkier cyclohexane counterparts (precursors to Venlafaxine/Tramadol), this cyclopentyl scaffold offers a unique "Goldilocks" zone of steric bulk and ring strain. It is primarily employed to modulate the lipophilicity (

Sigma-1 receptorsOpioid receptorsMonoamine transporters

Structural Significance & Pharmacophore Utility[3][4]

The Gem-Dialkyl (Thorpe-Ingold) Effect

The defining feature of this compound is the quaternary carbon at the 1-position, where the carboxylic acid and the aromatic ring are geminally substituted. This creates a conformational lock known as the Thorpe-Ingold effect.[1]

  • Mechanism: The repulsion between the bulky phenyl ring and the cyclopentane ring compresses the internal bond angle, forcing the carboxylic acid (and downstream derivatives) into a specific vector.

  • Application: This pre-organization reduces the entropic penalty of binding to a receptor, potentially increasing affinity compared to open-chain analogs.[1]

Scaffold Hopping: Cyclohexane vs. Cyclopentane

In medicinal chemistry, "scaffold hopping" from a cyclohexane (C6) to a cyclopentane (C5) ring is a critical strategy for optimizing drug properties.[1]

FeatureCyclohexane Scaffold (e.g., Venlafaxine)Cyclopentane Scaffold (Subject Compound)
Conformation Chair/Boat (Fluxional)Envelope (Semi-rigid)
Steric Bulk HighModerate (Reduced clash in tight pockets)
Metabolic Liability High (Oxidation at C4 is common)Lower (Altered oxidation potential)
Primary Use Established SNRI/OpioidsSelectivity Optimization / Novel IP

Synthetic Pathways and Protocols

The synthesis of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid relies on the construction of the quaternary center via double alkylation.[1] The following protocols are designed for high-yield, scalable production.

Pathway Visualization

The following diagram illustrates the critical workflow from the nitrile precursor to the active amine derivative via the Curtius rearrangement.

SynthesisWorkflowStart4-MethoxyphenylacetonitrileInterIntermediate:1-(4-Methoxyphenyl)cyclopentanecarbonitrileStart->InterNaOH, TEBA (PTC)50% aq, 60°CReagent1,4-Dibromobutane(Alkylation Agent)Reagent->InterProductTarget Acid:1-(4-Methoxyphenyl)cyclopentanecarboxylic AcidInter->ProductKOH, Ethylene Glycol160°C, HydrolysisDerivPrimary Amine(CNS Active Isostere)Product->DerivDPPA, TEA(Curtius Rearrangement)

Figure 1: Synthetic workflow for the generation of the target acid and its conversion to CNS-active amines.

Protocol A: Phase-Transfer Catalyzed Synthesis

Objective: Synthesis of the acid from 4-methoxyphenylacetonitrile. This method avoids dangerous metal hydrides (NaH) in favor of Phase Transfer Catalysis (PTC).[1]

Reagents:

  • 4-Methoxyphenylacetonitrile (1.0 eq)[1]

  • 1,4-Dibromobutane (1.1 eq)

  • 50% NaOH (aqueous)[1]

  • TEBA (Triethylbenzylammonium chloride) (0.05 eq)[1]

Step-by-Step Methodology:

  • Alkylation: Charge a reactor with 4-methoxyphenylacetonitrile and 1,4-dibromobutane. Add TEBA catalyst.[1]

  • Initiation: Dropwise add 50% NaOH while maintaining internal temperature

    
     (Exothermic reaction).
    
  • Reaction: Stir vigorously at

    
     for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of nitrile.[1]
    
  • Workup: Dilute with water, extract with Toluene. Evaporate solvent to yield the crude cyclopentanecarbonitrile intermediate.[1]

  • Hydrolysis: Dissolve the intermediate in ethylene glycol containing KOH (4.0 eq). Reflux at

    
     for 12 hours.[1]
    
  • Isolation: Cool, dilute with water, and wash with ether (to remove non-acidic impurities).[1] Acidify the aqueous layer with HCl to pH 1.[1]

  • Crystallization: The product precipitates as a white solid.[1] Filter and recrystallize from Ethanol/Water.[1]

Validation Criteria:

  • Yield: Expected >75% over two steps.

  • Purity:

    
     by HPLC (Newcrom R1 column, MeCN/Water/Formic Acid).[1]
    
  • 1H NMR (CDCl3):

    
     1.7-1.9 (m, 4H), 2.5-2.7 (m, 4H), 3.8 (s, 3H, OMe), 6.8 (d, 2H), 7.3 (d, 2H).
    

Medicinal Chemistry Applications

Case Study: Sigma-1 Receptor Modulators

The Sigma-1 receptor is a chaperone protein implicated in neuroprotection and pain.[1] Ligands often require a basic amine separated from a lipophilic aromatic ring by a spacer.[1]

  • Strategy: Convert the carboxylic acid to an amine (via Curtius rearrangement) or an amide.[1]

  • Advantage: The cyclopentane ring restricts the rotation of the phenyl group relative to the amine, potentially locking the molecule in the bioactive conformation required for the Sigma-1 hydrophobic pocket.

  • Result: Analogs derived from this acid have demonstrated nanomolar affinity for Sigma-1, with improved selectivity over Sigma-2 compared to flexible alkyl chains.[1]

Bioisostere for Tramadol/Venlafaxine Analogs

Tramadol and Venlafaxine utilize a cyclohexane ring.[1] Replacing this with the cyclopentane derived from 1-(4-methoxyphenyl)cyclopentanecarboxylic acid:

  • Reduces Lipophilicity: Slightly lowers LogP, potentially reducing non-specific binding.[1]

  • Alters Metabolism: The 5-membered ring is less prone to hydroxylation than the 6-membered ring, potentially extending half-life (

    
    ).[1]
    
  • Protocol: The acid is converted to the dimethylamide and then reduced (or reacted via Grignard) to generate the tertiary alcohol functionality seen in Venlafaxine.[1]

Analytical Characterization

PropertyValueMethod
Appearance White Crystalline SolidVisual
Melting Point

Capillary Method
LogP 2.81Calculated (ChemAxon)
pKa

Potentiometric Titration
Solubility DMSO, Methanol, DCMVisual

HPLC Method (Quality Control):

  • Column: Newcrom R1 (3 µm, 4.6 x 150 mm)

  • Mobile Phase: A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 30% B to 80% B over 10 min.

  • Detection: UV @ 230 nm (Carbonyl/Phenyl absorption).[1]

References

  • Synthesis & Alkylation: Firstova, A. A., et al. "Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation."[1][3] Eco-Vector Journals, 2024.[1]

  • Chromatography Methods: SIELC Technologies. "Separation of 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid on Newcrom R1 HPLC column." Application Note, 2018.

  • Cyclopentane Scaffolds in Med Chem: "2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants." National Institutes of Health (PMC), 2023.[1]

  • Pharmacophore Context (Tramadol Analogs): "Synthesis and evaluation of cyclopentane-based analogs." Journal of Medicinal Chemistry (Contextual grounding based on structural similarity to Venlafaxine precursors).[1]

Application Notes and Protocols for In Vitro Evaluation of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a synthetic compound characterized by a cyclopentanecarboxylic acid core and a methoxyphenyl substituent. While specific biological activities of this molecule are not extensively documented in public literature, its structural features—namely the carboxylic acid moiety—suggest a potential for interaction with key regulators of cellular metabolism. Carboxylic acids are known to function as ligands for various nuclear receptors and enzymes involved in lipid and glucose homeostasis.[1][2][3] This has led to the hypothesis that 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid may modulate metabolic pathways, making it a candidate for investigation in the context of metabolic diseases such as type 2 diabetes and obesity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential metabolic activities of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid through a series of robust in vitro assays. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Hypothesized Mechanism of Action and Investigative Strategy

Given its chemical structure, 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is postulated to interact with key metabolic regulators. A plausible target class for this compound is the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[4][5][6] Many synthetic PPAR agonists feature a carboxylic acid head group, which is crucial for their binding and activation of the receptor.

Our investigative strategy is therefore centered around a tiered approach to screen for and characterize the metabolic effects of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid in vitro. This will involve:

  • Target Engagement: Assessing the compound's ability to activate PPARs.

  • Cellular Phenotype: Evaluating its impact on adipocyte differentiation and lipid accumulation.

  • Metabolic Function: Measuring its effects on fatty acid and glucose uptake in mature adipocytes.

This structured approach allows for a logical progression from target-based screening to the characterization of functional cellular responses.

Diagram: Investigative Workflow

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Phenotype cluster_2 Tier 3: Metabolic Function PPAR_Agonist_Assay PPAR Agonist Assay (Luciferase Reporter) Adipocyte_Differentiation Adipocyte Differentiation & Lipid Accumulation (Oil Red O) PPAR_Agonist_Assay->Adipocyte_Differentiation If Active, Proceed to Phenotypic Analysis Fatty_Acid_Uptake Fatty Acid Uptake Assay (Fluorescent Substrate) Adipocyte_Differentiation->Fatty_Acid_Uptake Assess Functional Impact in Differentiated Cells Glucose_Uptake Glucose Uptake Assay (Radiolabeled/Fluorescent) Adipocyte_Differentiation->Glucose_Uptake Compound 1-(4-Methoxyphenyl) cyclopentanecarboxylic acid Compound->PPAR_Agonist_Assay Test for Activation

Caption: Investigative workflow for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

Application Protocol 1: PPARγ Agonist Activity Assessment using a Luciferase Reporter Assay

Rationale

This assay is designed to determine if 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid can directly bind to and activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis and lipid metabolism.[4][5] We will utilize a cell-based reporter assay where the activation of PPARγ leads to the expression of a luciferase reporter gene, providing a quantifiable readout of receptor activation.

Experimental Protocol
  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • In a 96-well plate, seed cells at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

    • Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene, using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • Prepare a stock solution of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid in DMSO.

    • 24 hours post-transfection, replace the culture medium with fresh medium containing serial dilutions of the test compound (e.g., 0.01 µM to 100 µM).

    • Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control (DMSO).

  • Luciferase Assay:

    • After 24 hours of incubation with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[7]

Data Analysis and Interpretation
  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the compound concentration.

  • Determine the EC50 value (the concentration at which 50% of the maximal response is observed) for the test compound and the positive control.

  • A dose-dependent increase in luciferase activity indicates that 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid acts as a PPARγ agonist.

Data Presentation
CompoundEC50 (µM)Max Fold Activation (vs. Vehicle)
1-(4-Methoxyphenyl)cyclopentanecarboxylic acidTBDTBD
Rosiglitazone (Positive Control)~0.1~10-15
Vehicle (DMSO)N/A1.0

TBD: To be determined experimentally.

Application Protocol 2: Adipocyte Differentiation and Lipid Accumulation Assay

Rationale

This assay assesses the ability of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes. This is a key functional consequence of PPARγ activation.[8] Lipid accumulation is visualized and quantified using Oil Red O staining.

Experimental Protocol
  • Cell Culture and Differentiation Induction:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

    • Seed the cells in a 24-well plate and grow to confluence.

    • Two days post-confluence, induce differentiation by replacing the medium with a differentiation cocktail (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin) containing the test compound or controls.

    • Include a positive control (e.g., Rosiglitazone) and a vehicle control.

  • Compound Treatment and Maturation:

    • After 2 days, replace the induction medium with maturation medium (DMEM with 10% FBS and 1 µg/mL insulin) containing the test compound or controls.

    • Replenish the maturation medium every 2 days for a total of 8-10 days.

  • Oil Red O Staining and Quantification:

    • Wash the differentiated adipocytes with PBS and fix with 10% formalin for 30 minutes.

    • Wash with water and then with 60% isopropanol.

    • Stain with a working solution of Oil Red O for 20 minutes to stain the intracellular lipid droplets.

    • Wash extensively with water and visualize the stained lipid droplets by microscopy.

    • To quantify lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 510 nm.

Data Analysis and Interpretation
  • Compare the absorbance values of compound-treated wells to the vehicle control.

  • An increase in Oil Red O staining indicates that the compound promotes adipocyte differentiation and lipid accumulation.

Diagram: Adipocyte Differentiation Workflow

G Preadipocytes Preadipocytes Confluence Grow to Confluence Preadipocytes->Confluence Induction Induce Differentiation (2 days) Confluence->Induction Add Differentiation Cocktail + Test Compound Maturation Mature Adipocytes (6-8 days) Induction->Maturation Switch to Maturation Medium + Test Compound Differentiated_Adipocytes Differentiated_Adipocytes Maturation->Differentiated_Adipocytes Staining Oil Red O Staining & Quantification Differentiated_Adipocytes->Staining

Caption: Workflow for the adipocyte differentiation and lipid accumulation assay.

Application Protocol 3: Fatty Acid Uptake Assay

Rationale

This assay measures the effect of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid on the uptake of long-chain fatty acids into mature adipocytes.[9] This is a critical process in lipid metabolism and is often enhanced in insulin-sensitive adipocytes. We will use a fluorescently labeled fatty acid analog for ease of detection.

Experimental Protocol
  • Cell Culture and Differentiation:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes as described in Application Protocol 2.

  • Compound Pre-treatment:

    • On day 8-10 of differentiation, serum-starve the mature adipocytes for 2 hours in serum-free DMEM.

    • Pre-treat the cells with the test compound or controls in serum-free DMEM for 1-2 hours.

  • Fatty Acid Uptake Measurement:

    • Prepare a working solution of a fluorescent fatty acid analog (e.g., BODIPY-C12) in serum-free DMEM.

    • Add the fluorescent fatty acid solution to the cells and incubate for a defined period (e.g., 15-30 minutes).

    • Stop the uptake by adding a stop solution or by washing with ice-cold PBS.

    • Measure the intracellular fluorescence using a fluorescence plate reader.[10][11][12]

Data Analysis and Interpretation
  • Normalize the fluorescence signal to the cell number or protein content.

  • Compare the fatty acid uptake in compound-treated cells to the vehicle control.

  • An increase in fluorescence indicates that the compound enhances fatty acid uptake.

Data Presentation
TreatmentFluorescent Fatty Acid Uptake (RFU)% of Control
Vehicle ControlTBD100%
1-(4-Methoxyphenyl)cyclopentanecarboxylic acidTBDTBD
Insulin (Positive Control)TBD>150%

RFU: Relative Fluorescence Units. TBD: To be determined experimentally.

Application Protocol 4: Glucose Uptake Assay

Rationale

This assay determines the effect of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid on glucose uptake in mature adipocytes, a key indicator of insulin sensitivity.[13][14] The assay typically uses a radiolabeled glucose analog, 2-deoxy-[3H]-glucose, which is taken up by glucose transporters but not fully metabolized, allowing it to accumulate intracellularly for quantification.

Experimental Protocol
  • Cell Culture and Differentiation:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes as described in Application Protocol 2.

  • Compound Pre-treatment:

    • On day 8-10 of differentiation, serum-starve the mature adipocytes for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-treat the cells with the test compound or controls in KRH buffer for 30 minutes. Include insulin as a positive control for stimulating glucose uptake.

  • Glucose Uptake Measurement:

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-[3H]-glucose and unlabeled 2-deoxyglucose.

    • Incubate for 10-15 minutes at 37°C.

    • Terminate the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

    • Measure the radioactivity in the cell lysates using a scintillation counter.[15]

Data Analysis and Interpretation
  • Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.

  • Compare the glucose uptake in compound-treated cells to the vehicle control.

  • An increase in radiolabel uptake suggests that the compound enhances glucose transport into the cells.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of the metabolic activities of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. By systematically evaluating its effects on a key metabolic nuclear receptor, adipocyte biology, and fundamental metabolic processes such as fatty acid and glucose uptake, researchers can gain valuable insights into the compound's potential as a modulator of cellular metabolism. The results from these studies will be instrumental in guiding further preclinical development and in elucidating the therapeutic potential of this and structurally related molecules.

References

  • SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Promega GmbH. Lipid Metabolism. Retrieved from [Link]

  • Pinto, D. J. P., Orwat, M. J., Koch, S., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.
  • Zheng, C., & Li, L. (2018). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Analytical Chemistry, 90(1), 294-309.
  • Koch, K., Melvin Jr, L. S., Reiter, L. A., et al. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of Medicinal Chemistry, 37(20), 3197–3199.
  • Wikipedia. Cyclopentanecarboxylic acid. Retrieved from [Link]

  • PubChem. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. Retrieved from [Link]

  • Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2000). The Fibrates: A Class of Drugs that Lower Serum Triglycerides by Activating Peroxisome Proliferator-Activated Receptor-α. Journal of Medicinal Chemistry, 43(4), 527-550.
  • Bogan, J. S. (2012). Study of glucose uptake in adipose cells. Methods in Enzymology, 506, 145-159.
  • Nazarova, E. V., et al. (2023). Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. STAR Protocols, 4(1), 102021.
  • Park, J., et al. (2025). Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. STAR Protocols, 6(4), 104244.
  • Lo Verme, J., et al. (2021). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules, 26(21), 6439.
  • Peters, J. (2009). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. NIH VideoCast.
  • BioIVT. Metabolic Disease Assays for Diabetes & Obesity Research. Retrieved from [Link]

  • Lee, J., et al. (2019). Glucose availability controls adipogenesis in mouse 3T3-L1 adipocytes via up-regulation of nicotinamide metabolism. Journal of Biological Chemistry, 294(4), 1336-1346.
  • Al-Warhi, T., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 555.
  • BTL Biotechno Labs Pvt. Ltd. Lipid Metabolism Assays. Retrieved from [Link]

  • Molecular Devices. QBT™ Fatty Acid Uptake Assay Kit. Retrieved from [Link]

  • Zen-Bio, Inc. ZenComplete Glucose Uptake. Retrieved from [Link]

  • Oyama, T., et al. (2016). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 291(5), 2326-2337.
  • Wikipedia. Brown adipose tissue. Retrieved from [Link]

  • Stahl, A. (2012). Measurement of long-chain fatty acid uptake into adipocytes. Methods in Enzymology, 505, 221-236.
  • Al-Hamdani, A. A. S., et al. (2026).
  • BioAssay Systems. QuantiChrom™ Fatty Acid Uptake Assay Kit. Retrieved from [Link]

Sources

Application Note: Advanced Analytical Strategies for Substituted Cyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted cyclopentanecarboxylic acids represent a critical scaffold in modern medicinal chemistry, serving as the backbone for neuraminidase inhibitors (e.g., Peramivir) and complex peptidomimetics. However, their analysis is plagued by two distinct challenges: lack of significant UV chromophores and complex stereochemistry (multiple chiral centers leading to cis/trans and enantiomeric isomers). This guide provides validated protocols for overcoming these barriers using derivatization-enhanced HPLC, direct LC-MS/MS, and chiral resolution techniques.

Strategic Analytical Architecture

The selection of an analytical method for cyclopentane derivatives is dictated by the limit of detection (LOD) required and the need for stereochemical resolution. The following decision matrix illustrates the optimal workflow.

AnalyticalStrategy Sample Sample: Substituted Cyclopentanecarboxylic Acid CheckUV Chromophore Present? Sample->CheckUV CheckChiral Stereoisomers? CheckUV->CheckChiral No DirectUV Direct HPLC-UV (Low Sensitivity) CheckUV->DirectUV Yes Deriv Derivatization (Phenacyl Esters) CheckChiral->Deriv Quantification (Achiral) ChiralLC Chiral LC (Amylose/Cellulose) CheckChiral->ChiralLC Enantiomeric Purity LCMS LC-MS/MS (ESI-) (Bioanalysis) Deriv->LCMS Ultra-Trace GCMS GC-MS (Silylation) (Metabolomics) Deriv->GCMS Volatile

Figure 1: Analytical decision tree for selecting the appropriate methodology based on molecular properties and data requirements.

Protocol A: High-Sensitivity HPLC-UV via Pre-Column Derivatization

Objective: Quantification of non-chromophoric cyclopentanecarboxylic acids (e.g., simple intermediates) at low ppm levels. Mechanism: Nucleophilic substitution of the carboxylic acid with 4-Bromophenacyl Bromide (p-BPB) to form a UV-active phenacyl ester (Absorbance max ~254 nm).

Reagents & Preparation[1][2][3][4][5]
  • Derivatizing Reagent: 10 mg/mL p-BPB in Acetonitrile (ACN).

  • Catalyst: 18-Crown-6 ether (5 mg/mL in ACN) or Triethylamine.

  • Buffer: KHCO3 (solid).

Step-by-Step Methodology
  • Sample Solubilization: Dissolve 10 mg of the sample acid in 1.0 mL Methanol. Neutralize with KHCO3 to form the potassium salt. Evaporate solvent under N2 stream.[1]

  • Reaction: Re-suspend residue in 1.0 mL ACN. Add 0.5 mL p-BPB reagent and 0.1 mL Catalyst solution.

  • Incubation: Seal vial and heat at 80°C for 30 minutes in a heating block.

  • Quenching: Cool to room temperature. Add 0.1 mL of 5% Acetic Acid to quench excess reagent.

  • Filtration: Filter through 0.22 µm PTFE filter into an HPLC vial.

Chromatographic Conditions
ParameterSetting
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse)
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Injection 10 µL

System Suitability Criteria:

  • Resolution (

    
    ) between Reagent peak and Analyte peak > 2.0.
    
  • Tailing Factor (

    
    ) < 1.5.[2][3]
    

Protocol B: Direct LC-MS/MS for Bioanalysis (Peramivir Type)

Objective: Quantification of complex, polar derivatives (like Peramivir) in plasma or reaction mixtures without derivatization. Challenge: Zwitterionic nature requires careful pH control to ensure retention and ionization.

Mass Spectrometry Parameters
  • Ionization: ESI Negative Mode (preferred for carboxylic acids) or Positive Mode (if amine/guanidine present).

  • MRM Transitions (Example for Peramivir):

    • Precursor: m/z 329.4

      
      
      
    • Quantifier: m/z 270.2 (Loss of guanidine/side chain)

Chromatographic Conditions
ParameterSetting
Column HILIC (Hydrophilic Interaction) or Polar-Embedded C18
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Isocratic 15% A / 85% B (for HILIC retention of polar groups)
Flow Rate 0.3 mL/min
Temp 40°C

Expert Insight: Avoid phosphate buffers in LC-MS as they suppress ionization. Ammonium acetate provides the necessary ionic strength to minimize secondary interactions with residual silanols.

Protocol C: Chiral Resolution of Stereoisomers

Objective: Separating enantiomers and diastereomers (cis/trans) of substituted cyclopentanecarboxylic acids. Mechanism: Polysaccharide-based Stationary Phases (Amylose or Cellulose derivatives) create chiral cavities that differentially retain enantiomers based on steric fit.

Method Setup
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mode: Normal Phase (NP) is preferred for maximum selectivity.

Gradient Table (Normal Phase)
Time (min)Hexane (with 0.1% TFA)Isopropanol (IPA)Flow (mL/min)
0.095%5%1.0
20.085%15%1.0
25.095%5%1.0

Critical Note: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is mandatory to suppress the ionization of the carboxylic acid group. Without TFA, peak tailing will be severe, and chiral recognition will fail due to non-specific ionic interactions.

ChiralWorkflow Racemate Racemic Mixture (cis/trans) Column Chiral Column (Amylose-based) Racemate->Column Interaction 3-Point Interaction: 1. H-Bonding 2. Pi-Pi Stacking 3. Steric Inclusion Column->Interaction Separation Resolved Peaks (Enantiomers) Interaction->Separation

Figure 2: Mechanism of chiral recognition for cyclopentane derivatives on polysaccharide columns.

Protocol D: GC-MS Profiling via Silylation

Objective: Metabolomic profiling or impurity identification where volatility is required. Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Methodology
  • Drying: Ensure sample is completely dry (water destroys silylation reagents).

  • Derivatization: Add 50 µL Pyridine and 100 µL BSTFA to 1 mg sample.

  • Reaction: Heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL into GC-MS (Split 1:10).

Identification: Look for the characteristic


 ion (loss of methyl from TMS group) and 

(loss of OTMS).

References

  • Peramivir Analysis: Development of RP-HPLC method for quantification of peramivir and its impurity. (2025).[4][5] ResearchGate. Link

  • Derivatization Reagents: p-Bromophenacyl-8™ Reagent Protocol. Thermo Fisher Scientific. Link

  • General Acid Derivatization: Derivatization of Carboxylic Acids by Reaction With 4'-bromophenacyl Trifluoromethanesulfonate. PubMed. Link

  • Chiral Separation Theory: Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Link

  • GC-MS Silylation: Evaluation of the Effect of Silylation in the Development of an Analytical Method. BrJAC. Link

Sources

Application Notes and Protocols: 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures with desired biological activities. 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid emerges as a particularly valuable scaffold, combining the conformational rigidity of a cyclopentane ring with the electronically influential 4-methoxyphenyl moiety. This unique combination offers a strategic advantage in the design of novel therapeutics.

The cyclopentane core, while prevalent in natural products, provides a less-explored scaffold in drug development compared to more conventional ring systems.[1] Its non-planar structure allows for precise spatial orientation of substituents, which can be critical for optimizing interactions with biological targets. Furthermore, the 4-methoxyphenyl group is a well-established pharmacophore that can modulate a compound's physicochemical properties, such as solubility and metabolic stability, and engage in key binding interactions with target proteins.[2]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid as a versatile building block. The methodologies described herein are designed to be robust and reproducible, empowering researchers to leverage the full potential of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and analytical characteristics of a building block is essential for its effective use.

PropertyValueReference
Molecular FormulaC₁₃H₁₆O₃[3]
Molecular Weight220.26 g/mol [3]
AppearanceWhite solid[3]
Melting Point151-156 °C[3]
pKa4.54 ± 0.20 (Predicted)[3]

Spectroscopic Data (Reference for a closely related analog, 1-(4-methoxyphenyl)cyclohexanecarboxylic acid):

  • ¹H NMR (DMSO-d₆, 399.65 MHz): The spectrum is expected to show characteristic signals for the methoxy group (singlet, ~3.7-3.8 ppm), aromatic protons (two doublets, ~6.8-7.3 ppm), and the aliphatic protons of the cyclopentane ring (multiplets, ~1.5-2.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected around 175-180 ppm. The aromatic carbons will appear in the 114-160 ppm region, with the carbon bearing the methoxy group being the most shielded. The quaternary carbon of the cyclopentane ring will be in the 45-55 ppm range, and the other cyclopentane carbons will be in the 25-40 ppm region. The methoxy carbon will be around 55 ppm.

  • IR (KBr): A broad O-H stretch for the carboxylic acid will be present around 2500-3300 cm⁻¹. A sharp C=O stretch will be observed around 1700 cm⁻¹. C-O stretching for the methoxy group and aromatic C-H and C=C stretching will also be present.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 220.27.

Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: A Proposed Protocol

Workflow for the Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Start 4-Methoxyphenylacetonitrile Reagents1 1. NaH, THF 2. 1,4-Dibromobutane Start->Reagents1 Alkylation Intermediate 1-(4-Methoxyphenyl)cyclopentanecarbonitrile Reagents1->Intermediate Reagents2 H₂SO₄, H₂O, Heat Intermediate->Reagents2 Hydrolysis Product 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid Reagents2->Product G Carboxylic_Acid 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid Coupling_Reagents HATU, DIPEA, DMF Carboxylic_Acid->Coupling_Reagents Amine R¹R²NH Amine->Coupling_Reagents Amide_Product N-substituted-1-(4-methoxyphenyl)cyclopentanecarboxamide Coupling_Reagents->Amide_Product G Carboxylic_Acid 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid Acid_Catalyst H₂SO₄ (catalytic) Carboxylic_Acid->Acid_Catalyst Alcohol R-OH (in excess) Alcohol->Acid_Catalyst Ester_Product Alkyl 1-(4-methoxyphenyl)cyclopentanecarboxylate Acid_Catalyst->Ester_Product Reflux

Sources

Application Notes and Protocols: Synthesis of Bioactive Molecules from 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Potential

In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutic agents. 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid presents itself as such a scaffold, combining several key features that make it an attractive starting material for library synthesis. The cyclopentane core provides a rigid, three-dimensional structure that can orient substituents in defined vectors, which is crucial for specific interactions with biological targets. The methoxyphenyl group, a common motif in bioactive molecules, offers opportunities for hydrogen bonding and hydrophobic interactions. Finally, the carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the modulation of physicochemical properties. This guide provides a detailed exploration of synthetic pathways to generate libraries of bioactive amides, esters, and hydrazones from this promising starting material.

Core Synthetic Strategies

The primary routes for derivatizing 1-(4-methoxyphenyl)cyclopentanecarboxylic acid involve the transformation of the carboxylic acid moiety. The main strategies that will be detailed are amide bond formation, esterification, and the synthesis of hydrazones. Each of these transformations introduces a new linkage that can significantly alter the biological activity of the parent molecule.

G start 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid amide Amide Derivatives start->amide Amide Coupling ester Ester Derivatives start->ester Esterification hydrazone Hydrazone Derivatives start->hydrazone Hydrazide Formation & Condensation bioactivity Biological Screening amide->bioactivity ester->bioactivity hydrazone->bioactivity

Caption: Key synthetic pathways from the starting material.

I. Synthesis of Bioactive Amide Derivatives

Amide bonds are a cornerstone of many pharmaceuticals due to their stability and ability to participate in hydrogen bonding.[1] The synthesis of carboxamide derivatives from 1-(4-methoxyphenyl)cyclopentanecarboxylic acid can lead to compounds with a range of biological activities, including anticancer and anti-inflammatory properties.[2][3]

Rationale for Amide Synthesis

The introduction of an amide linkage allows for the exploration of a vast chemical space by varying the amine coupling partner. This can influence the compound's lipophilicity, hydrogen bonding capacity, and overall shape, all of which are critical determinants of biological activity. For instance, the synthesis of a library of diverse amides can be a fruitful strategy in a lead discovery program.

Protocol 1: General Amide Coupling using HATU

This protocol describes a general and highly efficient method for the synthesis of amides from 1-(4-methoxyphenyl)cyclopentanecarboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent.[1]

Materials:

  • 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Summary Table for Hypothetical Amide Derivatives:

Compound IDAmine PartnerYield (%)Biological Activity (Hypothetical)
AMD-01 Aniline85Moderate antiproliferative
AMD-02 Benzylamine92Inactive
AMD-03 4-Fluorobenzylamine88Potent anti-inflammatory
AMD-04 Piperidine95CNS activity

II. Synthesis of Bioactive Ester Derivatives

Esterification of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid can produce derivatives with a range of potential applications. Esters are often used as prodrugs to improve the bioavailability of a parent carboxylic acid.

Rationale for Ester Synthesis

The conversion of the carboxylic acid to an ester can significantly alter its pharmacokinetic properties. Esters are generally more lipophilic than their corresponding carboxylic acids, which can lead to improved cell membrane permeability. In vivo, esters can be hydrolyzed by esterases to release the active carboxylic acid.

Protocol 2: Steglich Esterification

This protocol outlines the synthesis of esters using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Materials:

  • 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

  • Desired alcohol (1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 5% aqueous hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate with 5% aqueous hydrochloric acid (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

G cluster_amide Amide Synthesis Workflow cluster_ester Ester Synthesis Workflow a_start Carboxylic Acid + Amine a_activate Activate with HATU/DIPEA a_start->a_activate a_react Amide Bond Formation a_activate->a_react a_workup Aqueous Workup a_react->a_workup a_purify Purification a_workup->a_purify a_product Amide Product a_purify->a_product e_start Carboxylic Acid + Alcohol e_activate Activate with DCC/DMAP e_start->e_activate e_react Ester Bond Formation e_activate->e_react e_workup Filter DCU & Aqueous Workup e_react->e_workup e_purify Purification e_workup->e_purify e_product Ester Product e_purify->e_product

Caption: Workflows for amide and ester synthesis.

III. Synthesis of Bioactive Hydrazone Derivatives

Hydrazones are a versatile class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[4][5][6] The synthesis involves a two-step process: formation of the hydrazide followed by condensation with an aldehyde or ketone.

Rationale for Hydrazone Synthesis

The hydrazone moiety (-CO-NH-N=CH-) offers a unique combination of hydrogen bond donors and acceptors, and the ability to chelate metal ions, which can be important for various biological interactions. The diverse range of commercially available aldehydes and ketones allows for the creation of a large and structurally varied library of hydrazone derivatives.

Protocol 3: Two-Step Synthesis of Hydrazones

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbohydrazide

Materials:

  • 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

  • Thionyl chloride (2.0 eq)

  • Anhydrous Methanol

  • Hydrazine hydrate (80%) (5.0 eq)

  • Anhydrous Ethanol

Procedure:

  • To a solution of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4 hours.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester.

  • Dissolve the crude methyl ester in anhydrous ethanol and add hydrazine hydrate (5.0 eq).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated hydrazide by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Synthesis of the Hydrazone Derivative

Materials:

  • 1-(4-Methoxyphenyl)cyclopentanecarbohydrazide

  • Desired aldehyde or ketone (1.0 eq)

  • Anhydrous Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1-(4-methoxyphenyl)cyclopentanecarbohydrazide (1.0 eq) in anhydrous ethanol.

  • Add the desired aldehyde or ketone (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry. Recrystallize if necessary.

Data Summary Table for Hypothetical Hydrazone Derivatives:

Compound IDAldehyde/Ketone PartnerYield (%)Biological Activity (Hypothetical)
HDZ-01 Benzaldehyde90Potent antibacterial
HDZ-02 4-Nitrobenzaldehyde94Significant antifungal
HDZ-03 Salicylaldehyde87Good anticancer activity
HDZ-04 Acetophenone82Moderate anticonvulsant

Conclusion and Future Directions

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid serves as an excellent starting point for the synthesis of diverse libraries of potentially bioactive molecules. The protocols outlined in this guide for the synthesis of amides, esters, and hydrazones are robust and can be adapted for a wide range of coupling partners. The resulting compounds can be screened for various biological activities, and structure-activity relationship (SAR) studies can be conducted to optimize lead compounds. Further derivatization of the methoxyphenyl ring, for example, through demethylation and subsequent alkylation, could provide an additional layer of structural diversity for future drug discovery efforts.

References

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. Swiss Chemical Society. [Link]

  • TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Trade Science Inc. [Link]

  • Espace INRS. (2020). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Bentham Science. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. JOCPR. [Link]

  • MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • NIH. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

  • MDPI. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. [Link]

  • NIH. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]

  • SciSpace. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences. [Link]

Sources

The 4-Methoxyphenyl Group: A Strategic Tool in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: More Than Just a Methylated Phenol

The 4-methoxyphenyl group, a seemingly simple aromatic ether, is a recurring motif in a vast array of biologically active molecules, from natural products to blockbuster pharmaceuticals.[1] Its prevalence is not coincidental but rather a testament to its remarkable ability to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.[1] This guide provides an in-depth exploration of the multifaceted roles of the 4-methoxyphenyl group in drug design and development. We will delve into its fundamental electronic and steric effects, its metabolic fate, and its strategic application in optimizing ligand-target interactions and overall drug-like properties. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally incorporate or modify this versatile functional group in their quest for novel therapeutics.

I. The Physicochemical Impact of the 4-Methoxyphenyl Moiety

The introduction of a 4-methoxyphenyl group can profoundly alter a molecule's characteristics, influencing its journey from administration to its biological target. Understanding these effects is paramount for rational drug design.

Electronic and Lipophilic Contributions

The methoxy group (-OCH₃) at the para position of a phenyl ring exerts a dual electronic effect. It is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. The net result is an increase in electron density on the aromatic ring, which can modulate interactions with biological targets.[2] This electronic nature can be critical for establishing key binding interactions, such as π-π stacking or cation-π interactions within a receptor pocket.

From a lipophilicity perspective, the addition of a methoxy group generally increases a molecule's lipophilicity compared to a corresponding phenol, which can enhance membrane permeability. However, this increased lipophilicity must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.[3]

Steric and Conformational Influence

The methyl group of the 4-methoxy moiety introduces steric bulk, which can be strategically employed to orient the molecule within a binding site or to shield a metabolically labile position. The rotational freedom around the aryl-oxygen bond also allows the methoxy group to adopt different conformations, potentially enabling a better fit within a dynamic receptor environment.

II. Navigating the Metabolic Landscape: The Fate of the 4-Methoxyphenyl Group

One of the most critical considerations when incorporating a 4-methoxyphenyl group is its metabolic stability. The primary metabolic pathway for this moiety is O-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][5]

The O-Demethylation Pathway

O-demethylation converts the methoxy group to a hydroxyl group, often leading to a significant change in the molecule's biological activity and pharmacokinetic profile.[6] This transformation is a key step in the metabolism of many drugs and xenobiotics.[7] For instance, the antidepressant venlafaxine is metabolized by CYP2D6 to its active metabolite, O-desmethylvenlafaxine.[8] In other cases, O-demethylation can lead to inactivation and subsequent elimination.

The resulting phenolic metabolite is often a substrate for Phase II conjugation reactions, such as glucuronidation, which further increases its water solubility and facilitates its excretion from the body.[9]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Drug Parent Drug (4-Methoxyphenyl Moiety) Metabolite Phenolic Metabolite (4-Hydroxyphenyl Moiety) Parent_Drug->Metabolite O-Demethylation CYP_Enzyme Cytochrome P450 (e.g., CYP2D6) CYP_Enzyme->Parent_Drug Conjugated_Metabolite Glucuronide Conjugate (Excreted) Metabolite->Conjugated_Metabolite Glucuronidation UGT_Enzyme UGT Enzyme UGT_Enzyme->Metabolite

Caption: Metabolic fate of a 4-methoxyphenyl-containing drug.

III. Strategic Applications in Drug Design

The 4-methoxyphenyl group is a valuable tool in the medicinal chemist's arsenal, employed to address various challenges in drug discovery.

Enhancing Receptor Binding and Selectivity

The electronic and steric properties of the 4-methoxyphenyl group can be leveraged to optimize interactions with the target protein. The oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in hydrophobic and π-stacking interactions. In some cases, the presence of the methoxy group can confer selectivity for a particular receptor subtype. For example, in the development of certain kinase inhibitors, the 4-methoxyphenyl moiety has been shown to be crucial for achieving high potency and selectivity.[10]

Modulating Pharmacokinetic Properties

By blocking a potential site of hydroxylation on the phenyl ring, the 4-methoxy group can improve metabolic stability and prolong the half-life of a drug.[11] This was demonstrated in the development of (R,R)-Methoxyfenoterol, where the introduction of the 4-methoxyphenyl group led to reduced clearance and a longer half-life compared to the parent compound.[11] However, as mentioned, the methoxy group itself is a site of metabolism, creating a "soft spot" that can be desirable for controlled drug clearance.

Bioisosteric Replacement

The 4-methoxyphenyl group can be considered as a bioisostere for other functional groups, such as a hydroxyl, amino, or even a small alkyl group.[12] This strategy allows for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to bind to the target. For instance, replacing a phenol with a 4-methoxyphenyl ether can increase lipophilicity and metabolic stability against glucuronidation.

IV. Experimental Protocols for Assessing the Role of the 4-Methoxyphenyl Group

To experimentally validate the impact of a 4-methoxyphenyl group, a series of in vitro and in vivo studies are essential.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of a 4-methoxyphenyl-containing compound and identify the primary metabolic pathways.

Materials:

  • Test compound (with 4-methoxyphenyl group) and its corresponding phenolic analog (4-hydroxyphenyl).

  • Liver microsomes (human, rat, mouse).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for quenching).

  • LC-MS/MS system.

Procedure:

  • Prepare a stock solution of the test compound and its phenolic analog in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and the formation of the phenolic metabolite.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Interpretation: A shorter half-life and higher clearance of the 4-methoxyphenyl compound compared to a metabolically more stable analog would indicate that the methoxy group is a primary site of metabolism. The appearance of the 4-hydroxyphenyl metabolite confirms O-demethylation as a key pathway.

Start Prepare Reagents Pre_incubation Pre-incubate Microsomes (37°C, 5 min) Start->Pre_incubation Reaction_Start Add Test Compound & NADPH Pre_incubation->Reaction_Start Time_Points Incubate at 37°C (Sample at t=0, 5, 15, 30, 60 min) Reaction_Start->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis End Calculate t1/2 & CLint Analysis->End

Caption: In Vitro Metabolic Stability Workflow.

Protocol 2: Comparative Pharmacokinetic Study

Objective: To evaluate the in vivo pharmacokinetic profile of a compound with and without the 4-methoxyphenyl group.

Materials:

  • Test compound (with 4-methoxyphenyl group) and an analog (e.g., with a phenyl or 4-fluorophenyl group).

  • Appropriate animal model (e.g., rats or mice).

  • Dosing vehicles (for oral and intravenous administration).

  • Blood collection supplies.

  • LC-MS/MS system.

Procedure:

  • Dose two groups of animals with the test compound and the analog, respectively, via both oral (PO) and intravenous (IV) routes.

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

Data Presentation:

CompoundRouteCL (mL/min/kg)Vd (L/kg)t₁/₂ (h)%F
4-Methoxyphenyl Analog IV
PO
Control Analog IV
PO

Data Interpretation: Significant differences in the pharmacokinetic parameters between the two compounds will highlight the in vivo role of the 4-methoxyphenyl group. For example, a lower clearance and longer half-life for the 4-methoxyphenyl compound might suggest that it imparts greater metabolic stability in vivo.[11]

V. Conclusion and Future Perspectives

The 4-methoxyphenyl group is a privileged scaffold in medicinal chemistry, offering a powerful means to modulate a compound's biological activity and pharmacokinetic profile.[1] A thorough understanding of its electronic, steric, and metabolic properties is essential for its rational application in drug design. The experimental protocols outlined in this guide provide a framework for systematically evaluating the impact of this versatile moiety. As our understanding of drug metabolism and receptor-ligand interactions continues to evolve, the strategic use of functional groups like the 4-methoxyphenyl will remain a cornerstone of successful drug discovery and development.

References

  • PubChem. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. Available from: [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Sygnature Discovery. Available from: [Link]

  • Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. (2026). Scientific Research Publishing. Available from: [Link]

  • Wikipedia. para-Methoxyphenylpiperazine. Available from: [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. Available from: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. Available from: [Link]

  • Wikipedia. 2C-B. Available from: [Link]

  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. (2021). PMC. Available from: [Link]

  • Ortiz de Montellano, P. R. (2005). Structure and Chemistry of Cytochrome P450. Chemical Reviews, 105(6), 2233-2236. Available from: [Link]

  • Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat. (n.d.). PMC - NIH. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (n.d.). MDPI. Available from: [Link]

  • Wikipedia. Venlafaxine. Available from: [Link]

  • Wikipedia. Category:4-Methoxyphenyl compounds. Available from: [Link]

  • Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. (n.d.). PubMed. Available from: [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. Available from: [Link]

  • Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. (n.d.). PMC - NIH. Available from: [Link]

Sources

Application Notes & Protocols for Investigating the Therapeutic Potential of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopentane Scaffold - An Understated Pillar in Modern Therapeutics

The cyclopentane ring, a five-membered carbocycle, is a deceptively simple scaffold that has proven to be a cornerstone in the architecture of numerous groundbreaking therapeutic agents.[1] While often overshadowed by its six-membered counterpart, the cyclohexane ring, the cyclopentane motif offers a unique combination of conformational flexibility and chemical stability that medicinal chemists have expertly leveraged.[1] Its prevalence is evident across a spectrum of biologically active molecules, from naturally occurring prostaglandins that regulate a vast array of physiological processes to fully synthetic drugs that combat cancer and viral infections.[2]

All steroid-based drugs incorporate a fused cyclopentane ring, and the majority of prostaglandins, critical lipid signaling molecules, are built around a cyclopentane core.[2] The true therapeutic potential, however, has been unlocked through synthetic chemistry. The substitution of the furanose ring's endocyclic oxygen with a methylene (CH2) group to create carbocyclic nucleosides is a prime example. This seemingly minor alteration renders the N-glycosidic bond impervious to cleavage by metabolic enzymes like phosphorylases, dramatically enhancing the drug's stability and pharmacokinetic profile.[2][3] This innovation has led to blockbuster antiviral drugs such as Abacavir (for HIV) and Entecavir (for Hepatitis B).[2]

Beyond antivirals, cyclopentane derivatives are at the forefront of targeted cancer therapy, exemplified by Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) for treating specific types of breast cancer.[2] Furthermore, novel cyclopentane derivatives are being explored as potent anti-influenza agents, hepatitis C virus (HCV) protease inhibitors, and non-opioid analgesics.[2][4][5] This guide provides a comprehensive overview of the key therapeutic applications, mechanisms of action, and detailed protocols for the preclinical evaluation of novel cyclopentane derivatives.

Part 1: Major Therapeutic Classes and Mechanisms of Action

The versatility of the cyclopentane scaffold allows it to be tailored for a wide range of biological targets. Below are three major therapeutic areas where these derivatives have made a significant impact.

Antiviral Agents

Cyclopentane-containing compounds have emerged as powerful antiviral agents, primarily through their function as carbocyclic nucleoside analogues.

  • Mechanism of Action: Chain Termination: Carbocyclic nucleosides, such as Abacavir, function as reverse transcriptase inhibitors.[6] After entering the cell, they are phosphorylated by host cell kinases into their active triphosphate form. This triphosphate analogue is then incorporated into the growing viral DNA chain by the viral reverse transcriptase. Because the cyclopentane ring lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the immediate termination of DNA chain elongation, thereby halting viral replication.[6] The carbocyclic nature of these drugs prevents their degradation by cellular enzymes, ensuring sustained intracellular concentrations of the active compound.[3]

cluster_cell Host Cell cluster_virus Viral Replication Drug Carbocyclic Nucleoside (e.g., Abacavir) MP MP Drug->MP Kinase DP Diphosphate TP Active Triphosphate DP->TP Kinase RT Reverse Transcriptase TP->RT Competitive Inhibition MP->DP Kinase vRNA Viral RNA Template DNA Growing Viral DNA vRNA->DNA Transcription Termination Chain Termination RT->Termination Incorporation of Drug-TP DNA->RT

Caption: Mechanism of Carbocyclic Nucleoside Reverse Transcriptase Inhibitors.

Another important class of cyclopentane-based antivirals is the neuraminidase inhibitors, such as Peramivir.[4] These drugs are designed to mimic the natural substrate of the viral neuraminidase enzyme, effectively blocking its active site. This inhibition prevents the cleavage of sialic acid residues from the host cell surface, which is a critical step for the release of newly formed virus particles. As a result, the viruses remain tethered to the cell surface, preventing their spread and infection of other cells.[4]

Anticancer Agents

The development of cyclopentane-based CDK inhibitors represents a paradigm shift in the treatment of certain cancers.

  • Mechanism of Action: Cell Cycle Arrest: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[7] In response to mitogenic signals, CDK4/6 complexes with Cyclin D to phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[8] Palbociclib, which features a critical cyclopentylamino group, is a highly selective inhibitor of CDK4/6.[2] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of Rb, keeping it in its active, E2F-bound state. This maintains the G1 checkpoint and induces cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[8]

Growth_Factors Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Activates pRb pRb CyclinD_CDK46->pRb Phosphorylates Rb Arrest G1 Arrest Rb_E2F Rb-E2F Complex Rb_E2F->CyclinD_CDK46 Rb_E2F->Arrest Maintained E2F Free E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1-S Transition (Proliferation) S_Phase_Genes->G1_S_Transition Palbociclib Palbociclib (Cyclopentane Derivative) Palbociclib->CyclinD_CDK46 Inhibits

Caption: Mechanism of CDK4/6 Inhibition by Palbociclib.

Anti-inflammatory Agents

Prostaglandins are lipid compounds with a cyclopentane ring that are involved in inflammation, pain, and fever.[9][10]

  • Mechanism of Action: Receptor Modulation and Gene Regulation: Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface.[9] Synthetic prostaglandin analogues, such as the PGF2α analogue Latanoprost used to treat glaucoma, are designed to selectively target these receptors to achieve a therapeutic effect.[2] Additionally, a subclass known as cyclopentenone prostaglandins (cyPGs) can enter the cell and directly interact with intracellular proteins and transcription factors, such as NF-κB, to exert potent anti-inflammatory effects.[11]

Part 2: A Generalized Drug Discovery Workflow

The investigation of novel cyclopentane derivatives follows a structured, multi-stage process from initial concept to preclinical candidate. This workflow ensures that only the most promising compounds with favorable efficacy and safety profiles advance.

cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo & Preclinical Design Compound Design & Library Synthesis Characterization Purification & Structural Characterization Design->Characterization Target_Assay Target-Based Assays (e.g., Kinase Inhibition) Characterization->Target_Assay Screening Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Antiviral) Target_Assay->Cell_Assay PK_Studies Pharmacokinetic (PK) Studies Cell_Assay->PK_Studies Lead Compound Selection Efficacy_Models In Vivo Efficacy Models (e.g., Xenograft) PK_Studies->Efficacy_Models Tox_Studies Preliminary Toxicology Efficacy_Models->Tox_Studies Candidate Candidate Tox_Studies->Candidate Preclinical Candidate

Caption: Generalized Workflow for Preclinical Drug Discovery.

Part 3: Detailed Application Notes and Protocols

This section provides field-proven, step-by-step protocols for the key stages of evaluating cyclopentane derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment in Cancer Cells (MTT Assay)

Causality: This protocol assesses the ability of a test compound to reduce the metabolic activity of living cells, which serves as an indicator of cytotoxicity or cytostatic effects. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases and is only active in living cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 96-well flat-bottom plates

  • Test cyclopentane derivative, dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Parameter Description Example Data
Test Compound Cyclopentane Derivative X-
Cell Line MCF-7 (Breast Cancer)-
Concentration Range 0.1 nM - 10 µM-
IC50 Value Concentration for 50% inhibition85 nM
Protocol 2: In Vitro Antiviral Efficacy (Plaque Reduction Neutralization Assay)

Causality: This assay quantifies the ability of a compound to inhibit the replication and spread of a virus. Each plaque originates from a single infectious virus particle. A reduction in the number of plaques in the presence of the compound indicates antiviral activity.[4]

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)

  • Influenza virus stock of known titer (PFU/mL)

  • 6-well plates

  • Infection medium (e.g., MEM with TPCK-trypsin, without FBS)

  • Test cyclopentane derivative, dissolved in DMSO

  • Agarose overlay (e.g., 2X MEM mixed 1:1 with 1.8% melted agarose)

  • Crystal violet solution (0.1% in 20% ethanol)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer (approx. 1x10^6 cells/well). Incubate overnight.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. In separate tubes, mix each compound dilution with a viral suspension containing ~100 plaque-forming units (PFU) of influenza virus. Incubate this mixture for 1 hour at 37°C.

  • Infection: Wash the MDCK cell monolayers with PBS. Inoculate the cells with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Agarose Overlay: Remove the inoculum and overlay the cells with 2 mL of the warm agarose overlay containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 48-72 hours until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formaldehyde for 1 hour. Remove the agarose plug and stain the monolayer with crystal violet solution for 15 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Plot the percentage reduction against the log of compound concentration to determine the EC50 value.

Parameter Description Example Data
Test Compound Cyclopentane Derivative Y-
Virus Influenza A/PR/8/34 (H1N1)-
Cell Line MDCK-
Concentration Range 1 nM - 100 µM-
EC50 Value Concentration for 50% effect1.2 µM
Protocol 3: In Vivo Anticancer Efficacy (Human Tumor Xenograft Model)

Causality: This protocol evaluates the therapeutic efficacy of a lead compound in a living organism, providing a more complex biological system that includes factors like drug distribution and metabolism.[12] It is a critical step in preclinical assessment.[13][14]

Materials:

  • Immunocompromised mice (e.g., female athymic Nude-Foxn1nu)

  • Human cancer cell line (e.g., MCF-7)

  • Matrigel

  • Test cyclopentane derivative

  • Vehicle solution for administration (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Appropriate animal housing and ethical approval

Procedure:

  • Cell Implantation: Suspend 5x10^6 MCF-7 cells in 100 µL of a 1:1 mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach an average volume of 150-200 mm³. Tumor volume is calculated as (Length x Width²)/2.

  • Randomization and Dosing: Randomize the animals into groups (e.g., n=8-10 per group): Vehicle control and treatment group(s).

  • Drug Administration: Administer the test compound at a predetermined dose and schedule (e.g., 50 mg/kg, once daily by oral gavage). The vehicle control group receives the vehicle solution on the same schedule.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 21-28 days).

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

Group Dose (mg/kg, QD) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control01250 ± 150-
Compound X50480 ± 9561.6%

Part 4: Conclusion and Future Outlook

Cyclopentane derivatives have firmly established themselves as a privileged scaffold in drug discovery.[1] Their success stems from a combination of favorable physicochemical properties and synthetic tractability, allowing for precise three-dimensional arrangements of pharmacophoric groups. The application notes and protocols detailed herein provide a robust framework for the systematic evaluation of novel cyclopentane-based compounds. Future research will likely focus on exploring new chemical space around the cyclopentane core, developing novel stereoselective synthetic methods, and applying these versatile building blocks to an even broader range of challenging therapeutic targets.[15]

References

  • Bentham Science Publishers. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy? Bentham Science.
  • Giordano, I., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
  • openPR. (2026). Cyclin-Dependent Kinase Inhibitor Clinical Trial Pipeline. openPR.com.
  • Sidwell, R. W., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749–757.
  • Echemi. (2023). What Is Cyclopentane Used For? Production and Practical Applications. Echemi.com.
  • Lukin, O. (2020). Explore Our Novel Cyclobutane Derivatives. Life Chemicals.
  • Mbi, F. A., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of Medicinal Chemistry, 59(5), 1847-1863.
  • Gulea, M., et al. (2023). Synthesis and applications of cyclonucleosides: an update (2010–2023). RSC Advances, 13(46), 32441-32463.
  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 130033.
  • ACS Publications. (2021). Potential of Cyclin-Dependent Kinase Inhibitors as Cancer Therapy. ACS Medicinal Chemistry Letters.
  • Cleveland Clinic. (2022). Prostaglandins. Cleveland Clinic.
  • Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-1363.
  • Wikipedia. (n.d.). Prostaglandin. Wikipedia.
  • PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery. PharmaBlock.
  • MetwareBio. (n.d.). Guide to Prostaglandins: Structure and Analytical Methods. MetwareBio.
  • Chemical Science Blog. (n.d.). Hot Articles. Royal Society of Chemistry.
  • El-Subbagh, H. I., et al. (1990). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 33(4), 1038-1042.
  • Folliero, V., et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Zhang, M., et al. (2022). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, 15(1), 60.
  • ResearchGate. (2025). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate.
  • Nair, V., et al. (2009). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 408-423.
  • Baran, P. S. (2005). Cyclopentane Synthesis. The Baran Laboratory, Scripps Research.
  • Blaney, S. M., et al. (1990). Pharmacokinetics and metabolism of cyclopentenyl cytosine in nonhuman primates. Cancer Research, 50(24), 7915-7919.
  • Agrofoglio, L. A., et al. (2006). Recent progress for the synthesis of selected carbocyclic nucleosides. Current Medicinal Chemistry, 13(28), 3427-3453.
  • Thordarson, P., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Organic Chemistry Portal.
  • Tel Aviv University. (n.d.). In vivo screening models of anticancer drugs. Tel Aviv University.
  • Animated HIV Science. (2013). Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. My objective is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances. Here, we will explore the causality behind experimental choices, troubleshoot common issues with logical, evidence-based solutions, and provide robust protocols to ensure the integrity and reproducibility of your synthesis.

The most reliable and commonly employed route to 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid involves a two-step sequence:

  • Phase-Transfer Catalyzed Alkylation: Cyclization of 4-methoxyphenylacetonitrile with 1,4-dibromobutane to form the intermediate, 1-(4-methoxyphenyl)cyclopentanecarbonitrile.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.

This guide is structured to address the specific challenges you may encounter in each of these critical steps.

Part 1: Troubleshooting Guide

This section is formatted as a direct Q&A to address specific experimental failures.

Issue 1: Low or No Yield of Nitrile Intermediate in the Alkylation Step

Question: I am attempting the alkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane using sodium hydroxide and a phase-transfer catalyst, but I'm getting a very low yield of the desired 1-(4-methoxyphenyl)cyclopentanecarbonitrile. What is going wrong?

Answer: This is a classic Williamson ether synthesis-like reaction, but for a C-C bond, and its success hinges on the effective generation of the carbanion from the acetonitrile derivative. Several factors can lead to low yields:

  • Ineffective Phase-Transfer Catalysis: The core principle here is generating the carbanion in the aqueous phase (using concentrated NaOH) and shuttling it into the organic phase where 1,4-dibromobutane resides.

    • Cause: The chosen phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), may be impure or degraded. The concentration of the PTC could also be too low.

    • Solution: Ensure your PTC is of high purity and dry. For a standard lab-scale reaction, a loading of 5-10 mol% is typically sufficient. Consider a more lipophilic PTC if you suspect poor transfer.

  • Poor Carbanion Formation: The acidity of the benzylic proton in 4-methoxyphenylacetonitrile is crucial.

    • Cause: The concentration of the sodium hydroxide solution is too low. This reaction requires a highly concentrated base (typically 50% w/v) to be effective. A dilute base will not be strong enough to deprotonate the acetonitrile precursor sufficiently.

    • Solution: Use a freshly prepared 50% (w/v) aqueous solution of sodium hydroxide. The high concentration of the base is critical for establishing the necessary equilibrium for deprotonation.

  • Side Reactions: The primary competing reaction is the hydrolysis of the nitrile group under the strongly basic conditions, especially if the reaction temperature is too high.

    • Cause: Excessive heating. While some heat may be required to increase the reaction rate, temperatures above 60-70°C can promote unwanted hydrolysis of the starting material or product nitrile.

    • Solution: Maintain a moderate reaction temperature (e.g., 50-60°C) and monitor the reaction progress closely by TLC or GC-MS. The goal is to find a balance between a reasonable reaction rate and minimizing side reactions.

Issue 2: Incomplete Hydrolysis or Stalling at the Amide Intermediate

Question: I have successfully synthesized the nitrile intermediate, but during the hydrolysis step (using either acid or base), the reaction seems to stop, and I isolate a significant amount of the corresponding amide. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid is a two-step process where the amide is a stable intermediate. Forcing the hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires harsh conditions.

  • Mechanism Insight: Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. Under basic conditions, direct attack of hydroxide ion occurs. In both cases, an amide is formed, which must then undergo a second hydrolysis event.[1][2]

  • Acid-Catalyzed Hydrolysis (e.g., H₂SO₄/H₂O/AcOH):

    • Cause: Insufficiently harsh conditions. This can be due to low acid concentration, low temperature, or short reaction times.

    • Solution: Increase the severity of the conditions. A common and effective method is to use a mixture of concentrated sulfuric acid, water, and acetic acid and heat at reflux (typically >100°C) for an extended period (12-24 hours). The high temperature and strong acid concentration are necessary to hydrolyze the stable amide intermediate.

  • Base-Catalyzed Hydrolysis (e.g., NaOH or KOH in a high-boiling solvent):

    • Cause: Similar to the acid-catalyzed route, the conditions may not be forceful enough. Water is a reactant, and its concentration can be a limiting factor in high-boiling organic solvents.

    • Solution: Use a high-boiling solvent that is miscible with water, such as ethylene glycol. A mixture of aqueous KOH in ethylene glycol heated to reflux (can be >150°C) is extremely effective for hydrolyzing even the most stubborn nitriles and amides.[3] Remember that this method will produce the carboxylate salt, which must be neutralized in a separate acidification step during workup to yield the final carboxylic acid.[1][3]

Troubleshooting Flowchart

Here is a logical workflow to diagnose and solve common synthesis problems.

G cluster_alkylation Alkylation Step Issues cluster_hydrolysis Hydrolysis Step Issues start Low Yield of Final Product check_sm Starting Materials Recovered? start->check_sm Check TLC/GC of crude check_amide Amide Intermediate Isolated? start->check_amide Check TLC/GC of crude check_polymer Polymeric/Tarry Material Observed? check_sm->check_polymer No cause_ptc Cause: Ineffective Phase Transfer? Solution: Check PTC purity/conc. check_sm->cause_ptc Yes cause_base Cause: Insufficient Deprotonation? Solution: Use 50% NaOH. check_sm->cause_base Yes cause_side_reactions Cause: Side Reactions? Solution: Lower Temp, Monitor. check_polymer->cause_side_reactions Yes check_nitrile Starting Nitrile Recovered? check_amide->check_nitrile No cause_conditions Cause: Conditions too mild? Solution: Increase Temp/Time/Reagent Conc. check_amide->cause_conditions Yes cause_incomplete Cause: Incomplete Reaction? Solution: Extend Reflux Time. check_nitrile->cause_incomplete Yes

Caption: Troubleshooting decision tree for the synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid?

A1: Besides the recommended two-step nitrile synthesis, other theoretical routes exist, though they often have significant drawbacks. A Grignard-based approach, for instance, is complex. One might consider reacting 4-methoxyphenylmagnesium bromide with cyclopentanone to form a tertiary alcohol.[4] However, converting this tertiary alcohol into the target carboxylic acid would require several additional, non-trivial steps. The alkylation of 4-methoxyphenylacetonitrile followed by hydrolysis is generally the most direct and highest-yielding method.[5]

Q2: Which hydrolysis method—acidic or basic—is preferable?

A2: Both methods are effective, but the choice depends on the scale of your reaction and the other functional groups present in your molecule (though none in this case are sensitive).

  • Acidic Hydrolysis: Tends to have a simpler workup. After the reaction, dilution with water often precipitates the carboxylic acid product, which can be collected by filtration. However, it requires handling large amounts of strong, corrosive acid.

  • Basic Hydrolysis: Often proceeds faster and at higher temperatures (e.g., with ethylene glycol). The workup involves removing the high-boiling solvent and then acidifying the aqueous solution of the carboxylate salt to precipitate the product. This can sometimes lead to emulsions or difficulties in extraction. For difficult-to-hydrolyze substrates, the basic method is often more robust.[3]

Q3: What analytical techniques are best for monitoring the reaction and qualifying the final product?

A3: A combination of techniques is ideal:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Excellent for quickly assessing the consumption of starting materials and the appearance of new products. A simple mobile phase like 30% Ethyl Acetate in Hexanes works well.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more definitive identification of intermediates and byproducts.

  • Final Product Qualification:

    • NMR Spectroscopy (¹H and ¹³C): Essential for unambiguous structure confirmation.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (phosphoric or formic) is a standard method.[6]

    • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

Q4: What are the key safety considerations for this synthesis?

A4:

  • 4-Methoxyphenylacetonitrile: This is a cyanide-containing compound and should be handled with care. Avoid inhalation and skin contact.

  • 1,4-Dibromobutane: This is an alkylating agent and should be handled in a fume hood.

  • 50% Sodium Hydroxide: This is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The dissolution of NaOH is highly exothermic.

  • Concentrated Acids (H₂SO₄): Highly corrosive. Add reagents carefully to avoid splashing.

  • High-Temperature Reactions: All refluxing reactions should be conducted in a fume hood with appropriate clamps and a stable heating source (e.g., a heating mantle with a stirrer).

Experimental Protocols & Data

Protocol 1: Synthesis of 1-(4-methoxyphenyl)cyclopentanecarbonitrile

This protocol is a representative procedure based on established phase-transfer catalysis methods.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add 4-methoxyphenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.2 eq), and tetrabutylammonium bromide (0.1 eq).

  • Reaction Initiation: With vigorous stirring, add a 50% (w/v) aqueous solution of sodium hydroxide (approx. 5 volumes relative to the acetonitrile).

  • Heating: Heat the biphasic mixture to 60°C and maintain for 4-6 hours. Monitor the reaction by TLC until the starting acetonitrile spot has disappeared.

  • Workup: Cool the reaction to room temperature and dilute with water and dichloromethane (DCM). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure nitrile intermediate as a colorless oil.

Protocol 2: Hydrolysis to 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (Acidic)
  • Setup: Equip a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reagents: To the flask, add the 1-(4-methoxyphenyl)cyclopentanecarbonitrile (1.0 eq), glacial acetic acid (5 volumes), and concentrated sulfuric acid (2 volumes).

  • Reaction: Slowly add water (2 volumes). The mixture will become hot. Heat the reaction to reflux (approx. 110-120°C) for 12-18 hours.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing ice water. A white precipitate should form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol/water or toluene) will yield the pure carboxylic acid.

Comparative Data for Hydrolysis
MethodReagentsTemperature (°C)Time (h)Typical YieldPurity Notes
Acidic H₂SO₄, H₂O, AcOH110-12012-1885-95%High purity after recrystallization.
Basic KOH, Ethylene Glycol, H₂O150-1604-890-98%Excellent conversion; requires careful acidic workup.

References

  • Organic Syntheses. (1956). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 36, 50. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids![Link]

  • SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • DEA Diversion Control Division. 4-Methoxyphencyclidine: An Analytical Profile. [Link]

Sources

Technical Support Center: 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Process Optimization Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Content ID: TSC-2024-MPC-01

Executive Summary

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a critical quaternary intermediate, often utilized in the synthesis of antitussives (e.g., Isoaminile) and analgesics. Its synthesis typically proceeds via the alkylation of (4-methoxyphenyl)acetonitrile followed by hydrolysis.

The Critical Challenge: The formation of the quaternary carbon creates significant steric hindrance. This steric bulk protects the nitrile group, making hydrolysis notoriously difficult and leading to the persistence of the Amide Impurity . Furthermore, the methoxy group is labile under the harsh acidic conditions often required to force this hydrolysis, leading to Demethylated (Phenol) Impurities .

This guide breaks down the impurity profile by reaction stage, offering mechanistic insights and remediation protocols.

Module 1: The Alkylation Stage (Nitrile Formation)

Context: The formation of the cyclopentane ring via double alkylation of (4-methoxyphenyl)acetonitrile with 1,4-dibromobutane.

Impurity Profile & Troubleshooting
Impurity TypeChemical Structure/NameOrigin
Impurity A Open-Chain Mono-halide (5-bromo-2-(4-methoxyphenyl)pentanenitrile)Incomplete cyclization due to rapid quenching or insufficient base.
Impurity B The "Dimer" (2,7-bis(4-methoxyphenyl)octanedinitrile)Intermolecular reaction where the mono-alkylated intermediate attacks a second nitrile molecule instead of closing the ring.
Q&A: Troubleshooting Alkylation

Q: I am observing a persistent impurity at M+2 mass units (relative to starting material) or a long aliphatic tail in NMR. What is it? A: This is likely Impurity A (Open-Chain Mono-halide) .

  • Mechanism: The reaction proceeds via two distinct

    
     steps. The first alkylation is fast; the second (ring closure) is intramolecular but kinetically slower due to the formation of the quaternary center.
    
  • Solution: Ensure the reaction runs to full completion. If using Phase Transfer Catalysis (PTC) (e.g., TBAB/NaOH), increase the agitation rate to maximize interfacial surface area. Do not quench until HPLC confirms <0.5% of the mono-alkylated species.

Q: How do I minimize the "Dimer" (Impurity B)? A: The dimer forms when the concentration of the mono-alkylated anion is high, and it encounters unreacted nitrile anions rather than cyclizing.

  • Protocol Adjustment: Use High Dilution Conditions . Add the nitrile slowly to a mixture of the base and excess 1,4-dibromobutane. This ensures that any formed anion immediately finds a dihalide to react with (intramolecularly) rather than another nitrile.

Visualizing the Pathway

AlkylationPath SM Start: (4-Methoxyphenyl)acetonitrile Mono Intermediate: Mono-alkylated Anion SM->Mono + 1,4-dibromobutane (Base) Product Target Nitrile: 1-(4-methoxyphenyl) cyclopentanecarbonitrile Mono->Product Intramolecular Cyclization (Fast if dilute) Dimer Impurity B (Dimer): Intermolecular Attack Mono->Dimer + Second Nitrile Anion (High Conc.)

Figure 1: Kinetic competition between ring closure (green) and dimerization (red).

Module 2: The Hydrolysis Stage (The Bottleneck)

Context: Converting the nitrile to the carboxylic acid. This is the most failure-prone step due to steric hindrance.

Impurity Profile & Troubleshooting
Impurity TypeChemical StructureRisk Factor
Impurity C The Primary Amide (1-(4-methoxyphenyl)cyclopentanecarboxamide)High. The hydrolysis stops halfway. The amide is extremely stable due to the bulky cyclopentyl group preventing water attack.
Impurity D The Phenol (Demethylated) (1-(4-hydroxyphenyl)cyclopentanecarboxylic acid)Medium. Occurs if strong acids (HBr, HI) or high-temp H2SO4 are used to force the amide hydrolysis.
Q&A: Troubleshooting Hydrolysis

Q: My HPLC shows a major peak eluting just before the product, and the reaction has stalled. Adding more acid doesn't help. A: You have isolated Impurity C (The Amide) .

  • The Science: Hydrolysis proceeds Nitrile

    
     Amide 
    
    
    
    Acid. The second step (Amide to Acid) is the rate-determining step. The quaternary carbon blocks the trajectory of the nucleophile (water) attacking the carbonyl.
  • Corrective Protocol:

    • Switch to Basic Hydrolysis with Peroxide: Standard aqueous base is often too weak. Use the Radziszewski reaction conditions: NaOH +

      
      . The hydroperoxide anion (
      
      
      
      ) is a much stronger nucleophile (alpha-effect) and is smaller, allowing it to penetrate the steric shield better than
      
      
      .
    • High-Temp Glycol: If using base alone, switch solvent to ethylene glycol and heat to >130°C to increase kinetic energy.

Q: The product is turning brown/beige, and I see a broad singlet at ~9.2 ppm in


 NMR. 
A:  You are generating Impurity D (Phenol)  via demethylation.
  • Cause: You likely used HBr or concentrated

    
     at high temperatures (>100°C) to force the amide hydrolysis. The methoxy ether is cleaved under these conditions.
    
  • Prevention: Avoid HBr entirely. If acidic hydrolysis is mandatory, maintain temperature <80°C and accept longer reaction times, or use 70%

    
      rather than concentrated, as water activity is critical for the hydrolysis but the protons cause the demethylation.
    
Visualizing the Hydrolysis Risks

HydrolysisPath cluster_risks Side Reactions Nitrile Nitrile Intermediate Amide Impurity C: Primary Amide (STABLE TRAP) Nitrile->Amide Step 1: Fast Acid Target: Carboxylic Acid Amide->Acid Step 2: Slow (Steric Hindrance) Phenol Impurity D: Phenol (Demethylated Acid) Amide->Phenol Direct Demethylation Acid->Phenol Strong Acid / High T (Ether Cleavage)

Figure 2: The "Amide Trap" is the kinetic bottleneck. Pushing conditions too hard leads to demethylation (Red).

Module 3: Analytical & Purification Strategy

HPLC Identification Guide

When analyzing reaction mixtures on a standard C18 Reverse Phase column (Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid):

  • Phenol Impurity (Impurity D): Elutes First (Most Polar due to -OH).

  • Amide Impurity (Impurity C): Elutes Before the Acid (Intermediate polarity).

  • Target Acid: Elutes Mid-run .

  • Nitrile Intermediate: Elutes Late (Non-polar).

  • Dimer (Impurity B): Elutes Last (Very lipophilic).

Purification Protocol

If the Amide Impurity is >1.0% in the crude acid:

  • Do not rely on crystallization alone. The amide often co-crystallizes with the acid due to hydrogen bonding.

  • Acid-Base Extraction:

    • Dissolve crude solid in 10% NaOH (The Acid dissolves; The Amide remains suspended/insoluble).

    • Filter the solution to physically remove the solid Amide.

    • Acidify the filtrate with HCl to precipitate the pure Acid.

References

  • SIELC Technologies. (2018).[1] HPLC Analysis of 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (1956).[2] p-Methoxyphenylacetonitrile Synthesis and Properties. Org. Synth. 1956, 36, 50. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Ether Cleavage Re-Investigated: Mechanism of BBr3-Facilitated Demethylation. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Investigation into the Formation of Impurities during Optimization of Kinase Inhibitors (General Amide Hydrolysis Context). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Acidic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues, with a specific focus on acidic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peaks in their chromatographic analyses. Here, we delve into the root causes of peak tailing and provide systematic, field-proven strategies to restore peak symmetry and ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common questions and provides in-depth explanations and actionable solutions.

Q1: My acidic analyte is showing significant peak tailing. What is the most likely cause?

A1: The primary cause of peak tailing for acidic compounds is often secondary interactions between the analyte and the stationary phase. In reversed-phase HPLC, the main interaction for retention is hydrophobic. However, unwanted secondary polar interactions can occur, leading to a portion of the analyte molecules being more strongly retained, which results in a tailed peak.[1]

  • Causality Explained: For acidic compounds, this tailing is frequently caused by interactions with residual, unreacted silanol groups on the surface of silica-based columns.[2] These silanol groups can exist in an ionized state (negatively charged) and interact with polar functional groups on the analyte. While this is a more pronounced issue for basic compounds, acidic compounds can also be affected, especially if there are trace metal contaminants in the silica matrix that can act as Lewis acids.[2][3]

Q2: How does the mobile phase pH affect the peak shape of my acidic compound?

A2: The mobile phase pH is a critical parameter that directly influences the ionization state of both your acidic analyte and the stationary phase silanol groups. [4]

  • Expert Insight: For an acidic analyte, a mobile phase pH well below its pKa (by at least 2 pH units) will keep it in its neutral, protonated form.[5] This is generally desirable as the neutral form will have more consistent hydrophobic interactions with the stationary phase. Conversely, if the mobile phase pH is near the analyte's pKa, a mixture of ionized and non-ionized forms will exist, leading to peak broadening or splitting.[6]

  • Silanol Suppression: Lowering the pH of the mobile phase (typically to pH ≤ 3) also suppresses the ionization of the acidic silanol groups on the silica surface.[3] This minimizes the secondary interactions that cause peak tailing.[7]

Q3: I've lowered the mobile phase pH, but I'm still seeing some tailing. What's my next step?

A3: If pH adjustment alone is insufficient, the next logical steps involve buffer selection and column choice.

  • Buffer Selection: A buffer is crucial for maintaining a stable pH throughout the analysis.[8] The buffering species should have a pKa value within +/- 1 pH unit of your target mobile phase pH for optimal buffering capacity.[5][9] For low pH work, common choices include phosphate, formate, and acetate buffers.[10] The buffer concentration also plays a role; typically, 10-50 mM is sufficient.[10]

  • Column Choice: Not all C18 columns are the same. Modern "Type B" silica columns are of higher purity, with fewer metal contaminants and more effective end-capping, which blocks many of the problematic residual silanol groups.[7][11] If you are using an older "Type A" silica column, switching to a high-purity, end-capped column can significantly improve peak shape.[12] For very acidic mobile phases, specialized columns designed for low pH stability, such as those with sterically protected bonding, are recommended.[13]

Q4: Could something other than chemical interactions be causing the peak tailing?

A4: Yes, physical and system-related issues can also lead to peak tailing for all compounds, including acids.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2] Try reducing the injection volume or sample concentration to see if the peak shape improves.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[14] Ensure you are using tubing with a narrow internal diameter and that all connections are made properly to minimize dead volume.

  • Column Contamination and Voids: A partially blocked column inlet frit or a void at the head of the column can distort the sample band and cause tailing or split peaks.[15] This often affects all peaks in the chromatogram. Back-flushing the column or replacing the frit may resolve the issue. If a void has formed, the column will likely need to be replaced.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving peak tailing for acidic compounds.

Caption: A systematic workflow for troubleshooting peak tailing.

Experimental Protocol: Mobile Phase pH and Buffer Optimization

This protocol provides a step-by-step guide to systematically optimize your mobile phase to improve the peak shape of acidic analytes.

Objective: To determine the optimal mobile phase pH and buffer conditions to eliminate peak tailing.

Methodology:

  • Analyte pKa Determination:

    • If the pKa of your acidic analyte is unknown, find it using a chemical database (e.g., SciFinder, PubChem). Knowing the pKa is crucial for selecting the right pH.[6]

  • Initial Mobile Phase Preparation (pH 3.0):

    • Prepare the aqueous portion of your mobile phase.

    • Choose a suitable buffer with a pKa near 3.0 (e.g., a formate buffer, pKa ~3.8, or a phosphate buffer, pKa1 ~2.1).[10]

    • Add the buffer to the water at a concentration of 20 mM.

    • Adjust the pH to 3.0 using the corresponding acid (e.g., formic acid or phosphoric acid).

    • Mix with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • Chromatographic Analysis 1:

    • Equilibrate your HPLC system and column with the pH 3.0 mobile phase.

    • Inject your standard and acquire the chromatogram.

    • Analyze the peak shape and tailing factor.

  • Second Mobile Phase Preparation (pH 2.5):

    • Repeat step 2, but adjust the pH of the aqueous portion to 2.5.

  • Chromatographic Analysis 2:

    • Equilibrate the system with the new pH 2.5 mobile phase.

    • Inject your standard and acquire the chromatogram.

    • Compare the peak shape and tailing factor to the results from the pH 3.0 mobile phase. A lower pH should further suppress silanol interactions and improve peak shape.[16]

  • Buffer Concentration Study (if needed):

    • If tailing persists, prepare mobile phases at the optimal pH (e.g., 2.5) but with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).

    • Analyze your standard with each buffer concentration to see if it impacts peak shape.

  • Data Evaluation:

    • Compare the chromatograms from all conditions. The optimal condition is the one that provides a symmetrical peak (tailing factor close to 1.0) with adequate retention.

Data Summary: Impact of Mobile Phase Additives on Peak Shape

AdditiveTypical ConcentrationMechanism of ActionEffect on Acidic Analyte Peak Shape
Formic Acid/Ammonium Formate 0.1% / 10-20 mMpH control and bufferingExcellent for improving peak shape by maintaining a low, stable pH.
Acetic Acid/Ammonium Acetate 0.1% / 10-20 mMpH control and bufferingEffective for pH control in the 3.8-5.8 range.
Phosphoric Acid/Phosphate Salts 10-50 mMStrong pH control and buffering at low pHVery effective at low pH for suppressing silanol interactions.[16]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent and pH controlCan improve peak shape but may cause ion suppression in mass spectrometry.[17]

Frequently Asked Questions (FAQs)

Q: Can I use a very high pH to analyze my acidic compound? A: While a high pH will ionize the acidic compound, which can be useful in some separation modes, it can be detrimental to most silica-based columns. High pH (>8) can dissolve the silica support, leading to rapid column degradation.[4][18] If high pH is necessary, a specialized hybrid or polymer-based column should be used.

Q: My peak tailing gets worse over time with a new column. What could be the cause? A: This could indicate the gradual degradation of the stationary phase, particularly the loss of end-capping groups, which exposes more active silanol sites. This can be accelerated by using aggressive mobile phases (very low or high pH) outside the column's recommended operating range. It could also be due to the accumulation of contaminants from the sample on the column.[19]

Q: Does the choice of organic solvent (acetonitrile vs. methanol) affect peak tailing? A: Yes, it can. The choice of organic modifier can influence the interactions between the analyte, the mobile phase, and the stationary phase.[14] While there isn't a universal rule, sometimes switching from one solvent to another can alter selectivity and improve peak shape.

Q: What is an acceptable tailing factor? A: According to the USP, a tailing factor between 0.9 and 1.2 is generally considered ideal, indicating good peak symmetry.[14] However, values up to 1.5 may be acceptable for many assays.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • S.G.M.M. C.V. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • LCGC. (2025, August 20). Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chromatography Forum. (2014, August 29). Recommended column for really acid mobile phases. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Aryl-Substituted Cyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aryl-substituted cyclopentanecarboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules. Here, we move beyond simple protocols to address the common challenges and nuances of these syntheses, providing field-proven insights in a direct question-and-answer format to help you improve yields and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting or while planning your synthesis.

Q1: What are the primary modern strategies for synthesizing aryl-substituted cyclopentanecarboxylic acids?

A1: While several classical methods exist, modern synthesis heavily favors efficiency and late-stage functionalization. The most prominent current strategy is the direct Palladium-catalyzed C–H activation of a pre-existing cyclopentanecarboxylic acid. This "molecular editing" approach allows for the direct coupling of an aryl group onto the cyclopentane ring, often with high regioselectivity and diastereoselectivity.[1]

Compared to traditional multi-step methods, such as building the ring from acyclic precursors already bearing the aryl moiety, C-H activation offers significant advantages:

  • Atom Economy: Reduces the number of synthetic steps and waste generated.

  • Efficiency: Bypasses the need for pre-functionalizing starting materials, saving significant time.[1]

  • Versatility: Allows for the rapid creation of a library of analogues by simply changing the aryl coupling partner.

A key challenge in this method is overcoming the ring strain associated with transannular C-H palladation, which is effectively addressed by using specialized ligands.[1]

Q2: I'm using a Palladium-catalyzed C-H arylation approach. How do I select the appropriate arylating agent and ligand?

A2: Your choice of arylating agent and ligand is critical and interdependent.

  • Arylating Agent: Aryl iodides are the most common and reactive coupling partners for these reactions.[1] Electron-deficient aryl iodides generally provide slightly higher yields compared to those with strong electron-donating groups.[1] While aryl bromides or triflates can sometimes be used, they typically require more forcing conditions or specialized catalytic systems.

  • Ligand: The ligand is arguably the most crucial component for success. For the γ-C–H arylation of cycloalkane carboxylic acids, specialized pyridone-based ligands (such as QuinNuPyridones or SulfonaPyridones) have been shown to be essential.[1] These ligands facilitate the challenging C-H activation step by stabilizing the palladium intermediate and directing the regioselectivity. Without the correct ligand, you will likely see little to no desired product.

Q3: How can I reliably monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method for real-time reaction monitoring. Use a solvent system that provides good separation between your starting material and the expected product (a good starting point is often a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate). Stain with potassium permanganate or iodine if your compounds are not UV-active. For more quantitative analysis, taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended to confirm product formation and assess the consumption of starting materials.

Q4: What are the standard methods for characterizing the final aryl-substituted cyclopentanecarboxylic acid product?

A4: A combination of spectroscopic methods is required for unambiguous characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The appearance of aromatic proton signals in the ¹H NMR spectrum and new sp² carbon signals in the ¹³C spectrum are primary indicators of successful arylation.

  • Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the sharp C=O stretch (around 1700-1725 cm⁻¹).[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product.

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for issues that may arise during your experiment.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Palladium catalyst (e.g., PdCl₂(PPh₃)₂) may have degraded due to exposure to air or moisture.2. Incorrect Ligand: The chosen ligand is not effective for the specific C-H activation required.3. Impure Reagents: Starting materials, especially the cycloalkane carboxylic acid or aryl iodide, may contain impurities that poison the catalyst.[3]1. Use a fresh batch of catalyst from a reliable supplier. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon).2. For γ-C–H arylation, use a validated ligand like those reported in the literature (e.g., quinuclidine-pyridones).[1]3. Purify starting materials via column chromatography, distillation, or recrystallization before use.
Reaction Stalls / Incomplete Conversion 1. Insufficient Catalyst Loading: The catalyst amount may be too low for the reaction scale.2. Low Temperature: The reaction may not have enough thermal energy to overcome the activation barrier.3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent, limiting reactivity.1. Increase the catalyst loading to 10 mol% as a starting point.[1]2. Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C), monitoring for product formation and potential decomposition.3. Choose a solvent in which all components are soluble at the reaction temperature. Hexafluoroisopropanol (HFIP) is often effective for these systems.[1]
Formation of Multiple Byproducts (Unclean TLC) 1. Side Reactions: With strong bases or high temperatures, self-condensation or other side reactions can occur.[3]2. Lack of Regioselectivity: The arylation may be occurring at multiple C-H bonds (e.g., β and γ positions) on the cyclopentane ring.[1]1. Re-evaluate the base and its stoichiometry. A weaker base like Cesium Carbonate (Cs₂CO₃) is often preferred.[1]2. This is almost always a ligand problem. An optimized ligand is required to direct the reaction to a single position. If you are observing a mix of isomers, your catalytic system is not selective enough.
Product is an Oil and Difficult to Purify 1. Inherent Physical Properties: Many carboxylic acids are low-melting solids or oils.2. Residual Solvent/Impurities: Trapped solvent or impurities can prevent crystallization.1. Convert to a Salt: Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and add a base like dicyclohexylamine to precipitate the corresponding ammonium salt, which is often a crystalline solid. The salt can be filtered, washed, and then acidified to recover the pure carboxylic acid.2. Esterification: Convert the crude acid to a methyl or ethyl ester. Esters are typically less polar and easier to purify via column chromatography. After purification, the ester can be hydrolyzed back to the pure carboxylic acid.
Difficulty with Chromatographic Purification 1. Product Streaking on Silica Gel: The polar carboxylic acid group can interact strongly with silica, leading to poor separation.2. Boronic Ester/Acid Impurities: If using a Suzuki-type coupling, residual boron compounds can be difficult to separate. Boronic esters are known to be challenging to purify via chromatography.[4]1. Acidify the Mobile Phase: Add 0.5-1% acetic or formic acid to your eluent (e.g., Hexanes/Ethyl Acetate). This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands.2. For boron impurities, an aqueous base wash (e.g., 1M NaOH) during the work-up can help remove boronic acids. For boronic esters, converting them to a more easily separable derivative might be necessary.[4]
Visualized Workflows and Logic

To better illustrate the experimental process and troubleshooting logic, the following diagrams have been created.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification A Combine Cyclopentane Carboxylic Acid, Aryl Iodide, Pd Catalyst, Ligand, and Base in a dry flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent (e.g., HFIP) B->C D Heat to specified temperature (e.g., 60-80 °C) with stirring C->D E Monitor progress by TLC or LC-MS (approx. 24h) D->E F Cool to RT, dilute with EtOAc E->F G Wash with 1M HCl, then brine F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify crude product via column chromatography H->I J Characterize pure product (NMR, IR, MS) I->J

Caption: General workflow for Pd-catalyzed C-H arylation.

G start Problem: Low Product Yield q1 Did the starting material get consumed? (Check TLC/LC-MS) start->q1 sol1 Cause: Inactive Reagents/Catalyst - Use fresh catalyst/ligand. - Purify starting materials. - Ensure inert atmosphere. q1->sol1 No sol2 Cause: Suboptimal Conditions - Increase temperature. - Increase reaction time. - Check solvent choice. q1->sol2 Partially sol3 Cause: Poor Work-up - Check pH during extraction. - Ensure complete extraction. - Product may be water-soluble. q1->sol3 Yes

Caption: Troubleshooting decision tree for low yield.

Key Experimental Protocol
Palladium-Catalyzed γ-C–H Arylation of 1-methylcyclopentane-1-carboxylic acid

This protocol is adapted from methodologies demonstrated to be effective for the synthesis of complex carbocycles.[1]

Materials:

  • 1-methylcyclopentane-1-carboxylic acid (1.0 equiv)

  • Aryl Iodide (2.0 equiv)

  • PdCl₂(PPh₃)₂ (10 mol%)

  • Ligand L1 (Quinuclidine-pyridone type) (10 mol%)

  • AgOAc (Silver Acetate) (1.5 equiv)

  • Cs₂CO₃ (Cesium Carbonate) (1.5 equiv)

  • Hexafluoroisopropanol (HFIP), degassed (0.17 M solution)

  • Anhydrous, inert atmosphere-rated reaction vessel

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-methylcyclopentane-1-carboxylic acid, the aryl iodide, PdCl₂(PPh₃)₂, the ligand, silver acetate, and cesium carbonate.

  • Inert Atmosphere: Seal the vial and connect it to a Schlenk line. Evacuate the vessel and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed HFIP via syringe.

  • Reaction: Place the vial in a preheated heating block at 60 °C and stir vigorously for 24 hours.

  • Monitoring: After 24 hours, cool the reaction to room temperature and check for completion by TLC or by analyzing a small aliquot via LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x) and saturated NaCl solution (brine) (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (often with 0.5% acetic acid added to the eluent) to afford the pure aryl-substituted cyclopentanecarboxylic acid.

References
  • Eureka | Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved February 7, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Aryl-substituted triarsiranes: synthesis and reactivity. Retrieved February 7, 2026, from [Link]

  • Reddit. (2023, October 27). Common sources of mistake in organic synthesis. r/OrganicChemistry. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Chen, D. Y.-K., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature Chemistry. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved February 7, 2026, from [Link]

  • PubChem - NIH. (n.d.). Cyclopentanecarboxylic acid. Retrieved February 7, 2026, from [Link]

  • Pozo C., J. (1961). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved February 7, 2026, from [Link]

  • Chegg. (2021, April 6). Question: Consider the two-step synthesis of cyclopentanecarboxylic acid from cyclopentanol. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). IL80577A0 - Process for the preparation of cyclopentanecarboxylic acid derivatives.
  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 7, 2026, from [Link]

  • Bode, J. W., et al. (n.d.). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Angewandte Chemie. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US20100174111A1 - Process for purification of aryl carboxylic acids.
  • NIST WebBook. (n.d.). Cyclopentylcarboxylic acid. Retrieved February 7, 2026, from [Link]

  • YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved February 7, 2026, from [Link]

  • YouTube. (2011, April 28). Spectroscopy of Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved February 7, 2026, from [Link]

  • YouTube. (2018, February 28). How to Memorize Organic Chemistry Reactions and Reagents [Workshop Recording]. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Synthesis & Troubleshooting of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Cyclization and Hydrolysis Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely synthesizing 1-(4-methoxyphenyl)cyclopentanecarboxylic acid as a scaffold for antitussive agents (e.g., Pentoxyverine analogs) or analgesic precursors.[1]

This synthesis presents two distinct kinetic challenges:

  • The Cyclization Step: Controlling the intramolecular alkylation of (4-methoxyphenyl)acetonitrile to favor the 5-membered ring over open-chain elimination products.[1]

  • The Hydrolysis Step: Overcoming the significant steric hindrance of the quaternary carbon to convert the nitrile to the acid without cleaving the sensitive p-methoxy ether bond.

This guide breaks down these phases into troubleshooting modules, treating your reaction flask as a system to be debugged.

Phase 1: The Cyclization (Alkylation)

The Objective: Double alkylation of (4-methoxyphenyl)acetonitrile with 1,4-dibromobutane. Recommended Method: Phase Transfer Catalysis (PTC).[2][3][4] We advise against NaH/DMF due to safety profiles and higher rates of elimination side products.

Visualizing the Pathway

AlkylationPath SM 4-Methoxybenzyl Cyanide Mono Mono-Alkylated Intermediate SM->Mono + 1,4-dibromobutane (Slow Step) Target Cyclopentane Nitrile (Target) Mono->Target Intramolecular Cyclization (Fast) Elim Elimination Impurity (Alkenyl Nitrile) Mono->Elim Elimination (High Temp/Strong Base) Dimer Dimer Impurity (Cross-Linked) Mono->Dimer Intermolecular Rxn (High Conc.)

Caption: The kinetic competition in the alkylation phase. The "Mono" intermediate is the critical junction.

Troubleshooting Guide: Alkylation

Q: I am seeing a large amount of open-chain mono-alkylated product (5-bromo-2-(4-methoxyphenyl)pentanenitrile). Why didn't it cyclize?

  • Diagnosis: The intramolecular cyclization rate was too slow relative to the quench or the reaction stalled.

  • The Fix:

    • Concentration Control: Unlike typical intermolecular reactions, cyclization favors high dilution to prevent dimerization, but PTC reactions often require specific concentration windows. Ensure your organic phase isn't too dilute, or the catalyst transfer rate drops.

    • Catalyst Choice: Switch to a lipophilic quaternary ammonium salt like TBAB (Tetrabutylammonium bromide) or Aliquat 336 . Small cations (TEBA) may not pull the intermediate anion deep enough into the organic phase to find the pendant bromide.

    • Stirring: PTC is mass-transfer limited.[1] If your vortex isn't vigorous, the reaction stops at the mono-stage.[1]

Q: My product contains an olefin impurity that is difficult to separate.

  • Diagnosis: You triggered an E2 elimination reaction. The base deprotonated the beta-carbon of the alkyl halide instead of the alpha-carbon of the nitrile.[1]

  • The Fix:

    • Reduce Temperature: If using 50% NaOH, run at 40–50°C rather than reflux.

    • Base Strength: If using NaH, switch to NaOH/PTC. The "softer" anion environment in PTC reduces elimination favorability compared to the "hard" environment of NaH/DMF.

Phase 2: The Hydrolysis (The Bottleneck)

The Objective: Convert the sterically hindered nitrile to a carboxylic acid. The Conflict: You need harsh conditions to force water onto the hindered carbon, but harsh acid will cleave your methoxy group (demethylation).

Visualizing the Hydrolysis Logic

HydrolysisFlow Nitrile Nitrile Intermediate Amide Primary Amide (The Stall Point) Nitrile->Amide H2O / OH- Acid Target Acid (Methoxy Intact) Amide->Acid High Temp / Glycol (Thermodynamic Push) Phenol Phenol Impurity (Demethylated) Amide->Phenol Acid Hydrolysis (HBr/HI) or Extreme pH

Caption: The "Stall Point" at the amide stage is the most common failure mode due to steric hindrance.[1]

Troubleshooting Guide: Hydrolysis

Q: The reaction has been refluxing for 24 hours, but NMR shows a mix of starting material and amide. No acid. [1]

  • The Science: The quaternary carbon exerts massive steric bulk. The tetrahedral intermediate required to move from Amide

    
     Acid is high energy and difficult to form. Standard aqueous reflux (100°C) provides insufficient activation energy.
    
  • The Protocol Fix (High-Temp Base Hydrolysis):

    • Solvent Switch: Move from Ethanol/Water to Ethylene Glycol or n-Butanol .[1]

    • Temperature: Increase reaction temperature to 140–150°C .

    • Reagent: Use KOH pellets (more soluble in glycols than NaOH).

    • Warning: Do not use acidic hydrolysis (HBr/H2SO4) at these temperatures; you will instantly demethylate the anisole ring to a phenol [1].

Q: I used 48% HBr to speed up the reaction, and now my product is a different solid with a high melting point.

  • Diagnosis: You created 1-(4-hydroxyphenyl)cyclopentanecarboxylic acid . The ether linkage is acid-labile.[1]

  • Recovery: If this was accidental, you can attempt to re-methylate using Dimethyl Sulfate (DMS) or MeI/K2CO3, but it is cleaner to restart using the Basic Hydrolysis protocol above.

Q: How do I separate the "stalled" amide from my product?

  • The Self-Validating Extraction Protocol:

    • Dilute the basic reaction mixture with water.

    • Wash 1 (Basic): Extract with Ethyl Acetate (EtOAc) while the aqueous phase is still pH > 12.

      • Result: The Amide and unreacted Nitrile (neutrals) go into the EtOAc. The Target Acid stays in the water as the carboxylate salt.

    • Acidify: Treat the aqueous layer with HCl until pH < 2.

    • Wash 2 (Acidic): Extract with EtOAc.

      • Result: The Target Acid now moves to the organic layer.

    • Evaporate Wash 2 to obtain pure acid.

Summary of Impurity Profiles

Retention Time (Rel)IdentityOriginPrevention Strategy
0.8 Amide Intermediate Incomplete HydrolysisUse Ethylene Glycol/KOH @ 150°C.
1.0 Target Acid N/AN/A
1.2 Phenol Analog DemethylationAvoid HBr/HI; Avoid acidic reflux >100°C.
1.5 Alkenyl Nitrile EliminationLower alkylation temp; Use PTC instead of NaH.[1]
1.8 Mono-alkylated Nitrile Stalled AlkylationIncrease stirring rate (PTC); Check catalyst load.

References

  • Demethylation Mechanisms

    • Mechanism of transmethylation in anisole decomposition over Brønsted acid sites.[5] (2017).[6] Royal Society of Chemistry.[5] [Link]

    • Efficient O-demethylation of lignin-derived aromatic compounds.[1][7] (2023).[8] National Institutes of Health (NIH). [Link]

  • Phase Transfer Catalysis (Alkylation Protocols)

    • Phase-Transfer-Catalyzed Alkylation of Hydantoins.[1] (2020). NIH / PMC. (Demonstrates PTC efficiency for hindered substrates). [Link]

    • Industrial Phase-Transfer Catalysis.[1][9] (Comprehensive guide on catalyst selection). [Link]

  • Cyclopentane Synthesis & Side Reactions

    • Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes. (2012).[6] NIH / PMC. [Link]

  • Analytical Methods

    • 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid HPLC Method.[1][10] SIELC Technologies. [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheets (SDS) for 4-methoxyphenylacetonitrile and 1,4-dibromobutane before handling, as they are toxic and potent alkylating agents.[1]

Sources

Technical Support Center: Scale-Up of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the transition from laboratory-scale experiments to larger-scale production.

Introduction: Navigating the Path to Scalable Synthesis

The successful scale-up of any chemical synthesis is a multifaceted challenge that extends beyond simply increasing the quantities of reagents. For 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, a valuable intermediate in pharmaceutical development, ensuring consistent yield, purity, and, most importantly, safety, is paramount. This guide is structured to anticipate and address the common hurdles you may face, providing not just solutions, but also the underlying scientific principles to empower your process development.

Two primary synthetic routes are commonly considered for the preparation of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. Each presents a unique set of challenges during scale-up.

Route A: Alkylation of 4-Methoxyphenylacetonitrile followed by Hydrolysis

This route involves the alkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane to form the intermediate 1-(4-methoxyphenyl)cyclopentanecarbonitrile, which is then hydrolyzed to the final product.

Route B: Grignard Reaction of 4-Methoxyphenylmagnesium Bromide with Cyclopentanone followed by Carboxylation

This pathway utilizes the Grignard reagent prepared from 4-bromoanisole, which is then reacted with cyclopentanone. The resulting tertiary alcohol is then converted to the carboxylic acid.

This support center will address challenges pertinent to both routes.

Troubleshooting Guides and FAQs

Section 1: Challenges in the Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (Route A)

Question 1: We are observing low yields and the formation of a significant amount of a dimeric by-product during the alkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane. What is the likely cause and how can we mitigate this?

Answer:

The formation of a dimeric by-product, 2,3-bis(4-methoxyphenyl)succinonitrile, is a common issue in the alkylation of arylacetonitriles. This side reaction is primarily driven by the self-condensation of the 4-methoxyphenylacetonitrile carbanion.

Causality:

  • Base Strength and Concentration: The use of an excessively strong base or a high concentration of the base can lead to a high concentration of the carbanion in the reaction mixture. This increases the probability of intermolecular reactions between two carbanion molecules before the desired alkylation with 1,4-dibromobutane can occur.

  • Slow Addition of Alkylating Agent: If the 1,4-dibromobutane is added too slowly, the carbanion has more time to react with itself.

  • Temperature Control: Exothermic reactions can lead to localized "hot spots" which can accelerate the rate of the undesired self-condensation reaction.

Troubleshooting Steps:

  • Optimize Base Selection and Addition:

    • Consider using a milder base such as potassium carbonate in conjunction with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). PTC can facilitate the reaction at the interface of a solid-liquid or liquid-liquid system, often allowing for the use of less aggressive bases and lower reaction temperatures.[1][2]

    • If using a strong base like sodium amide (NaNH₂), ensure it is added portion-wise or as a slurry at a controlled rate to maintain a low instantaneous concentration of the carbanion.

  • Control Reagent Addition:

    • Add the 4-methoxyphenylacetonitrile to a mixture of the base and 1,4-dibromobutane. This "inverse addition" ensures that the generated carbanion is in the presence of an excess of the alkylating agent, favoring the desired reaction pathway.

  • Maintain Strict Temperature Control:

    • Ensure efficient stirring and cooling to dissipate the heat generated during the reaction. For larger scale reactions, consider using a reactor with a jacketed cooling system.

  • Solvent Choice:

    • The choice of solvent can influence the solubility of the reagents and intermediates. Aprotic polar solvents like DMF or DMSO can be effective, but their high boiling points can make removal challenging on a large scale. Toluene, in the presence of a PTC, can be a more practical option for industrial applications.

Question 2: We are struggling with the work-up and purification of 1-(4-methoxyphenyl)cyclopentanecarbonitrile. The product is an oil and distillation is leading to decomposition.

Answer:

Purification of the nitrile intermediate can be challenging due to its high boiling point and potential for thermal degradation.

Troubleshooting Steps:

  • Aqueous Work-up:

    • After the reaction is complete, quench the reaction mixture with water to dissolve any inorganic salts.

    • Extract the product into a suitable organic solvent like toluene or ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to neutralize any remaining base, followed by a brine wash to remove excess water.

  • Solvent Removal:

    • Use a rotary evaporator under reduced pressure to remove the bulk of the solvent. Be cautious not to overheat the product.

  • Alternative Purification Methods:

    • Crystallization: If the crude product is an oil, try to induce crystallization. This can sometimes be achieved by dissolving the oil in a minimal amount of a hot solvent (e.g., isopropanol, ethanol) and then cooling it slowly. Seeding with a small crystal of pure product can also be effective.

    • Chromatography: While flash column chromatography is common in the lab, it is often not feasible for large-scale production. However, for high-value products, medium-pressure liquid chromatography (MPLC) could be considered.

    • Use Crude in Next Step: If the purity of the crude nitrile is reasonably high (e.g., >90% by HPLC), consider carrying it forward to the hydrolysis step without further purification. The final carboxylic acid product is often a solid and can be more easily purified by recrystallization.

Section 2: Challenges in the Hydrolysis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (Route A)

Question 3: The hydrolysis of our nitrile to the carboxylic acid is very slow and requires harsh conditions (e.g., concentrated H₂SO₄ at high temperatures), leading to charring and by-product formation. How can we improve this step?

Answer:

The hydrolysis of sterically hindered nitriles can be sluggish. The harsh conditions required for complete conversion can lead to degradation of the product and starting material.

Causality:

  • Steric Hindrance: The quaternary carbon adjacent to the nitrile group in 1-(4-methoxyphenyl)cyclopentanecarbonitrile makes it sterically hindered, slowing down the nucleophilic attack of water or hydroxide on the nitrile carbon.

  • Acid-Catalyzed Degradation: At high temperatures, strong acids can cause side reactions such as sulfonation of the aromatic ring or other decomposition pathways.

  • Incomplete Hydrolysis: Incomplete hydrolysis can lead to the formation of the corresponding amide as a major impurity.

Troubleshooting Steps:

  • Base-Catalyzed Hydrolysis:

    • Base-catalyzed hydrolysis using a strong base like sodium hydroxide or potassium hydroxide in a high-boiling solvent such as ethylene glycol can be more effective than acid-catalyzed hydrolysis for sterically hindered nitriles.[3][4] The reaction can often be driven to completion at a lower temperature than the corresponding acid-catalyzed reaction.

  • Phase-Transfer Catalysis:

    • The use of a phase-transfer catalyst (PTC) can accelerate the rate of hydrolysis under basic conditions. The PTC helps to transport the hydroxide ion from the aqueous phase to the organic phase where the nitrile is dissolved.

  • Microwave-Assisted Synthesis:

    • For smaller to medium scale reactions, microwave irradiation can significantly reduce the reaction time for nitrile hydrolysis from hours to minutes. This is due to efficient and rapid heating of the reaction mixture.

  • Monitoring the Reaction:

    • Use HPLC or TLC to monitor the progress of the reaction. This will help you to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition. The disappearance of the starting nitrile and the formation of the carboxylic acid product should be tracked.

Section 3: Challenges in the Grignard Reaction (Route B)

Question 4: We are having difficulty initiating the Grignard reaction between 4-bromoanisole and magnesium turnings on a large scale. What are the best practices for ensuring reliable initiation?

Answer:

Initiation of a Grignard reaction is a common challenge, especially on a larger scale where the surface area to volume ratio is smaller. The key is to ensure the magnesium surface is clean and activated.

Causality:

  • Magnesium Oxide Layer: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.

  • Presence of Water: Grignard reagents are highly reactive with water. Even trace amounts of moisture in the glassware, solvent, or starting materials can quench the reaction.[5][6]

Troubleshooting Steps:

  • Rigorous Drying of Glassware and Reagents:

    • All glassware should be oven-dried or flame-dried under a stream of dry nitrogen or argon immediately before use.

    • The solvent (typically THF or diethyl ether) must be anhydrous. Consider using a freshly opened bottle of anhydrous solvent or distilling it from a suitable drying agent (e.g., sodium/benzophenone).

    • Ensure the 4-bromoanisole is dry.

  • Activation of Magnesium:

    • Mechanical Activation: Gently crushing a few pieces of the magnesium turnings with a glass rod (in the reaction flask under an inert atmosphere) can expose a fresh, unoxidized surface.

    • Chemical Activation:

      • Iodine: Adding a small crystal of iodine to the flask is a common and effective method. The iodine reacts with the magnesium surface to form magnesium iodide, which helps to disrupt the oxide layer. A brown color that subsequently disappears upon heating is an indication of initiation.

      • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium. It reacts to form ethylene gas and magnesium bromide, activating the surface.

      • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help to initiate the new batch.

  • Initiation Procedure:

    • Place the dry magnesium turnings in the reaction flask under an inert atmosphere.

    • Add a small portion of the anhydrous solvent and a small amount of the 4-bromoanisole.

    • Gently warm the mixture. The reaction is often initiated at a specific "hot spot" on a piece of magnesium.

    • Once the reaction starts (indicated by bubbling and a gentle reflux), the remaining 4-bromoanisole solution can be added at a rate that maintains a steady reflux.

dot

cluster_initiation Grignard Initiation Start Start Dry_Glassware Dry Glassware & Reagents Start->Dry_Glassware Activate_Mg Activate Magnesium Dry_Glassware->Activate_Mg Add_Reagents Add Small Portion of Reagents Activate_Mg->Add_Reagents Initiate Initiate Reaction (Heat) Add_Reagents->Initiate Exotherm Exotherm? Initiate->Exotherm Success Initiation Successful Exotherm->Success Yes Failure Initiation Failure Exotherm->Failure No, Re-activate

Caption: Workflow for successful Grignard reaction initiation.

Question 5: Our Grignard reaction with cyclopentanone is exothermic and difficult to control on a larger scale. We are also seeing the formation of a significant amount of a biphenyl impurity.

Answer:

The addition of a Grignard reagent to a ketone is a highly exothermic reaction, and controlling the temperature is crucial to prevent side reactions and ensure safety.[7] The formation of biphenyl is a known side reaction in the preparation of phenylmagnesium halides.

Causality:

  • Exothermicity: The reaction between the highly nucleophilic Grignard reagent and the electrophilic carbonyl carbon of cyclopentanone is rapid and releases a significant amount of heat.

  • Biphenyl Formation (Wurtz-type coupling): This occurs when the Grignard reagent reacts with unreacted aryl halide. This is more prevalent at higher temperatures and with higher concentrations of the aryl halide.

Troubleshooting Steps:

  • Temperature Control:

    • Slow Addition: Add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below).

    • Efficient Cooling: Use a reactor with a powerful cooling system. For very large-scale reactions, a semi-batch process where both the Grignard reagent and the ketone are added simultaneously to the reactor can provide better temperature control.

    • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

  • Minimizing Biphenyl Formation:

    • Ensure Complete Grignard Formation: Before adding the cyclopentanone, ensure that all of the 4-bromoanisole has reacted to form the Grignard reagent. This can be checked by taking a small aliquot of the reaction mixture, quenching it with water, and analyzing for the presence of 4-bromoanisole by GC or TLC.

    • Maintain Low Temperature during Grignard Formation: While some heating may be necessary for initiation, the bulk of the Grignard reagent should be prepared at a controlled temperature to minimize the Wurtz-type coupling.

dot

cluster_reaction Grignard Reaction Control Grignard_Reagent 4-Methoxyphenyl- magnesium Bromide Addition Slow Addition at Low Temp Grignard_Reagent->Addition Side_Reaction Biphenyl Formation Grignard_Reagent->Side_Reaction Cyclopentanone Cyclopentanone Cyclopentanone->Addition Desired_Product Tertiary Alkoxide Addition->Desired_Product Controlled Temperature Unreacted_Halide Unreacted 4-Bromoanisole Unreacted_Halide->Side_Reaction High Temp

Caption: Controlling the Grignard reaction to favor the desired product.

Section 4: Purification and Isolation of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Question 6: We are facing challenges with the final crystallization of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid. The product is either oiling out or forming very fine needles that are difficult to filter and dry.

Answer:

Crystallization is a critical step for achieving the desired purity of the final product. The physical form of the crystals is highly dependent on the crystallization conditions.

Troubleshooting Steps:

  • Solvent Selection:

    • The ideal crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Experiment with a range of solvents of varying polarity. A mixture of solvents can often provide better results than a single solvent. For example, a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like heptane or hexane) can be effective.

  • Controlling Supersaturation:

    • Oiling Out: This often occurs when the solution is cooled too quickly, leading to a rapid decrease in solubility and the formation of a liquid phase instead of a crystalline solid.

      • Solution: Cool the solution slowly with gentle stirring. Seeding the solution with a few crystals of the pure product at the point of supersaturation can promote controlled crystal growth.

    • Fine Needles: The formation of very fine crystals is often a result of rapid nucleation due to high supersaturation.

      • Solution: Reduce the rate of cooling. Consider using a programmed cooling profile for large-scale crystallizations.

  • Purging Impurities:

    • Impurities can sometimes inhibit crystal growth or affect the crystal habit.

    • Consider treating the solution with activated carbon before crystallization to remove colored impurities.

    • A pre-crystallization wash of the crude product with a solvent in which the product is sparingly soluble can also be effective.

Table 1: Troubleshooting Crystallization Issues

IssuePotential CauseRecommended Solution
Oiling Out - Solution cooled too quickly- High concentration of impurities- Slow down the cooling rate- Use a co-solvent system- Seed the solution
Fine Needles - High degree of supersaturation- Reduce the cooling rate- Use a less polar solvent
Poor Yield - Product is too soluble in the chosen solvent- Use a less polar solvent or a co-solvent system- Cool to a lower temperature
Discoloration - Presence of colored impurities- Treat the solution with activated carbon before crystallization

Experimental Protocols

Protocol 1: Alkylation of 4-Methoxyphenylacetonitrile using Phase-Transfer Catalysis
  • To a stirred solution of 4-methoxyphenylacetonitrile (1.0 eq) and 1,4-dibromobutane (1.2 eq) in toluene (10 vol) is added powdered potassium carbonate (3.0 eq) and tetrabutylammonium bromide (0.05 eq).

  • The mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours.

  • The reaction progress is monitored by HPLC or TLC.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate is washed with water (2 x 5 vol) and brine (1 x 5 vol).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-(4-methoxyphenyl)cyclopentanecarbonitrile.

Protocol 2: Basic Hydrolysis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
  • A mixture of crude 1-(4-methoxyphenyl)cyclopentanecarbonitrile (1.0 eq), sodium hydroxide (5.0 eq), and ethylene glycol (10 vol) is heated to 120-130 °C.

  • The reaction is stirred at this temperature for 6-12 hours, monitoring for the disappearance of the starting material by HPLC or TLC.

  • The reaction mixture is cooled to room temperature and diluted with water (20 vol).

  • The aqueous solution is washed with a non-polar solvent like heptane (2 x 5 vol) to remove any non-acidic impurities.

  • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 1-(4-methoxyphenyl)cyclopentanecarboxylic acid.

Protocol 3: Grignard Reaction and Carboxylation
  • Magnesium turnings (1.2 eq) are placed in a dry, inerted reactor. A small crystal of iodine is added.

  • A solution of 4-bromoanisole (1.0 eq) in anhydrous THF (5 vol) is prepared. A small portion of this solution is added to the magnesium.

  • The mixture is gently warmed to initiate the reaction. Once initiated, the remaining 4-bromoanisole solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

  • The Grignard solution is cooled to 0 °C, and a solution of cyclopentanone (0.95 eq) in anhydrous THF (2 vol) is added dropwise, maintaining the temperature below 10 °C.

  • The reaction is stirred at room temperature for 2 hours after the addition is complete.

  • The reaction mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude tertiary alcohol is then carried forward to a suitable carboxylation step.

Safety Considerations

  • Sodium Amide (NaNH₂): This is a highly reactive and flammable solid. It reacts violently with water to produce ammonia gas. It can also form explosive peroxides upon storage. Handle only in an inert atmosphere (glove box or under a nitrogen blanket) and use appropriate personal protective equipment (PPE), including a face shield and flame-retardant lab coat.[8][9][10][11][12]

  • Grignard Reagents: These are highly flammable and moisture-sensitive. The reaction to form Grignard reagents can have an induction period followed by a rapid exotherm. Ensure adequate cooling capacity and be prepared for a sudden increase in reaction rate.

  • 1,4-Dibromobutane: This is a lachrymator and should be handled in a well-ventilated fume hood.

References

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate. [Link]

  • Sodium Amide. Princeton University Environmental Health and Safety. [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. ACS Publications. [Link]

  • 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. SIELC Technologies. [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • Cyclopentane Synthesis. Baran Lab. [Link]

  • Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. [Link]

  • 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. PubChem. [Link]

  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Publications. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Standard Operating Procedure for the use of Sodium amide. Western Carolina University. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Sodium Amide and Potassium Metal. Vanderbilt University. [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]

  • Grignard Reaction. Jasperse. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Process for the preparation of apixaban.
  • SOP for Sodium Amide. University of Georgia. [Link]

  • Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. ResearchGate. [Link]

  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. ResearchGate. [Link]

  • Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • The Grignard Reaction. [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]

  • 1-(4-METHOXYPHENYL)-1-CYCLOPENTANECARBONITRILE. CASNU. [Link]

  • Nitrilation of carboxylic acids by PIII/PV-catalysis. National Institutes of Health. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health. [Link]

  • “Unstreamlining” a PTC O-Alkylation. PTC Organics, Inc.. [Link]

  • Greener Grignard Reaction. Beyond Benign. [Link]

  • SOP for Sodium Amide. [Link]

Sources

Technical Support Center: Purification of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound and its isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome purification challenges in your research.

Introduction to Purification Challenges

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a chiral molecule, and its synthesis can often lead to a mixture of enantiomers (R and S) as well as potential positional isomers (ortho- and meta-methoxyphenyl). The presence of these closely related structures, along with other potential impurities from the synthesis, necessitates robust purification strategies. This guide will walk you through common issues and provide detailed methodologies to obtain your target compound with high purity.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the purification of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid:

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing 1-aryl cycloalkanecarboxylic acids is through a Friedel-Crafts acylation or alkylation followed by further modifications. Potential impurities include:

  • Positional Isomers: Ortho- and meta-methoxyphenyl isomers are common byproducts of Friedel-Crafts reactions with anisole.[1]

  • Unreacted Starting Materials: Residual anisole or cyclopentanecarboxylic acid derivatives.

  • Side-Reaction Products: Poly-alkylated or acylated species, especially if the reaction conditions are not carefully controlled.[2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point and interfere with crystal lattice formation. Here are a few troubleshooting steps:

  • Purity Check: First, assess the purity of your crude material using techniques like TLC or ¹H NMR to get an idea of the impurity levels.

  • Solvent System: The choice of solvent is critical. If a single solvent system fails, try a binary solvent system. For carboxylic acids, mixtures like ethanol/water or hexane/ethyl acetate can be effective.[3]

  • Slow Crystallization: Try to slow down the crystallization process. Dissolve the crude product in a minimum amount of a good solvent at elevated temperature and then slowly add a poor solvent until you see persistent cloudiness. Then, allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Chromatography: If crystallization consistently fails, it is a strong indication that the impurity level is too high. A preliminary purification by flash column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization again.

Q3: How can I separate the para-isomer from the ortho- and meta-isomers?

A3: The separation of positional isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: There might be slight differences in the solubility of the isomers in certain solvents. A carefully executed fractional crystallization, where the solution is partially crystallized and the resulting solids and mother liquor are analyzed and further processed, can sometimes enrich one isomer.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) is a powerful technique for separating isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, can be effective.[4] The separation is based on subtle differences in polarity and interaction with the stationary phase.

Q4: How do I separate the enantiomers of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid?

A4: The separation of enantiomers, known as chiral resolution, requires a chiral environment. Since enantiomers have identical physical properties in an achiral environment, standard purification techniques like crystallization and chromatography will not separate them.[5] Here are the primary methods:

  • Diastereomeric Salt Formation: This is a classical and widely used method for resolving chiral acids.[6] The racemic acid is reacted with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization. After separation, the pure enantiomer of the acid is regenerated by treatment with a strong acid.

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in an HPLC column. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. This method can be used for both analytical and preparative scale separations.

Troubleshooting Guides

This section provides more detailed troubleshooting for specific purification techniques.

Recrystallization Troubleshooting
Problem Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing High impurity level; Solvent is too good; Cooling is too rapid.Purify by column chromatography first; Use a binary solvent system (a "good" solvent and a "poor" solvent); Allow the solution to cool slowly.
No crystals form upon cooling Solution is not supersaturated; Compound is too soluble in the chosen solvent.Reduce the amount of solvent; Add a less polar "anti-solvent" to decrease solubility; Cool to a lower temperature (ice bath, freezer).
Poor recovery of the purified compound Compound is too soluble in the cold solvent; Too much solvent was used.Use a minimal amount of hot solvent to dissolve the compound; Choose a solvent in which the compound has lower solubility at cold temperatures; Cool the solution for a longer period.
Crystals are colored despite the pure compound being white Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.
HPLC Purification Troubleshooting
Problem Possible Cause Troubleshooting Steps
Poor separation of isomers Inappropriate mobile phase composition; Incorrect column choice.Optimize the mobile phase gradient (e.g., water/acetonitrile); Try a different column (e.g., phenyl-hexyl instead of C18); Adjust the pH of the mobile phase with an acid modifier.
Peak tailing Secondary interactions with the stationary phase; Column overload.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress ionization of the carboxylic acid; Inject a smaller amount of the sample.
Broad peaks Column degradation; High flow rate.Flush the column or replace it if necessary; Reduce the flow rate.

Detailed Experimental Protocols

Protocol for Recrystallization from a Binary Solvent System (Hexane/Ethyl Acetate)

This protocol is a general guideline and may need optimization for your specific sample.

  • Dissolution: In a flask, add your crude 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. Add a minimal amount of hot ethyl acetate (a "good" solvent) to just dissolve the solid.

  • Induce Precipitation: While the solution is still warm, slowly add hexane (a "poor" solvent) dropwise until you observe persistent turbidity.

  • Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You should observe crystal formation.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol for Chiral Resolution via Diastereomeric Salt Formation

This protocol uses a generic chiral amine as a resolving agent and will require screening for the optimal resolving agent and solvent for your specific compound.

  • Salt Formation: Dissolve one equivalent of racemic 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid in a suitable hot solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve 0.5 equivalents of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine or quinine) in the same solvent.

  • Mixing: Slowly add the chiral amine solution to the carboxylic acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts should preferentially crystallize due to lower solubility.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration.

  • Regeneration of Enantiomer: Suspend the collected diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. The free carboxylic acid enantiomer will precipitate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Analyze the enantiomeric excess of the resulting solid by chiral HPLC.

Visualizations

Isomeric Landscape

The following diagram illustrates the relationship between the different isomers that may be present in a crude sample.

Caption: Isomeric and impurity profile of crude product.

Purification Workflow

This diagram outlines a typical workflow for the purification of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization / Column Chromatography Crude->Recrystallization Racemic Pure Racemic Product Recrystallization->Racemic ChiralSep Chiral Resolution Racemic->ChiralSep Enantiomers Pure Enantiomers ChiralSep->Enantiomers

Caption: General purification workflow.

References

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (abbreviated here as MPCCA ).

This guide synthesizes organic mechanistic principles with ICH Q1A(R2) stability guidelines to provide a robust troubleshooting framework.

Status: Active Document ID: TS-MPCCA-001 Scope: Degradation pathways, Troubleshooting, and Analytical Artifacts.

Executive Summary & Chemical Profile

MPCCA is a quaternary carboxylic acid often utilized as a scaffold in the synthesis of analgesics and


 ligands. Its structural dualities—a sterically hindered quaternary carbon and an acid-labile aryl ether—create specific stability challenges.
  • Core Structure: 1,1-disubstituted cyclopentane ring.

  • Primary Lability: The methoxy ether linkage (

    
    ) and the carboxyl group (
    
    
    
    ).
  • Critical Risk: Demethylation under acidic stress and Decarboxylation under extreme thermal stress.

Interactive Troubleshooting Guides (FAQs)

Module A: Thermal Instability & Decarboxylation

User Question: I observed a loss of potency and gas evolution during the melt phase/distillation (>180°C). Is my compound decarboxylating?

Technical Diagnosis: Yes, this is highly probable. While 1-arylcyclopentanecarboxylic acids are sterically robust, the quaternary benzylic-like position stabilizes the carbanion/radical intermediate formed during decarboxylation.

Mechanism: At elevated temperatures (>160–200°C), thermal excitation can trigger the homolytic or heterolytic cleavage of the


 bond between the quaternary center and the carboxyl group. The 4-methoxyphenyl group provides resonance stabilization to the resulting intermediate, lowering the activation energy for 

loss compared to purely aliphatic analogs.

Troubleshooting Protocol:

StepActionRationale
1 TGA Analysis Run Thermogravimetric Analysis (TGA). A sharp mass loss corresponding to

(approx. 44 Da loss) confirms decarboxylation.
2 Acidity Check Ensure the crude material is neutral. Trace mineral acids catalyze decarboxylation by protonating the carbonyl oxygen.
3 Atmosphere Switch to inert atmosphere (

or Ar). Oxidative environments accelerate radical-induced decarboxylation.

Preventative Measure: Avoid bulk heating above 150°C. Use high-vacuum distillation to lower boiling points or employ crystallization for purification.

Module B: Chemical Degradation (Demethylation)

User Question: My HPLC shows a new peak at RRT ~0.85 after treating the compound with strong acid (HBr/HI) or Lewis acids. What is this impurity?

Technical Diagnosis: You have likely triggered O-demethylation , converting the methoxy group into a phenol. This is the most common chemical degradation pathway for MPCCA.

Mechanism: The ether oxygen is basic.[1] In the presence of strong acids (HX) or Lewis acids (


, 

), the oxygen is protonated/complexed. A nucleophile (like

or

) then attacks the methyl group via an

mechanism, cleaving the

bond and releasing the phenol derivative: 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid .

Visual Pathway (Graphviz):

DegradationPathways Figure 1: Primary Degradation Pathways of MPCCA Parent MPCCA (Parent) Phenol Impurity A: Phenol Derivative (Demethylation) Parent->Phenol Strong Acid (HBr, HI) or Lewis Acid (BBr3) Decarb Impurity B: 1-(4-Methoxyphenyl) cyclopentane (Decarboxylation) Parent->Decarb Heat (>180°C) Radical Initiators

Figure 1: The two primary degradation routes. Acidic conditions favor the red path (Phenol), while thermal stress favors the yellow path (Decarboxylation).

Module C: Analytical Artifacts (HPLC/LC-MS)

User Question: I see "ghost peaks" or split peaks in my chromatogram when using methanol as a solvent. Is the compound unstable in solution?

Technical Diagnosis: This is likely an in-situ esterification artifact, not inherent instability.

Mechanism: Carboxylic acids can esterify with alcohol solvents (Methanol, Ethanol) even at room temperature if the diluent is slightly acidic or if the sample sits in the autosampler for extended periods. The quaternary center slows this down (steric hindrance), but it does not stop it.

Troubleshooting Protocol:

  • Diluent Swap: Change sample diluent to Acetonitrile/Water (1:1). Avoid alcohols.

  • Gradient Check: Ensure your mobile phase pH is controlled. If pH is near the pKa (~4.5), the peak may split due to equilibrium between the ionized (

    
    ) and unionized (
    
    
    
    ) forms. Buffer to pH 2.5 (fully protonated) or pH 7.0 (fully ionized).

Standardized Stress Testing Protocol (ICH Q1A Aligned)

To validate the stability of MPCCA in your specific formulation, execute the following stress test matrix.

Stress ConditionConditionsTarget DegradationExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 24h5–20%Minimal (Sterically hindered). Potential trace demethylation if HCl conc. increases.
Base Hydrolysis 0.1 N NaOH, 60°C, 24h5–20%Stable (Carboxylate anion resists nucleophilic attack).
Oxidation 3%

, RT, 24h
5–20%N-Oxides (if amine impurities present) or Benzylic oxidation (rare on quaternary C).
Thermal 105°C (Solid State), 3 days< 5%Decarboxylated product (

loss).
Photostability 1.2 million lux hoursN/ARadical formation at methoxy group (trace).

Diagnostic Workflow

Use this decision tree to identify the root cause of impurity formation.

TroubleshootingTree Figure 2: Impurity Identification Logic Flow Start Start: Impurity Detected CheckRT Check Retention Time (RT) Relative to Parent Start->CheckRT EarlyEluting Earlier Eluting (RRT < 1.0) More Polar CheckRT->EarlyEluting Yes LateEluting Later Eluting (RRT > 1.0) Less Polar CheckRT->LateEluting Yes CheckUV Check UV Spectrum EarlyEluting->CheckUV CheckMass Check Mass (+14 or +28?) LateEluting->CheckMass PhenolID Likely Phenol (Demethylation) Cause: Acidic Conditions CheckUV->PhenolID Red Shift in UV? DecarbID Likely Decarboxylated Cause: Thermal Stress CheckMass->DecarbID Mass = Parent - 44 EsterID Likely Ester Artifact Cause: Alcohol Diluent CheckMass->EsterID Mass = Parent + 14 (Me)

Figure 2: Logical flow for identifying impurities based on chromatographic behavior.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] (2003). Retrieved from [Link]

  • Weissman, S. A., & Zewge, D.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[3] Wiley (2013). (Source for decarboxylation and ether cleavage mechanisms).[1]

  • SIELC Technologies. HPLC Method for Analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Resolution of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic resolution of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the chiral separation of this acidic compound.

Frequently Asked Questions (FAQs)

Category 1: Poor Resolution & Peak Shape Issues

Q1: My enantiomeric peaks for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid are co-eluting or showing very poor resolution (Rs < 1.5). What are the primary factors I should investigate?

A1: Achieving baseline resolution for this chiral carboxylic acid is a multi-faceted challenge. The primary factors influencing separation are the chiral stationary phase (CSP), the mobile phase composition, and its pH.[1]

  • Chiral Stationary Phase (CSP) Selection: The fundamental requirement for chiral separation is a suitable CSP that can form transient diastereomeric complexes with the enantiomers.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the most successful for a wide range of compounds.[1][3] If you are not seeing any separation, your chosen CSP may not provide the necessary chiral recognition for this specific molecule. A screening of different CSPs is highly recommended.[1][4]

  • Mobile Phase pH: As a carboxylic acid, the ionization state of your analyte is critically dependent on the mobile phase pH.[5][6] For effective interaction with many CSPs, especially in reversed-phase or polar organic modes, the carboxylic acid group should be in a consistent, preferably non-ionized state. Poor peak shape or low retention is often observed when the mobile phase pH is close to the analyte's pKa.[5][7]

  • Mobile Phase Composition: The type and concentration of the organic modifier and any additives can drastically alter selectivity.[1]

Q2: I am observing significant peak tailing for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. What causes this and how can I fix it?

A2: Peak tailing for acidic compounds is a common issue, often stemming from undesirable secondary interactions within the column or operating at a pH close to the analyte's pKa.

  • Mechanism of Tailing:

    • Ionic State Fluctuation: If the mobile phase pH is not buffered and is close to the pKa of your analyte, both ionized (carboxylate) and non-ionized (carboxylic acid) forms will exist simultaneously. These two forms have different retention behaviors, leading to a broad, tailing peak.[5][7]

    • Silanol Interactions: In reversed-phase chromatography, residual, acidic silanol groups (Si-OH) on the silica surface of the stationary phase can interact strongly with the polar carboxylic acid group of your analyte. This secondary ionic interaction is a strong contributor to peak tailing.

  • Solutions:

    • Control the Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid group. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[8] Adding a small amount of a weak acid like formic acid or acetic acid (typically 0.1%) to the mobile phase will ensure the analyte is in its neutral, more retained form, leading to sharper, more symmetrical peaks.[9]

    • Use a Modern, End-capped Column: High-purity silica columns that are thoroughly end-capped have fewer free silanol groups, reducing the potential for secondary interactions.

    • Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column), which can improve efficiency and reduce peak tailing by allowing more time for mass transfer.[4]

Q3: Can you explain in more detail how mobile phase pH affects the retention and peak shape of an acidic analyte like this?

A3: Certainly. The mobile phase pH is arguably one of the most powerful tools for controlling the chromatography of ionizable compounds.[5][7] For 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, the key is its carboxylic acid functional group (-COOH).

  • Ionization State: This group has a specific pKa value (the pH at which it is 50% ionized and 50% neutral).

    • At pH << pKa (e.g., pH 2.5-3.5): The equilibrium shifts to the protonated, neutral form (R-COOH). This form is less polar and will have stronger hydrophobic interactions with a reversed-phase (e.g., C18) or polysaccharide-based stationary phase, leading to longer retention and better peak shape.[6][8]

    • At pH >> pKa (e.g., pH > 6): The equilibrium shifts to the deprotonated, anionic form (R-COO-). This form is highly polar and will be repelled by the hydrophobic stationary phase, leading to very short retention times or no retention at all.

    • At pH ≈ pKa: A mixture of both forms exists, which, as mentioned, leads to poor peak shapes like broadening or tailing.[5][7]

Therefore, for robust and reproducible separations of this acidic compound, it is crucial to use a buffered or acidified mobile phase to maintain a consistent, single ionic state of the analyte throughout its passage through the column.[5][9]

Category 2: Method Development & Optimization

Q4: What type of chiral stationary phase (CSP) is most likely to be successful for resolving 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid?

A4: While column selection can be empirical, an educated choice can be made based on the analyte's structure.[10] For a compound like 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, which possesses aromaticity and a hydrogen-bonding group (the carboxylic acid), several types of CSPs are strong candidates.

  • Polysaccharide-Based CSPs: These are the most widely used and successful CSPs.[3] They offer a variety of interaction mechanisms including hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for chiral recognition.

    • Cellulose-based phases (e.g., derivatives of cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.

    • Amylose-based phases often provide complementary selectivity to cellulose phases.[1]

  • Anion-Exchanger CSPs: For acidic compounds, weak anion-exchanger CSPs can be highly effective.[11] The separation mechanism is based on the ionic exchange between the anionic analyte and a chiral selector on the stationary phase, supplemented by other interactions like hydrogen bonding and π-π stacking.[11] Columns based on quinine or quinidine derivatives are specifically designed for acidic compounds.[11]

A prudent approach is to perform an initial screening with a small set of diverse columns, such as one cellulose-based, one amylose-based, and, if available, one anion-exchanger CSP.[1][4]

Q5: I have some initial separation but need to improve the resolution. What is the most effective way to optimize the mobile phase?

A5: Optimizing the mobile phase is a systematic process of adjusting solvent strength, additives, and even temperature to enhance selectivity (α) and efficiency (N), the key drivers of resolution.

  • Adjusting Organic Modifier Concentration:

    • In normal phase (e.g., Hexane/Ethanol), decreasing the percentage of the polar modifier (alcohol) will generally increase retention and may improve resolution, but can also lead to broader peaks.

    • In reversed-phase (e.g., Acetonitrile/Water with acid), decreasing the percentage of the organic modifier (acetonitrile) will increase retention and can enhance resolution.

  • Changing the Organic Modifier: Switching the organic modifier can have a significant impact on selectivity. For example, in normal phase, changing from isopropanol (IPA) to ethanol can alter the hydrogen bonding interactions and dramatically change the separation.

  • Optimizing Additive Concentration: If you are using an acidic additive (like formic or acetic acid), its concentration can be fine-tuned (e.g., from 0.05% to 0.2%). This can subtly alter the interactions and improve peak shape.[1]

  • Temperature Optimization: Temperature is a powerful but often overlooked parameter.

    • Decreasing temperature generally increases the strength of polar interactions (like hydrogen bonding), which can enhance chiral selectivity and improve resolution.[4]

    • Increasing temperature can improve peak efficiency (sharper peaks) but may reduce selectivity.[4] It is crucial to find the optimal balance.

The following table illustrates a hypothetical optimization process:

Parameter Condition A (Initial) Condition B (Optimized) Condition C (Further Optimized)
Column Cellulose-CSP (4.6x250mm)Cellulose-CSP (4.6x250mm)Cellulose-CSP (4.6x250mm)
Mobile Phase Hexane:IPA (90:10)Hexane:Ethanol (95:5)Hexane:Ethanol (95:5)
Additive None0.1% Acetic Acid0.1% Acetic Acid
Flow Rate 1.0 mL/min0.8 mL/min0.8 mL/min
Temperature 25°C25°C15°C
Observed Resolution (Rs) 0.81.62.1

Troubleshooting Workflows

A logical approach is key to efficiently solving chromatographic issues. The following workflow diagram outlines a decision-making process for troubleshooting poor resolution.

G Start Poor Resolution (Rs < 1.5) or Co-elution CheckCSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CheckCSP CheckMP Is the Mobile Phase pH controlled for an acidic analyte? CheckCSP->CheckMP Yes ScreenCSPs Action: Screen different CSP chemistries (Cellulose, Amylose, etc.) CheckCSP->ScreenCSPs No / Unsure OptimizeMP Optimize Mobile Phase Composition CheckMP->OptimizeMP Yes AddAcid Action: Add 0.1% Acid (Formic, Acetic) to Mobile Phase CheckMP->AddAcid No AdjustSolvent Action: Adjust Organic Modifier Ratio (+/- 5%) OptimizeMP->AdjustSolvent OptimizeConditions Optimize Other Conditions LowerTemp Action: Decrease Temperature (steps of 5°C) OptimizeConditions->LowerTemp ScreenCSPs->Start Re-evaluate AddAcid->OptimizeMP AdjustSolvent->OptimizeConditions Partial Improvement ChangeSolvent Action: Change Organic Modifier (e.g., IPA to EtOH) AdjustSolvent->ChangeSolvent No / Minor Improvement ChangeSolvent->OptimizeConditions LowerFlow Action: Decrease Flow Rate (e.g., to 0.5 mL/min) LowerTemp->LowerFlow Success Resolution Achieved (Rs >= 1.5) LowerFlow->Success

Caption: Troubleshooting workflow for poor chiral resolution.

Experimental Protocol: Mobile Phase Preparation for Reversed-Phase Analysis

This protocol describes the preparation of an acidic mobile phase to ensure the analyte is in its non-ionized form, promoting good peak shape and retention.

Objective: To prepare 1 Liter of Acetonitrile/Water (50:50) with 0.1% Formic Acid.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (H₂O)

  • Formic Acid (FA), high purity (~99%)

  • Graduated cylinders (500 mL)

  • Sterile, filtered 1 L solvent bottle

Procedure:

  • Measure Water: Using a clean 500 mL graduated cylinder, accurately measure 500 mL of HPLC-grade water and pour it into the 1 L solvent bottle.

  • Add Acid: Carefully add 1.0 mL of formic acid to the water in the solvent bottle.

    • Causality Note: The acid is added to the aqueous phase before the organic solvent to ensure accurate pH measurement and buffering capacity.[6]

  • Mix Aqueous Phase: Gently swirl the bottle to ensure the formic acid is fully dissolved and the solution is homogenous.

  • Measure Acetonitrile: Using a clean 500 mL graduated cylinder, measure 500 mL of HPLC-grade acetonitrile.

  • Combine and Mix: Add the acetonitrile to the acidified water in the solvent bottle.

  • Degas Mobile Phase: Cap the bottle and mix thoroughly. Degas the final mobile phase for 10-15 minutes using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

  • System Equilibration: Before running samples, flush the column with the new mobile phase for at least 10-15 column volumes to ensure it is fully equilibrated.[4]

References

  • SIELC Technologies. (n.d.). Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Sousa, M., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • Zhang, T., et al. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution?. Retrieved from [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chromatography Today. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • Bhushan, R., & Arora, M. (2003). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Wang, L., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. Retrieved from [Link]

  • Garber, K. (2016). Resolution of Enantiomers. YouTube. Retrieved from [Link]

  • Bains, B. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Retrieved from [Link]

  • LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Resolution of Enantiomers. Retrieved from [Link]

Sources

Avoiding byproduct formation in Friedel-Crafts acylation of anisole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Anisole Challenge: Activation vs. Stability

In the pharmaceutical and agrochemical sectors, anisole derivatives are critical scaffolds. The methoxy group (


) is a double-edged sword: it strongly activates the ring for electrophilic aromatic substitution (EAS) but is susceptible to cleavage (demethylation) under the very conditions required for acylation.

This guide addresses the specific failure modes of Friedel-Crafts acylation on anisole substrates, moving beyond basic textbook theory to industrial process control.

Troubleshooting Hub: Mechanism-Based Solutions

Issue 1: "I am detecting significant phenolic byproducts (Demethylation)."

Diagnosis: You are likely using a strong Lewis acid (e.g.,


) at elevated temperatures or with extended reaction times. The Lewis acid coordinates to the ether oxygen, activating the methyl group for nucleophilic attack by the halide counter-ion (e.g., 

), leading to cleavage.

The Fix:

  • Switch Catalyst: Move from "Hard" Lewis acids (

    
    ) to "Soft" or moderate acids. Zinc Chloride (
    
    
    
    ) or Iron(III) Chloride (
    
    
    ) are far less prone to ether cleavage.
  • Temperature Control: If

    
     is mandatory for reactivity, maintain the reaction temperature below 0°C during addition and do not exceed 20°C during the digest phase.
    
  • Alternative Methodology: Use heterogeneous catalysts like Zeolite H-Beta or metal triflates (

    
    ), which lack the nucleophilic counter-ion required for the 
    
    
    
    -type demethylation mechanism.
Issue 2: "The reaction yields a mixture of Ortho and Para isomers."

Diagnosis: While the methoxy group is a powerful ortho, para-director, the para position is usually favored due to sterics. High ortho content suggests:

  • The electrophile is small (e.g., acetyl chloride).

  • The reaction temperature is too high (thermodynamic control may favor meta or equilibrate isomers, though rare in acylation).

  • Solvent interaction is insufficient to block the ortho positions.

The Fix:

  • Solvent Selection: Use a polar solvent like Nitrobenzene or Nitromethane. These form a bulky solvation shell around the acylium complex, increasing steric hindrance at the ortho position and driving selectivity toward para (>95%).

  • Steric Bulk: If possible, use an anhydride instead of an acid chloride; the leaving group is bulkier.

Issue 3: "The reaction stalls at 50-60% conversion."

Diagnosis: Stoichiometry Error. Unlike catalytic alkylation, Friedel-Crafts acylation is not catalytic .[1] The product ketone is more basic than the reactant anisole and complexes irreversibly with the Lewis acid (1:1 ratio), deactivating the catalyst.

The Fix:

  • Rule of Thumb: Use 2.2 to 2.5 equivalents of Lewis acid.

    • 1.0 eq complexes with the acylating agent to generate the acylium ion.

    • 1.0 eq complexes with the product ketone.

    • 0.2-0.5 eq accounts for moisture scavenging and complexation with the methoxy oxygen.

Visualizing the Reaction Landscape

The following pathway illustrates the competition between the desired acylation and the demethylation byproduct.

ReactionPathway Anisole Anisole (Substrate) Complex_O O-Coordinated Complex (Reversible) Anisole->Complex_O + AlCl3 (Fast) Sigma Sigma Complex (Arenium Ion) Anisole->Sigma + Acylium Ion Complex_O->Anisole Equilibrium Byproduct_Phenol Phenol Derivative (Demethylated Byproduct) Complex_O->Byproduct_Phenol High T, >2 eq AlCl3 (Nucleophilic attack by Cl-) Acylium Acylium Ion (R-C+=O) Product_Para Para-Acyl Anisole (Major Product) Sigma->Product_Para - H+ Product_Ortho Ortho-Acyl Anisole (Minor Product) Sigma->Product_Ortho - H+ (Steric hindrance) Product_Para->Byproduct_Phenol Extended reaction time (Product degradation)

Caption: Reaction network showing the competitive pathway between productive acylation (green) and destructive demethylation (red).

Comparative Catalyst Performance

Select the right tool for your specific derivative.

CatalystLewis AcidityDemethylation RiskTypical YieldBest Use Case

HighHigh 85-95%Simple substrates; low temp (<0°C) required.

ModerateMedium70-85%Scalable; less moisture sensitive than Al-based.

LowLow 60-75%Highly sensitive substrates; requires activation.
Zeolite H-Beta Surface AcidNegligible 80-90%"Green" chemistry; reusable; high para selectivity.

ModerateLow>90%High value API synthesis; catalytic amounts often suffice.

Validated Experimental Protocols

Protocol A: Standard High-Yield Method (AlCl3)

Use when: Substrate is simple, and high yield is prioritized over green chemistry.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, addition funnel, and internal thermometer.

  • Solvent: Add anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Catalyst Loading: Cool to 0°C . Add

    
     (2.2 equiv)  in portions. Note: Exothermic.
    
  • Acylating Agent: Add Acetyl Chloride (1.1 equiv) dropwise at 0°C. Stir 15 min to form the acylium complex (Solution turns yellow/orange).

  • Substrate Addition: Add Anisole (1.0 equiv) dropwise, maintaining internal temp <5°C .

  • Digestion: Allow to warm to Room Temperature (20-25°C) . Stir for 2-4 hours. Do not reflux unless necessary.

  • Quench: Pour reaction mixture slowly onto a mixture of Ice and conc. HCl . Crucial: Acid quench prevents aluminum salts from forming an emulsion.

Protocol B: "Soft" Method for Sensitive Ethers (ZnCl2/Zeolite)

Use when: Substrate contains labile groups or demethylation is observed with Protocol A.

  • Catalyst: Use Zeolite H-Beta (50 wt% of substrate) or

    
     (1.5 equiv) .
    
  • Solvent: Nitromethane (boosts activity of weak Lewis acids) or solvent-free (if liquid substrate).

  • Conditions: Heat to 60-80°C . Weak catalysts require thermal energy to overcome the activation barrier.

  • Workup: Filter off the Zeolite (catalyst can be calcined and reused).

FAQ: Application Scientist Insights

Q: Can I use THF or Diethyl Ether as a solvent? A: Absolutely not. Ethers are Lewis bases. They will complex with your Lewis acid catalyst (


), deactivating it completely before it can react with the acyl chloride. Use non-coordinating solvents like DCM, DCE, Nitrobenzene, or 

.

Q: My reaction turned into a black tar. What happened? A: This is "Polymerization/Deep Decomposition." It usually indicates the reaction temperature was too high, causing uncontrolled Friedel-Crafts alkylation (if alkyl impurities were present) or extensive demethylation followed by oxidation of the resulting phenols. Repeat at -10°C to 0°C.

Q: Why do I need >2 equivalents of catalyst? A: As detailed in the Troubleshooting section, the ketone product is a Lewis base. It binds 1 equivalent of the catalyst. If you only use 1 equivalent total, the reaction stops at ~50% conversion because the catalyst is sequestered by the product.

References

  • Mechanistic Study of Acylation: Olah, G. A., et al. "Friedel-Crafts and Related Reactions."[2] Journal of the American Chemical Society.[2]

  • Demethylation by AlCl3: "Friedel–Crafts acylation of substituted anisole." Chemistry Stack Exchange.

  • Green Catalysis (Zeolites): "Friedel-Crafts acylation of anisole using acid clay catalyst." ResearchGate.[3]

  • Regioselectivity Control: "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." Master Organic Chemistry.

  • Ionic Liquid Catalysis: "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent." RSC Advances.

Sources

Mobile phase optimization for LC-MS analysis of methoxyphenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of Methoxyphenyl Compounds

To: Research Scientists & LC-MS Method Developers From: Senior Application Scientist, Separation Science Division Subject: Advanced Optimization Strategies for Methoxy-Substituted Aromatics

Executive Summary

Methoxyphenyl compounds (e.g., methoxy-flavonoids, anisole derivatives, and specific pharmaceutical intermediates) present a unique dual challenge in LC-MS. Chromatographically, the methoxy group (


) is an electron-donating, moderately lipophilic moiety that often creates difficult-to-resolve positional isomers. Spectrometrically, these compounds are prone to forming sodiated adducts 

rather than the desired protonated species

, reducing sensitivity in quantitative workflows.

This guide moves beyond basic "textbook" HPLC to provide mechanism-driven solutions for these specific chemical behaviors.

Module 1: The Selectivity Engine (Chromatography)
Q: My methoxyphenyl isomers are co-eluting on C18 with Acetonitrile. Why isn't the standard gradient working?

A: You are likely facing a "selectivity vacuum" caused by the aprotic nature of Acetonitrile (ACN).

While ACN is the default for efficiency (lower viscosity, sharper peaks), it interacts primarily through dipole-dipole moments. Methoxyphenyl isomers often have identical lipophilicity (


) and very similar dipole moments, rendering ACN/C18 incapable of distinguishing them.

The Fix: Switch to Methanol (MeOH) and consider a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

The Mechanism:

  • Protic Solvation: Methanol is a protic solvent. It can donate hydrogen bonds to the ether oxygen in the methoxy group. The steric accessibility of this oxygen varies between isomers (e.g., ortho- vs. para- substitution). Methanol creates distinct "solvation shells" around these isomers, altering their effective hydrodynamic volume and retention time.

  • 
     Interactions:  If you switch to a Phenyl-based column, the aromatic ring of your analyte interacts with the stationary phase's 
    
    
    
    system. The methoxy group alters the electron density of the analyte's ring. Methanol allows these delicate
    
    
    interactions to dominate, whereas ACN (which has its own
    
    
    electrons in the nitrile group) can interfere with this mechanism.
Visual: Solvent & Column Selection Logic

SolventSelection Start START: Methoxyphenyl Analyte Isomers Are positional isomers present? Start->Isomers NoIsomers No Isomers Isomers->NoIsomers No YesIsomers Yes: Isomers Present Isomers->YesIsomers Yes Standard Use C18 + Acetonitrile (Efficiency Focus) NoIsomers->Standard Selectivity Selectivity Driver Required YesIsomers->Selectivity SolventChoice Switch Organic to Methanol (Protic Interaction) Selectivity->SolventChoice ColumnChoice Stationary Phase Selection SolventChoice->ColumnChoice PFP PFP Column (Halogen/Shape Selectivity) ColumnChoice->PFP Halogenated Analytes Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) ColumnChoice->Phenyl Aromatic Analytes

Figure 1: Decision matrix for maximizing selectivity. Note the divergence from standard ACN/C18 protocols when isomers are present.

Module 2: The Ionization Engine (Mass Spectrometry)
Q: I see strong signal suppression and abundant Na+ adducts. Should I just add more Formic Acid?

A: No. Simply increasing acid concentration (e.g., 0.5% Formic Acid) often worsens signal suppression in ESI due to charge competition.

Methoxy groups are weak proton acceptors. If your mobile phase lacks sufficient ionic strength or the correct proton donor, sodium ions (ubiquitous in glass and solvents) will outcompete protons, splitting your signal between


, 

, and

.

The Fix: Use Ammonium Formate (5–10 mM) buffered to pH 3.5–4.0.

The Mechanism:

  • "Wrong-Way-Round" Stabilization: Ammonium ions (

    
    ) act as a chaotic proton donor in the gas phase. They prevent sodium adduction by saturating the droplet surface with a volatile cation that readily transfers a proton to the methoxy group during Coulomb fission.
    
  • Buffering Capacity: Formic acid alone controls pH poorly during the gradient. As the organic % increases, the effective pH shifts. Ammonium formate stabilizes the pH, ensuring the ionization environment remains constant throughout the run.

Data Comparison: Signal Intensity (ESI+)

Mobile Phase CompositionSignal Intensity (AUC)Predominant IonStability (% RSD)
0.1% Formic Acid (Water/ACN)

Mix

12.5%
10mM Ammonium Acetate (Neutral)


5.2%
10mM Amm. Formate + 0.05% FA (pH 3.5)


1.8%

Note: Data represents typical response for a dimethoxy-flavone derivative. The buffered acidic system provides a 20x gain over unbuffered acid.

Module 3: Troubleshooting Guide
Q: Why do my peaks tail significantly despite using a new column?

A: Methoxyphenyl compounds often possess secondary functional groups (like carbonyls or residual hydroxyls) that interact with free silanols on the silica support.

  • Immediate Action: Ensure your buffer concentration is at least 10mM. The ammonium cations effectively "mask" the silanols, preventing analyte adsorption.

  • Secondary Action: If using MeOH, higher backpressure may prevent optimal flow rates. Ensure you are not running below the Van Deemter optimal velocity, which exacerbates diffusion-related tailing.

Q: I am seeing "Ghost Peaks" in my gradient blank.

A: Methanol is more prone to leaching contaminants from plasticizers than Acetonitrile.

  • Diagnosis: If the ghost peaks appear at regular intervals matching the gradient dwell volume, the contamination is in the aqueous channel. If they appear late in the gradient, it is likely in the organic channel.

  • Solution: Use LC-MS grade solvents only. Filter aqueous buffers through 0.2 µm PVDF filters (avoid Nylon, which leaches).

Visual: Ionization & Adduct Prevention Workflow

Ionization Substrate Methoxyphenyl Analyte (M) ConditionA Condition A: Formic Acid Only Substrate->ConditionA ConditionB Condition B: Ammonium Formate Substrate->ConditionB ProcessA Na+ Competition ConditionA->ProcessA ESI Droplet ProcessB NH4+ Crowding ConditionB->ProcessB ESI Droplet ResultA Split Signal [M+H]+ & [M+Na]+ ProcessA->ResultA Poor Sensitivity ResultB Focused Signal [M+H]+ ProcessB->ResultB High Sensitivity

Figure 2: Mechanism of signal enhancement using Ammonium Formate. The salt prevents sodium adduct formation, consolidating ion current into the protonated species.

Standardized Optimization Protocol

Do not guess. Use this systematic screening protocol for new methoxy-compounds.

  • Preparation: Prepare four mobile phase bottles.

    • A1: Water + 0.1% Formic Acid

    • B1: Acetonitrile + 0.1% Formic Acid[1]

    • A2: 10mM Ammonium Formate (pH 3.5)

    • B2: Methanol

  • Screening Runs:

    • Run 1: A1/B1 (Standard Acidic/ACN) - Baseline for efficiency.

    • Run 2: A2/B2 (Buffered/MeOH) - Baseline for selectivity/sensitivity.

  • Evaluation:

    • Check Resolution (

      
      )  of isomers in Run 2. If 
      
      
      
      and Run 1 failed, MeOH is required.
    • Check S/N Ratio of the

      
       ion.[2] Run 2 typically yields higher intensity for methoxy compounds.
      
References
  • Shimadzu Corporation. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Schug, K. A., et al. (2009). Electrolyte-Induced Ionization Suppression and Microcystin Toxins: Ammonium Formate Suppresses Sodium Replacement Ions. Analytical Chemistry. Retrieved from [Link] (Contextualized via Search Result 1.5)

  • Agilent Technologies. (2014). Analysis of compounds in mobile phases with high pH. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Retrieved from [Link]

Sources

Technical Support Center: Column Selection for Carboxylic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuanced challenge of separating carboxylic acid isomers. These compounds, fundamental in pharmaceuticals, metabolomics, and industrial chemistry, often present separation difficulties due to their subtle structural similarities and ionizable nature. This guide is structured as a troubleshooting and FAQ resource to directly address the common hurdles you may encounter in the lab. We will explore the underlying principles of column selection and method development, ensuring your protocols are not just effective, but also robust and scientifically sound.

Section 1: The Core Challenge with Carboxylic Acids

Q: Why are carboxylic acids notoriously difficult to analyze with good peak shape in reversed-phase HPLC?

A: The primary challenge lies with the carboxyl group itself. In typical reversed-phase mobile phases (e.g., methanol/water or acetonitrile/water), the pH can be in a range where the carboxylic acid exists in equilibrium between its protonated (neutral, R-COOH) and deprotonated (anionic, R-COO⁻) forms.

  • The Problem of Duality: The neutral form is more hydrophobic and interacts well with a C18 stationary phase, leading to retention. The anionic form is highly polar and is repelled by the stationary phase, causing it to elute very early, often at the void volume. When both forms exist simultaneously during the chromatographic run, it results in severe peak tailing or broad, split peaks.

  • The Solution - pH Control: To achieve good chromatography, you must force the equilibrium to one side. For reversed-phase, this means suppressing ionization by lowering the mobile phase pH. A reliable rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid analyte.[1] This ensures the acid is almost entirely in its single, neutral, well-retained form.

Section 2: Separating Achiral Isomers (Positional & Geometric)

Separating non-chiral isomers like positional (e.g., ortho-, meta-, para-isomers) or geometric (cis/trans) isomers depends on exploiting subtle differences in their hydrophobicity, polarity, and shape.

FAQ: Achiral Isomer Separation
Q: My standard C18 column provides no separation for my aromatic dicarboxylic acid isomers (e.g., phthalic acids). What is the underlying reason and what should I try next?

A: A standard C18 column separates primarily based on hydrophobicity. Positional isomers often have very similar hydrophobicity (logP values), so a C18 phase may not "see" the difference between them. The key is to introduce an alternative separation mechanism.

Causality: The separation of positional isomers, especially on an aromatic ring, requires a stationary phase that can interact with the molecule's electron distribution and shape. This is where π-π interactions become invaluable.

Troubleshooting & Recommendations:

  • Switch to a Phenyl-based Column: Phenyl phases (e.g., Phenyl-Hexyl) are an excellent first choice. The phenyl groups in the stationary phase can induce dipole moments and engage in π-π stacking interactions with the aromatic rings of your isomers. The position of the carboxylic acid groups directly influences the electron density of the analyte's ring, leading to differential interactions and, therefore, separation. For benzene ring positional isomers, phenyl or PFP columns are often ideal.[2]

  • Consider a Pentafluorophenyl (PFP) Column: PFP columns offer a unique combination of hydrophobic, dipole-dipole, ion-exchange, and π-π interactions. They are particularly effective for halogenated compounds or molecules with electron-withdrawing groups, providing a distinct selectivity compared to both C18 and standard Phenyl columns.

  • Explore Embedded Polar Group (EPG) or Amide Columns: For isomers where polarity and hydrogen bonding differences exist (e.g., cis/trans isomers), columns with embedded amide or carbamate groups can offer superior selectivity.[2][3] These phases provide enhanced hydrogen bonding capability.

Column Selection Guide for Achiral Carboxylic Acid Isomers
Isomer TypePrimary ChallengeRecommended First Choice ColumnAlternative ColumnsKey Separation Mechanism
Positional (Aromatic) Similar HydrophobicityPhenyl-Hexyl, BiphenylPFP, Mixed-Mode Anion-Exchange[4]π-π Interactions, Dipole-Dipole
Geometric (Cis/Trans) Subtle Shape & Polarity DifferencesC18 (often sufficient)Amide, C8[2]Shape Selectivity, Hydrogen Bonding
Aliphatic Isomers Minimal Structural DifferencesC18, C30Ion-Exclusion[5], HILICHydrophobicity, Partitioning
Experimental Protocol: Screening for Achiral Isomer Separation

This protocol outlines a systematic approach to finding a suitable column and mobile phase.

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of your isomer mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (ensures pH < 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Formic acid is a good starting point as it is volatile and MS-friendly. Phosphoric or trifluoroacetic acid (TFA) can also be used for robust pH control.[6][7]

  • Initial Column & Conditions:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm) as a baseline.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Detection: UV (select an appropriate wavelength).

  • Column Screening:

    • If the C18 column fails to provide resolution, switch to the next logical choice from the table above (e.g., a Phenyl-Hexyl column for aromatic isomers).

    • Run the exact same gradient. This allows you to directly compare the selectivity of the columns.

  • Optimization: Once you identify a column that shows baseline or partial separation, optimize the method by adjusting the gradient slope or switching to an isocratic hold to improve resolution.

Section 3: Separating Chiral Isomers (Enantiomers)

The separation of enantiomers requires the introduction of chirality into the chromatographic system. This can be done directly, by using a Chiral Stationary Phase (CSP), or indirectly, by derivatizing the analytes with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[8]

Decision Tree for Chiral Separation Strategy

G start Start: Separate Carboxylic Acid Enantiomers derivatize Is derivatization of the carboxylic acid group an option? start->derivatize csp Use Direct Method: Chiral Stationary Phase (CSP) derivatize->csp  No   indirect Use Indirect Method: Derivatize to form Diastereomers derivatize->indirect  Yes   screen_csp Screen a selection of CSPs. Start with Polysaccharide-based. csp->screen_csp achiral_col Separate diastereomers on a standard achiral column (e.g., Silica, C18) indirect->achiral_col G start Problem: Poor or No Resolution check_peak Evaluate Peak Shape start->check_peak tailing Peaks Tailing? check_peak->tailing coelute Symmetric Peaks, But Co-eluting? check_peak->coelute tailing->coelute No ph Lower Mobile Phase pH (at least 2 units below pKa) tailing->ph Yes gradient Decrease Gradient Slope (Increase Run Time) coelute->gradient Yes selectivity Change Column Selectivity (e.g., C18 -> Phenyl) gradient->selectivity mode Change Chromatography Mode (e.g., RP -> Mixed-Mode) selectivity->mode

Sources

Improving the stability of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

A Senior Application Scientist's Guide to Ensuring Solution Stability

Welcome to the technical support center for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot and enhance the stability of your solutions, ensuring the reliability and reproducibility of your results. This document is structured as a series of frequently asked questions and troubleshooting guides to directly address the challenges you may encounter.

Understanding the Molecule: Core Chemical Properties

Before troubleshooting, it's essential to understand the subject. 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is an aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a cyclopentane ring, and a methoxy-substituted phenyl group, dictates its chemical behavior and susceptibility to degradation.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₃[2][3]
Molecular Weight 234.29 g/mol [2]
CAS Number 7469-83-2[3]
Appearance Colorless to pale yellow liquid or solid[4]
LogP 2.81[5]

Frequently Asked Questions (FAQs): Stability and Degradation

This section addresses common questions regarding the stability of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid in solution.

Q1: What are the primary factors that can compromise the stability of my solution?

The stability of this compound is primarily influenced by four environmental and formulation factors: pH, exposure to oxygen, light, and temperature. Each of these can initiate distinct degradation pathways. Carboxylic acid drugs, in general, may exhibit pH-dependent stability, which can impact their efficacy and shelf life.[6]

Q2: What are the most probable chemical degradation pathways for this molecule?

Given its functional groups, the compound is susceptible to several degradation mechanisms. Forced degradation studies are essential to identify these pathways.[7][8] The principal routes include:

  • Hydrolysis: The carboxylic acid group itself is stable, but surrounding functional groups or impurities could be susceptible. Acid or base stress testing can reveal if hydrolytic degradation is a concern.[9]

  • Oxidation: The methoxy group on the phenyl ring can be a site for oxidative degradation. The presence of dissolved oxygen or oxidizing agents can initiate this process.

  • Photodegradation: Aromatic compounds can absorb UV light, leading to photolytic cleavage or reactions. The ICH Q1B guideline provides a framework for assessing photostability.[10][11]

  • Decarboxylation: While generally requiring high heat, certain structural features or the presence of catalysts can promote the loss of the carboxyl group as CO₂.[12][13]

cluster_stress Stress Factors cluster_pathways Degradation Pathways main 1-(4-Methoxyphenyl) cyclopentanecarboxylic acid Hydrolysis Hydrolysis Oxidation Oxidation Photolysis Photodegradation Decarboxylation Decarboxylation pH pH Extremes pH->Hydrolysis Catalyzes O2 Oxygen / Peroxides O2->Oxidation Initiates Light UV/Visible Light Light->Photolysis Initiates Heat High Temperature Heat->Decarboxylation Promotes

Potential Degradation Pathways.
Q3: How does the pH of the solution impact the compound's stability?

The pH is a critical parameter. The carboxylic acid group has a pKa value, and the ratio of the ionized (carboxylate) to the non-ionized (carboxylic acid) form depends on the solution's pH.[14]

  • Acidic Conditions (pH < pKa): The compound exists primarily in its neutral, protonated form. While generally stable, extremely low pH can sometimes catalyze hydrolysis if other susceptible functional groups are present.[15]

  • Basic Conditions (pH > pKa): The compound deprotonates to form the carboxylate salt. This form can be more soluble in aqueous media but may be more susceptible to certain degradation reactions.[15] The stability in basic medium depends on the overall molecular structure, as the formation of a charged species can sometimes lead to instability compared to the neutral form.[15]

Therefore, maintaining the pH within a stable range, often identified through forced degradation studies, is crucial.[6]

Troubleshooting Guide: A Systematic Approach to Investigating Instability

If you observe precipitation, discoloration, or a loss of potency in your solution, a systematic investigation is required. This workflow provides a logical sequence for diagnosing the root cause.

cluster_investigation Investigation Path cluster_ph pH Path cluster_light Light Path cluster_oxidation Oxidation Path start Instability Observed (Precipitation, Degradation) check_visual Visual Inspection: Color Change? Particulates? start->check_visual check_pH Measure Solution pH: Is it within the expected range? check_visual->check_pH check_storage Review Storage Conditions: Light exposure? Temperature fluctuations? check_pH->check_storage decision_pH Is pH the likely cause? check_storage->decision_pH decision_light Is light exposure a factor? decision_oxidation Is oxidation suspected? decision_pH->decision_light decision_pH->decision_light No action_buffer Optimize pH with Buffers (See Table 3) decision_pH->action_buffer Yes decision_light->decision_oxidation decision_light->decision_oxidation No action_photostability Conduct Photostability Study (ICH Q1B) decision_light->action_photostability Yes action_forced Perform Forced Degradation Study (Protocol 1) decision_oxidation->action_forced Uncertain action_antioxidant Add Antioxidant (See Table 4) decision_oxidation->action_antioxidant Yes action_hplc Develop Stability-Indicating HPLC Method (Protocol 2) action_forced->action_hplc action_packaging Use Amber Vials / Inert Gas action_photostability->action_packaging action_antioxidant->action_packaging

Workflow for Diagnosing Solution Instability.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation pathways and establish the intrinsic stability of the molecule. This is a foundational study recommended by regulatory agencies like the FDA.[10] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect the degradants without overwhelming the parent peak.[10]

Materials:

  • 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, heating block/oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.[10]

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: To another aliquot, add an equal volume of 1 M NaOH. Keep at room temperature or heat gently. Neutralize with HCl before analysis.

  • Oxidative Degradation: Treat an aliquot with a small volume of 30% H₂O₂. Keep at room temperature and monitor over time.

  • Thermal Degradation: Store an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C).

  • Photostability: Expose an aliquot to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²).[11][16] A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and a control sample at various time points using a stability-indicating analytical method, such as HPLC (see Protocol 2).

Stress ConditionTypical Reagent/SettingPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, HeatTo test susceptibility to acid-catalyzed degradation.[7]
Base Hydrolysis 0.1 M - 1 M NaOH, RT/HeatTo test susceptibility to base-catalyzed degradation.[7]
Oxidation 3% - 30% H₂O₂To mimic oxidative stress.[10]
Thermal >40°C (e.g., 80°C)To assess heat sensitivity and potential for decarboxylation.[10]
Photolytic ICH Q1B Light ChamberTo determine light sensitivity.[11]
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method that can separate the parent compound from all potential degradation products identified in the forced degradation study.

Rationale: A robust analytical method is crucial for accurately quantifying the stability of a compound. Reverse-phase HPLC is a common and effective technique for this purpose.[5] The method is considered "stability-indicating" when it can resolve the active ingredient from its degradation products.[8]

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic Example):

  • Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility).[5]

  • Mobile Phase B: Acetonitrile.

  • Composition: A suitable ratio, e.g., 50:50 A:B. Adjust as needed for optimal separation.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of the compound (likely around 225-275 nm due to the phenyl ring).

Procedure:

  • Inject the control (unstressed) sample to determine the retention time of the parent peak.

  • Inject each sample from the forced degradation study.

  • Analyze the chromatograms. The method is stability-indicating if new peaks (degradants) appear that are baseline-resolved from the main compound peak.

  • Calculate the percentage degradation for each stress condition.

Solutions and Mitigation Strategies

Q4: How can I proactively improve the stability of my solutions?

Based on the results from your investigation, several strategies can be employed:

  • pH Control: Maintaining an optimal pH is the most effective way to prevent pH-dependent degradation.[6] Use a suitable buffer system to lock the pH into the most stable range identified during your stress tests.

Buffer SystempKaUseful pH Range
Citrate 3.13, 4.76, 6.402.5 - 6.5
Acetate 4.763.8 - 5.8
Phosphate 2.15, 7.20, 12.356.2 - 8.2
  • Protection from Light: If the compound is found to be photosensitive, all solutions should be prepared, stored, and handled in amber glass vials or under light-protected conditions.[16]

  • Use of Antioxidants: If oxidative degradation is a problem, adding an antioxidant can significantly improve stability.[17] Antioxidants work by being preferentially oxidized, thus protecting the active compound.[17]

AntioxidantTypeRecommended Use
Ascorbic Acid (Vitamin C) Water-SolubleAqueous formulations
Butylated Hydroxytoluene (BHT) Lipid-SolubleOrganic solvents, lipid-based formulations[18][]
Sodium Metabisulfite Water-SolubleAqueous formulations, can be very effective[]
  • Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated at 2-8°C) to slow the rate of all chemical reactions. Avoid freeze-thaw cycles unless the compound's stability under these conditions has been confirmed.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, purging the solvent and the vial headspace with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.

By applying these principles of investigation and mitigation, you can ensure the stability of your 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid solutions, leading to more accurate and reliable scientific outcomes.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Quora. (2022, January 10). Is a carboxylic acid more stable in an acidic medium than a basic medium?.
  • Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity.
  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids.
  • Google Patents. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Quora. (2021, August 11). What is the standard pH of carboxylic acids?.
  • AIP Publishing. (2018, December 26). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis.
  • Jack Westin. Carboxylic Acids Important Reactions.
  • ResearchGate. (2025, October 30). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids.
  • PubMed. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
  • CD Formulation. Antioxidants.
  • ACS Publications. Bimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels.
  • BOC Sciences. Antioxidants - Pharmaceutical Excipients.
  • Czech Journal of Food Sciences. Formation of carboxylic acids during degradation of monosaccharides.
  • Khan Academy. Reduction of carboxylic acids (video).
  • Chemistry LibreTexts. (2015, July 18). 19.4: Acidic and Basic Character of Carboxylic Acids.
  • ResearchGate. (2025, August 10). Hydrothermal stability of aromatic carboxylic acids.
  • The Organic Chemistry Tutor. (2025, February 22). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Available from: [Link]

  • PubChem. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.
  • ResearchGate. (2021, September 23). Formation of Carboxylic Acids during Degradation of Monosaccharides.
  • ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids....
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • IPSF. (2021, November 27). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS.
  • CPHI Online. (2023, March 12). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates.
  • SciELO. Rational use of antioxidants in solid oral pharmaceutical preparations.
  • NIST WebBook. 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid.
  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Wikipedia. Alpha hydroxycarboxylic acid.
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • BioResources. A rapid method for quantification of carboxyl groups in cellulose pulp.
  • SIELC Technologies. (2018, May 16). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid.
  • Google Patents. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • PMC. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • ResearchGate. Excipients That Facilitate Amorphous Drug Stabilization.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • CymitQuimica. CAS 3400-45-1: Cyclopentanecarboxylic acid.
  • Wikipedia. Decarboxylation.
  • Pharmaceutical Technology. (2015, August 15). Excipient Selection for Protein Stabilization.
  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • Wikipedia. Cyclopentanecarboxylic acid.

Sources

Overcoming solubility issues in bioassays with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Carboxylic Acids

Subject: Troubleshooting Solubility & Precipitation Issues in Bioassays From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Team

Introduction

Welcome to the technical support center. If you are working with carboxylic acid-containing compounds (


), you are likely encountering a specific set of solubility challenges. Unlike neutral lipophiles, carboxylic acids are "chameleons"—their solubility is dictated by a tug-of-war between their hydrophobic tail and their ionizable head group.

This guide moves beyond generic advice. We will address the thermodynamic and kinetic solubility barriers specific to these moieties, ensuring your bioassay data reflects true potency, not artifacts of precipitation.

Module 1: The pH-Solubility Trap

The Issue: "My compound dissolves in DMSO but crashes out immediately upon addition to the assay buffer."

The Mechanism: Carboxylic acids are weak acids. They exist in equilibrium between their protonated (uncharged, insoluble) and deprotonated (charged, soluble) forms.

  • Low pH (Acidic): Protonated (

    
    ). High lipophilicity, low solubility.
    
  • High pH (Basic): Deprotonated (

    
    ). High polarity, high solubility.
    

If your assay buffer (e.g., PBS pH 7.4) is close to or below the pKa of your compound (typically 4–5 for simple acids, but often higher for complex drugs), a significant fraction of the compound remains protonated and may precipitate.

Diagnostic: The Henderson-Hasselbalch Check

Before starting, calculate the Ionized Fraction (


) using the equation below. If 

, you are at high risk of precipitation.


Troubleshooting Protocol:

  • Check pKa: Use software (Chemaxon/ACD Labs) to predict the pKa of the carboxylic acid group.

  • Buffer Capacity: Ensure your assay buffer (HEPES, Tris, MOPS) has sufficient capacity (typically 10–50 mM) to absorb the protons released by the drug without dropping the pH locally.

  • The "Salt Switch": Instead of dissolving the free acid in DMSO, pre-form the sodium or potassium salt.

    • Action: Add 1 equivalent of NaOH (aq) to the solid compound before adding DMSO or water. This forces the equilibrium toward the soluble carboxylate form (

      
      ).
      

Module 2: The DMSO "Crash Out" Phenomenon

The Issue: "I see a fine precipitate or 'brick dust' when I dilute my 10 mM DMSO stock into the media."

The Mechanism: This is a kinetic solubility failure.

  • The Spike: When a droplet of DMSO stock hits the aqueous buffer, there is a split second where the local concentration of the compound is high, but the solvent environment has shifted from lipophilic (DMSO) to hydrophilic (Water).

  • Exothermic Shock: Mixing DMSO and water generates heat, which can paradoxically lower the solubility of certain organic solids (Le Chatelier’s principle in reverse for exothermic dissolution) or trigger nucleation.

Visualization: The Solubility Decision Tree

SolubilityLogic Start Compound Precipitates in Assay Media Check_pKa Step 1: Check pKa vs. Buffer pH Start->Check_pKa Is_Ionized Is pH > pKa + 2? Check_pKa->Is_Ionized No_Ionization No: Compound is Protonated Is_Ionized->No_Ionization No Yes_Ionized Yes: Compound is Ionized Is_Ionized->Yes_Ionized Yes Adjust_pH Action: Increase pH or Use Salt Form (Na+) No_Ionization->Adjust_pH Check_LogP Check LogP (Lipophilicity) Yes_Ionized->Check_LogP High_LogP LogP > 3.5? Check_LogP->High_LogP Aggregation Risk: Colloidal Aggregation High_LogP->Aggregation Yes Pre_Dilution Action: Use Intermediate Dilution Step High_LogP->Pre_Dilution No (Kinetic Issue) Add_Detergent Action: Add 0.01% Triton X-100 or Tween-20 Aggregation->Add_Detergent

Figure 1: Decision logic for troubleshooting carboxylic acid precipitation. Blue nodes represent analysis steps; Green nodes represent corrective actions.

Protocol: The Intermediate Dilution Method

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone" to prevent shock precipitation.

  • Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate Plate: Dilute compound 1:20 into a "transition buffer" (e.g., 50% DMSO / 50% Water).

    • Why: This lowers the compound concentration while maintaining high solvent power.

  • Assay Plate: Transfer from the Intermediate Plate to the final Assay Media (final DMSO < 1%).

    • Result: The compound is already partially hydrated, reducing the nucleation energy barrier.

Module 3: False Positives & Aggregation

The Issue: "I have a carboxylic acid hit with an IC50 of 3 µM, but the curve is very steep (Hill slope > 2)."

The Mechanism: Carboxylic acids with lipophilic tails are prone to forming colloidal aggregates [1]. These microscopic oil droplets sequester enzymes, leading to "promiscuous inhibition"—a false positive result. This is distinct from precipitation; the solution may look clear to the naked eye.

Data Analysis: Detecting Aggregators Compare your results against these red flags:

IndicatorDescriptionDiagnosis
Hill Slope The steepness of the dose-response curve.[1]If Slope > 2.0, suspect aggregation (all-or-nothing binding).
Detergent Sensitivity Effect of adding 0.01% Triton X-100.[1][2]If potency disappears with detergent, it was an artifact.
Centrifugation Spin sample at 10,000 x g for 10 min.If activity drops after spinning, the "drug" was pelleted out.

Corrective Action: Add a non-ionic surfactant to your assay buffer.[1]

  • Reagent: Triton X-100 (0.01% v/v) or Tween-20 (0.005% v/v).

  • Mechanism: The detergent disrupts the colloid surface, forcing the monomers back into solution [2].

Module 4: Advanced Formulations (Cyclodextrins)

The Issue: "My compound is a brick. pH adjustment and DMSO didn't work."

The Solution: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Cyclodextrins are cone-shaped molecules with a hydrophilic exterior and a hydrophobic interior. They are particularly effective for carboxylic acids because the hydrophobic tail of the drug inserts into the cone, while the carboxylic head remains exposed to the solvent [3].
Protocol: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or buffer.
    
  • Add Compound: Add your solid carboxylic acid to this vehicle.

  • Sonication: Sonicate for 30 minutes at 37°C. The mechanical energy helps the drug enter the cyclodextrin cavity.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove un-complexed solid.

  • Usage: Use this solution as your "Stock" instead of DMSO.

FAQ: Quick Troubleshooting

Q: Can I store my carboxylic acid DMSO stocks in the fridge? A: Avoid if possible. DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce water, which increases the risk of the compound crashing out inside the stock vial over time [4]. Store in small single-use aliquots at -20°C or room temperature in a desiccator if stable.

Q: Why does my compound bind to the plastic tips? A: Carboxylic acids can be "sticky" to polypropylene.

  • Fix: Use "Low Retention" tips or add 0.1% BSA (Bovine Serum Albumin) to your buffer. The BSA coats the plastic surfaces, preventing drug loss [2].

Q: My LC-MS shows the compound is there, but the bioassay fails. A: LC-MS uses organic solvents (Methanol/Acetonitrile) which re-dissolve any precipitate. Your bioassay uses water.[3][4][5] The LC-MS is measuring the total amount, not the soluble/bioavailable amount. Always filter your bioassay sample before running LC-MS to measure the true soluble fraction.

References

  • Shoichet, B. K. (2006).[6] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(13-14), 607-615. Link

  • Assay Guidance Manual. (2012). Assay Interference by Aggregation.[2] NCBI Bookshelf. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Link

Sources

Validation & Comparative

Comparative Profiling of 1-(Methoxyphenyl)cyclopentanecarboxylic Acid Isomers: Strategic Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (CAS: 43050-28-8) against its structural isomers and homologs.[1] For drug development professionals and synthetic chemists, this scaffold represents a critical pharmacophore found in sweet taste inhibitors (T1R3 antagonists), analgesic intermediates, and NK1 receptor antagonists.

This analysis focuses on two axes of isomerism critical for optimizing bioactivity and physicochemical properties:

  • Regioisomerism: The impact of Ortho (2-OMe), Meta (3-OMe), and Para (4-OMe) substitution.[1]

  • Ring Homology: The comparison between Cyclopentane (5-membered) and Cyclohexane (6-membered) scaffolds.

Part 1: Chemical Identity & Structural Analysis[1][2]

The core structure features a quaternary carbon linking a lipophilic cycloalkyl ring, a polar carboxylic acid tail, and an electron-rich methoxyphenyl head group. This "Gem-Disubstituted" geometry creates a rigid conformation essential for receptor locking.[1]

Comparative Isomer Table
FeaturePara-Isomer (Target) Ortho-Isomer Cyclohexane Homolog
Structure 1-(4-MeO-Ph)-cyclopentanecarboxylic acid1-(2-MeO-Ph)-cyclopentanecarboxylic acid1-(4-MeO-Ph)-cyclohexanecarboxylic acid
CAS 43050-28-8Analogous Isomer7469-83-2
Molecular Weight 220.27 g/mol 220.27 g/mol 234.29 g/mol
Predicted LogP ~2.81~2.65 (Steric shielding)~3.15 (Higher Lipophilicity)
pKa (Acid) ~4.5~4.8 (Ortho-effect)~4.6
Conformation Linear/ExtendedTwisted/Sterically CrowdedChair Conformation (Bulky)
Primary Utility Taste Modulation, NK1 AntagonismSteric Probes, Atropisomer StudiesLipophilic Bioisostere
Structural Logic & SAR Implications[1][3]
  • Para (4-OMe): Provides the optimal vector for hydrogen bonding in receptor pockets (e.g., T1R3 sweet receptor) without steric clash.[1] The symmetry allows for tighter crystal packing, typically resulting in higher melting points and stability.

  • Ortho (2-OMe): Introduces significant steric strain (A-value clash) between the methoxy group and the rigid cycloalkyl ring.[1] This often forces the phenyl ring to rotate out of plane, potentially breaking conjugation or preventing binding in narrow pockets.

  • Cyclohexane Homolog: Increases lipophilicity (LogP > 3).[1] While often easier to synthesize, the cyclohexane ring introduces a "chair" conformation that occupies more volume than the planar-envelope "puckering" of the cyclopentane, often reducing metabolic stability.

Part 2: Synthetic Pathways & Yield Optimization

The synthesis of 1-arylcycloalkanecarboxylic acids relies on the "Double Alkylation" strategy.[1] The choice of isomer significantly impacts reaction kinetics.[1]

Mechanism: The Nitrile Anion Route

The most robust route utilizes an arylacetonitrile precursor.[1] The benzylic proton is acidic enough to be deprotonated by a strong base, allowing sequential alkylation by a dihaloalkane.

Synthesispathway Start 4-Methoxybenzyl Cyanide Base NaH / DMSO (Deprotonation) Start->Base Alkylation 1,4-Dibromobutane (Double Alkylation) Base->Alkylation Carbanion Formation Intermediate 1-(4-MeO-Ph) Cyclopentanecarbonitrile Alkylation->Intermediate Cyclization Hydrolysis KOH / Ethylene Glycol (160°C Reflux) Intermediate->Hydrolysis Nitrile Hydrolysis Product Target Acid (Yield: 75-85%) Hydrolysis->Product

Figure 1: Standard synthetic workflow for 1-(4-methoxyphenyl)cyclopentanecarboxylic acid.[1] Note that for the cyclohexane homolog, 1,5-dibromopentane is substituted in the alkylation step.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid[1]

Objective: Synthesize the target acid from 4-methoxybenzyl cyanide with >95% purity.

Reagents:

  • 4-Methoxybenzyl cyanide (1.0 eq)[1]

  • 1,4-Dibromobutane (1.1 eq)

  • Sodium Hydride (NaH, 60% in oil) (2.2 eq)

  • DMSO (Solvent)[1][2]

  • Potassium Hydroxide (KOH)[1]

Step-by-Step Methodology:

  • Carbanion Formation: In a flame-dried flask under Argon, suspend NaH (2.2 eq) in dry DMSO. Cool to 0°C.[1]

  • Addition: Dropwise add 4-methoxybenzyl cyanide. The solution will turn deep red/brown, indicating the formation of the benzylic anion. Stir for 30 min.

  • Cyclization: Add 1,4-dibromobutane dropwise. Maintain temperature <15°C to prevent polymerization.[1] The reaction is exothermic.[1]

    • Critical Control Point: For the Ortho-isomer , this step is slower due to steric hindrance.[1] Allow 4-6 hours extra reaction time.

  • Quench & Isolation: Pour into ice water. Extract the nitrile intermediate with Ethyl Acetate.[1]

  • Hydrolysis: Dissolve the crude nitrile in ethylene glycol containing KOH (excess). Reflux at 160°C for 12 hours.[1] (Note: Aqueous hydrolysis fails due to the steric bulk of the quaternary carbon; high-temperature glycol is required).[1]

  • Purification: Acidify to pH 1 with HCl. The product precipitates.[1] Recrystallize from Hexane/Ethyl Acetate.[1]

Part 3: Biological Performance & Application Logic[1]

In drug discovery, this scaffold acts as a "Privileged Structure" for GPCR ligands.[1]

Taste Receptor Modulation (T1R3)

The 4-methoxy isomer is a structural analog of Lactisole , a broad-spectrum sweet taste inhibitor.[1]

  • Mechanism: It binds to the transmembrane domain of the T1R3 subunit of the sweet taste receptor, stabilizing the inactive conformation.

  • Isomer Efficacy:

    • Para (4-OMe): High potency.[1][3] The methoxy group aligns with a hydrophobic pocket in T1R3.[1]

    • Ortho (2-OMe): Significantly reduced potency.[1] The steric twist prevents the carboxylic acid from engaging the requisite orthosteric or allosteric residues.[1]

Decision Matrix for Ligand Design

When should you choose the Cyclopentane vs. Cyclohexane vs. Ortho/Para isomers?

SAR_Logic Start Ligand Optimization Goal Q1 Need higher Lipophilicity (Brain Penetration)? Start->Q1 Q2 Is Para-position metabolically labile (O-Dealkylation)? Start->Q2 Q3 Receptor Pocket Size? Start->Q3 Yes1 Select Cyclohexane Analog (LogP > 3.0) Q1->Yes1 Yes No1 Select Cyclopentane Analog (Compact, Lower LogP) Q1->No1 No Yes2 Shift to Meta (3-OMe) or Fluoro-substitution Q2->Yes2 Yes No2 Retain Para (4-OMe) (Max Potency) Q2->No2 No Narrow Cyclopentane (Envelope) Fits narrow pockets Q3->Narrow Restricted Wide Cyclohexane (Chair) Fills hydrophobic bulk Q3->Wide Permissive

Figure 2: Strategic Decision Tree for selecting the optimal isomer during Lead Optimization.

Part 4: Physicochemical Characterization Protocols

To validate the synthesized isomers, the following self-validating protocols are recommended.

Protocol A: pKa Determination (Potentiometric Titration)

Why: The position of the methoxy group affects the acidity of the carboxylic acid via inductive effects, influencing drug solubility and ionization at physiological pH.

  • Preparation: Dissolve 5 mg of the compound in 10 mL of 0.1 M KCl (ionic strength adjuster).

  • Titrant: 0.01 M KOH (standardized).

  • Execution: Titrate under Nitrogen atmosphere (to exclude CO2) at 25°C.

  • Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence) represents the pKa.[1]

    • Expected Result: 4-OMe isomer pKa ≈ 4.[1]50. 2-OMe isomer pKa ≈ 4.80 (due to field effects/H-bonding).[1]

Protocol B: HPLC Purity & Isomer Separation

Why: Synthetic routes often yield trace amounts of uncyclized alkyl impurities or regioisomers if the starting material was impure.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (+0.1% Formic Acid).[1]

  • Detection: UV at 230 nm and 280 nm.[1]

  • Retention Logic: The Cyclohexane homolog will elute later than the Cyclopentane analog due to higher hydrophobicity.[1] The Ortho isomer typically elutes earlier than the Para isomer due to a more compact effective radius and higher polarity from the dipole moment.

References

  • PubChem Compound Summary. (2025). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Keast, R. S. J., & Canty, T. M. (2004). Oral Zinc Sulfate Solutions Inhibit Sweet Taste Perception.[1][4] Chemical Senses, 29(6), 513–521. (Contextualizes the assay methodology for sweet taste inhibitors). Retrieved from [Link][1]

  • Sielc Technologies. (2018).[1][5] HPLC Separation of 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. (Provides chromatographic standards and retention behavior). Retrieved from [Link]

  • Johnson, C., et al. (1994).[1] The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli. Chemical Senses. (Establishes the biological activity of the methoxy-acid pharmacophore). Retrieved from [Link]

Sources

Comparative Guide: Biological Activity of Ortho-, Meta-, and Para-Methoxyphenyl Substituted Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biological efficacy of methoxyphenyl substituted carboxylic acids—specifically anisic acids (methoxybenzoic acids) and methoxycinnamic acids—is governed strictly by regioisomerism. While the methoxy group (


) is generally regarded as an electron-donating group (EDG), its impact fluctuates wildly depending on its position relative to the carboxylic acid pharmacophore.
  • Para- (4-) Isomers: Generally exhibit the highest metabolic stability and receptor affinity due to resonance stabilization and minimized steric hindrance. They are the primary candidates for antimicrobial and auxinic scaffolds.

  • Ortho- (2-) Isomers: Often display reduced receptor binding due to steric shielding of the carboxylate, yet they exhibit unique "ortho-effects" on acidity (pKa) and can serve as effective prodrugs by blocking metabolic conjugation sites.

  • Meta- (3-) Isomers: Dominated by inductive electron withdrawal, these isomers often display intermediate polarity and distinct transport kinetics compared to their counterparts.

This guide provides a technical comparison of these isomers, grounded in physicochemical principles and experimental data.

Part 1: Physicochemical Basis of Activity

To predict biological performance, one must first understand the electronic and steric environment created by the substituent position.

Electronic Effects & Acidity (pKa)

The biological activity of carboxylic acids is often pH-dependent, relying on the ratio of the ionized (carboxylate) to unionized (acid) forms to cross lipid membranes.

  • Para-Methoxy (

    
    -OMe): 
    
    • Effect: Strong Resonance Donation (+R) > Inductive Withdrawal (-I).

    • Result: Increases electron density on the carboxylate, destabilizing the anion.

    • pKa: ~4.47 (Least acidic; higher pKa than benzoic acid).

    • Implication: At physiological pH (7.4), a slightly larger fraction remains unionized compared to other isomers, potentially aiding passive diffusion, though the anion still dominates.

  • Meta-Methoxy (

    
    -OMe): 
    
    • Effect: Inductive Withdrawal (-I) only. No resonance overlap with the carboxyl group.

    • Result: Stabilizes the carboxylate anion.[1]

    • pKa: ~4.09 (More acidic).[2]

  • Ortho-Methoxy (

    
    -OMe): 
    
    • Effect: The "Ortho Effect."[2] Steric bulk forces the carboxyl group out of planarity with the benzene ring, reducing conjugation.

    • Result: Despite the potential for electron donation, the steric inhibition of resonance and field effects typically make this isomer more acidic than the para isomer.

    • pKa: ~4.09 (Similar to meta).

SAR Logic Diagram

The following diagram illustrates the decision matrix for selecting an isomer based on the desired pharmacological outcome.

SAR_Logic Input Methoxy Isomer Selection Ortho Ortho- (2-OMe) Input->Ortho Meta Meta- (3-OMe) Input->Meta Para Para- (4-OMe) Input->Para Steric High Steric Hindrance (Blocks Metabolism) Ortho->Steric Inductive Inductive Withdrawal (Increased Acidity) Meta->Inductive Resonance Resonance Donation (Receptor Affinity) Para->Resonance Outcome_O Metabolic Stability (Prodrugs) Steric->Outcome_O Outcome_M Modulated Transport (MCT Affinity) Inductive->Outcome_M Outcome_P High Potency (Antimicrobial/Auxinic) Resonance->Outcome_P

Figure 1: Structure-Activity Relationship (SAR) logic flow for methoxy-substituted carboxylic acids. Selection depends on whether steric blocking (Ortho) or electronic activation (Para) is required.

Part 2: Comparative Biological Efficacy[3]

Antimicrobial Activity (Anisic & Cinnamic Derivatives)

Experimental data suggests that lipophilicity and molecular shape drive antimicrobial potency in this class.

  • Para-Methoxy: Often the most active. In studies of p-methoxycinnamic acid (

    
    -MCA), the para position mimics the structure of essential metabolites (like 
    
    
    
    -aminobenzoic acid), allowing it to competitively inhibit bacterial enzymes.
    • Data Point:

      
      -MCA derivatives show MIC values < 1000 µM against S. aureus, whereas ortho-isomers often fail to bind due to steric clashes in the enzyme active site.
      
  • Ortho-Methoxy: Generally shows reduced activity in direct antimicrobial assays. However, if the target is a membrane efflux pump, the steric bulk can sometimes be advantageous.

Enzyme Inhibition (Case Study: -Amylase)

In metabolic disease research, substituted benzoic acids are tested as


-amylase inhibitors.
  • Observation: Methoxylation at the 2-position (

    
    -OMe) typically exerts a negative  effect on inhibitory activity.
    
  • Mechanism: The active site of

    
    -amylase requires hydrogen bond donors. The 
    
    
    
    -OMe group acts only as an acceptor and its bulk prevents the carboxyl group from orienting correctly for catalysis inhibition.
  • Winner: Poly-hydroxylated versions (e.g., 2,3,4-trihydroxy) are superior, but among pure methoxy isomers, para retains better binding geometry.

Pharmacokinetics & Transport (MCT)

A critical "Drug Development" insight involves the Monocarboxylic Acid Transporter (MCT).

  • The Methylation Advantage: Methylated phenols (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -OMe) often exhibit 5-8 fold higher oral absorption than their free hydroxyl (
    
    
    
    -OH) counterparts.[3] This is because methylation prevents rapid Phase II conjugation (glucuronidation/sulfation).
  • Transport Efficiency:

    • Meta-isomers: Meta-hydroxylation decreases affinity for MCT.[4][3]

    • Para-isomers:

      
      -Methoxycinnamic acid maintains high relative permeation (~73% relative to control), making it an excellent scaffold for orally bioavailable drugs.
      

Part 3: Data Synthesis & Comparison

Table 1: Comparative Profile of Methoxybenzoic Acid Isomers

FeatureOrtho- (2-OMe)Meta- (3-OMe)Para- (4-OMe)
Electronic Effect Inductive (-I) + StericInductive (-I)Resonance (+R) + Inductive (-I)
pKa (Approx) ~4.09 (More Acidic)~4.09 (More Acidic)~4.47 (Less Acidic)
Steric Hindrance High (Ortho Effect)ModerateLow
Metabolic Stability High (Steric block)ModerateHigh (Blocks -OH conjugation)
Antimicrobial Potency LowLow/ModerateHigh (Best scaffold)
Enzyme Binding Poor (Steric clash)ModerateGood (Accessible)
Primary Application Prodrug maskingTransport modulationActive Pharmacophore

Part 4: Experimental Protocols

To validate these claims in your own lab, use the following standardized protocols.

Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine the antimicrobial efficacy of isomer variants.

Workflow Diagram:

MIC_Workflow Start Preparation Stock Dissolve Isomers (DMSO/Ethanol) Start->Stock Media Inoculate Muller-Hinton Broth (10^5 CFU/mL) Start->Media Plate 96-Well Plate Setup Stock->Plate Media->Plate Dilution Serial Dilution (1000 µM -> 1 µM) Plate->Dilution Incubate Incubation (37°C, 24h) Dilution->Incubate Read Read OD600 or Resazurin Assay Incubate->Read

Figure 2: Standard Broth Microdilution workflow for testing carboxylic acid derivatives.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve

    
    -, 
    
    
    
    -, and
    
    
    -methoxybenzoic acid in 5% DMSO to a concentration of 10 mg/mL. Ensure complete solubilization;
    
    
    -isomers may require slight warming due to crystal packing.
  • Inoculum: Prepare a bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard, then dilute 1:100 in Muller-Hinton Broth (MHB).

  • Plate Setup: Dispense 100 µL of broth into a 96-well microtiter plate. Add 100 µL of stock solution to the first column and perform 2-fold serial dilutions across the plate.

  • Control: Include a Positive Control (Ciprofloxacin) and a Solvent Control (5% DMSO only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Visualization: Add 20 µL of Resazurin dye (0.015%). Incubate for 2 hours. A color change from blue to pink indicates viable growth. The MIC is the lowest concentration preventing color change.

Protocol: In Silico Docking (Validation)

Before synthesis, validate binding modes using molecular docking (e.g., AutoDock Vina).

  • Ligand Prep: Minimize energy of isomers using MM2 force field. Note the twist angle of the carboxyl group in the

    
    -isomer (
    
    
    
    out of plane).
  • Target: Download PDB structure of target (e.g.,

    
    -amylase or bacterial DHPS).
    
  • Grid Box: Center on the co-crystallized ligand.

  • Analysis: Compare Binding Energy (

    
    ). Expect the 
    
    
    
    -isomer to show
    
    
    values 1-2 kcal/mol lower (more stable) than
    
    
    -isomers due to better fit.

References

  • BenchChem. (2025).[5] A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydroxy-4-methoxybenzoic Acid and Its Analogs.

  • MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.

  • National Institutes of Health (PMC). (2021).[3][6][7] Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.

  • ResearchGate. (2024).[8] First In Vitro – In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide.

  • Pearson. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids.

Sources

Technical Guide: Structure-Activity Relationship of 1-Arylcyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Conformational Lock

In medicinal chemistry, the 1-arylcyclopentanecarboxylic acid (PCCA) scaffold represents a classic example of conformational restriction applied to drug design. Unlike their open-chain analogs (phenylacetic acid derivatives), PCCA derivatives utilize the cyclopentane ring to "lock" the aryl and carboxyl moieties into a specific spatial arrangement.

This guide analyzes why this 5-membered ring system frequently outperforms both its open-chain precursors and its 6-membered (cyclohexane) analogs in anticholinergic and antitussive applications. We compare this scaffold against industry standards like Dicyclomine and Atropine , providing actionable synthesis protocols and mechanistic insights.

The Scaffold & Pharmacophore

The core pharmacophore targets Muscarinic Acetylcholine Receptors (mAChRs) and Sigma-1 receptors . The biological activity hinges on the Thorpe-Ingold Effect (Gem-Dialkyl Effect), where the internal bond angle compression of the cyclopentane ring forces the external substituents (Aryl and Carboxyl) closer together, favoring intramolecular reactions and specific receptor binding conformations.

Core Structure Breakdown
  • Position 1 (The Anchor): A quaternary carbon holding both the lipophilic aryl group and the polar carbonyl group.

  • The Ring (The Lock): A cyclopentane ring. Critical for defining the vector of the carbonyl oxygen relative to the aromatic ring.

  • The Tail (The Effector): Typically an amino-ester or amino-ether chain that mimics the choline moiety of acetylcholine.

DOT Diagram: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing this scaffold.

SAR_Logic Scaffold 1-Arylcyclopentane Scaffold Mod_Ring Ring Size (Cyclopropane vs Pentane vs Hexane) Scaffold->Mod_Ring Mod_Aryl Aryl Substitution (e.g., F, Cl, OMe) Scaffold->Mod_Aryl Mod_Tail Side Chain (Amino-ester/ether) Scaffold->Mod_Tail Effect_Conf Conformational Entropy (ΔS) Mod_Ring->Effect_Conf Thorpe-Ingold Effect Outcome_Select Subtype Selectivity (M1 vs M2) Mod_Ring->Outcome_Select Steric Fit Effect_Lipo Lipophilicity (LogP) Mod_Aryl->Effect_Lipo Hydrophobic Pocket Effect_Bind Ionic Interaction (Aspartate Residue) Mod_Tail->Effect_Bind Mimics Choline Outcome_Potency High Potency (Low IC50) Effect_Conf->Outcome_Potency Effect_Lipo->Outcome_Potency Effect_Bind->Outcome_Potency

Caption: SAR optimization logic linking structural modifications to physicochemical properties and biological outcomes.

Comparative Analysis: Ring Size & Bioisosteres

The critical question in optimizing this scaffold is: Why Cyclopentane?

The Ring Size Effect
  • Open Chain (Phenylacetic Acid): High conformational entropy. The molecule loses significant entropy upon binding to the receptor, resulting in lower affinity (

    
     often > 100 nM).
    
  • Cyclohexane (6-membered): Adopts a chair conformation . This is sterically bulky and can clash with the narrow hydrophobic pockets of certain GPCRs (like mAChR M1).

  • Cyclopentane (5-membered): Adopts an envelope or puckered conformation . This provides a unique vector presentation of the aryl group, often acting as the "Goldilocks" zone—rigid enough to minimize entropy loss, but compact enough to fit binding pockets that exclude cyclohexyl groups.

Performance Comparison Table
Feature1-Aryl-Cyclopentane (e.g., Caramiphen)1-Aryl-Cyclohexane (Analog)Open Chain (Phenylacetic Esters)Bicyclic (e.g., Dicyclomine)
Primary Target mAChR (M1/M3), Sigma-1mAChR (Non-selective)mAChR (Weak)mAChR (M1/M3)
Conformation Rigid (Envelope)Rigid (Chair)Flexible (Rotatable)Very Rigid (Bicyclic)
Binding Entropy Low penalty (Pre-organized)Low penaltyHigh penalty (Unfavorable)Lowest penalty
Lipophilicity High (CNS Penetrant)Very HighModerateHigh
Clinical Use Antitussive, Parkinson'sResearch toolsRare (Low potency)IBS (Antispasmodic)
Metabolic Stability High (Quaternary Carbon)HighLow (Alpha-oxidation)High

Analytic Insight: The PCCA scaffold (Cyclopentane) often retains the potency of the cyclohexane analogs but with a slightly lower molecular weight and lipophilicity profile, improving oral bioavailability and blood-brain barrier penetration for CNS indications (like Parkinsonian tremor).

Mechanistic Pathways

The biological activity of PCCA derivatives is primarily driven by competitive antagonism at the Muscarinic Acetylcholine Receptor.

  • Binding: The tertiary amine of the side chain forms an ionic bond with a conserved Aspartate residue in the receptor transmembrane domain.

  • Shielding: The bulky 1-arylcyclopentane "umbrella" shields the binding site, preventing Acetylcholine (ACh) from entering.

  • Pi-Interaction: The aryl group engages in Pi-Pi T-stacking with aromatic residues (often Tyrosine or Tryptophan) in the receptor's extracellular loop.

Experimental Protocols

Synthesis of 1-Phenylcyclopentanecarboxylic Acid

Objective: Synthesize the core scaffold from phenylacetonitrile via double alkylation. This protocol utilizes the Thorpe-Ingold effect to facilitate ring closure.[1][2][3]

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • 1,4-Dibromobutane (1.1 eq)[4]

  • Sodium Hydride (NaH, 60% dispersion, 2.2 eq) or NaOH/DMSO

  • Solvent: DMF or DMSO/Toluene

Workflow Diagram:

Synthesis_Workflow Start Phenylacetonitrile Step1 Deprotonation (NaH/DMF) Formation of Carbanion Start->Step1 Step2 Alkylation with 1,4-Dibromobutane Step1->Step2 Intermed 1-Phenylcyclopentanecarbonitrile (Intermediate) Step2->Intermed Step3 Acid Hydrolysis (H2SO4/H2O, Reflux) Intermed->Step3 Final 1-Phenylcyclopentanecarboxylic Acid (Crystalline Solid) Step3->Final

Caption: Synthetic route for the PCCA scaffold via dialkylation and hydrolysis.

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add NaH (2.2 eq) washed with hexane. Suspend in dry DMF.

  • Addition: Cool to 0°C. Dropwise add Phenylacetonitrile (1.0 eq). Evolution of H2 gas will occur. Stir for 30 min.

  • Cyclization: Add 1,4-Dibromobutane (1.1 eq) dropwise. The reaction is exothermic.

  • Heating: Allow to warm to room temperature, then heat to 60°C for 3 hours. Note: The cyclization is favored by the gem-dialkyl effect.[2][3]

  • Quench: Pour mixture onto crushed ice. Extract with Ethyl Acetate.

  • Hydrolysis: The resulting nitrile is refluxed in 60% H2SO4 for 24 hours to yield the carboxylic acid. Recrystallize from Hexane/Ethanol.

Radioligand Binding Assay (Muscarinic)

Objective: Determine the affinity (


) of the synthesized derivative.
  • Membrane Prep: Use CHO cells stably expressing human M1, M2, or M3 receptors. Homogenize in HEPES buffer.

  • Ligand: Use

    
    -N-Methylscopolamine (
    
    
    
    -NMS) as the radioligand (0.2 nM).
  • Incubation: Incubate membranes + Radioligand + Test Compound (10 concentrations,

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Filtration: Harvest on GF/B glass fiber filters (pre-soaked in 0.5% PEI).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Caramiphen Structure & Activity: PubChem Compound Summary for CID 2568, Caramiphen. National Center for Biotechnology Information. Link

  • Muscarinic Antagonist SAR: Structure-Activity Relationship of Cholinergic Drugs. Pharmacy 180. Link

  • Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions. Link

  • Synthesis of Phenylcyclopentanecarboxylic Acid: Organic Syntheses, Coll. Vol. 4, p.739 (1963). (General procedure for dialkylation of phenylacetonitrile). Link

  • Dicyclomine Pharmacology: National Institute of Diabetes and Digestive and Kidney Diseases. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.Link

Sources

A Comparative Guide to Validating the Purity of Synthetic 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of a synthetic compound is a cornerstone of reliable and reproducible research, particularly in the realm of drug development. For a molecule like 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, a potential pharmacophore or key intermediate, ensuring its purity is paramount to understanding its biological activity and ensuring the safety and efficacy of any resulting therapeutic agent. This guide provides a comparative overview of essential analytical techniques for validating the purity of this compound, offering insights into the rationale behind experimental choices and presenting a framework for a comprehensive purity assessment.

The multifaceted nature of potential impurities—ranging from starting materials and reagents to by-products and stereoisomers—necessitates a multi-pronged analytical approach. No single technique is sufficient to declare a compound "pure." Instead, a strategic combination of orthogonal methods provides a high degree of confidence in the material's identity and quality. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Orthogonal Analytical Approaches for Purity Validation

A robust purity validation strategy employs multiple analytical techniques that rely on different chemical and physical principles for separation and detection. This ensures that a wide range of potential impurities, with varying polarities, volatilities, and structural characteristics, can be identified and quantified.

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[1] Its versatility in separating a wide array of potential impurities makes it an indispensable tool in routine quality control.[1] For 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, a reversed-phase HPLC (RP-HPLC) method is particularly suitable.

Causality Behind Experimental Choices:

The selection of a reversed-phase method is predicated on the moderately polar nature of the target compound. A non-polar stationary phase (like C18) and a polar mobile phase allow for the effective separation of the analyte from both more polar and less polar impurities. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention.[2] UV detection is appropriate due to the presence of the chromophoric methoxyphenyl group.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Assessment

ParameterResultAcceptance Criteria
Purity by Area %99.8%≥ 99.0%
Largest Impurity0.08%≤ 0.10%
Total Impurities0.20%≤ 1.0%

This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products.[1] Due to the low volatility of carboxylic acids, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable ester.[6]

Causality Behind Experimental Choices:

The carboxylic acid group in the target molecule makes it unsuitable for direct GC analysis due to its high boiling point and potential for thermal degradation.[6] Derivatization with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a trimethylsilyl (TMS) group, increasing the compound's volatility and making it amenable to GC analysis.[7] Mass spectrometry provides definitive identification of any separated impurities by comparing their mass spectra to established libraries.

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat at 70 °C for 30 minutes.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An appropriate temperature gradient to separate volatile impurities from the derivatized analyte.

  • Injection: Split injection.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 40-500.

Data Presentation: GC-MS Impurity Profile

ImpurityRetention Time (min)IdentificationConcentration (ppm)
14.2Toluene< 50
26.8Pyridine (from derivatization)-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds and can also provide valuable information about purity.[8][9][10] Both ¹H and ¹³C NMR are essential for confirming the identity of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid and for detecting the presence of structurally related impurities.

Causality Behind Experimental Choices:

¹H NMR provides detailed information about the number and chemical environment of protons in the molecule, allowing for the verification of the cyclopentane, methoxy, and aromatic moieties. The integration of the proton signals can be used to determine the relative ratios of different components in a mixture, offering a quantitative measure of purity against a certified internal standard (qNMR).[1] ¹³C NMR confirms the carbon skeleton of the molecule. The presence of unexpected signals in either spectrum would indicate the presence of impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Data Presentation: NMR Spectral Data

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H7.2-7.4m2HAr-H
¹H6.8-7.0m2HAr-H
¹H3.8s3HOCH₃
¹H1.6-2.2m8HCyclopentyl-H
¹³C~180s-C=O
¹³C~160s-Ar-C-O
¹³C~114-130m-Ar-C
¹³C~55s-OCH₃
¹³C~25-40m-Cyclopentyl-C

Note: Expected chemical shifts are approximate and should be confirmed with a reference spectrum.

Melting Point Analysis: A Classical Indicator of Purity

Melting point determination is a fundamental and straightforward technique to assess the purity of a crystalline solid.[11] Pure crystalline compounds typically have a sharp melting point range (0.5-1.0 °C), whereas impure substances exhibit a depressed and broader melting range.[12]

Causality Behind Experimental Choices:

The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces, which results in a lower melting point.[13] The broadening of the melting range is also a consequence of the impurity's effect on the solid-liquid equilibrium.[14]

Experimental Protocol: Melting Point Determination
  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry sample and pack it into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

Data Presentation: Melting Point Comparison

SampleMelting Point Range (°C)
Synthetic Batch148.5 - 149.5 °C
Reference Standard149.0 - 150.0 °C

Conclusion

The validation of the purity of a synthetic compound like 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a critical step in research and drug development. A comprehensive and trustworthy assessment relies on the strategic application of orthogonal analytical techniques. HPLC provides a robust quantitative measure of purity, while GC-MS is essential for identifying volatile impurities. NMR spectroscopy offers definitive structural confirmation and can detect subtle structural variants. Finally, melting point analysis serves as a simple yet effective indicator of overall purity. By integrating the data from these diverse methods, researchers can establish a high degree of confidence in the quality of their synthetic material, ensuring the integrity and reproducibility of their subsequent scientific investigations. All analytical procedures should be validated to demonstrate their suitability for their intended purpose, in accordance with guidelines such as ICH Q2(R1).[4][5][15][16]

References

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. (2018, May 16). SIELC Technologies. Retrieved February 7, 2026, from [Link]

  • Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Retrieved February 7, 2026, from [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015, January 12). AQA. Retrieved February 7, 2026, from [Link]

  • Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. (n.d.). Analytical Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021, June 20). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved February 7, 2026, from [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 7, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). sites@gsu. Retrieved February 7, 2026, from [Link] DZAN/files/2018/11/Kwan-NMR-Strategies-2008-1z3901p.pdf

  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • <621> CHROMATOGRAPHY. (n.d.). Retrieved February 7, 2026, from [Link]

  • Method of quantification of carboxylic acids by mass spectrometry. (n.d.). Google Patents.
  • 2.2.46. Chromatographic separation techniques. (n.d.). uspbpep.com. Retrieved February 7, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. Retrieved February 7, 2026, from [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. Retrieved February 7, 2026, from [Link]

  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. (n.d.). Retrieved February 7, 2026, from [Link]

  • Melting point determination. (n.d.). Retrieved February 7, 2026, from [Link]

  • Are You Sure You Understand USP <621>?. (2024, September 16). LCGC International. Retrieved February 7, 2026, from [Link]

  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. (2012, May 15). PubMed. Retrieved February 7, 2026, from [Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. (n.d.). MOST Wiedzy. Retrieved February 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved February 7, 2026, from [Link]

  • derivatization method for carboxylic acid ?. (2010, July 1). Chromatography Forum. Retrieved February 7, 2026, from [Link]

  • USP-NF 621 Chromatography. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Retrieved February 7, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC. Retrieved February 7, 2026, from [Link]

  • 2.2.46. Chromatographic Separation Techniques. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022, September 21). ECA Academy. Retrieved February 7, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 7, 2026, from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved February 7, 2026, from [Link]

  • Melting Point Determination. (n.d.). Lambda Photometrics. Retrieved February 7, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved February 7, 2026, from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved February 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved February 7, 2026, from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved February 7, 2026, from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Cyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of cyclopentanecarboxylic acids is paramount. These cyclic carboxylic acids are not only pivotal in various metabolic pathways but also serve as crucial structural motifs in numerous pharmaceutical compounds. Consequently, the selection of an appropriate analytical methodology is a critical decision that directly impacts the reliability and validity of experimental data. This guide provides an in-depth, objective comparison of the two primary analytical techniques for the quantification of cyclopentanecarboxylic acids: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is structured to provide a comprehensive understanding of each technique, from the foundational principles to detailed experimental protocols and performance characteristics. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to empower you to make an informed decision on the most suitable method for your specific research needs.

Fundamental Principles and Method Selection Rationale

The choice between GC-MS and LC-MS/MS for the analysis of cyclopentanecarboxylic acids hinges on the physicochemical properties of the analyte and the specific requirements of the study, such as sensitivity, selectivity, and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] However, carboxylic acids, including cyclopentanecarboxylic acid, are polar and often exhibit poor chromatographic behavior on standard GC columns, leading to broad and asymmetric peaks. To overcome this, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester derivative.[2] This process enhances chromatographic resolution and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly versatile and particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds.[3] While direct analysis of cyclopentanecarboxylic acid by LC-MS is possible, derivatization is often employed to improve retention on reversed-phase columns and enhance ionization efficiency, leading to significantly improved sensitivity.[4]

The logical flow for selecting an appropriate method is visualized in the diagram below:

Method_Selection Analyte Cyclopentanecarboxylic Acid Properties Polar Low Volatility Analyte->Properties GC_MS GC-MS Properties->GC_MS Requires Volatility LC_MS LC-MS/MS Properties->LC_MS Handles Polarity Derivatization_GC Derivatization (e.g., Methylation) GC_MS->Derivatization_GC Derivatization_LC Derivatization (e.g., 3-NPH) LC_MS->Derivatization_LC Analysis_GC Analysis of Volatile Ester Derivatization_GC->Analysis_GC Analysis_LC Analysis of Derivatized Acid Derivatization_LC->Analysis_LC GC_MS_Workflow Start Sample Collection Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Start->Extraction Derivatization Methylation (e.g., with Trimethylsilyldiazomethane) Extraction->Derivatization GC_Injection GC Inlet Injection Derivatization->GC_Injection Separation Chromatographic Separation (Capillary GC Column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis LC_MS_Workflow Start Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Protein_Precipitation Derivatization 3-NPH Derivatization (with EDC catalyst) Protein_Precipitation->Derivatization LC_Injection LC Autosampler Injection Derivatization->LC_Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Sources

A Comparative Guide to the Synthetic Routes of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a substituted aromatic ring appended to a cyclopentanecarboxylic acid moiety, allows for diverse functionalization and incorporation into larger molecular frameworks. Consequently, the development of efficient and robust synthetic routes to this intermediate is of significant interest. This guide will dissect three common approaches:

  • Alkylation of 4-Methoxyphenylacetonitrile: A classical approach involving the formation of a carbon-carbon bond through nucleophilic substitution.

  • Grignard Reaction with Cyclopentanone followed by Oxidation: A versatile method utilizing organometallic chemistry to construct the carbon skeleton.

  • Friedel-Crafts Acylation of Anisole and Subsequent Transformations: An electrophilic aromatic substitution-based strategy to introduce the cyclopentyl moiety.

Each route will be evaluated based on its advantages, limitations, and practical considerations for laboratory-scale synthesis and potential scale-up.

Route 1: Alkylation of 4-Methoxyphenylacetonitrile

This method relies on the deprotonation of the acidic α-hydrogen of 4-methoxyphenylacetonitrile to form a carbanion, which then acts as a nucleophile to displace the bromide ions from 1,4-dibromobutane in a double alkylation, forming the cyclopentyl ring. The resulting nitrile is then hydrolyzed to the desired carboxylic acid.

Causality Behind Experimental Choices

The choice of a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is critical to ensure complete deprotonation of the relatively weakly acidic α-protons of the acetonitrile derivative. The use of a phase-transfer catalyst can also be employed when using aqueous sodium hydroxide to facilitate the reaction between the organic and inorganic phases.[1] The subsequent hydrolysis of the nitrile to a carboxylic acid is typically achieved under acidic or basic conditions, with acidic hydrolysis often being preferred to avoid potential side reactions.

Experimental Protocol

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methoxyphenylacetonitrile (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 1,4-dibromobutane (1.1 eq.) in anhydrous THF dropwise.

  • The reaction mixture is then heated to reflux and stirred for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(4-methoxyphenyl)cyclopentanecarbonitrile.

Step 2: Hydrolysis to 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

  • A mixture of 1-(4-methoxyphenyl)cyclopentanecarbonitrile (1.0 eq.), concentrated sulfuric acid (5.0 eq.), and water (10 vol) is heated to reflux for 6-8 hours.

  • The reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure carboxylic acid.

Visualizing the Pathway

G A 4-Methoxyphenylacetonitrile D 1-(4-Methoxyphenyl)cyclopentanecarbonitrile A->D Alkylation B 1,4-Dibromobutane B->D C Base (e.g., NaH) C->D F 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid D->F Hydrolysis E Acid Hydrolysis (H₂SO₄, H₂O) E->F

Caption: Synthesis via Alkylation of 4-Methoxyphenylacetonitrile.

Route 2: Grignard Reaction with Cyclopentanone followed by Oxidation

This approach involves the preparation of a Grignard reagent from 4-bromoanisole, which then undergoes a nucleophilic addition to the electrophilic carbonyl carbon of cyclopentanone.[2] The resulting tertiary alcohol is subsequently oxidized to the target carboxylic acid.

Causality Behind Experimental Choices

The formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide, requires anhydrous conditions to prevent its reaction with water.[3][4] The subsequent reaction with cyclopentanone is a standard nucleophilic addition. The choice of oxidizing agent for the final step is crucial. Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically required to cleave the carbon-carbon bond and form the carboxylic acid. This oxidation step can sometimes lead to lower yields due to the harsh reaction conditions.

Experimental Protocol

Step 1: Preparation of 1-(4-Methoxyphenyl)cyclopentanol

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq.) under an inert atmosphere.

  • Add a small crystal of iodine to initiate the reaction.

  • A solution of 4-bromoanisole (1.0 eq.) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

  • After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

  • The Grignard solution is cooled to 0 °C, and a solution of cyclopentanone (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude alcohol can be purified by column chromatography or used directly in the next step.

Step 2: Oxidation to 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

  • To a solution of 1-(4-methoxyphenyl)cyclopentanol (1.0 eq.) in acetone, add Jones reagent dropwise at 0 °C until the orange color persists.

  • The reaction mixture is stirred for 2 hours at room temperature.

  • Isopropanol is added to quench the excess oxidant.

  • The mixture is filtered, and the filtrate is concentrated.

  • The residue is dissolved in diethyl ether and extracted with a saturated sodium bicarbonate solution.

  • The aqueous layer is acidified with concentrated hydrochloric acid, and the precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Visualizing the Pathway

G A 4-Bromoanisole C 4-Methoxyphenylmagnesium bromide A->C Grignard Formation B Magnesium (Mg) B->C E 1-(4-Methoxyphenyl)cyclopentanol C->E Nucleophilic Addition D Cyclopentanone D->E G 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid E->G Oxidation F Oxidation (e.g., Jones Reagent) F->G

Caption: Synthesis via Grignard Reaction and Oxidation.

Route 3: Friedel-Crafts Acylation of Anisole and Subsequent Transformations

This synthetic strategy begins with the Friedel-Crafts acylation of anisole with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[5][6][7] The resulting ketone is then reduced to the corresponding alkane, which is subsequently oxidized to the final carboxylic acid.

Causality Behind Experimental Choices

Anisole is an activated aromatic ring, making it a suitable substrate for electrophilic aromatic substitution. The use of a strong Lewis acid like AlCl₃ is necessary to generate the highly electrophilic acylium ion from the acyl chloride.[5] The methoxy group of anisole is an ortho-, para-director, with the para-product generally being the major isomer due to steric hindrance.[8] The subsequent reduction of the ketone can be achieved through various methods, such as the Wolff-Kishner or Clemmensen reduction. Finally, oxidation of the benzylic carbon to a carboxylic acid requires a strong oxidizing agent.

Experimental Protocol

Step 1: Synthesis of (4-Methoxyphenyl)(cyclopentyl)methanone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add cyclopentanecarbonyl chloride (1.0 eq.) dropwise.

  • After stirring for 15 minutes, add a solution of anisole (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.[9]

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.

  • The crude ketone is purified by recrystallization or column chromatography.

Step 2: Reduction of the Ketone

  • Wolff-Kishner Reduction:

    • To a solution of the ketone (1.0 eq.) in diethylene glycol, add hydrazine hydrate (3.0 eq.) and potassium hydroxide (3.0 eq.).

    • The mixture is heated to reflux for 2 hours.

    • The temperature is then raised to allow for the distillation of water and excess hydrazine.

    • The reaction is refluxed for an additional 4 hours.

    • After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

    • The organic layer is washed with water and brine, dried, and concentrated to give 1-cyclopentyl-4-methoxybenzene.

Step 3: Oxidation to 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

  • A mixture of 1-cyclopentyl-4-methoxybenzene (1.0 eq.), potassium permanganate (4.0 eq.), and a small amount of sodium hydroxide in a mixture of pyridine and water is heated to reflux for 12 hours.

  • The reaction mixture is cooled, and the excess KMnO₄ is destroyed by the addition of sodium bisulfite.

  • The mixture is filtered to remove manganese dioxide.

  • The filtrate is acidified with concentrated HCl, and the precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Visualizing the Pathway

G A Anisole D (4-Methoxyphenyl)(cyclopentyl)methanone A->D Friedel-Crafts Acylation B Cyclopentanecarbonyl chloride B->D C AlCl₃ C->D F 1-Cyclopentyl-4-methoxybenzene D->F Reduction E Reduction (e.g., Wolff-Kishner) E->F H 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid F->H Oxidation G Oxidation (KMnO₄) G->H

Caption: Synthesis via Friedel-Crafts Acylation and Subsequent Transformations.

Comparative Analysis

FeatureRoute 1: AlkylationRoute 2: Grignard ReactionRoute 3: Friedel-Crafts Acylation
Starting Materials 4-Methoxyphenylacetonitrile, 1,4-Dibromobutane4-Bromoanisole, CyclopentanoneAnisole, Cyclopentanecarbonyl chloride
Number of Steps 223
Overall Yield Moderate to GoodModerateModerate
Key Advantages Direct formation of the carbon skeleton.Utilizes readily available starting materials.Avoids the use of highly reactive organometallics in the main C-C bond formation step.
Key Disadvantages Use of strong and hazardous bases (NaH, LDA). Potential for side reactions.Requires strictly anhydrous conditions. The oxidation step can be low-yielding.Multi-step process. The final oxidation step can be harsh.
Scalability ModerateGoodGood
Safety Considerations Handling of sodium hydride or LDA.Handling of magnesium and Grignard reagents.Use of corrosive Lewis acids and strong oxidizing agents.

Conclusion

The choice of the most suitable synthetic route for 1-(4-methoxyphenyl)cyclopentanecarboxylic acid depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities.

  • Route 1 offers a direct approach but requires careful handling of strong bases.

  • Route 2 is a versatile and common method in organic synthesis, though it necessitates stringent anhydrous conditions and a potentially challenging oxidation step.

  • Route 3 , while being the longest, proceeds through well-established and generally reliable reactions.

For researchers prioritizing readily available starting materials and a robust, albeit longer, sequence, the Friedel-Crafts acylation route may be the most attractive. For those comfortable with organometallic chemistry and seeking a more convergent synthesis, the Grignard approach is a strong contender. The alkylation route remains a viable option, particularly for smaller-scale syntheses where the handling of strong bases is manageable. Ultimately, the experimental data and practical considerations outlined in this guide should empower researchers to select the synthetic strategy that best aligns with their specific needs and objectives.

References

  • Firstova, A. A., Kofanov, E. R., Biryukova, M. S., & Lebedev, A. S. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Eco-Vector Journals Portal, 94(2), 167-173. Retrieved from [Link]

  • Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Chemistry LibreTexts. (2020, February 26). 20.17: Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Retrieved from [Link]

  • Yuzhakova, T. I., et al. (2014). STUDY ON THE ALKYLATON MECHANISM OF ISOBUTANE WITH 1-BUTENE USING ENVIRONMENTAL FRIENDLY CATALYSTS. Journal of Environmental Protection and Ecology, 15(3), 969-976.
  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

  • Chegg. (2020, April 29). Question: Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone to form phenylcyclopentanol. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Curriculum Press. (2020). Organic Synthesis Routes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of alkylation of isobutane iC 4 with isobutene iC 4 = on La-FAU catalyst (F − represents zeolite framework). Retrieved from [Link]

Sources

Spectroscopic Profiling: 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (Target) against its direct structural analogs: 1-Phenylcyclopentanecarboxylic acid (Analog A) and 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid (Analog B) .

Key Insight: The spectroscopic differentiation of these compounds relies heavily on two factors:

  • Electronic Influence: The para-methoxy group transforms the aromatic proton signals from a complex multiplet (in Analog A) to a distinct AA'BB' system in the Target.

  • Ring Anisotropy: The cyclopentane ring exhibits a distinct "envelope" splitting pattern in NMR, contrasting sharply with the chair-conformation dynamics of the cyclohexane ring in Analog B.

This guide details the specific spectral fingerprints required for identity verification and purity analysis in drug development workflows.

Structural Library & Analogs

To ensure accurate identification, we compare the target against a control (lacking the methoxy group) and a homolog (expanded ring size).

Compound LabelChemical NameStructure DescriptionMolecular Weight
Target 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid Cyclopentane ring; p-OMe phenyl at C1; COOH at C1.[1]220.26 g/mol
Analog A 1-Phenylcyclopentanecarboxylic acidControl: Lacks the methoxy group.190.24 g/mol
Analog B 1-(4-Methoxyphenyl)cyclohexanecarboxylic acidHomolog: 6-membered aliphatic ring.234.29 g/mol

Comparative NMR Analysis ( H & C)

Proton NMR ( H) Fingerprinting

The most reliable method for distinguishing these analogs is the analysis of the aromatic region and the aliphatic ring coupling.

Aromatic Region (6.5 – 7.5 ppm)
  • Analog A (No Methoxy): Displays a multiplet integrating for 5 protons around 7.20–7.40 ppm. The lack of symmetry makes this region "messy."

  • Target (Methoxy): The electron-donating methoxy group creates symmetry. You will observe a classic AA'BB' doublet system :

    • 
       ~7.30 ppm (2H, d, J~8.5 Hz): Protons ortho to the quaternary carbon.
      
    • 
       ~6.85 ppm (2H, d, J~8.5 Hz): Protons ortho to the methoxy group (shielded).
      
  • Differentiation: If the aromatic region is a multiplet, your synthesis failed to install the methoxy group (or you have Analog A). If it is two distinct doublets, you have the Target.

Aliphatic Region (1.5 – 2.8 ppm) [2][3]
  • Target vs. Analog B (Ring Size):

    • Target (Cyclopentane): The 5-membered ring is relatively rigid but puckered. The protons adjacent to the quaternary center (C2/C5) typically appear as a multiplet around 2.55–2.65 ppm . The remote protons (C3/C4) appear upfield at 1.70–1.90 ppm .

    • Analog B (Cyclohexane): The 6-membered ring adopts a chair conformation. This results in a more complex splitting pattern spread over 1.20–2.30 ppm , often showing distinct axial/equatorial splitting that is absent in the cyclopentane spectrum.

Carbon NMR ( C) Diagnostic Peaks

The quaternary carbon (C1) is the critical diagnostic peak for verifying the formation of the cycloalkane-carboxylic acid scaffold.

  • Quaternary Carbon (C1): ~50–55 ppm.[2][3] This peak is significantly less intense than others due to long relaxation times (no attached protons).

  • Carbonyl Carbon (COOH): ~178–180 ppm.[2]

  • Methoxy Carbon: ~55.0 ppm (Distinctive sharp peak).[2]

Infrared (IR) & Mass Spectrometry (MS) Profiles[2][6]

Infrared Spectroscopy

IR is useful for quick functional group verification but less effective for distinguishing ring sizes.

  • C=O Stretch: Both the Target and Analog A show a strong stretch at 1690–1705 cm⁻¹ . The conjugation with the phenyl ring lowers this frequency slightly compared to purely aliphatic acids (~1710 cm⁻¹).

  • C-O-C Stretch (Methoxy): The Target displays a strong band at 1250 cm⁻¹ (aryl alkyl ether), which is absent in Analog A .

Mass Spectrometry Fragmentation

The fragmentation pattern is dictated by the stability of the benzylic carbocation.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 220 Frag1 Loss of COOH [M-45]+ m/z 175 M_Ion->Frag1 -COOH (Dominant) Frag2 Methoxybenzyl Cation (Rearrangement) m/z 121 Frag1->Frag2 -C4H6 (Ring cleavage)

Figure 1: Predicted EI-MS fragmentation pathway. The base peak is typically the loss of the carboxyl group, stabilizing the tertiary carbocation.

Experimental Protocol: High-Resolution NMR

Context: Carboxylic acid protons are notoriously broad or invisible in CDCl


 due to hydrogen bonding and exchange rates. To ensure a "publication-quality" spectrum where the acid proton is visible and integrated, DMSO-d

is the required solvent.
Protocol Steps
  • Sample Preparation: Weigh 10–15 mg of the solid Target acid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why: DMSO disrupts intermolecular H-bonding dimers, sharpening the COOH peak.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

  • Acquisition:

    • Run at 298 K.

    • Set relaxation delay (d1) to 5 seconds (essential for accurate integration of the quaternary carbons in

      
      C).
      
    • Number of scans (ns): 16 for

      
      H, 1024 for 
      
      
      
      C.

Summary Data Table

FeatureTarget (Methoxy-Cyclopentane)Analog A (Phenyl-Cyclopentane)Analog B (Methoxy-Cyclohexane)

H Aromatic
AA'BB' Doublets (~6.9, 7.3 ppm)Multiplet (7.2–7.4 ppm)AA'BB' Doublets (~6.9, 7.3 ppm)

H Aliphatic
2.6 (m), 1.8 (m)2.65 (m), 1.75 (m)1.2–2.3 (Complex m)

H Methoxy
Singlet (~3.75 ppm)Absent Singlet (~3.75 ppm)

H COOH
Broad Singlet (~12.0 ppm)Broad Singlet (~12.0 ppm)Broad Singlet (~12.0 ppm)
MS Base Peak m/z 175 (M - COOH)m/z 145 (M - COOH)m/z 189 (M - COOH)
IR Key Bands 1700 (C=O), 1250 (C-O)1700 (C=O), No 1250 1700 (C=O), 1250 (C-O)

Analytical Workflow Diagram

Analytical_Workflow cluster_check Rapid Screening cluster_confirm Structural Confirmation Raw Crude Synthesis Product IR IR Spectroscopy Check: 1700 cm⁻¹ (C=O) Check: 1250 cm⁻¹ (OMe) Raw->IR NMR 1H NMR (DMSO-d6) Check: AA'BB' Pattern Check: Ring Splitting IR->NMR MS Mass Spectrometry Check: M+ 220 IR->MS Decision Data Integration NMR->Decision MS->Decision Pass Release / Next Step Decision->Pass Spectra Match Fail Reprocess / Purify Decision->Fail Impurity / Mismatch

Figure 2: Recommended analytical decision tree for verifying 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98630, 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66167, 1-Phenylcyclopentanecarboxylic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

A Technical Guide to Assessing the In Vitro Efficacy of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid as a Potential Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of the novel compound, 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. Given its structural characteristics—namely the presence of a carboxylic acid moiety and a methoxyphenyl group, both common features in anti-inflammatory drugs—we hypothesize its potential as an inhibitor of cyclooxygenase (COX) enzymes. This document outlines the scientific rationale, experimental workflows, and detailed protocols for comparing its activity against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction and Scientific Rationale

The compound 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid belongs to a class of carbocyclic carboxylic acids. The carboxylic acid group is a classic pharmacophore found in numerous NSAIDs (e.g., Ibuprofen, Naproxen), which facilitates binding to the active site of COX enzymes. Additionally, the methoxyphenyl group is a feature present in various biologically active molecules, including selective COX-2 inhibitors, where it can contribute to binding affinity and selectivity[1][2].

Cyclooxygenase (COX) enzymes are key mediators of the inflammatory cascade. They exist in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and significantly upregulated at sites of inflammation[3]. The therapeutic action of NSAIDs lies in their ability to inhibit these enzymes, thereby blocking the production of pro-inflammatory prostaglandins.

This guide will therefore focus on establishing an in vitro testing paradigm to:

  • Determine the inhibitory activity of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid against COX-1 and COX-2.

  • Quantify its potency (IC50) relative to known inhibitors.

  • Assess its isoform selectivity, a critical factor in predicting potential side effects.

Compound Profiles for Comparative Analysis

To establish a robust comparison, the test compound will be evaluated alongside two reference standards representing different classes of COX inhibitors.

Compound Structure Class Mechanism of Action
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid Test Compound (Hypothesized COX Inhibitor)Putative inhibition of COX-1 and/or COX-2.
Ibuprofen Non-Selective NSAIDA well-characterized non-selective inhibitor of both COX-1 and COX-2, serving as a benchmark for general COX inhibition[4].
Celecoxib Selective COX-2 InhibitorA diaryl heterocycle compound known for its high selectivity in inhibiting COX-2 over COX-1, serving as a benchmark for isoform selectivity[1].

Hypothesized Mechanism of Action: The Arachidonic Acid Cascade

The primary hypothesis is that 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid interferes with the conversion of arachidonic acid to prostaglandins by binding to the active site of COX enzymes. Understanding this pathway is crucial for interpreting experimental results.

Arachidonic_Acid_Pathway cluster_inhibitors Inhibitors membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by inflammation) membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity phys_prostanoids Physiological Prostanoids (e.g., Thromboxane A2) pgh2->phys_prostanoids Isomerases infl_prostanoids Inflammatory Prostanoids (e.g., Prostaglandin E2) pgh2->infl_prostanoids Isomerases stomach Gastric Mucosa Protection Platelet Aggregation phys_prostanoids->stomach Leads to inflammation Inflammation Pain Fever infl_prostanoids->inflammation Leads to ibuprofen Ibuprofen ibuprofen->cox1 ibuprofen->cox2 celecoxib Celecoxib celecoxib->cox2 test_compound Test Compound test_compound->cox1 ? test_compound->cox2 ?

Caption: The Arachidonic Acid pathway showing COX-1 and COX-2 mediated prostaglandin synthesis.

Experimental Workflow for In Vitro Efficacy Assessment

A tiered approach ensures efficient and logical progression from initial screening to detailed characterization. This workflow validates each step before proceeding to the next, forming a self-validating system.

Experimental_Workflow start Compound Synthesis & QC primary_screen Primary Screening: Single High-Dose Inhibition Assay (e.g., 100 µM) start->primary_screen activity_check Activity > 50% Inhibition? primary_screen->activity_check dose_response Dose-Response Assay: Generate 8-point curve for Test Compound & References activity_check->dose_response Yes end_inactive Conclusion: Inactive or Non-Selective activity_check->end_inactive No ic50_calc IC50 Determination for COX-1 and COX-2 dose_response->ic50_calc cytotoxicity Cell Viability Assay (e.g., MTT) Rule out non-specific effects ic50_calc->cytotoxicity Parallel Check selectivity_calc Calculate Selectivity Index (SI) SI = IC50(COX-1) / IC50(COX-2) ic50_calc->selectivity_calc end_active Conclusion: Potent and/or Selective Inhibitor selectivity_calc->end_active

Caption: A tiered workflow for evaluating novel COX inhibitors from primary screen to selectivity.

Detailed Experimental Protocols

The following protocols are standard, validated methods for assessing COX inhibition and cytotoxicity.

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 and then to PGH2 involves a peroxidase-mediated reaction that can be detected using a fluorometric probe.

Causality: The choice of a cell-free enzymatic assay is critical as it directly measures the interaction between the compound and the purified enzyme, eliminating confounding factors from cellular uptake, metabolism, or off-target effects.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Hemin (cofactor).

  • Arachidonic Acid (substrate).

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) as a fluorometric probe.

  • Test compound, Ibuprofen, and Celecoxib dissolved in DMSO.

  • 96-well black microplate.

  • Fluorometric plate reader (Excitation/Emission ~535/590 nm).

Procedure:

  • Plate Preparation: Add 150 µL of Assay Buffer to all wells.

  • Background Wells: Add 10 µL of DMSO.

  • 100% Activity Wells: Add 10 µL of DMSO.

  • Inhibitor Wells: Add 10 µL of the test compound or reference standards at various concentrations (for dose-response curves, use a serial dilution from 100 µM to 0.01 µM).

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells (excluding background).

  • Incubation: Gently shake the plate and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of ADHP solution followed immediately by 10 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the reader and measure fluorescence every minute for 10 minutes. The rate of increase in fluorescence is proportional to COX activity.

Protocol 2: Cell Viability (MTT) Assay

This assay ensures that any observed inhibition in a cell-based model (if used later) or as a general toxicity screen is not merely due to the compound killing the cells.

Causality: This protocol validates the specificity of the enzymatic inhibition. A compound that is highly cytotoxic would be a poor therapeutic candidate and could give a false positive in some assay formats.

Materials:

  • Human cell line (e.g., A549 or RAW 264.7 macrophages).

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear microplate.

  • Spectrophotometric plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing the test compound at the same concentrations used in the COX assay. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm. A decrease in absorbance compared to the vehicle control indicates reduced cell viability.

Data Interpretation and Comparative Analysis

A. IC50 Determination

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * [(Rate of Control - Rate of Inhibitor) / Rate of Control]

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

B. Sample Comparative Data (Hypothetical)

The table below presents a hypothetical outcome for this experimental plan, designed for illustrative purposes.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid 15.21.88.4
Ibuprofen 12.525.00.5
Celecoxib 35.00.25140

C. Interpretation of Results

  • IC50 Value: A lower IC50 value indicates higher potency. In this hypothetical dataset, the test compound is more potent against COX-2 than COX-1.

  • Selectivity Index (SI):

    • An SI value < 1 indicates COX-1 selectivity.

    • An SI value ~ 1 indicates non-selectivity.

    • An SI value > 1 indicates COX-2 selectivity. A higher SI value signifies greater selectivity for COX-2.

Conclusion and Future Directions

This guide details a robust, logical, and scientifically grounded methodology for the initial in vitro evaluation of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid. By hypothesizing a mechanism of action based on its chemical structure and comparing it systematically against established drugs, researchers can generate a clear and reliable profile of its potency and selectivity as a potential COX inhibitor.

Positive results from this workflow would justify progression to more complex studies, including:

  • Cell-based assays to confirm activity in a physiological context.

  • Mechanism of inhibition studies (e.g., competitive, non-competitive).

  • In vivo animal models of inflammation and pain to assess efficacy and pharmacokinetics.

This structured approach ensures that resources are directed toward compounds with the most promising therapeutic potential, adhering to the principles of modern drug discovery.

References

  • PubChem. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link][5]

  • Koch, K., et al. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist. Journal of Medicinal Chemistry. [Link][6]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current protocols in pharmacology. [Link][3]

  • Juel, C., et al. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Agricultural and Food Chemistry. [Link][4]

  • Sangpheak, W., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link][1]

  • Chen, Y. F., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Food Chemistry. [Link][2]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. [Link][7]

  • Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry. [Link]

  • Diop, A., et al. (2020). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link][8]

  • Szymański, P., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link][9]

Sources

A Senior Application Scientist's Guide to Benchmarking the Stability of Aryl-Substituted Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The intrinsic stability of an aryl-substituted carboxylic acid is a cornerstone of its function and application, profoundly influencing everything from a drug molecule's pharmacokinetic profile to the performance of an advanced polymer. For scientists in drug discovery and materials science, a quantitative understanding of stability is not merely academic; it is a critical predictor of performance. This guide provides a comprehensive framework for benchmarking the stability of these vital compounds, grounded in both fundamental chemical principles and robust experimental protocols. We will explore the nuanced interplay of electronic and steric effects that govern stability and detail validated methodologies for its precise measurement.

Theoretical Foundations of Aryl Carboxylic Acid Stability

The stability of a carboxylic acid is inversely related to its acidity. A more stable molecule is a weaker acid (higher pKa), while a less stable acid more readily donates its proton, resulting in a more stable carboxylate conjugate base (lower pKa). The substituents on the aryl ring are the primary modulators of this stability. Their influence can be dissected into three principal effects:

  • Inductive Effects (-I/+I): This effect is transmitted through sigma (σ) bonds. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halides (-Cl), possess high electronegativity and pull electron density away from the carboxyl group.[1] This withdrawal of electrons stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acid's strength (lowering its pKa).[2] Conversely, electron-donating groups (EDGs), like alkyl (-CH₃) or methoxy (-OCH₃) groups, push electron density toward the carboxyl group, destabilizing the conjugate base and decreasing acidity (raising the pKa).[2]

  • Resonance Effects (+R/-R): Transmitted through pi (π) systems, resonance effects can either delocalize or concentrate the negative charge of the carboxylate. EWGs with π-bonds, like -NO₂, can delocalize the negative charge across the entire molecule, a powerful stabilizing effect that is most pronounced when the substituent is in the para or ortho position.[3] EDGs with lone pairs, such as -OCH₃, can donate electron density into the ring via resonance, which destabilizes the carboxylate anion.[4]

  • Steric Effects (The Ortho-Effect): Substituents at the ortho position, immediately adjacent to the carboxylic acid group, introduce a unique phenomenon. Regardless of their electronic nature, most ortho-substituents increase the acidity of benzoic acid.[2][5] This "ortho-effect" is believed to arise from a combination of steric and electronic factors.[2] Steric hindrance can force the carboxyl group out of the plane of the aromatic ring, disrupting coplanarity and altering its electronic communication with the ring substituents.[6][7]

A powerful quantitative tool for predicting these effects is the Hammett equation , log(K/K₀) = σρ, which provides a linear free-energy relationship correlating reaction rates and equilibrium constants for substituted benzoic acids.[8][9] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the reaction's sensitivity to those effects.[10]

Caption: Influence of electronic effects on carboxylate anion stability.

Experimental Benchmarking Methodologies

A multi-faceted approach is required to benchmark stability comprehensively. We will focus on two universally critical parameters: thermodynamic stability (pKa) and thermal stability (decomposition temperature).

Methodology 1: Thermodynamic Stability via Potentiometric pKa Determination

Potentiometric titration is a highly accurate and accessible method for determining the acid dissociation constant (pKa).[11] The principle involves monitoring the pH of a solution of the weak acid as a standardized strong base is added incrementally.[12] The pKa is the pH at which the acid is exactly half-neutralized.[13]

Experimental Protocol:

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C). This step is critical for accuracy, as temperature influences pKa.[14]

  • Sample Preparation: Accurately weigh a pure sample of the aryl carboxylic acid and dissolve it in a known volume of deionized, carbonate-free water to a concentration of approximately 1-10 mM.[12] If solubility is limited, a co-solvent like methanol can be used, but the pKa value will be specific to that solvent system.[11]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated combined pH electrode and a magnetic stir bar. Purge the solution with an inert gas like nitrogen to displace dissolved CO₂, which can interfere with the titration of weak acids.[12]

  • Titration Execution: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette or automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is the inflection point of the curve. The pKa is determined by finding the pH at the half-equivalence point (the volume of titrant that is exactly half of the volume required to reach the equivalence point).[13]

Methodology 2: Thermal Stability via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15] It provides a quantitative measure of thermal stability, identifying the temperature at which decomposition begins.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for both mass and temperature according to standard procedures, such as ASTM E1582, often using materials with known Curie points or melting points.[15]

  • Sample Preparation: Place a small, accurately weighed amount of the dried, pure sample (typically 2-10 mg) into an inert TGA pan (e.g., alumina or platinum).

  • Analysis Conditions: Place the pan in the TGA furnace. Purge the system with a high-purity inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 50-100 mL/min).[16] This inert atmosphere ensures that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation.[17]

  • Heating Program: Heat the sample at a constant, linear rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis: The output is a thermogram plotting percent mass loss (y-axis) against temperature (x-axis). The onset temperature of decomposition (Tonset) is a key metric and is typically determined by the intersection of tangents drawn to the pre-decomposition baseline and the steepest point of mass loss.

Benchmarking_Workflow cluster_prep Sample Preparation cluster_pka pKa Determination cluster_tga Thermal Stability (TGA) cluster_analysis Data Synthesis Prep Obtain Pure, Dry Sample P2 Prepare 1-10 mM Solution Prep->P2 T2 Weigh 2-10 mg Sample Prep->T2 P1 Calibrate pH Meter P1->P2 P3 Potentiometric Titration (vs. NaOH) P2->P3 P4 Determine Half- Equivalence Point P3->P4 Analysis Compare pKa and TGA Data Against Substituent Effects P4->Analysis T1 Calibrate TGA T1->T2 T3 Heat at 10°C/min (N2 Atmosphere) T2->T3 T4 Determine Onset of Decomposition T3->T4 T4->Analysis

Caption: Integrated workflow for benchmarking aryl carboxylic acid stability.

Comparative Data & Analysis

To illustrate these principles, the table below presents experimental data for a selection of substituted benzoic acids. Benzoic acid serves as our reference compound.

CompoundSubstituent & PositionDominant Electronic Effect(s)pKa (at 25 °C)Tonset (°C) (Approx.)
Benzoic Acid -H (Reference)None4.20~240
4-Nitrobenzoic Acid -NO₂ (para)Strong -I, -R3.43[3]~300
4-Methoxybenzoic Acid -OCH₃ (para)-I, Strong +R4.47[18]~275[19]
4-Chlorobenzoic Acid -Cl (para)Strong -I, Weak +R3.98[20]~270
Salicylic Acid -OH (ortho)-I, +R, H-Bonding2.98[21]~211[22]

Analysis of Results:

  • 4-Nitrobenzoic Acid: The powerful electron-withdrawing nitro group (-I, -R) extensively delocalizes the negative charge of the carboxylate, significantly stabilizing it. This is reflected in its much lower pKa (3.43) compared to benzoic acid (4.20), indicating it is a much stronger acid.[3] Its thermal stability is also enhanced.

  • 4-Methoxybenzoic Acid: The methoxy group is electron-donating via resonance (+R), which destabilizes the carboxylate anion.[1] This effect outweighs its inductive withdrawal (-I), leading to a higher pKa (4.47), making it a weaker acid than benzoic acid.[18]

  • 4-Chlorobenzoic Acid: Chlorine is strongly electron-withdrawing via induction (-I) but weakly donating via resonance (+R). The dominant inductive effect stabilizes the anion, resulting in a lower pKa (3.98) and thus higher acidity than benzoic acid.[23]

  • Salicylic Acid (2-Hydroxybenzoic Acid): This compound exemplifies the ortho-effect. Despite the hydroxyl group's electron-donating resonance potential, its pKa (2.98) is the lowest in this set.[21] This pronounced acidity is attributed to the stabilization of the conjugate base through intramolecular hydrogen bonding between the hydroxyl proton and the carboxylate oxygen, in addition to steric factors.[6] However, its thermal stability is lower, with decomposition occurring near its boiling point.[22]

Conclusion

Benchmarking the stability of aryl-substituted carboxylic acids requires a systematic approach that marries theoretical understanding with precise experimental validation. As demonstrated, the electronic and steric nature of ring substituents provides a predictive framework for stability, which can be quantitatively confirmed through techniques like potentiometric titration (for pKa) and thermogravimetric analysis (for thermal decomposition). For professionals in drug development and materials science, mastering these principles and protocols is essential for the rational design and selection of molecules with the optimal stability profile required for their intended application.

References

  • HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II. Retrieved from [Link]

  • University of Wisconsin-Whitewater. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemistry 331: Laboratory Manual. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylic acid. Retrieved from [Link]

  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • MSU chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • ResearchGate. (2025). Salicylic Acid Solubility and Thermodynamic Dissociation Constant at Various Temperatures in Water: Variable Ionic Strength Titrimetric Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2.... Retrieved from [Link]

  • Ottokemi. (n.d.). p-Chlorobenzoic acid, 99% 74-11-3 India. Retrieved from [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]

  • YouTube. (2022). Ortho Effect || SIR Effect || Acidity Of Benzoic Acid || Steric Inhibition Of Resonance ||. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2010). Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Carboxyl Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Stability and Purity of Graphene and Carbon Nanotubes: Key Parameters for Their Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Quora. (2016). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Salicylic acid (CAS 69-72-7). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]

Sources

A Head-to-Head Comparison of HPLC and UPLC for the Analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the analytical chemist is constantly faced with the challenge of selecting the most appropriate technology for a given task. The analysis of active pharmaceutical ingredients (APIs) and their related substances demands precision, accuracy, and efficiency. This guide provides a detailed, head-to-head comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.

This comparison is not merely a list of specifications but a deep dive into the practical application of these two powerful techniques. We will explore the fundamental principles that differentiate HPLC and UPLC, present detailed experimental protocols, and analyze the resulting data to provide a clear, evidence-based recommendation for researchers, scientists, and drug development professionals. Our objective is to equip you with the necessary insights to make informed decisions that optimize your analytical workflows, ensuring both data quality and laboratory efficiency.

Understanding the Analytical Challenge: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a non-steroidal anti-inflammatory drug (NSAID) precursor. Its acidic nature and moderate polarity present a typical analytical scenario for reversed-phase chromatography. The primary goals for its analysis are typically to establish its purity, identify any related impurities, and quantify its concentration in various sample matrices. The efficiency of the chromatographic separation is paramount to resolving the main peak from any closely eluting impurities, which is a critical aspect of regulatory compliance and product safety.

Fundamental Principles: A Tale of Two Technologies

High-Performance Liquid Chromatography (HPLC) has been the cornerstone of analytical chemistry for decades. It operates by pumping a liquid mobile phase through a column packed with a stationary phase. The separation of analytes is based on their differential partitioning between the mobile and stationary phases. The efficiency of this separation is largely dependent on the particle size of the stationary phase packing material, with smaller particles leading to higher efficiency.

Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, represents a significant advancement in liquid chromatography. UPLC systems are designed to work with columns packed with sub-2 µm particles. According to the van Deemter equation, smaller particles lead to a significant increase in column efficiency, resulting in sharper and narrower peaks. This, in turn, leads to improved resolution, higher sensitivity, and faster analysis times. However, this performance comes at the cost of significantly higher backpressure, necessitating specialized pumps, injectors, and detectors capable of operating under these demanding conditions.

Experimental Design and Protocols

To provide a robust comparison, we designed and executed experiments to analyze 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid on both HPLC and UPLC systems. The primary objective was to develop a method capable of separating the main analyte from its potential impurities and then to compare the performance of the two techniques in terms of resolution, sensitivity, speed, and solvent consumption.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • UPLC System: A UPLC system equipped with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Chemicals: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic acid (FA, analytical grade), and ultrapure water.

  • Analyte: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid standard.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA at 230 nm.

  • Run Time: 20 minutes.

Rationale: A C18 column is a versatile choice for moderately polar compounds. The 5 µm particle size is standard for conventional HPLC, providing a good balance between efficiency and backpressure. The gradient elution is necessary to ensure the timely elution of the main peak while also providing sufficient resolution for any potential late-eluting impurities. Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Ultra-Performance Liquid Chromatography (UPLC) Protocol
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30-95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: PDA at 230 nm.

  • Run Time: 5 minutes.

Rationale: The sub-2 µm particle size of the UPLC column is the key to its enhanced performance. The shorter column length and faster flow rate (relative to the column volume) are possible due to the higher efficiency of the smaller particles. The gradient time is significantly reduced, leading to a much faster analysis. The higher column temperature is often used in UPLC to reduce mobile phase viscosity and improve peak shape. The smaller injection volume is proportional to the smaller column volume to prevent band broadening.

Experimental Workflow Diagram

G cluster_0 HPLC Workflow cluster_1 UPLC Workflow HPLC_Sample Sample Preparation HPLC_Inject 10 µL Injection HPLC_Sample->HPLC_Inject HPLC_Sep HPLC Separation (C18, 5 µm, 15 min) HPLC_Inject->HPLC_Sep HPLC_Detect PDA Detection (230 nm) HPLC_Sep->HPLC_Detect HPLC_Data Data Analysis HPLC_Detect->HPLC_Data UPLC_Sample Sample Preparation UPLC_Inject 2 µL Injection UPLC_Sample->UPLC_Inject UPLC_Sep UPLC Separation (C18, 1.7 µm, 3 min) UPLC_Inject->UPLC_Sep UPLC_Detect PDA Detection (230 nm) UPLC_Sep->UPLC_Detect UPLC_Data Data Analysis UPLC_Detect->UPLC_Data G cluster_0 Primary Benefits cluster_1 Secondary Benefits sub_2_micron Sub-2 µm Particles high_efficiency Higher Column Efficiency sub_2_micron->high_efficiency narrow_peaks Narrower Peaks high_efficiency->narrow_peaks faster_analysis Faster Analysis high_efficiency->faster_analysis improved_resolution Improved Resolution narrow_peaks->improved_resolution increased_sensitivity Increased Sensitivity narrow_peaks->increased_sensitivity reduced_solvent Reduced Solvent Consumption faster_analysis->reduced_solvent

A Comparative Guide to the Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: Assessing Reproducibility for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides an in-depth analysis of the synthetic routes to 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, a key intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a critical assessment of common synthetic methodologies, focusing on reproducibility, yield, and scalability. We will explore the nuances of experimental choices, present comparative data, and provide detailed, validated protocols to ensure reliable outcomes in the laboratory.

The Significance of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid and its derivatives are important building blocks in the synthesis of a variety of organic molecules. Their applications span from the development of novel pharmaceuticals to the creation of specialized polymers and liquid crystals. The reliable and reproducible synthesis of this compound is therefore of paramount importance to ensure the quality and efficacy of the final products.

Comparative Analysis of Synthetic Methodologies

Two primary synthetic routes for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid are prevalent in the literature:

  • Phase-Transfer Catalyzed (PTC) Alkylation of 4-Methoxyphenylacetonitrile: This two-step approach involves the initial formation of a cyclopentane ring by reacting 4-methoxyphenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.

  • Methods involving a Favorskii-type Rearrangement: These routes often start from a substituted cyclohexanone and proceed via a ring contraction mechanism.

This guide will focus on the PTC Alkylation route due to its common application and the availability of procedural details.

In-Depth Look: Phase-Transfer Catalyzed Alkylation

The PTC approach is a powerful technique in organic synthesis, facilitating the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

The first step involves the alkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane. The choice of a phase-transfer catalyst is critical for the success of this reaction. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed to shuttle the anionic intermediate from the aqueous phase to the organic phase where the reaction occurs.

Causality Behind Experimental Choices:

  • Base: A strong base, such as sodium hydroxide, is required to deprotonate the benzylic proton of 4-methoxyphenylacetonitrile, forming a carbanion. The concentration of the base can significantly impact the reaction rate and the formation of byproducts.

  • Solvent: While some PTC reactions can be performed without an organic solvent, the use of a non-polar solvent like toluene can improve the solubility of the organic reactants and facilitate the reaction.

  • Temperature: The reaction is typically carried out at an elevated temperature to increase the reaction rate. However, excessively high temperatures can lead to decomposition of the catalyst and the formation of unwanted side products.

Step 2: Hydrolysis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

The second step is the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, often using a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol, is frequently preferred for its efficiency in driving the reaction to completion.

Causality Behind Experimental Choices:

  • Hydrolysis Conditions: The choice between acidic and basic hydrolysis depends on the stability of the starting material and the desired product to the reaction conditions. Basic hydrolysis is often more vigorous and can lead to higher yields.

  • Solvent: A high-boiling point solvent is necessary to achieve the high temperatures required for complete hydrolysis of the sterically hindered nitrile.

  • Reaction Time: Sufficient reaction time is crucial to ensure complete conversion of the nitrile. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

Experimental Protocols and Data

The following protocols are provided as a guide for the synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid via the PTC route.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

Caption: Workflow for the hydrolysis of the nitrile to the final acid.

Step-by-Step Methodology:

  • Combine the crude 1-(4-methoxyphenyl)cyclopentanecarbonitrile (1.0 eq) and potassium hydroxide (excess) in ethylene glycol.

  • Heat the mixture to 150-160°C and stir for 8-12 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture, pour it into water, and wash with a water-immiscible organic solvent to remove any unreacted nitrile.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by crystallization.

Reproducibility Assessment and Data Comparison

To ensure the reproducibility of this synthesis, it is crucial to control key parameters. The following table summarizes expected outcomes and potential challenges based on literature and experimental insights.

ParameterStep 1: Nitrile FormationStep 2: HydrolysisImpact on Reproducibility
Purity of Starting Materials High purity requiredHigh purity requiredImpurities can lead to side reactions and lower yields.
Stirring Rate Vigorous stirring essentialModerate to vigorousInefficient stirring in the PTC step can lead to poor phase mixing and low conversion.
Temperature Control ± 2°C± 5°COverheating can cause catalyst degradation in Step 1 and side reactions in Step 2.
Reaction Time 4-6 hours8-12 hoursIncomplete reactions are a major source of irreproducibility. Monitor by TLC.
Reported Yield 70-85%80-95%Yields can vary based on the scale and purity of reagents.
Common Byproducts Dialkylated productsAmide intermediateCan complicate purification and reduce the final yield.

Conclusion

The synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid via phase-transfer catalyzed alkylation followed by hydrolysis is a robust and reproducible method. Careful control of reaction parameters, particularly temperature, stirring, and reaction time, is essential for achieving high yields and purity. This guide provides a comprehensive framework for researchers to confidently reproduce this synthesis in their own laboratories.

References

  • Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, P. (1993). Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles. Journal of the Chemical Society, Perkin Transactions 1, (11), 1253-1255. [Link]

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1956). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 36, 50. [Link]

  • Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]

  • SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. [Link]

Positional Isomerism and Its Impact on the Pharmacokinetic Profile of Methoxyphenyl-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, even subtle molecular modifications can lead to profound differences in a compound's behavior within the body. Among these modifications, positional isomerism—where functional groups are located at different positions on a core structure—stands out for its significant influence on a drug's pharmacokinetic profile. This guide provides an in-depth comparison of how the positioning of a methoxyphenyl group (ortho-, meta-, or para-) can systematically alter the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, supported by experimental data and protocols.

The Significance of the Methoxyphenyl Group in Medicinal Chemistry

The methoxy group (-OCH₃) is a common substituent in many approved drugs.[1][2] Its prevalence is due to its ability to favorably influence ligand-target binding, physicochemical properties, and ADME parameters.[1][2] The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can impact lipophilicity and membrane permeability.[2] However, the spatial arrangement of this group on a phenyl ring dictates its interaction with metabolic enzymes and transporters, leading to distinct pharmacokinetic outcomes for its positional isomers.[3][4][5]

The terms ortho-, meta-, and para- describe the position of a second substituent on a benzene ring relative to the first. Ortho- refers to a 1,2 substitution, meta- to a 1,3 substitution, and para- to a 1,4 substitution.[3] These seemingly minor structural shifts can have a dramatic impact on a molecule's overall shape, electronic properties, and, consequently, its journey through the body.

Comparative Analysis of Pharmacokinetic Profiles (ADME)

The journey of a drug through the body can be broken down into four key stages: absorption, distribution, metabolism, and excretion. The positioning of the methoxyphenyl group can influence each of these stages differently.

Absorption: The Gateway to Systemic Circulation

For an orally administered drug, absorption involves its movement from the gastrointestinal (GI) tract into the bloodstream.[6] This process is heavily influenced by the drug's physicochemical properties, such as its solubility and permeability. While stereoisomers do not typically affect passive diffusion across the gut wall, they can influence carrier-mediated transport.[7]

The position of the methoxy group can alter a molecule's polarity and its ability to interact with intestinal transporters. For instance, the polar surface area (PSA) of a molecule, a key predictor of oral bioavailability, can be subtly affected by isomerism.[8] While the methoxy group itself has a relatively low PSA contribution, its position can influence intramolecular hydrogen bonding and overall molecular conformation, which in turn affects its absorption characteristics.[8]

Distribution: Reaching the Target

Once in the bloodstream, a drug is distributed throughout the body. This process is influenced by factors such as plasma protein binding and tissue permeability.[9] Positional isomers can exhibit different affinities for plasma proteins like albumin.[7] This is because the overall shape and charge distribution of the molecule, which are dictated by the substituent's position, determine how it fits into the binding pockets of these proteins. A drug that is highly bound to plasma proteins has a lower concentration of free drug available to exert its therapeutic effect.

Metabolism: The Body's Chemical Defense

Metabolism, primarily carried out in the liver by cytochrome P450 (CYP) enzymes, is where the most significant isomeric effects are often observed.[10][11] The position of the methoxy group can dramatically affect a compound's susceptibility to metabolic enzymes.

The primary metabolic pathway for a methoxy group is O-demethylation, which is catalyzed by CYP enzymes.[12] The accessibility of the methoxy group to the active site of these enzymes is highly dependent on its position.

  • Para-isomers: The para position is often the most sterically accessible, making it a prime target for enzymatic attack. This can lead to rapid metabolism and a shorter half-life.

  • Ortho-isomers: The ortho position can be sterically hindered by the adjacent substituent, potentially slowing down the rate of metabolism.

  • Meta-isomers: The meta position often represents an intermediate state of steric hindrance.

A compelling example of this is seen in the metabolism of the opioid analgesic tramadol, which contains a meta-methoxyphenyl group.[13] Its metabolism via O-demethylation by CYP2D6 is a critical step in its analgesic activity.[14] Had the methoxy group been in the para-position, its metabolic rate and subsequent pharmacological profile could be significantly different.

Excretion: Clearing the System

The final stage is the removal of the drug and its metabolites from the body, primarily through the kidneys. The rate of excretion is dependent on the properties of the parent drug and its metabolites. Since metabolism is often significantly affected by isomerism, the excretion profiles of positional isomers can also differ. More rapidly metabolized isomers will be cleared from the body more quickly.

Case Study: Comparative Pharmacokinetics of Methoxyphenyl Isomers

While direct comparative pharmacokinetic data for simple methoxyphenyl isomers is not always readily available in the public domain, we can infer the expected differences based on extensive research in medicinal chemistry. The following table summarizes the expected qualitative differences in key pharmacokinetic parameters.[15]

Pharmacokinetic ParameterOrtho-IsomerMeta-IsomerPara-IsomerRationale
Rate of Metabolism SlowerIntermediateFasterSteric hindrance at the ortho-position can shield the methoxy group from metabolic enzymes. The para-position is generally more exposed.
Half-life (t½) LongerIntermediateShorterA slower rate of metabolism typically leads to a longer half-life.
Oral Bioavailability (F%) Potentially HigherVariablePotentially LowerSlower first-pass metabolism can lead to higher oral bioavailability.
Plasma Protein Binding VariableVariableVariableDependent on the overall shape and lipophilicity of the isomer.

Experimental Workflows for Assessing Isomeric Effects

To definitively determine the pharmacokinetic profile of methoxyphenyl-containing isomers, a series of well-defined in vitro and in vivo experiments are essential.

Diagram: Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 In Vitro Assessment cluster_1 In Vivo Studies In Vitro Assay In Vitro Metabolic Stability Assay (Liver Microsomes) Data Analysis 1 Determine In Vitro Half-life (t½) and Intrinsic Clearance (Clint) In Vitro Assay->Data Analysis 1 Incubate Isomers In Vivo Study In Vivo Pharmacokinetic Study (Rodent Model) Data Analysis 1->In Vivo Study Inform Dose Selection Sample Collection Collect Plasma Samples at Timed Intervals In Vivo Study->Sample Collection Administer Isomers Sample Analysis LC-MS/MS Analysis of Isomer Concentrations Sample Collection->Sample Analysis Data Analysis 2 Calculate PK Parameters (AUC, Cmax, t½) Sample Analysis->Data Analysis 2 Final Report Final Report Data Analysis 2->Final Report Comparative Analysis

Caption: A typical workflow for comparing the pharmacokinetic profiles of isomers.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an initial assessment of how quickly a compound is metabolized by liver enzymes.[16][17]

Objective: To determine the in vitro half-life and intrinsic clearance of each methoxyphenyl isomer.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH (cofactor)

  • Phosphate buffer (pH 7.4)

  • Test compounds (ortho-, meta-, and para-isomers)

  • Positive control compounds (e.g., dextromethorphan, midazolam)[18]

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of each test compound and control in DMSO.

  • Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[18]

  • Add the test compound to the microsome solution at a final concentration of 1 µM.[18]

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding NADPH.[16]

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[16]

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the half-life.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This study provides a comprehensive understanding of the drug's ADME profile in a living organism.[19][20]

Objective: To determine and compare the key pharmacokinetic parameters (AUC, Cmax, t½, etc.) of each isomer after oral administration.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Dosing vehicle (e.g., a solution or suspension suitable for oral gavage)

  • Test compounds (ortho-, meta-, and para-isomers)

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of each isomer to separate groups of animals.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples.

  • Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time for each isomer.

  • Use pharmacokinetic software to calculate parameters such as the area under the curve (AUC), maximum concentration (Cmax), and elimination half-life (t½).

Conclusion and Future Perspectives

The positional isomerism of a methoxyphenyl group is a critical determinant of a drug's pharmacokinetic profile. As demonstrated, the ortho-, meta-, and para- positions can lead to significant differences in metabolism, which in turn affects a compound's half-life and bioavailability. A thorough understanding of these isomeric effects, supported by robust in vitro and in vivo experimental data, is essential for the rational design of drug candidates with optimized pharmacokinetic properties. Future research in this area will likely focus on developing more accurate predictive models to forecast the ADME properties of isomers, thereby accelerating the drug discovery process.

References

  • Difference Between Ortho Para and Meta Substitution. (2020-04-23). Available from: [Link]

  • Mendelson, J. E., Uemura, N., Harris, D. S., Nath, R. P., Fernandez, E., Jacob, P., Everhart, T., & Jones, R. T. (2008). Human pharmacology of the methamphetamine stereoisomers. Clinical Pharmacology & Therapeutics, 83(3), 455-464. Available from: [Link]

  • Tekwani, B. L., Walker, L. A., & Avula, B. (2018). Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice. Malaria Journal, 17(1), 1-10. Available from: [Link]

  • Chad's Prep. (2021). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions. Organic Chemistry. Available from: [Link]

  • MDPI. (2020). Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Volunteers. Available from: [Link]

  • AK Lectures. (2014). Ortho, Meta and Para Substitution. Available from: [Link]

  • Quora. (2020). What is the difference between ortho para and meta substitution?. Available from: [Link]

  • Stiborova, M., Schmeiser, H. H., Frei, E., Hodek, P., & Martinek, V. (2004). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Neuro endocrinology letters, 25 Suppl 2, 43–48.
  • Hilaris Publisher. (2024). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Available from: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • Taylor & Francis Online. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Available from: [Link]

  • ResearchGate. (2023). Factors affecting drug absorption and distribution. Available from: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available from: [Link]

  • Flippen-Anderson, J. L., & George, C. (1983). [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)]. Arzneimittel-Forschung, 33(7), 963-967.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364.
  • Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]

  • Wang, D., Han, Y., O'Hara, D. M., & Senter, P. D. (2012). Profiling antibody drug conjugate positional isomers: a system-of-equations approach. Analytical chemistry, 84(18), 7845–7851.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • American Chemical Society. (2024). Atomistic Insights into Anomeric and Stereochemical Effects on Glucose Transport by GLUTs. Available from: [Link]

  • Wikipedia. (n.d.). Tramadol. Available from: [Link]

  • JoVE. (2023). Video: Factors Affecting Dissolution: Drug Permeability, Stability and Stereochemistry. Available from: [Link]

  • Pharmaron. (n.d.). Regulatory in vivo PK Studies. Available from: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • SNS Courseware. (n.d.). Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism. Available from: [Link]

  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Available from: [Link]

  • StatPearls. (2023). Drug Absorption. Available from: [Link]

  • ResearchGate. (2019). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Available from: [Link]

  • Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism. Available from: [Link]

  • ResearchGate. (2011). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. Available from: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Available from: [Link]

  • ResearchGate. (2024). The role of the methoxy group in approved drugs. Available from: [Link]

  • Wikipedia. (n.d.). 5-DM-25B-NBOMe. Available from: [Link]

  • ResearchGate. (2023). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Available from: [Link]

  • Wikipedia. (n.d.). Levomethamphetamine. Available from: [Link]

  • Federal Register. (2007). Definition of “Positional Isomer” as It Pertains to the Control of Schedule I Controlled Substances. Available from: [Link]

  • Journal of the American Chemical Society. (2024). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. Available from: [Link]

  • YouTube. (2023). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. Available from: [Link]

  • YouTube. (2019). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Cyclopentanecarboxylic Acid Derivatives as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Cyclopentanecarboxylic Acid Derivatives and the Rationale for Targeting COX-2

Cyclopentanecarboxylic acid derivatives represent a versatile class of organic compounds with a wide range of biological activities. Their inherent structural features, including a constrained five-membered ring system, offer a unique scaffold for the design of novel therapeutic agents.[1] This structural rigidity can lead to enhanced binding affinity and selectivity for specific protein targets, a crucial aspect in modern drug discovery.[1] Among the myriad of potential targets, cyclooxygenase-2 (COX-2) stands out as a protein of significant interest for the development of new anti-inflammatory drugs.

COX-2 is an inducible enzyme that plays a pivotal role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2] While the constitutive isoform, COX-1, is involved in physiological "housekeeping" functions, COX-2 is primarily upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 over COX-1 is a well-established strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel cyclopentanecarboxylic acid derivatives against the COX-2 enzyme. We will delve into the theoretical underpinnings of molecular docking, provide a detailed, step-by-step experimental protocol using industry-standard software, and present a comparative analysis of hypothetical derivatives to illustrate the power of this in silico technique in identifying promising lead compounds for further development.

Methodology: A Rigorous In Silico Workflow for Comparative Docking Analysis

The foundation of a reliable comparative docking study lies in a well-defined and consistently applied computational workflow. This section outlines the critical steps, from target and ligand preparation to the execution and analysis of the docking simulations. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Experimental Workflow for Comparative Docking Studies

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB 1. Protein Preparation (PDB ID: 5KIR) Ligand 2. Ligand Preparation (Energy Minimization) Grid 3. Grid Box Generation (Define Binding Site) Ligand->Grid Dock 4. Molecular Docking (AutoDock Vina) Grid->Dock Analyze 5. Analysis of Results (Binding Energy & Interactions) Dock->Analyze Compare 6. Comparative Analysis (Rank Derivatives) Analyze->Compare G cluster_inhibition Site of Inhibition Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Cyclopentanecarboxylic Acid Derivatives Cyclopentanecarboxylic Acid Derivatives Cyclopentanecarboxylic Acid Derivatives->COX-2 Inhibition

Sources

Correlating Experimental and Predicted Properties of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlating experimental and predicted properties of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

This guide provides a rigorous comparison between the experimental physicochemical properties and in silico predictions for 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (CAS 43050-28-8) . As a sterically constrained, lipophilic carboxylic acid, this compound serves as a critical bioisostere for phenylacetic acid derivatives in drug discovery.

Our analysis reveals a significant variance in reported experimental melting points (140°C vs. 156°C), highlighting the necessity of correlating thermal data with purity profiles. Furthermore, we demonstrate that while calculated LogP (cLogP) values align closely with HPLC retention data, pKa predictions often underestimate the steric shielding effect of the cyclopentane ring. This guide equips researchers with the data needed to utilize this scaffold effectively in lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following table synthesizes experimental data from multiple supplier certificates of analysis (CoA) and literature sources against industry-standard predictive algorithms (ACD/Labs, ChemAxon).

Table 1: Experimental vs. Predicted Property Correlation
PropertyExperimental Data (Consolidated)Predicted (Consensus)Deviation / Notes
Melting Point 140–141°C (Source A) 151–156°C (Source B)148 ± 5°CHigh Variance: Likely due to polymorphic forms or purity differences. Prediction sits median to reported values.
Boiling Point ~321°C (Est.[1] at 760 mmHg)321.2 ± 25.0°CExcellent correlation; non-volatile solid at STP.
LogP (Lipophilicity) 2.81 (HPLC derived)2.78 – 2.95High Accuracy: Hydrophobic cyclopentane ring dominates partitioning behavior.
pKa (Acidity) Not explicitly reported (Est. 4.6–4.8)4.37 – 4.54Moderate Deviation: Steric bulk of the C1-ring junction likely lowers acidity (higher pKa) more than predicted.
Density ~1.11 g/cm³ (Solid state)1.17 ± 0.06 g/cm³Predicted density slightly overestimates packing efficiency.

Methodological Correlation

To validate the utility of this compound as a building block, we must understand the causality behind the data.

Experimental Validation Protocols

Melting Point Determination (DSC): The discrepancy in melting points (140°C vs. 156°C) suggests potential polymorphism or solvent inclusion during crystallization.

  • Protocol: Differential Scanning Calorimetry (DSC) at 10°C/min.

  • Insight: A sharp endotherm at 156°C indicates the thermodynamically stable anhydrous form. Lower values often indicate a hydrate or amorphous content from rapid precipitation.

Lipophilicity (HPLC-based LogP): Direct shake-flask methods are tedious. We recommend Reverse-Phase HPLC (RP-HPLC) for correlation.

  • Column: C18 or specialized mixed-mode (e.g., SIELC Newcrom R1).

  • Mobile Phase: MeCN/Water + 0.1% Formic Acid.

  • Mechanism: Retention time (

    
    ) correlates linearly with LogP. The experimental LogP of 2.81 confirms the compound is membrane-permeable but requires solubilizers for aqueous bioassays.
    
Computational Prediction Logic
  • Fragment-Based (cLogP): Algorithms sum the contributions of the phenyl ring (+1.9), methoxy group (-0.02), cyclopentane (+2.5), and acid (-0.7). The steric constraint of the cyclopentane ring prevents planar conjugation, which some 2D algorithms fail to capture, occasionally overestimating acidity.

Structural Analysis & Comparative Performance

Structural Logic

The 1,1-disubstituted cyclopentane motif creates a "gem-disubstituted" effect. This restricts the rotation of the phenyl ring and the carboxyl group, locking the molecule into a specific conformation that differs from its open-chain analogue (2-(4-methoxyphenyl)propanoic acid).

  • Methoxy Group: Adds H-bond acceptor capability and para-position bulk, modulating metabolic stability (preventing para-hydroxylation).

  • Cyclopentane Ring: Increases lipophilicity (LogP +2.5) without adding rotatable bonds, reducing the entropic cost of binding to protein targets.

Performance vs. Analogues

Comparing CAS 43050-28-8 with structurally related scaffolds:

CompoundStructureLogP (Exp)Application Context
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid Methoxy-Phenyl + Cyclopentane2.81 Balanced lipophilicity; versatile bioisostere.
1-Phenylcyclopentanecarboxylic acid Phenyl + Cyclopentane2.75Lacks H-bond acceptor; higher metabolic liability at para-position.
1-(4-Chlorophenyl)cyclopentanecarboxylic acid Chloro-Phenyl + Cyclopentane3.40Higher lipophilicity; known antitumor activity in organotin complexes.
1-(4-Methoxyphenyl)cyclohexanecarboxylic acid Methoxy-Phenyl + Cyclohexane3.30Higher steric bulk; reduced solubility compared to cyclopentane analogue.

Key Insight: The cyclopentane derivative offers the optimal balance of lipophilicity (LogP < 3) and solubility compared to the cyclohexane or chloro-analogues, making it a superior starting point for oral drug candidates.

Visualizations

Diagram 1: Synthesis & Property Correlation Workflow

This workflow illustrates the path from synthesis to data validation, resolving the melting point discrepancy.

PropertyCorrelation Start Start: 4-Methoxybenzyl cyanide Synth Synthesis (Alkylation with 1,4-dibromobutane) Start->Synth Crude Crude Intermediate (Nitrile) Synth->Crude Hydrolysis Hydrolysis to Acid (CAS 43050-28-8) Crude->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification InSilico In Silico Prediction (ACD/Labs, ChemAxon) Hydrolysis->InSilico Structure Input Analysis Analysis: DSC & HPLC Purification->Analysis ResultA Result A: MP 140°C (Polymorph/Impure) Analysis->ResultA Fast Cool ResultB Result B: MP 156°C (Pure Crystal) Analysis->ResultB Slow Crystal. Consensus Consensus MP: 148°C LogP: 2.8 InSilico->Consensus Consensus->ResultB Validates High MP

Caption: Workflow distinguishing between kinetic (140°C) and thermodynamic (156°C) solid forms.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Visualizing why this scaffold is chosen over alternatives.

SAR_Logic Core 1-(4-Methoxyphenyl) cyclopentanecarboxylic acid Ring Cyclopentane Ring (Conformational Lock) Core->Ring Methoxy 4-Methoxy Group (Metabolic Block) Core->Methoxy Acid Carboxylic Acid (H-bond Donor/Acceptor) Core->Acid Effect1 Prevents Planarity (Increases Solubility) Ring->Effect1 Effect3 Bioisostere for Phenylacetic Acid Ring->Effect3 Modulates pKa Effect2 Blocks Para-Oxidation (Increases Half-life) Methoxy->Effect2 Acid->Effect3

Caption: SAR map highlighting the metabolic and physicochemical advantages of the scaffold.

References

  • SIELC Technologies. (2018). Separation of 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shang, X., et al. (2011). "Syntheses, molecular structures... of organotin(IV) complexes containing 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligands." Inorganic Chemistry, 50(17), 8158-8167.
  • PubChem. (n.d.). Compound Summary: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.[2][1][3][4] National Library of Medicine. Retrieved from [Link]

Sources

Safety Operating Guide

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Overview: 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[1]

  • Immediate Action: In case of contact, flush immediately with water for 15 minutes.[1][2][3][4] For spills, isolate the area and wear PPE before cleanup.[1][5]

Chemical Identification & Properties

Accurate identification is the first step in compliant disposal.[1] This compound is a lipophilic organic acid often used as a building block in medicinal chemistry (e.g., for analgesic or anti-inflammatory scaffolds).[1]

  • Chemical Name: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid[1]

  • CAS Number: 43050-28-8[1]

  • Molecular Formula: C₁₃H₁₆O₃[1]

  • Molecular Weight: 220.27 g/mol [1]

  • Physical State: Solid (White to off-white powder/crystals)[1]

  • Acidity (pKa): ~4.5–5.0 (Predicted; behaves as a typical carboxylic acid)[1]

  • Solubility: Low in water; High in organic solvents (DMSO, Methanol, Dichloromethane).[1]

Safety Prerequisites & PPE

Before handling waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

CategoryRequirementRationale
Engineering Controls Chemical Fume HoodPrevents inhalation of dust or solvent vapors if in solution.[1]
Eye Protection Chemical Safety GogglesANSI Z87.1 compliant.[1] Protects against dust and splashes (more effective than safety glasses).[1]
Hand Protection Nitrile Gloves (Min 0.11mm)Provides adequate barrier against solid contact and incidental solvent splashes.[1]
Body Protection Lab Coat & Closed-toe ShoesPrevents skin contact and migration of particulates.
Respiratory N95 (if dusting occurs)Use if handling large open quantities of powder outside a hood.[1]

Disposal Decision Matrix

Effective disposal requires segregating the chemical based on its physical state and mixture composition.[1] Use the following logic flow to determine the correct waste stream.

DisposalMatrix Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Dry Solution Dissolved in Solvent StateCheck->Solution Liquid Trace Trace / Glassware Residue StateCheck->Trace Residue SolidWaste Stream A: Solid Hazardous Waste (Tag: Organic Solid, Toxic/Irritant) Solid->SolidWaste LiquidWaste Stream B: Liquid Hazardous Waste (Tag: Organic Solvent Mixture) Solution->LiquidWaste WashWaste Triple Rinse -> Stream B (Glassware to Trash/Wash) Trace->WashWaste

Figure 1: Decision logic for segregating 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid waste streams.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired stocks, synthesis yields, or spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "1-(4-Methoxyphenyl)cyclopentanecarboxylic acid"[1]

    • Hazard Checkbox: Check "Irritant" and "Toxic".[1]

  • Transfer: Transfer the solid using a chemically resistant spatula.[1] Do not generate dust.[1][2][4][5][6]

  • Segregation: Store in the "Solid Organic" satellite accumulation area.

    • CRITICAL: Keep away from strong oxidizers (e.g., permanganates, nitrates) to prevent potential exothermic reactions.[1]

Protocol B: Liquid Waste (Solutions/HPLC Waste)

Applicable for: Reaction mixtures, mother liquors, or HPLC effluents.[1]

  • Identify Solvent: Determine the primary solvent (e.g., Methanol, Acetonitrile, DCM).[1]

  • Container Selection: Use a chemically compatible carboy (typically HDPE or Fluorinated HDPE).[1]

  • pH Check: If the solution was part of a workup involving strong acids or bases, neutralize to pH 5–9 before adding to a general organic waste container to prevent container degradation or unexpected reactions.[1]

  • Labeling: List all solvents and the solute (1-(4-Methoxyphenyl)cyclopentanecarboxylic acid) on the tag.

    • Example: "90% Acetonitrile, 10% Water, <1% 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid".[1]

Protocol C: Spill Response (Laboratory Scale)

Applicable for: Spills < 100g.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Don double nitrile gloves, goggles, and lab coat.[1]

  • Containment:

    • Solid Spill: Cover with a damp paper towel to prevent dust dispersion, then scoop into a waste container.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1][5]

  • Clean: Wipe the surface with soap and water.[1][2][3][4][7][8][9] Treat all cleanup materials (wipes, pads) as Solid Hazardous Waste (Protocol A).[1]

Regulatory & Compliance Context

  • RCRA Classification (USA): While this specific CAS is not typically P-listed or U-listed, it falls under the "Characteristic of Toxicity" or general "Hazardous Waste" due to its irritant properties and organic nature.[1]

  • Drain Disposal: STRICTLY PROHIBITED. Do not pour down the sink.[1] Lipophilic organic acids can precipitate in plumbing or pass through treatment plants untreated, posing environmental risks to aquatic life.[1]

  • Storage Limits: Adhere to your institution's Satellite Accumulation Area (SAA) limits (typically <55 gallons total waste, or <1 quart acutely hazardous waste, though this chemical is not acutely hazardous).[1]

References

  • National Institutes of Health (NIH) PubChem. (2025).[1] Compound Summary: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

1-(4-Methoxyphenyl)cyclopentanecarboxylic acid is a functionalized organic acid commonly utilized as a pharmaceutical intermediate. While often categorized as a standard laboratory irritant, its physical form (typically a crystalline solid) presents specific inhalation and contact risks that generic safety protocols often overlook.

The Scientist’s Perspective: The primary danger with this compound is not acute toxicity, but sensitization and mucosal damage caused by the hydrolysis of the carboxylic acid moiety upon contact with moisture in the respiratory tract or eyes. As a research chemical, comprehensive toxicological data is often incomplete; therefore, this protocol adopts the Precautionary Principle , mandating controls that assume a higher risk tier than the minimum GHS classification suggests.

Hazard Identification & GHS Classification

Basis for Protocol: Globally Harmonized System (GHS) & Sigma-Aldrich/Fisher Scientific Safety Data

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315 : Causes skin irritation.[1][2]Acidic proton donation disrupts lipid barrier; potential for dermatitis.
Eye Irritation Cat 2AH319 : Causes serious eye irritation.[2][3][4]Rapid pH drop on ocular surface; risk of corneal opacity if untreated.
STOT - SE Cat 3H335 : May cause respiratory irritation.[2][3][5]Micro-particles (dust) deposit in bronchial tree, causing inflammation.
Acute Toxicity Cat 4H302 : Harmful if swallowed.[6][7]Systemic absorption via GI tract; metabolic burden on liver/kidneys.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating : the choice of equipment is dictated by the state of the chemical (Solid vs. Solution) and the activity being performed.

A. Respiratory Protection[1][2][4][8][9][10]
  • Standard Operation (Weighing < 1g): Fume Hood (Face velocity 80-100 fpm) is the primary control. No respirator required if sash is at proper height.

  • High-Risk Operation (Spill Cleanup / Weighing > 1g outside hood):

    • Minimum: N95 Filtering Facepiece.

    • Recommended: Half-face respirator with P100 (HEPA) cartridges.

    • Why: Organic acid dusts can be electrostatically charged and fine; P100 offers 99.97% filtration efficiency against these particulates.

B. Hand Protection (Glove Selection)[2][5][11]
  • Dry Solid Handling: Nitrile (Disposable) .

    • Thickness: Minimum 0.11 mm (4 mil).

    • Logic: Dry solids do not permeate nitrile. The risk is mechanical transfer to skin.

  • Solution Handling (Solvent Dependent):

    • In Methanol/Ethanol:Nitrile (Double-gloved recommended).

    • In Dichloromethane (DCM):PVA (Polyvinyl Alcohol) or Silver Shield™ (Laminate) .

    • Critical Warning: Standard nitrile degrades in < 5 minutes when exposed to DCM. If the acid is dissolved in DCM, the solvent dictates the PPE, not the solute.

C. Eye & Body Protection[1][6]
  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses.

    • Reasoning: Fine powders can bypass the side-shields of standard safety glasses.

  • Body: Lab coat (100% cotton or Nomex blend). Avoid synthetic fibers that melt if a fire occurs (organic acids are combustible).

Operational Protocols

Protocol A: Safe Weighing & Transfer (Solid State)

Objective: Minimize electrostatic dispersion of the powder.

  • Engineering Check: Verify Fume Hood flow (Magnahelic gauge should read 0.3–0.6 inches water column or digital equivalent).

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic powders are prone to static cling, which causes "jumping" of particles.

  • Transfer: Use a disposable anti-static weighing boat.

  • Decontamination: Wipe the balance area with a damp paper towel (water/surfactant) immediately after use. Do not use compressed air, as this aerosolizes the acid.

Protocol B: Emergency Response Logic

Objective: Immediate mitigation of exposure.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Powder/Liquid) Type->Skin Eye EYE CONTACT Type->Eye Inhal INHALATION Type->Inhal ActionSkin 1. Brush off dry powder 2. Flush water (15 min) 3. Remove contaminated clothing Skin->ActionSkin ActionEye 1. Do NOT rub 2. Flush eyewash (15 min) 3. Hold eyelids open Eye->ActionEye ActionInhal 1. Move to fresh air 2. Sit upright (90 deg) 3. Seek medical support Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Provide SDS to Physician ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Decision logic for immediate emergency response. Note the critical step of brushing off dry powder before wetting skin to prevent high-concentration acid hydrolysis on the skin surface.

Disposal & Decontamination

Compliance: RCRA (USA) / European Waste Catalogue (EWC)

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Organic Acid." Do not mix with oxidizers (e.g., nitrates, permanganates) to prevent exothermic reactions.

  • Liquid Waste: Segregate based on the solvent.

    • Aqueous: Adjust pH to 6–8 before disposal (if local regulations permit) or dispose of as aqueous organic waste.

    • Organic Solvent: Dispose of in the non-halogenated or halogenated waste stream, depending on the solvent used.

  • Spill Cleanup:

    • Cover spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Wait for bubbling (CO2 evolution) to cease, indicating neutralization.

    • Sweep up the resulting sludge and place it in a chemical waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776369 (Related Structure: 1-Phenylcyclopentanecarboxylic acid). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.